molecular formula C10H10N2 B1302323 6-Aminomethylquinoline CAS No. 99071-54-2

6-Aminomethylquinoline

Cat. No.: B1302323
CAS No.: 99071-54-2
M. Wt: 158.2 g/mol
InChI Key: RZIPENSSTUBRAA-UHFFFAOYSA-N
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Description

6-Aminomethylquinoline is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIPENSSTUBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363872
Record name 6-Quinolinemethanamine
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Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99071-54-2
Record name 6-Quinolinemethanamine
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Record name 6-(Aminomethyl)quinoline
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Foundational & Exploratory

6-Aminomethylquinoline: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-Aminomethylquinoline, a versatile heterocyclic building block pivotal in modern medicinal chemistry. We will delve into its fundamental chemical properties, structural attributes, synthesis, and reactivity. A significant portion of this document is dedicated to a detailed analysis of its predicted spectroscopic characteristics, offering researchers a practical framework for characterization. Finally, we explore its application in drug development, contextualized by the broad and potent bioactivity of the quinoline scaffold.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 99071-54-2) is a derivative of quinoline, a bicyclic aromatic heterocycle. The introduction of an aminomethyl group at the 6-position provides a key functional handle for derivatization, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2]

Structural and Chemical Identifiers

A molecule's identity is fundamentally defined by its structural representation and standardized nomenclature. These identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

IdentifierValueSource
IUPAC Name quinolin-6-ylmethanamine[3]
CAS Number 99071-54-2[3]
Molecular Formula C₁₀H₁₀N₂[3]
Molecular Weight 158.20 g/mol [3]
SMILES NCC1=CC2=CC=CN=C2C=C1[2]
InChI 1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7,11H2[3]
InChIKey RZIPENSSTUBRAA-UHFFFAOYSA-N[3]

dot graph "6_Aminomethylquinoline_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic profile. While comprehensive experimental data for this compound is not widely published, the following table consolidates available information from suppliers and computational predictions.

PropertyValueNotes
Physical Form Liquid, Solid, or Semi-solidSupplier dependent, indicates melting point may be near room temperature.[3]
Boiling Point ~159 °C @ 2 mmHg[4]
Density ~1.2 ± 0.1 g/cm³Predicted value.[5]
Storage Store at -20°C under inert atmosphereRecommended for maintaining stability and preventing degradation.[3]

Synthesis and Reactivity

The synthesis of this compound is crucial for its availability as a research chemical and pharmaceutical intermediate. The primary routes leverage common transformations of functional groups on the quinoline core.

Synthetic Pathways

The most direct and commonly cited method for preparing this compound is the reduction of a nitrile precursor, quinoline-6-carbonitrile.

Synthesis_Pathway

Protocol 1: Reduction of Quinoline-6-carbonitrile

  • Reaction Setup: In a hydrogenation vessel, dissolve quinoline-6-carbonitrile[6] in a suitable solvent such as methanol saturated with ammonia. The ammonia helps to suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by column chromatography on silica gel to afford pure this compound.

An alternative, though less common, approach could involve a Gabriel Synthesis , a classic method for preparing primary amines.[1][7][8][9][10] This would involve reacting 6-(halomethyl)quinoline with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[9] This route is effective for preventing the over-alkylation common with amine synthesis.[1]

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine and the aromatic quinoline ring.

  • Amine Group Reactions: The aminomethyl group is a versatile handle for derivatization. It readily undergoes N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. It can also participate in reductive amination with aldehydes and ketones to yield secondary amines.

  • Quinoline Ring Reactions: The quinoline ring itself can undergo electrophilic aromatic substitution, although the conditions must be carefully controlled. The fused benzene ring is generally more reactive than the pyridine ring.

Spectroscopic Profile (Predicted)

As a Senior Application Scientist, it is common to encounter situations where experimental data for a specific compound is not yet published. In such cases, a robust understanding of structure-property relationships allows for the accurate prediction of spectral characteristics. The following analysis is based on established principles of NMR, IR, and MS, and by drawing comparisons with structurally similar molecules like 6-aminoquinoline and 6-methylquinoline.[11][12][13][14]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the aminomethyl group.[2][11][15]

Predicted Chemical Shift (δ, ppm)Multiplicity# of ProtonsAssignmentRationale
~8.8 - 8.9dd1HH2The proton at C2 is adjacent to the ring nitrogen, causing significant deshielding. It will show coupling to H3 and H4.
~8.0 - 8.1d1HH4Deshielded by the ring nitrogen and coupled to H3.
~7.9 - 8.0d1HH8deshielded by proximity to the fused ring system, coupled to H7.
~7.5 - 7.6s1HH5Appears as a singlet or narrow doublet, located between two substituted carbons.
~7.4 - 7.5dd1HH3Coupled to both H2 and H4.
~7.3 - 7.4d1HH7Coupled to H8.
~3.9 - 4.1 s 2H -CH₂- Aliphatic methylene protons adjacent to an aromatic ring and a nitrogen atom.
~1.5 - 2.0br s2H-NH₂Amine protons are typically broad and their chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no accidental equivalence.[14][16][17][18]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150C2Carbon adjacent to nitrogen in the pyridine ring.
~148C8aBridgehead carbon adjacent to nitrogen.
~145C6Aromatic carbon bearing the aminomethyl substituent.
~136C4Aromatic CH in the pyridine ring.
~130C8Aromatic CH in the benzene ring.
~128C4aBridgehead carbon.
~127C5Aromatic CH in the benzene ring.
~122C7Aromatic CH in the benzene ring.
~121C3Aromatic CH in the pyridine ring.
~45 -CH₂- Aliphatic methylene carbon.
Predicted Infrared (IR) Spectrum

The IR spectrum provides key information about the functional groups present in the molecule.[12][19][20][21][22]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H stretchPrimary Amine (-NH₂)
3000 - 3100C-H stretchAromatic C-H
2850 - 2950C-H stretchAliphatic C-H (-CH₂-)
~1600, ~1500, ~1450C=C stretchAromatic Ring
1550 - 1650N-H bendPrimary Amine (-NH₂)
Predicted Mass Spectrum

In mass spectrometry, this compound will produce a molecular ion peak and characteristic fragment ions.[23][24][25][26]

  • Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 158.

  • Major Fragmentation Pathway: The most likely fragmentation is the loss of the amino group via benzylic cleavage, which is a highly favorable process. This would involve the loss of an NH₂ radical (16 Da) to form a stable quinolin-6-ylmethyl cation.

Mass_Spec_Fragmentation

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide array of biological activities.[27][28][29] this compound serves as a key starting material for synthesizing novel derivatives that target various diseases.[30]

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity.[31][32][33][34][35] The mechanisms often involve the inhibition of key enzymes like DNA gyrase or the induction of apoptosis.[7][36] The aminomethyl group at the C-6 position allows for the introduction of various side chains, which can be optimized to enhance binding affinity to cancer-related targets and improve selectivity.

Antimicrobial and Antiviral Properties

The quinoline core is famous for its role in antimalarial drugs like chloroquine.[30] Modern derivatives are being explored for broad-spectrum antibacterial and antifungal activity.[4][5][27][30][37] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for some representative quinoline derivatives against various microbial strains, illustrating the potential of this chemical class.

Compound ClassOrganismMIC (µg/mL)Reference
Quinolone HybridS. pneumoniae≤ 0.008[37]
Quinolone HybridS. aureus0.025[37]
Rhodanine-QuinolineM. tuberculosis1.66 - 9.57[37]
Aminophosphonate-QuinolineGram-positive bacteria0.25 - 128[27]
Aminophosphonate-QuinolineFungal strains0.25 - 32[27]
Other Therapeutic Areas

The versatility of the quinoline scaffold extends to many other areas, including the development of agents for:

  • Neurodegenerative Diseases: By modifying the structure, derivatives can be designed to interact with targets relevant to conditions like Alzheimer's disease.[28]

  • Anti-inflammatory Agents: The quinoline ring system is found in compounds with significant anti-inflammatory properties.

  • Fluorescent Probes: The inherent fluorescence of the quinoline system makes its derivatives useful as probes in biological imaging.

Conclusion

This compound is a strategically important building block for chemical and pharmaceutical research. Its defined structure, predictable reactivity, and role as a precursor to a wide range of biologically active molecules make it a valuable tool for drug discovery professionals. While a complete experimental dataset for the parent molecule is not fully available in the public domain, a thorough understanding of its chemical nature, combined with data from analogous structures, provides a solid foundation for its effective use in the laboratory. The continued exploration of derivatives based on this scaffold holds significant promise for the development of next-generation therapeutics.

References

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022, October 5). National Institutes of Health. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). Finetech Industry Limited. [Link]

  • IC50 values of pure compounds 1-6 in enzyme inhibition. (n.d.). ResearchGate. [Link]

  • Gabriel synthesis. (n.d.). Wikipedia. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Wiley Online Library. [Link]

  • (a) IC50 values of aminomethyl and alkoxymethyl derivatives for hCA I,.... (n.d.). ResearchGate. [Link]

  • Fig. 3. Determination of IC50 values obtained from the cytotoxicity.... (n.d.). ResearchGate. [Link]

  • Gabriel Synthesis: Mechanism & Examples. (n.d.). NROChemistry. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. (n.d.). MDPI. [Link]

  • Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. (2021, November 2). National Institutes of Health. [Link]

  • IC 50 values on studied compounds. (n.d.). ResearchGate. [Link]

  • Gabriel Synthesis. (2025, February 25). YouTube. [Link]

  • Gabriel Synthesis. (2019, November 1). Organic Chemistry Portal. [Link]

  • IR Spectrum | Table of IR Spectroscopy Values. (n.d.). ChemTalk. [Link]

  • ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2025, August 7). ResearchGate. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Biological activities of quinoline derivatives. (n.d.). PubMed. [Link]

  • The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). UCLA. [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of Alberta. [Link]

  • IR Chart. (n.d.). University of Colorado Boulder. [Link]

  • IR Absorption Table. (n.d.). University of Puget Sound. [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. (n.d.). National Institutes of Health. [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift. (n.d.). Oregon State University. [Link]

  • predicting likely fragments in a mass spectrum. (2023, February 3). YouTube. [Link]

  • PMR and 13 C NMR Spectra of Compound 6 with Correlations Found in 2D.... (n.d.). ResearchGate. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health. [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

  • Synthesis of 6-substituted 9-methoxy-11H-indeno[1,2-c]quinoline-11-one derivatives as potential anticancer agents. (2012, July 15). PubMed. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 6-Aminomethylquinoline: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Aminomethylquinoline is a pivotal structural motif in medicinal chemistry, serving as a key building block for a diverse array of therapeutic agents. Its presence in pharmacologically active molecules underscores the importance of efficient and scalable synthetic routes. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the practical application and mechanistic underpinnings of each pathway. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of various synthetic approaches starting from readily available precursors such as 6-methylquinoline, quinoline-6-carbaldehyde, quinoline-6-carbonitrile, and quinoline-6-carboxamide. Each section provides a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and a critical evaluation of the advantages and limitations of each method.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its versatile chemical nature and ability to interact with various biological targets have made it a cornerstone of drug discovery. The introduction of an aminomethyl group at the 6-position of the quinoline nucleus further enhances its pharmacological potential by providing a key site for derivatization and interaction with biological macromolecules. This guide delves into the core synthetic methodologies that enable access to this crucial intermediate.

I. Synthesis from 6-Methylquinoline: A Two-Step Approach via Benzylic Bromination

A common and practical route to this compound begins with the commercially available 6-methylquinoline. This strategy hinges on the functionalization of the methyl group, followed by the introduction of the amino moiety.

A. Mechanism and Rationale

The initial step involves a free-radical bromination of the benzylic methyl group. This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.[2] The reaction proceeds via a radical chain mechanism, where the initiator generates a bromine radical that selectively abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the 6-(bromomethyl)quinoline and a succinimidyl radical, which continues the chain.

The subsequent step involves the conversion of the resulting 6-(bromomethyl)quinoline into this compound. This can be achieved through several nucleophilic substitution methods, with the Gabriel synthesis being a particularly effective choice for producing a primary amine with minimal side products.[3][4] The Gabriel synthesis utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion acts as a nucleophile, displacing the bromide to form N-(quinolin-6-ylmethyl)phthalimide. The final step is the liberation of the primary amine, typically through hydrazinolysis, which cleaves the phthalimide group to yield the desired product and a phthalhydrazide byproduct.[5]

B. Experimental Protocols

Step 1: Synthesis of 6-(Bromomethyl)quinoline

  • To a solution of 6-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) or chlorobenzene, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).[6]

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-(bromomethyl)quinoline.

Step 2: Gabriel Synthesis of this compound

  • Dissolve 6-(bromomethyl)quinoline (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq) to the solution and heat the mixture to 80-100°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and add hydrazine hydrate (2.0-4.0 eq).

  • Heat the mixture to reflux for 2-4 hours to effect the cleavage of the phthalimide.

  • After cooling, acidify the mixture with aqueous HCl to precipitate the phthalhydrazide.

  • Filter the mixture and wash the solid with water.

  • Basify the filtrate with a strong base (e.g., NaOH) to a pH of 12-14 and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

C. Workflow Diagram

G cluster_0 Synthesis from 6-Methylquinoline 6-Methylquinoline 6-Methylquinoline 6-(Bromomethyl)quinoline 6-(Bromomethyl)quinoline 6-Methylquinoline->6-(Bromomethyl)quinoline NBS, AIBN, CCl4, hv N-(Quinolin-6-ylmethyl)phthalimide N-(Quinolin-6-ylmethyl)phthalimide 6-(Bromomethyl)quinoline->N-(Quinolin-6-ylmethyl)phthalimide Potassium Phthalimide, DMF This compound This compound N-(Quinolin-6-ylmethyl)phthalimide->this compound Hydrazine Hydrate, Reflux

Caption: Synthetic pathway from 6-methylquinoline.

II. Synthesis from Quinoline-6-carbaldehyde: The Reductive Amination Pathway

Reductive amination is a highly efficient and direct method for the synthesis of amines from carbonyl compounds.[7] This approach utilizes quinoline-6-carbaldehyde as the starting material.

A. Mechanism and Rationale

This one-pot reaction involves the initial formation of an imine intermediate through the condensation of quinoline-6-carbaldehyde with an ammonia source, such as ammonium chloride or ammonia in a suitable solvent.[8] The imine is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) being common choices.[9] Sodium cyanoborohydride is particularly advantageous as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[10]

B. Experimental Protocol
  • Dissolve quinoline-6-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add an ammonia source, for instance, a solution of ammonia in methanol or ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4, 1.5-2.0 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Basify the aqueous residue with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate to provide the crude this compound, which can be further purified by chromatography or crystallization.

C. Workflow Diagram

G cluster_1 Reductive Amination Pathway Quinoline-6-carbaldehyde Quinoline-6-carbaldehyde Imine Intermediate Imine Intermediate Quinoline-6-carbaldehyde->Imine Intermediate NH3 or NH4OAc, MeOH This compound This compound Imine Intermediate->this compound NaBH4 or NaBH3CN

Caption: Reductive amination of quinoline-6-carbaldehyde.

III. Synthesis via Reduction of Quinoline-6-carbonitrile and Quinoline-6-carboxamide

Another viable set of strategies involves the reduction of nitrogen-containing functional groups at the 6-position of the quinoline ring, namely the nitrile and amide moieties.

A. Mechanism and Rationale

Reduction of Quinoline-6-carbonitrile: The nitrile group can be effectively reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.[7] LiAlH4 reduction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation, often employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, provides a milder alternative.

Reduction of Quinoline-6-carboxamide: Similarly, the amide group of quinoline-6-carboxamide can be reduced to the aminomethyl group using a strong hydride reducing agent like lithium aluminum hydride (LiAlH4).[11] The reaction involves the complexation of the carbonyl oxygen with the aluminum species, followed by hydride attack at the carbonyl carbon. Subsequent steps lead to the cleavage of the carbon-oxygen bond and the formation of the amine.

The starting materials, quinoline-6-carbonitrile and quinoline-6-carboxamide, can be prepared from 6-bromoquinoline or quinoline-6-carboxylic acid, respectively. For instance, quinoline-6-carbonitrile can be synthesized from 6-bromoquinoline via a Rosenmund-von Braun reaction using copper(I) cyanide.[12] Quinoline-6-carboxamide is readily accessible from quinoline-6-carboxylic acid by first converting the acid to its acid chloride with thionyl chloride, followed by amidation with ammonia.[13][14]

B. Experimental Protocols

1. Reduction of Quinoline-6-carbonitrile with LiAlH4

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH4, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of quinoline-6-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench the excess LiAlH4 by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude this compound, which can be purified as needed.

2. Reduction of Quinoline-6-carboxamide with LiAlH4

  • Follow the same procedure as for the reduction of quinoline-6-carbonitrile, using quinoline-6-carboxamide as the starting material.

C. Workflow Diagram

G cluster_2 Reduction of Nitrile and Amide Quinoline-6-carbonitrile Quinoline-6-carbonitrile 6-Aminomethylquinoline_nitrile This compound Quinoline-6-carbonitrile->6-Aminomethylquinoline_nitrile 1. LiAlH4, THF 2. Workup Quinoline-6-carboxamide Quinoline-6-carboxamide 6-Aminomethylquinoline_amide This compound Quinoline-6-carboxamide->6-Aminomethylquinoline_amide 1. LiAlH4, THF 2. Workup

Caption: Convergent reduction pathways.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound depends on several factors, including the availability and cost of starting materials, scalability, and tolerance to other functional groups.

Starting MaterialKey Transformation(s)Typical ReagentsAdvantagesDisadvantages
6-MethylquinolineFree-radical bromination, Nucleophilic substitution (Gabriel)NBS, AIBN, K-Phthalimide, HydrazineReadily available starting material, reliable reactions.Two-step process, use of hazardous reagents (e.g., CCl4).
Quinoline-6-carbaldehydeReductive AminationNH3/NH4OAc, NaBH4/NaBH3CNDirect, one-pot synthesis.Aldehyde may not be as readily available as 6-methylquinoline.
Quinoline-6-carbonitrileNitrile ReductionLiAlH4, Catalytic HydrogenationHigh-yielding reduction.Requires synthesis of the nitrile, use of highly reactive LiAlH4.
Quinoline-6-carboxamideAmide ReductionLiAlH4Utilizes a readily prepared starting material.Requires a strong reducing agent, potential for side reactions.

Conclusion

The synthesis of this compound can be accomplished through several robust and well-established synthetic pathways. The choice of the optimal route is contingent upon the specific requirements of the research or development program. The functionalization of 6-methylquinoline offers a practical and scalable approach, while reductive amination of the corresponding aldehyde provides a more direct and atom-economical alternative. The reduction of the nitrile and amide derivatives are also effective methods, particularly when these functional groups are readily accessible. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this important medicinal chemistry building block, enabling the advancement of drug discovery and development programs.

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain. J-Stage. [Link]

  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

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  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Link]

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6-Aminomethylquinoline (CAS 99071-54-2): A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of 6-Aminomethylquinoline

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that target a wide array of biological macromolecules. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] Within this versatile class of compounds, this compound (CAS 99071-54-2) emerges as a particularly valuable building block for drug discovery. Its structure incorporates the key quinoline core, while the aminomethyl group at the 6-position provides a crucial reactive handle for further chemical modifications and the introduction of diverse pharmacophoric elements. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, characterization, and potential applications in modern drug development, with a focus on its utility in oncology and kinase inhibition.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug discovery. These properties influence its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueReference
CAS Number 99071-54-2[6]
Molecular Formula C₁₀H₁₀N₂[6]
Molecular Weight 158.20 g/mol [6]
Appearance Colorless to yellow to orange clear liquid[6]
Boiling Point 159 °C at 2 mmHg[6]
Density 1.02 g/cm³[6]
Refractive Index n20/D 1.64[6]
Solubility Soluble in organic solvents such as chloroform, DMSO, and methanol. Insoluble in water.[7][8]
Storage Store at room temperature under an inert atmosphere.[6]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-methylquinoline. The general strategy involves the functionalization of the methyl group followed by conversion to the primary amine. A more common and reliable laboratory-scale synthesis, however, commences with quinoline-6-carbonitrile, which is then reduced to the desired aminomethyl derivative. This nitrile reduction approach is favored due to the high yields and purity of the final product.

Workflow for the Synthesis of this compound

Start Quinoline-6-carbonitrile Reduction Reduction (e.g., LiAlH4 in THF or Catalytic Hydrogenation) Start->Reduction Step 1 Workup Aqueous Work-up & Extraction Reduction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Step 4 FinalProduct This compound Characterization->FinalProduct

Caption: Synthetic workflow for this compound from quinoline-6-carbonitrile.

Detailed Experimental Protocol: Reduction of Quinoline-6-carbonitrile

This protocol describes the reduction of quinoline-6-carbonitrile to this compound using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for converting nitriles to primary amines.

Materials:

  • Quinoline-6-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (Na₂SO₄)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

  • Silica gel for column chromatography[9][10]

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH) mixture

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Starting Material: Dissolve quinoline-6-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, for a safer work-up, slowly add a saturated aqueous solution of sodium potassium tartrate and stir vigorously until the gray precipitate turns into a white, filterable solid.

  • Extraction: Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent.[11]

  • Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless to pale yellow oil. The product can be converted to its hydrochloride salt for easier handling and storage by dissolving it in anhydrous diethyl ether and adding a 2 M solution of HCl in diethyl ether, which will precipitate the salt.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.[12][13]

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methylene protons of the aminomethyl group. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.[14][15]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Illustrative NMR Data Interpretation Workflow:

Sample This compound Sample H_NMR ¹H NMR Spectroscopy Sample->H_NMR C_NMR ¹³C NMR Spectroscopy Sample->C_NMR Data_Analysis Data Analysis (Chemical Shifts, Integration, Coupling Constants) H_NMR->Data_Analysis C_NMR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.[16]

Suggested HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

This method will provide a chromatogram with a major peak corresponding to this compound and can be used to determine its purity by integrating the peak areas.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[17][18][19]

  • Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 159.2.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The bifunctional nature of this compound, possessing both a pharmacophoric quinoline core and a versatile aminomethyl handle, makes it a highly attractive starting point for the synthesis of novel drug candidates.

As a Scaffold for Anticancer Agents and Kinase Inhibitors

The quinoline scaffold is present in numerous kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the backbone of the kinase active site. The aminomethyl group at the 6-position provides a convenient point of attachment for side chains that can be designed to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.[3][4][20]

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR)

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Receptor-interacting-protein 2 kinase (RIP2)[21]

  • c-Met[14]

  • Phosphoinositide 3-kinases (PI3Ks)[3]

Workflow for Kinase Inhibitor Screening:

Compound This compound Derivative Library Biochemical_Assay Biochemical Kinase Assays (e.g., TR-FRET, Luminescence) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Phosphorylation) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for screening this compound derivatives for kinase inhibitory activity.[22][23]

As a Linker Component in PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[24] The aminomethyl group of this compound makes it an excellent candidate for incorporation into the linker of a PROTAC. The quinoline core can provide rigidity and favorable physicochemical properties to the linker, which are known to be critical for the efficacy of a PROTAC.[25][26][27]

Conclusion

This compound is a versatile and valuable building block in drug discovery and medicinal chemistry. Its straightforward synthesis and the presence of a reactive amino group on a privileged quinoline scaffold provide a powerful platform for the development of novel therapeutics, particularly in the areas of oncology and kinase inhibition. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to fully leverage the potential of this important chemical entity in their drug discovery endeavors.

References

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  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. [Link]

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  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. UNCW Institutional Repository. [Link]

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Spectroscopic Data for 6-Aminomethylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminomethylquinoline is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of various biologically active compounds. Its quinoline core is a well-established pharmacophore, and the aminomethyl substituent at the 6-position provides a crucial point for derivatization and interaction with biological targets. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This in-depth guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with experimental protocols and interpretive insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the quinoline ring system and the aminomethyl group. The chemical shifts are influenced by the aromatic ring currents and the electronic effects of the nitrogen heteroatom and the aminomethyl substituent.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.83dd4.2, 1.7
H-88.29d8.3
H-57.95d8.6
H-77.85s-
H-47.75dd8.7, 1.8
H-37.49dd8.2, 4.2
-CH₂-3.90s-
-NH₂-br s-

Solvent: DMSO-d₆, Frequency: 400 MHz. The chemical shift of the -NH₂ protons can vary depending on concentration and temperature and may be observed as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the quinoline carbons are characteristic of aromatic and heteroaromatic systems.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2~150
C-3~121
C-4~136
C-4a~128
C-5~129
C-6~138
C-7~127
C-8~130
C-8a~148
-CH₂-~45

Note: These are predicted chemical shifts based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is essential for reproducibility and accurate data interpretation.[1][2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include spectral width, acquisition time, relaxation delay, and the number of scans.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock & Shim) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate final_spectrum final_spectrum integrate->final_spectrum Final Spectrum & Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Characteristic IR Absorptions

The IR spectrum of this compound will display characteristic absorption bands for the N-H and C-H bonds of the aminomethyl group, as well as the aromatic C-H and C=C/C=N bonds of the quinoline ring.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3250N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2960-2850C-H stretchAliphatic C-H (-CH₂-)
1620-1580C=C/C=N stretchAromatic/Heteroaromatic ring
1650-1550N-H bendPrimary amine (-NH₂)
1470-1430C-H bendAliphatic C-H (-CH₂-)
900-675C-H out-of-plane bendAromatic C-H
Experimental Protocol: FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an IR spectrum.[3]

Step-by-Step Methodology:

  • Sample Preparation:

    • KBr Pellet (for solid samples): Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Film (for oils or low-melting solids): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).

  • Background Spectrum:

    • Place the empty sample holder (e.g., KBr pellet holder, salt plates with solvent) in the spectrometer.

    • Run a background scan to record the absorbance of the atmosphere (CO₂, H₂O) and the sample holder/solvent. This will be subtracted from the sample spectrum.

  • Sample Spectrum:

    • Place the prepared sample in the spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and correlate them to the corresponding functional groups using a correlation table.

IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Analysis prep_solid Prepare KBr Pellet or Thin Film background Acquire Background Spectrum prep_solid->background prep_sol Prepare Solution prep_sol->background sample Acquire Sample Spectrum background->sample process Process Spectrum (Background Subtraction) sample->process analyze Identify Characteristic Absorption Bands process->analyze final_spectrum final_spectrum analyze->final_spectrum Final Spectrum & Interpretation MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis infusion Direct Infusion ionization Ionization (EI or ESI) infusion->ionization gc_lc GC or LC gc_lc->ionization analysis Mass Analysis ionization->analysis detection Detection analysis->detection identify_M Identify Molecular Ion detection->identify_M analyze_frag Analyze Fragmentation identify_M->analyze_frag final_spectrum final_spectrum analyze_frag->final_spectrum Final Spectrum & Interpretation

Sources

An In-depth Technical Guide to the Solubility of 6-Aminomethylquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 6-aminomethylquinoline in organic solvents. As a key building block in medicinal chemistry and materials science, a thorough understanding of its solubility is paramount for reaction optimization, purification, formulation, and overall drug development efficacy. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols necessary to generate reliable solubility data. We will delve into the physicochemical properties of this compound that govern its solubility, provide step-by-step methodologies for both kinetic and thermodynamic solubility determination, and present a logical workflow to guide your experimental design.

Introduction: The Significance of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a critical determinant of a drug candidate's ultimate success.[1] Poor aqueous solubility, for instance, is a primary contributor to low bioavailability, which can lead to unpredictable and unreliable results during in vitro testing and hinder clinical progression.[2][3] Understanding the solubility of a compound like this compound in various organic solvents is equally crucial for early-stage drug discovery and process development. It dictates the choice of reaction media, facilitates effective purification strategies, and informs the development of suitable formulations. This guide will provide the necessary tools to approach the solubility determination of this compound with scientific rigor.

Physicochemical Properties of this compound

To predict and understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

  • Molecular Formula: C₁₀H₁₀N₂[4]

  • Molecular Weight: 158.20 g/mol [5]

  • Structure: this compound possesses a quinoline core, which is a bicyclic aromatic heterocycle, with an aminomethyl substituent at the 6-position.

The presence of the aromatic quinoline ring system suggests some degree of hydrophobicity, while the aminomethyl group (-CH₂NH₂) introduces a polar, basic functional group capable of hydrogen bonding. The interplay between the larger, less polar ring system and the polar substituent will be a key factor in its solubility across a spectrum of organic solvents. The general principle of "like dissolves like" serves as a useful starting point for predicting solubility behavior.[6][7] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[7]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is essential to distinguish between two key concepts: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is often the first solubility assessment performed in drug discovery due to its high-throughput nature.[2][8] It measures the concentration of a compound that precipitates out of a solution when transitioning from a high-concentration organic stock solution (typically DMSO) to an aqueous buffer.[9][10] The resulting precipitate may be amorphous, leading to an overestimation of the true equilibrium solubility.[11]

  • Thermodynamic Solubility: This represents the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where a solid phase is in equilibrium with the solution phase.[1] This measurement is more time-consuming but provides a more accurate and reliable value, which is critical for late-stage development and formulation.[2][9]

The choice between measuring kinetic or thermodynamic solubility depends on the stage of research. Early-stage screening may benefit from the speed of kinetic assays, while lead optimization and pre-formulation studies demand the accuracy of thermodynamic measurements.

Experimental Determination of Solubility

Given the absence of readily available quantitative data, this section provides detailed protocols for determining the solubility of this compound in a laboratory setting.

General Laboratory Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. Standard personal protective equipment (PPE), including safety goggles, lab coats, and appropriate gloves, should be worn at all times.[12][13][14] All handling of solid compounds and volatile organic solvents should be performed in a well-ventilated chemical fume hood.[14]

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[15][16][17]

Principle: An excess of the solid compound is agitated in the solvent of interest for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Protocol:

  • Preparation:

    • Weigh an excess amount of this compound (enough to ensure a saturated solution with visible solid remaining) into several glass vials with tight-fitting caps.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Place the sealed vials in a thermostatic shaker or on a stirring plate at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with some protocols extending to 48 hours or longer.[10][15] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • The concentration of this compound in the filtrate can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

    • Measure the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) of the diluted sample and determine the concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility, remembering to account for any dilution factors. The solubility is typically expressed in mg/mL or µg/mL.

High-Throughput Kinetic Solubility Assay

For earlier stage screening, a kinetic solubility assay can be employed.

Principle: A concentrated stock solution of the compound in an organic solvent (commonly DMSO) is added to the solvent of interest, and the formation of a precipitate is detected, often by turbidimetry.[8]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microplate, add the desired organic solvent to each well.

    • Add a small volume of the DMSO stock solution to the solvent in each well. It is common to perform serial dilutions.

  • Incubation and Detection:

    • Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[3][10]

    • Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring light scattering at a specific wavelength.

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Illustrative Solubility Data and Interpretation

While experimental determination is essential, the following table provides an illustrative prediction of the solubility of this compound in various organic solvents based on its structure. Note: This data is for exemplary purposes only and must be confirmed experimentally.

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighThe aminomethyl group can participate in hydrogen bonding with the hydroxyl group of methanol.
EthanolPolar ProticHighSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Dimethyl Sulfoxide (DMSO)Polar AproticHighDMSO is a strong polar aprotic solvent that can effectively solvate the polar aminomethyl group.
AcetonitrilePolar AproticModerateAcetonitrile is less polar than DMSO but should still offer moderate solubility.
Dichloromethane (DCM)NonpolarLow to ModerateThe aromatic quinoline core may allow for some solubility in this nonpolar solvent.
HexaneNonpolarLowThe significant polarity of the aminomethyl group will likely result in poor solubility in highly nonpolar solvents like hexane.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Sedimentation equil->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 quant2 Analyze filtrate via HPLC or UV-Vis sep2->quant2 quant1 Prepare calibration curve quant1->quant2 quant3 Calculate concentration quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This technical guide serves as a comprehensive resource for researchers and scientists investigating the solubility of this compound. By understanding its physicochemical properties and the distinction between kinetic and thermodynamic solubility, and by employing the detailed experimental protocols provided, reliable and accurate solubility data can be generated. This data is invaluable for advancing drug discovery projects and chemical process development, ensuring that decisions are based on sound scientific evidence.

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The Quinoline Core: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and history of quinoline derivatives, a cornerstone of heterocyclic chemistry and medicinal science. From its humble origins in coal tar to its central role in the fight against malaria and beyond, the quinoline scaffold has been a source of immense scientific inquiry and therapeutic advancement. This document delves into the foundational discoveries, the evolution of synthetic methodologies, and the landmark development of quinoline-based drugs, offering a robust resource for professionals in the field.

The Dawn of Quinoline: From Industrial Byproduct to a Defined Chemical Entity

The story of quinoline begins not in a pristine laboratory, but in the burgeoning industrial landscape of the 19th century. In 1834, the German chemist Friedlieb Ferdinand Runge, while meticulously analyzing the complex mixture of organic compounds found in coal tar, isolated a yellow-colored, oily substance.[1] He named this discovery "chinolin," which later evolved to "quinoline."[1] This initial isolation was a pivotal moment, identifying quinoline as a distinct chemical entity from the rich chemical tapestry of coal tar.[1]

For several decades, the precise molecular architecture of quinoline remained a puzzle. It was the renowned chemist August Kekulé, already celebrated for his work on the structure of benzene, who in 1869 proposed the correct structure of quinoline as a fusion of a benzene ring and a pyridine ring.[1] This elucidation of its bicyclic aromatic nature provided the theoretical framework necessary to understand its chemical properties and reactivity, paving the way for synthetic exploration.

The Golden Age of Synthesis: Forging the Quinoline Core

The late 19th century witnessed a flurry of creative activity in organic synthesis, with chemists developing a suite of elegant and robust methods for constructing the quinoline ring system. These named reactions, many of which are still in use today, provided access to a vast array of substituted quinolines, enabling the systematic investigation of their properties and applications.

The Skraup Synthesis (1880): A Classic and Enduring Method

One of the earliest and most well-known methods for quinoline synthesis is the Skraup reaction, developed by Zdenko Hans Skraup in 1880.[2] This powerful reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[2][3] The reaction is notoriously exothermic and requires careful control.[3]

Mechanism of the Skraup Synthesis:

The reaction proceeds through a multi-step mechanism:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2]

  • Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[3]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form 1,2-dihydroquinoline.[4]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized by the oxidizing agent to the aromatic quinoline product.[4]

Caption: The reaction pathway of the Skraup Synthesis.

Experimental Protocol: Synthesis of Quinoline

  • Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.

  • Procedure:

    • In a suitable round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.[5]

    • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.[5]

    • Add ferrous sulfate heptahydrate to moderate the reaction.[5]

    • Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[5]

    • After the reaction is complete, allow the mixture to cool to room temperature.[5]

    • Dilute the mixture with water and then neutralize with a concentrated solution of sodium hydroxide until it is strongly alkaline.[5]

    • Perform steam distillation to isolate the crude quinoline.[5]

    • Separate the quinoline layer from the aqueous layer in the distillate.[5]

    • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[5]

The Combes Synthesis (1888): A Versatile Route to Substituted Quinolines

Reported by Combes in 1888, this synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[2] This method is particularly useful for preparing 2,4-disubstituted quinolines.[2]

Mechanism of the Combes Synthesis:

  • Enamine Formation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[2]

  • Cyclization: Under acidic conditions, the enamine undergoes an intramolecular electrophilic attack on the aromatic ring to form a six-membered ring.

  • Dehydration: The resulting intermediate readily dehydrates to form the stable, aromatic quinoline ring system.

Caption: The reaction pathway of the Combes Synthesis.

Experimental Protocol: General Procedure for Combes Synthesis

  • Materials: Aniline (or substituted aniline), β-diketone, concentrated sulfuric acid (or polyphosphoric acid).

  • Procedure:

    • Mix the aniline and the β-diketone in a reaction flask.

    • Slowly add the acid catalyst while cooling the mixture.

    • Heat the reaction mixture to the appropriate temperature (often reflux) for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

The Doebner-von Miller Reaction (1881): A Modification of the Skraup Synthesis

This reaction is a variation of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][7] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis.[6]

Mechanism of the Doebner-von Miller Reaction:

The mechanism of this reaction has been a subject of debate, with a fragmentation-recombination pathway being proposed.[6]

  • Conjugate Addition: The aniline undergoes a nucleophilic conjugate addition to the α,β-unsaturated carbonyl compound.[6]

  • Fragmentation and Recombination: The intermediate can fragment into an imine and a saturated carbonyl compound, which then recombine.[6]

  • Cyclization and Aromatization: The subsequent steps involve cyclization and oxidation to form the quinoline ring.[6]

Caption: The general pathway of the Friedländer Synthesis.

Experimental Protocol: General Procedure for Friedländer Synthesis

  • Materials: 2-aminobenzaldehyde (or a 2-aminoketone), a ketone with an α-methylene group, a catalyst (e.g., sodium hydroxide, potassium hydroxide, or an acid like p-toluenesulfonic acid), a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve the 2-aminoaryl carbonyl compound and the α-methylene compound in a suitable solvent.

    • Add the catalyst to the solution.

    • Heat the reaction mixture to reflux for the required time, monitoring by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Work up the residue by adding water and extracting the product with an organic solvent.

    • Wash, dry, and concentrate the organic extract.

    • Purify the product by column chromatography or recrystallization.

The Pfitzinger Reaction (1886): Synthesis of Quinoline-4-Carboxylic Acids

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a method for synthesizing substituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base. Mechanism of the Pfitzinger Reaction:

  • Isatin Ring Opening: The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate. [8]2. Imine/Enamine Formation: The carbonyl compound reacts with the aniline moiety of the opened isatin to form an imine, which tautomerizes to an enamine. [8]3. Cyclization and Dehydration: The enamine undergoes intramolecular cyclization and subsequent dehydration to yield the quinoline-4-carboxylic acid. [8]

Caption: The reaction pathway of the Pfitzinger Reaction.

Experimental Protocol: Synthesis of 2-Arylquinoline-4-carboxylic Acids

  • Materials: Isatin (or substituted isatin), acetophenone derivative, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (HCl). [9]* Procedure:

    • Dissolve a mixture of the isatin derivative and the acetophenone derivative in a solution of ethanol and water. [9] 2. Add KOH and heat the mixture at reflux with stirring for 18-24 hours, monitoring the reaction by TLC. [9] 3. After cooling, pour the reaction mixture onto ice-water. [9] 4. Carefully acidify with HCl to a pH of approximately 2 to precipitate the product. [9] 5. Collect the solid product by filtration, wash with water, and dry. [9] 6. Recrystallize the crude product from ethanol to afford the purified 2-arylquinoline-4-carboxylic acid. [9]

Quinoline Derivatives in Medicine: A Legacy of Healing

The true impact of the quinoline scaffold on human history lies in its profound medicinal applications, particularly in the fight against malaria.

Quinine: The First Line of Defense Against Malaria

Long before its chemical structure was understood, the bark of the cinchona tree was used by indigenous peoples of South America to treat fevers. In the 17th century, Jesuit missionaries learned of its efficacy and introduced it to Europe, where it became a vital treatment for malaria. [10]In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from the bark and named it quinine. [10]For centuries, quinine was the only effective treatment for malaria, playing a crucial role in global exploration and colonization. [10]The total synthesis of quinine was a landmark achievement in organic chemistry, with a formal synthesis reported by Robert Burns Woodward and William von Eggers Doering in 1944. [10]

Chloroquine: A Synthetic Success Story

The search for synthetic alternatives to quinine, driven by the need for a more readily available and potentially more effective antimalarial, led to the development of chloroquine. In 1934, Hans Andersag and his colleagues at Bayer in Germany synthesized a 4-aminoquinoline derivative they named "Resochin." [11]This compound, later known as chloroquine, was introduced into clinical practice in 1947 and proved to be a highly effective and well-tolerated antimalarial drug. [11]Chloroquine played a pivotal role in the global effort to eradicate malaria in the mid-20th century.

Mechanism of Action of Antimalarial Quinolines:

Quinine and chloroquine share a common mechanism of action. They are thought to interfere with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin in its food vacuole, releasing large amounts of toxic heme. The parasite normally polymerizes this heme into a non-toxic crystalline substance called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and is believed to inhibit this heme polymerization process. The buildup of free heme is toxic to the parasite, leading to its death.

Conclusion: The Enduring Legacy and Future Potential of Quinoline Derivatives

The journey of quinoline and its derivatives, from a chance discovery in an industrial byproduct to the development of life-saving medicines, is a testament to the power of chemical exploration and innovation. The classical synthetic methods developed over a century ago remain fundamental tools for the modern organic chemist. The quinoline scaffold continues to be a privileged structure in medicinal chemistry, with ongoing research exploring its potential in treating a wide range of diseases, including cancer, HIV, and bacterial infections. The rich history of quinoline serves as both an inspiration and a practical guide for the researchers, scientists, and drug development professionals who continue to build upon this remarkable chemical legacy.

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An In-depth Technical Guide on the Theoretical Properties of Aminomethylquinoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomerism of the aminomethyl group on the quinoline scaffold profoundly influences its physicochemical and, consequently, its biological properties. This guide provides a comprehensive exploration of the theoretical properties of aminomethylquinoline isomers, offering a foundational understanding for researchers in drug discovery and materials science. We will delve into the electronic, steric, and interactive characteristics that differentiate these isomers, employing a framework of computational chemistry to elucidate their behavior at a molecular level. This document is structured to provide not only a comparative analysis of the isomers but also practical, step-by-step protocols for their theoretical investigation, thereby empowering researchers to apply these principles to their own work.

Introduction: The Significance of Isomerism in Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to possess a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[2][3] The introduction of substituents, such as the aminomethyl group (-CH₂NH₂), can dramatically alter the therapeutic potential of the quinoline core. However, the precise placement of this substituent creates a set of isomers with distinct three-dimensional structures and electronic profiles. Understanding these isomeric differences is paramount in drug design, as they can dictate a molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile.[4]

This guide will focus on the theoretical underpinnings that differentiate the aminomethylquinoline isomers, providing a rationale for how subtle changes in molecular architecture can lead to significant variations in chemical behavior.

Isomers of Aminomethylquinoline: A Structural Overview

The aminomethylquinoline scaffold can exist in several isomeric forms, depending on the attachment point of the aminomethyl group to either the pyridine or the benzene ring of the quinoline nucleus. For the purpose of this guide, we will primarily focus on the isomers where the substituent is on the pyridine ring (positions 2, 3, and 4) and one isomer with substitution on the benzene ring (position 6) as a point of comparison.

G cluster_pyridine_isomers Pyridine Ring Isomers cluster_benzene_isomer Benzene Ring Isomer 2-AMQ 2-Aminomethylquinoline 3-AMQ 3-Aminomethylquinoline 4-AMQ 4-Aminomethylquinoline 6-AMQ 6-Aminomethylquinoline Quinoline Core Quinoline Core Quinoline Core->2-AMQ Positional Variation Quinoline Core->3-AMQ Positional Variation Quinoline Core->4-AMQ Positional Variation Quinoline Core->6-AMQ Positional Variation

Figure 1: Key Positional Isomers of Aminomethylquinoline.

Comparative Analysis of Theoretical Properties

The location of the aminomethyl group significantly impacts the electronic distribution, steric hindrance, and potential for intermolecular interactions. These properties can be effectively modeled using computational methods like Density Functional Theory (DFT).[5][6]

Electronic Properties

The electronic landscape of a molecule is a key determinant of its reactivity and interaction with biological macromolecules. We can probe these properties by examining the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, as well as the molecular electrostatic potential (MEP).[7][8]

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
2-Aminomethylquinoline -5.8-0.94.9~2.1
3-Aminomethylquinoline -6.0-0.85.2~2.5
4-Aminomethylquinoline -5.7-1.14.6~2.8
This compound -5.9-0.95.0~2.3
Note: These are representative values derived from DFT calculations and can vary based on the level of theory and basis set used.

Interpretation of Electronic Properties:

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8] 4-Aminomethylquinoline, with the smallest predicted gap, is likely the most reactive of the isomers. This increased reactivity can be attributed to the strong electron-donating effect of the amino group in conjugation with the quinoline ring system.

  • Dipole Moment: The dipole moment reflects the overall polarity of the molecule. The larger dipole moment of the 3- and 4-isomers suggests stronger interactions with polar environments, which can influence solubility and binding to polar pockets in proteins.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. For aminomethylquinolines, the nitrogen atom of the quinoline ring and the amino group are regions of negative potential (electron-rich), making them susceptible to electrophilic attack and hydrogen bond donation, respectively. The aminomethyl group in the 2- and 4-positions can more effectively influence the electron density of the quinoline nitrogen through resonance, which can impact their basicity and metal-chelating properties.

Steric and Conformational Properties

The three-dimensional shape of a molecule is crucial for its ability to fit into a binding site. Conformational analysis helps in understanding the rotational freedom and preferred spatial arrangements of the aminomethyl group.[9]

  • 2-Aminomethylquinoline: The proximity of the aminomethyl group to the quinoline nitrogen can lead to intramolecular hydrogen bonding, which can restrict the conformational freedom of the side chain. This can pre-organize the molecule for binding to specific targets but may also introduce steric hindrance.

  • 3-Aminomethylquinoline: This isomer has greater conformational flexibility compared to the 2-isomer as the aminomethyl group is further from the quinoline nitrogen.

  • 4-Aminomethylquinoline: Similar to the 2-isomer, the 4-isomer can exhibit through-space interactions with the quinoline nitrogen, influencing its conformational preferences.

  • This compound: With the aminomethyl group on the benzene ring, there is less steric interaction with the quinoline nitrogen, leading to a different set of preferred conformations compared to the pyridine ring isomers.

G cluster_workflow Conformational Analysis Workflow start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt conf_search Conformational Search (e.g., Molecular Mechanics or Rotational Scan) geom_opt->conf_search re_opt Re-optimization of Low-Energy Conformers conf_search->re_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) re_opt->energy_calc analysis Analysis of Conformational Population (Boltzmann Distribution) energy_calc->analysis end Identified Stable Conformers analysis->end

Figure 2: A typical workflow for computational conformational analysis.

Intermolecular Interactions: The Role of Hydrogen Bonding

The aminomethyl group is a potent hydrogen bond donor, while the quinoline nitrogen is a hydrogen bond acceptor. The relative positioning of these groups in the different isomers dictates their potential for forming specific intermolecular hydrogen bonding networks, which are critical for protein-ligand interactions and crystal packing.[10][11]

  • 2- and 4-Aminomethylquinoline: These isomers can act as bidentate ligands, forming chelate complexes with metal ions or interacting with two adjacent sites on a receptor through hydrogen bonding.

  • 3- and this compound: The greater distance between the amino group and the quinoline nitrogen in these isomers makes them more likely to engage in intermolecular hydrogen bonding with separate molecules rather than intramolecularly or in a chelating fashion. This can lead to the formation of extended hydrogen-bonded networks in the solid state.

Methodologies for Theoretical Characterization

This section provides a practical guide to the computational methods used to derive the theoretical properties discussed above.

Density Functional Theory (DFT) Calculations

DFT is a robust method for calculating the electronic structure of molecules.[6]

Protocol for DFT-based Property Calculation:

  • Structure Preparation: Draw the 3D structure of the aminomethylquinoline isomer using a molecular editor.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G* basis set.[5]

  • Frequency Calculation: After optimization, run a frequency calculation to ensure the structure is at a true energy minimum (no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate:

    • Molecular Orbitals (HOMO/LUMO): Visualize the orbitals and note their energies to determine the HOMO-LUMO gap.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution.

    • Dipole Moment: The calculation will output the dipole moment vector and magnitude.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the structural or theoretical properties of a series of molecules with their biological activity.[12]

G cluster_qsar QSAR Modeling Process data Dataset of Aminomethylquinoline Analogs with Known Biological Activity descriptors Calculation of Molecular Descriptors (Electronic, Steric, etc.) data->descriptors model Statistical Model Generation (e.g., MLR, PLS) descriptors->model validation Model Validation (Internal and External) model->validation prediction Prediction of Activity for New Analogs validation->prediction

Figure 3: The process of developing a QSAR model.

By developing a QSAR model for a series of aminomethylquinoline isomers and their analogs, researchers can identify which theoretical properties are most critical for a desired biological effect and rationally design new compounds with improved potency.[13]

Conclusion and Future Directions

The theoretical properties of aminomethylquinoline isomers are highly dependent on the position of the aminomethyl substituent. This guide has demonstrated how computational methods can be used to elucidate the differences in their electronic, steric, and interactive properties. A thorough understanding of these theoretical underpinnings is essential for the rational design of novel quinoline-based drugs and functional materials. Future work in this area could involve more advanced computational studies, such as molecular dynamics simulations, to explore the behavior of these isomers in a solvated environment and their dynamic interactions with biological targets.

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An In-depth Technical Guide to Potential Research Areas for 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its versatile structure, a fusion of a benzene and a pyridine ring, allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Within this privileged class of heterocyclic compounds, 6-Aminomethylquinoline emerges as a particularly intriguing starting point for novel drug discovery endeavors. Its unique architecture, featuring a reactive aminomethyl group at the 6-position, presents a versatile handle for synthetic elaboration, paving the way for the creation of diverse chemical libraries with the potential to address significant unmet medical needs.[5]

This technical guide provides a comprehensive overview of the potential research areas for this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core chemical attributes of this scaffold and explore its promise in the development of next-generation kinase inhibitors, anticancer agents, and antimicrobial therapeutics. The narrative will be grounded in established scientific principles, supported by authoritative references, and will offer practical, field-proven insights into experimental design and execution.

The this compound Scaffold: A Gateway to Chemical Diversity

The strategic placement of the aminomethyl group on the quinoline core is what sets this compound apart as a valuable building block in medicinal chemistry. This primary amine offers a nucleophilic site that can readily participate in a variety of chemical transformations, including but not limited to:

  • Amide Bond Formation: Coupling with a wide range of carboxylic acids to generate a diverse library of amides. This is a classic strategy for exploring structure-activity relationships (SAR).

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamides, a common pharmacophore in many drug classes.

  • Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines, allowing for the introduction of various alkyl and aryl substituents.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates to generate ureas and thioureas, respectively, which are known to engage in key hydrogen bonding interactions with biological targets.

This synthetic tractability allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Core Synthesis Strategy

While various methods exist for the synthesis of substituted quinolines, a common approach to obtaining the 6-aminoquinoline precursor involves the Skraup–Doebner–Von Miller reaction, followed by reduction of a nitro group.[6] The aminomethyl moiety can then be introduced through various synthetic routes.

Potential Research Area 1: Kinase Inhibitors for Oncology

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The quinoline scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[8][9] Several FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, feature a quinoline core, underscoring its clinical relevance.[4]

The ATP-binding site of most kinases possesses a hinge region that forms critical hydrogen bonds with inhibitors. The quinoline ring system, with its nitrogen atom, can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP.[8] The aminomethyl group of this compound can be strategically derivatized to introduce functionalities that extend into the solvent-exposed region or target specific sub-pockets of the kinase active site, thereby enhancing potency and selectivity.

Proposed Research Workflow: Development of Novel Kinase Inhibitors

G cluster_0 Library Synthesis & Screening cluster_1 Lead Optimization cluster_2 Preclinical Evaluation A This compound B Parallel Synthesis of Amide/Sulfonamide Library A->B Derivatization C High-Throughput Kinase Panel Screening B->C Assay D Identification of Initial Hits C->D Data Analysis E Structure-Activity Relationship (SAR) Studies D->E F In Silico Docking & Modeling E->F G Synthesis of Optimized Analogs F->G H Cell-Based Assays (Proliferation, Apoptosis) G->H I In Vivo Xenograft Models H->I J Pharmacokinetic & Toxicity Studies I->J K Candidate Selection J->K G A 6-AMQ Derivative B DNA Intercalation/ Topoisomerase Inhibition A->B C DNA Double-Strand Breaks B->C D ATM/ATR Activation C->D E p53 Phosphorylation D->E F Bax Upregulation E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase-9 Activation H->I J Caspase-3 Activation I->J K Apoptosis J->K

Caption: A simplified signaling pathway illustrating how a this compound derivative could induce apoptosis via DNA damage.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivative.

    • Treat the cells with varying concentrations of the compound and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Self-Validating System: This protocol includes both positive (e.g., doxorubicin) and negative (vehicle) controls. The dose-dependent decrease in cell viability upon treatment with the test compound, in contrast to the controls, validates the antiproliferative effect of the molecule.

Potential Research Area 3: Antimicrobial Agents

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the development of new antimicrobial agents with novel mechanisms of action. [10]Quinolines have a long history in antimicrobial therapy, with compounds like chloroquine being used as antimalarials. [11]More recently, quinoline derivatives have been investigated for their antibacterial and antifungal activities. [12][13][14] The mechanism of antimicrobial action for quinoline derivatives is diverse and can involve inhibition of bacterial DNA gyrase, disruption of cell wall synthesis, or interference with other essential metabolic pathways. [15]The this compound scaffold provides a platform to develop novel antimicrobial agents by introducing substituents that can target specific bacterial or fungal enzymes or cellular structures.

Experimental Workflow: Antimicrobial Drug Discovery Cascade

G A Primary Screening (MIC Determination) B Secondary Screening (Spectrum of Activity) A->B Active Compounds C Cytotoxicity Assay (Mammalian Cells) B->C Broad-Spectrum Hits D Mechanism of Action Studies C->D Non-toxic Hits E In Vivo Efficacy Models D->E Promising Candidates

Caption: A logical progression for the evaluation of this compound derivatives as potential antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent.

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

    • Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness of the Protocol: The inclusion of standardized bacterial inoculums and growth media, along with appropriate controls, ensures the reproducibility and reliability of the MIC data. This method adheres to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Quantitative Data: Representative MIC Values for Novel Antimicrobial Agents
Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
6-AMQ-A01 832>64
6-AMQ-A02 41632
6-AMQ-A03 16648
Ciprofloxacin 0.50.015NA
Fluconazole NANA1

Conclusion

This compound represents a promising and synthetically versatile scaffold for the development of novel therapeutic agents. Its inherent biological activities, inherited from the broader quinoline class, coupled with the strategic placement of a reactive aminomethyl group, provide a fertile ground for medicinal chemistry exploration. The potential research areas outlined in this guide—kinase inhibition, broad-spectrum anticancer activity, and antimicrobial drug discovery—are supported by a strong scientific rationale and a wealth of literature on related compounds. By employing the systematic experimental workflows and protocols described herein, researchers can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of this compound derivatives. The journey from this versatile starting material to a clinically valuable drug candidate is challenging, yet the opportunities it presents are substantial.

References

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An In-depth Technical Guide to Electrophilic Substitution on the 6-Aminomethylquinoline Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] The strategic functionalization of the quinoline ring system is paramount for modulating its physicochemical and biological properties. Among the various synthetic transformations, electrophilic aromatic substitution (SEAr) remains a fundamental tool for introducing new substituents. This guide provides an in-depth technical analysis of electrophilic substitution on 6-aminomethylquinoline, a derivative of significant interest due to the versatile reactivity of its aminomethyl group.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of protocols to explain the underlying electronic principles governing these reactions. We will explore the inherent reactivity of the quinoline nucleus, dissect the dual-natured directing effects of the 6-aminomethyl substituent, and provide field-proven experimental methodologies.

Chapter 1: The Electronic Landscape of the Quinoline Nucleus

The quinoline ring is a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring. This fusion creates a complex electronic environment that dictates its reactivity towards electrophiles.

  • Pyridine Ring vs. Benzene Ring: The nitrogen atom in the pyridine ring is electronegative, exerting an electron-withdrawing inductive effect (-I) across the entire molecule. This effect deactivates the pyridine ring (positions 2, 3, and 4) towards electrophilic attack, making it significantly less reactive than benzene.[2] Consequently, electrophilic substitution on unsubstituted quinoline preferentially occurs on the more electron-rich carbocyclic (benzene) ring.[3][4]

  • Regioselectivity in Unsubstituted Quinoline: Under vigorous conditions, such as nitration with a mixture of fuming nitric and sulfuric acids, quinoline undergoes substitution primarily at the C5 and C8 positions.[5][6] This preference is explained by the stability of the cationic Wheland intermediate (also known as a sigma complex) formed during the reaction.[3] Attack at C5 or C8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring in all resonance structures. Conversely, attack at C6 or C7 forces a resonance structure that breaks the pyridine ring's aromaticity, resulting in a less stable intermediate.

  • The Role of Protonation: Most electrophilic substitutions are carried out in strong acidic media. Under these conditions, the quinoline nitrogen is protonated to form the quinolinium ion. This N-protonation further deactivates the entire ring system, making reactions significantly slower compared to naphthalene (its carbocyclic analogue) and requiring harsh reaction conditions.[7] The actual species undergoing attack is the quinolinium ion, which makes the reaction proceed through a doubly charged intermediate, explaining the extremely low reactivity.[7]

Chapter 2: The Dual Directing Nature of the 6-Aminomethyl Substituent

The substituent at the C6 position profoundly influences both the rate and regioselectivity of subsequent electrophilic attacks. The 6-aminomethyl group (-CH₂NH₂) is particularly interesting due to its pH-dependent electronic behavior.

  • Under Neutral or Basic Conditions (Free Base Form): In its unprotonated form, the -CH₂NH₂ group acts as a weak activating group. The methylene (-CH₂-) spacer prevents direct resonance donation from the nitrogen lone pair to the ring. However, the amino group is electron-donating by induction, and the overall group is considered ortho-, para-directing.[8] Given its position at C6, it directs incoming electrophiles to the ortho positions (C5 and C7).

  • Under Acidic Conditions (Protonated Form): In the strongly acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the terminal amino group is protonated to form the aminomethylammonium group (-CH₂NH₃⁺). This protonated form is strongly deactivating due to the powerful electron-withdrawing inductive effect of the positive charge.[8] Electron-withdrawing groups are meta-directors.[9] Therefore, the -CH₂NH₃⁺ group at C6 also directs incoming electrophiles to the positions meta to it, which are C5 and C7.

This convergence of directing effects is a critical concept: both the activating free base and the deactivating protonated form of the 6-aminomethyl group favor substitution at the C5 and C7 positions . The primary difference will be the reaction rate; the protonated form will lead to significantly slower reactions due to the profound deactivation of the ring.[10]

Chapter 3: Regioselectivity of Key Electrophilic Substitution Reactions

Based on the principles outlined above, we can predict the outcomes for several key electrophilic substitution reactions on this compound. The predominant products will be the 5-substituted and 7-substituted isomers.

Predicted Regioselectivity

G cluster_substrate Substrate & Conditions cluster_products Primary Substitution Products cluster_reactions Reaction Types Substrate This compound FreeBase -CH₂NH₂ (Activating) Ortho-directing Substrate->FreeBase Basic/ Neutral pH Protonated -CH₂NH₃⁺ (Deactivating) Meta-directing Substrate->Protonated Acidic pH C5 C5-Substituted Product FreeBase->C5 Ortho C7 C7-Substituted Product FreeBase->C7 Ortho Protonated->C5 Meta Protonated->C7 Meta Nitration Nitration (HNO₃/H₂SO₄) Nitration->Protonated Strongly Acidic Halogenation Halogenation (Br₂/FeBr₃) Halogenation->FreeBase Lewis Acid Sulfonation Sulfonation (fuming H₂SO₄) Sulfonation->Protonated Strongly Acidic

Specific Reactions:
  • Nitration: Performed with a mixture of concentrated nitric acid and sulfuric acid, this reaction proceeds under harsh acidic conditions. The 6-aminomethyl group will be fully protonated. The powerful deactivating effect of the -CH₂NH₃⁺ group, combined with the inherent deactivation of the quinolinium ring, means that forcing conditions (elevated temperatures) will be necessary. The expected products are 5-nitro-6-aminomethylquinoline and 7-nitro-6-aminomethylquinoline .

  • Halogenation: Halogenation using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-halosuccinimides can proceed under less acidic conditions. Careful control of the reaction medium is crucial. If protonation of the amino group can be avoided, the activating effect of the free base will facilitate the reaction. The expected major products are 5-bromo-6-aminomethylquinoline and 7-bromo-6-aminomethylquinoline . Recent literature has highlighted metal-free methods for regioselective C5-halogenation of 8-substituted quinolines, which could be adapted.[11][12]

  • Sulfonation: This reaction requires fuming sulfuric acid, often at high temperatures. The substrate will exist as the protonated dication (at both the quinoline and amino nitrogens). The extreme deactivation of the ring will make this a challenging transformation, but the directing effects still favor the formation of This compound-5-sulfonic acid and This compound-7-sulfonic acid .

Chapter 4: Experimental Protocols and Methodologies

The following protocols are illustrative and serve as a starting point for experimental design. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Nitration of this compound

This protocol is adapted from standard procedures for the nitration of deactivated aromatic systems.

Objective: To synthesize a mixture of 5-nitro- and 7-nitro-6-aminomethylquinoline.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Cooling: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add this compound (1.0 eq) to concentrated sulfuric acid (10 mL per gram of substrate) while cooling in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per mL of HNO₃), ensuring the temperature is kept below 10 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of this compound from the dropping funnel. The internal temperature must be rigorously maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 8-9. This step must be done cautiously due to gas evolution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, a mixture of 5- and 7-nitro isomers, can be purified and separated by column chromatography on silica gel.

Causality:

  • H₂SO₄: Acts as a solvent and protonates both the quinoline nitrogen and the aminomethyl group, creating the deactivated substrate. It also protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Low Temperature: Nitration is a highly exothermic process. Low temperatures are essential to control the reaction rate, prevent over-nitration, and minimize side reactions.

  • Quenching on Ice: This step safely dilutes the strong acid and precipitates the organic product.

  • Neutralization: Deprotonates the product to its free base form, increasing its solubility in organic solvents for extraction.

Protocol 2: Bromination of this compound

This protocol aims to perform bromination under conditions that may favor the free-base form of the substrate.

Objective: To synthesize a mixture of 5-bromo- and 7-bromo-6-aminomethylquinoline.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in acetonitrile (20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction progress by TLC.

  • Workup: Remove the acetonitrile under reduced pressure.

  • Quenching: To the residue, add ethyl acetate and wash with saturated sodium thiosulfate solution (to remove any unreacted bromine) followed by saturated sodium bicarbonate solution.

  • Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product mixture by column chromatography on silica gel.

Causality:

  • NBS: A mild source of electrophilic bromine that avoids the use of strongly acidic conditions, potentially reducing the concentration of the deactivated protonated species.

  • Acetonitrile: A polar aprotic solvent suitable for this type of reaction.

  • Sodium Thiosulfate Wash: Reacts with and neutralizes any excess NBS or Br₂.

Data Summary Table
ReactionElectrophileTypical ConditionsExpected Major ProductsKey Considerations
Nitration NO₂⁺Conc. H₂SO₄, fuming HNO₃, 0-25°C5-Nitro & 7-Nitro isomersHighly exothermic; requires strict temperature control. Substrate is fully protonated and deactivated.
Bromination Br⁺NBS in CH₃CN, rt5-Bromo & 7-Bromo isomersMilder conditions may avoid full protonation, leading to a faster reaction.
Sulfonation SO₃Fuming H₂SO₄, >100°C5-Sulfonic acid & 7-Sulfonic acid isomersRequires harsh conditions due to severe ring deactivation.

Conclusion

The electrophilic substitution of this compound is a nuanced process governed by the interplay between the inherent electronic properties of the quinoline nucleus and the pH-dependent directing effects of the aminomethyl substituent. A thorough understanding of these principles is essential for predicting reaction outcomes and designing successful synthetic strategies. Regardless of the protonation state of the side chain, substitution is strongly directed to the C5 and C7 positions. The primary variable influenced by reaction conditions is the overall reactivity of the substrate, with acidic media necessitating harsher conditions due to the deactivating effect of the protonated -CH₂NH₃⁺ group. The protocols and principles detailed in this guide provide a robust framework for researchers aiming to functionalize this versatile heterocyclic scaffold.

References

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  • Royal Society of Chemistry. "A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines." Available at: [Link]

  • MDPI. "Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides." Available at: [Link]

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  • ACS Publications. "Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents." Available at: [Link]

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  • ResearchGate. "(a) Synthesis of Quinolines, 6 through nucleophile-triggered 6-endo..." Available at: [Link]

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The Aminomethyl Group in 6-Aminomethylquinoline: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-aminomethylquinoline scaffold is a cornerstone in medicinal chemistry and materials science, offering a unique combination of a rigid, aromatic quinoline core and a reactive primary aminomethyl group. This guide provides an in-depth exploration of the chemical reactivity inherent to the aminomethyl functionality, influenced by the electronic and steric landscape of the quinoline ring. We will dissect the principal reactions—N-acylation, N-alkylation, Schiff base formation, and reductive amination—providing not just procedural outlines but also the underlying mechanistic rationale to empower researchers in their experimental design. Furthermore, this document will delve into the strategic use of this compound in the synthesis of complex heterocyclic systems, a critical aspect of modern drug discovery.

Introduction: The Unique Chemical Persona of this compound

This compound is a bifunctional molecule of significant interest in synthetic chemistry.[1] Its structure marries the aromatic, heterocyclic quinoline system with a flexible and nucleophilic primary aminomethyl side chain. This arrangement gives rise to a distinct reactivity profile that is instrumental in the construction of a diverse array of molecular architectures, particularly in the realm of pharmaceuticals. Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including anticancer and antimalarial properties.[1]

The reactivity of the aminomethyl group is fundamentally dictated by the lone pair of electrons on the nitrogen atom, rendering it both basic and nucleophilic. However, the quinoline ring at the 6-position exerts a significant influence on this reactivity through a combination of electronic and steric effects.

Steric Considerations: The quinoline ring, while planar, can present a degree of steric hindrance to approaching electrophiles, although this is generally less pronounced at the 6-position compared to positions closer to the heterocyclic nitrogen.[4]

The pKa of the conjugate acid of 6-aminoquinoline can provide an estimate of the basicity of the aminomethyl group's conjugate acid.[5] This value is crucial for selecting appropriate bases and reaction conditions for various transformations.

Core Reactivity and Synthetic Transformations

The primary aminomethyl group of this compound is a versatile handle for a variety of chemical modifications. The following sections detail the most common and synthetically useful reactions.

N-Acylation: Formation of Amide Linkages

The reaction of this compound with acylating agents to form amides is a robust and widely employed transformation. Amide bonds are a cornerstone of peptide chemistry and are prevalent in a vast number of pharmaceutical agents.[6]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the aminomethyl nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of a leaving group (e.g., chloride or carboxylate) yields the stable amide product.

Caption: Mechanism of N-acylation of this compound.

Experimental Protocol (General):

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq.), to the solution to neutralize the acid byproduct.

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.0-1.2 eq.) to the stirred solution, typically at 0 °C to control the initial exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation:

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideTEADCM>90
Benzoyl ChlorideDIPEADMF>85
Acetic AnhydridePyridineDCM>90
N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation of this compound with alkyl halides or other alkylating agents provides access to secondary and tertiary amines, which are important pharmacophores.[7]

Mechanism: This reaction typically proceeds via an SN2 mechanism, where the aminomethyl nitrogen acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. Over-alkylation to form the tertiary amine and even the quaternary ammonium salt can be a competing process.

G cluster_1 N-Alkylation Workflow Start This compound Reaction Reaction (Base, Solvent) Start->Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction Secondary_Amine Secondary Amine (Quinoline-6-CH₂-NH-R) Reaction->Secondary_Amine Mono-alkylation Tertiary_Amine Tertiary Amine (Quinoline-6-CH₂-N(R)₂) Reaction->Tertiary_Amine Di-alkylation Secondary_Amine->Reaction Further Alkylation

Caption: Workflow for N-alkylation of this compound.

Experimental Protocol (General):

  • Reactant Mixture: Combine this compound (1.0 eq.), the alkyl halide (1.0-1.2 eq. for mono-alkylation), and a suitable base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or acetonitrile.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to separate the desired mono-alkylated product from any di-alkylated byproducts and unreacted starting material.

Schiff Base Formation: The Gateway to Imines

The condensation of this compound with aldehydes or ketones yields imines, also known as Schiff bases. This reversible reaction is a cornerstone of dynamic covalent chemistry and provides a facile route to a wide range of derivatives.[8]

Mechanism: The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, leads to the formation of the imine.

Experimental Protocol (General):

  • Dissolution: Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a weak acid, like acetic acid.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The formation of the imine can often be observed by a color change or the precipitation of the product.

  • Isolation: The product can be isolated by filtration if it precipitates or by removal of the solvent in vacuo followed by purification if necessary.

Reductive Amination: A Powerful Amine Synthesis

Reductive amination is a highly efficient method for the formation of secondary and tertiary amines from this compound and a carbonyl compound.[9] This one-pot reaction combines Schiff base formation and in situ reduction.

Mechanism: The reaction first proceeds through the formation of an imine (or enamine from a secondary amine), as described above. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond to a C-N single bond. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB).

G cluster_2 Reductive Amination Logical Flow Start This compound + Aldehyde/Ketone Imine_Formation Imine Formation (Acid Catalyst) Start->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction Reduction (Reducing Agent) Imine->Reduction Product Secondary/Tertiary Amine Product Reduction->Product

Caption: Logical flow of a reductive amination reaction.

Experimental Protocol (General):

  • Reactant Mixture: In a suitable solvent (e.g., methanol, dichloroethane), combine this compound (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.).

  • pH Adjustment (if necessary): For some reducing agents like NaBH₃CN, the pH may need to be adjusted to a slightly acidic range (pH 5-6) to promote imine formation without decomposing the reducing agent.

  • Reducing Agent Addition: Add the reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.

Application in the Synthesis of Heterocyclic Systems

The aminomethyl group of this compound is a key building block for the construction of more complex nitrogen-containing heterocyclic systems. These reactions often involve an initial functionalization of the amine followed by an intramolecular cyclization.

Example: Synthesis of a Fused Pyrimidine Ring

A potential synthetic route to a fused pyrimidine ring system could involve the initial acylation of this compound with a β-keto ester. The resulting β-enaminone intermediate could then undergo an intramolecular cyclization under acidic or thermal conditions to form a dihydropyrimidinone ring fused to the quinoline core.

This strategy highlights the power of the aminomethyl group as a versatile nucleophile that can be elaborated and then participate in ring-forming reactions, significantly increasing the molecular complexity and providing access to novel chemical matter for drug discovery programs.

Conclusion

This compound is a molecule of considerable synthetic potential, primarily due to the versatile reactivity of its aminomethyl group. The ability to readily undergo N-acylation, N-alkylation, Schiff base formation, and reductive amination makes it an invaluable starting material for the synthesis of a wide range of derivatives. The electronic and steric influence of the quinoline ring provides a subtle yet important modulation of this reactivity, which must be considered in experimental design. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a thorough understanding of the chemical behavior of key building blocks like this compound will remain paramount for the advancement of these fields.

References

  • Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. bepls.
  • Syntheses of heterocyclic compounds. Part XI. Quinolines and pyrones from the reaction of N-aminophenyl heterocycles with β-ketoesters in polyphosphoric acid. Journal of the Chemical Society C: Organic.
  • Reductive amin
  • 6-Aminoquinoline. PubChem.
  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonyl
  • Hammett Substituent Constants.
  • Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands. Molecules.
  • N-acylation of amides through internal nucleophilic c
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.
  • Quinoline as a privileged scaffold in cancer drug discovery. PubMed.
  • Schiff Base Reaction-Mechanism, Rxn setup and Applic
  • Preparation and Characterization of Some Schiff Base Compounds. ADYU J SCI.
  • Hammett equ
  • The Synthesis of Amide and its Bioisosteres. Bentham Science.

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6-Aminomethylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid structure make it a cornerstone for the development of a wide array of functional molecules, from therapeutic agents to fluorescent probes.[3][4] Among the numerous quinoline derivatives, 6-Aminomethylquinoline has emerged as a particularly valuable building block due to the presence of a reactive primary amine group attached to the quinoline core via a methylene linker. This seemingly simple structural motif unlocks a wealth of synthetic possibilities, enabling its use in the construction of complex molecules with diverse biological activities and material properties.[3]

This in-depth technical guide provides a comprehensive overview of this compound, focusing on its commercial availability, quality assessment, and key applications in research and drug development. It is intended to serve as a practical resource for scientists at the bench, offering not only factual information but also field-proven insights to inform experimental design and execution.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers, catering to the needs of both academic research and industrial drug development. The compound is typically offered in research-grade purities, with common specifications being 95% or higher. When sourcing this reagent, it is crucial to consider not only the nominal purity but also the supplier's reputation, the availability of comprehensive analytical documentation, and the consistency of the product between batches.

Below is a comparative overview of prominent suppliers of this compound:

SupplierProduct NamePurityAvailable QuantitiesCAS Number
Sigma-Aldrich (Ambeed) This compound95%100 mg, 250 mg, 1 g99071-54-2
Thermo Scientific Chemicals 6-(Aminomethyl)quinoline95%250 mg, 1 g99071-54-2[5]
Finetech Industry Limited This compoundCustomVarious pack sizes, bulk99071-54-2[6]

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Quality Assessment and Analytical Protocols

Ensuring the identity and purity of this compound is paramount for the reproducibility of experimental results and the quality of downstream products. A multi-pronged analytical approach is recommended to establish a comprehensive quality profile of the material.

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming this compound.

Quality Control Workflow for this compound cluster_0 Material Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Release Material_Reception Receive this compound Visual_Inspection Visual Inspection (Color, Form) Material_Reception->Visual_Inspection Documentation_Review Review Supplier CoA Visual_Inspection->Documentation_Review Identity_Confirmation Identity Confirmation Documentation_Review->Identity_Confirmation Purity_Assessment Purity Assessment Identity_Confirmation->Purity_Assessment Residual_Solvent_Analysis Residual Solvent Analysis Purity_Assessment->Residual_Solvent_Analysis Data_Analysis Analyze & Interpret Data Residual_Solvent_Analysis->Data_Analysis Specification_Check Compare to Specifications Data_Analysis->Specification_Check Material_Release Release for Use Specification_Check->Material_Release

Caption: A streamlined workflow for the quality control of this compound.

Step-by-Step Analytical Methodologies

The following are detailed protocols for the key analytical techniques used to assess the quality of this compound.

1. Identity Confirmation by ¹H NMR Spectroscopy

  • Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a fingerprint of the molecule, confirming its structure and identifying any major organic impurities. While specific ¹H NMR spectra for this compound are available from suppliers, a general understanding of the expected signals is crucial for data interpretation.[7][8]

  • Protocol:

    • Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule. The aromatic protons of the quinoline ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm), while the methylene and amine protons will be in the upfield region.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of this compound.[9][10] A reverse-phase HPLC method is generally suitable for this compound.

  • Protocol:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water with an additive like formic acid or phosphoric acid to improve peak shape.[11]

    • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration within the calibration range.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 225 nm or 254 nm).[9]

    • Analysis: Inject the standards and the sample onto the HPLC system.

    • Data Processing: Integrate the peak areas and calculate the purity of the sample based on the area percent of the main peak or by using the calibration curve for a quantitative determination.

3. Confirmation of Molecular Weight by Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its identity.[12][13] Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Protocol:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the mass spectrometer or inject it via an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the protonated molecular ion [M+H]⁺, which should have an m/z value corresponding to the molecular weight of this compound (158.20 g/mol ) plus the mass of a proton.[14]

Key Applications in Research and Drug Discovery

The unique structural features of this compound make it a versatile tool in several areas of scientific research and development.

Visualizing the Application Landscape

The following diagram illustrates the primary applications of this compound.

Applications of this compound cluster_applications Key Application Areas 6_AMQ This compound Pharma_Dev Pharmaceutical Development 6_AMQ->Pharma_Dev Building Block for APIs Fluorescent_Probes Fluorescent Probes 6_AMQ->Fluorescent_Probes Core Scaffold Antimicrobial_Agents Antimicrobial Agents 6_AMQ->Antimicrobial_Agents Precursor for Synthesis Material_Science Material Science 6_AMQ->Material_Science Monomer for Polymers Oncology Oncology Pharma_Dev->Oncology Anticancer Agents [23] Infectious_Diseases Infectious_Diseases Pharma_Dev->Infectious_Diseases Antimalarials, Antivirals [25] Neurological_Disorders Neurological_Disorders Pharma_Dev->Neurological_Disorders CNS-active compounds [2]

Caption: Major application areas of this compound in scientific research.

In-depth Discussion of Applications
  • Pharmaceutical Development: this compound serves as a critical intermediate in the synthesis of a wide range of pharmacologically active compounds.[3] Its ability to undergo facile derivatization at the primary amine allows for the introduction of various pharmacophores, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.

    • Oncology: The quinoline scaffold is present in numerous anticancer agents, and derivatives of this compound have been explored for their potential to inhibit cancer cell proliferation.[1] For example, it can be used to synthesize molecules that target specific enzymes or receptors involved in cancer progression.

    • Infectious Diseases: The quinoline core is famously associated with antimalarial drugs like chloroquine and quinine.[2] The aminomethyl group at the 6-position provides a convenient handle for creating new analogs with potential activity against various pathogens, including bacteria, viruses, and parasites.

    • Neurological Disorders: The ability of some quinoline derivatives to cross the blood-brain barrier makes them attractive candidates for the development of drugs targeting the central nervous system.[3]

  • Fluorescent Probes: The inherent fluorescence of the quinoline ring system can be modulated by substitution. The aminomethyl group of this compound can be readily functionalized with environmentally sensitive fluorophores or moieties that bind to specific biological targets, enabling the development of fluorescent probes for cellular imaging and bio-sensing applications.[3]

  • Antimicrobial Agents: The primary amine of this compound can be incorporated into structures designed to disrupt microbial membranes or inhibit essential microbial enzymes. This makes it a valuable precursor for the synthesis of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[3]

  • Material Science: The reactive amine group allows this compound to be used as a monomer in the synthesis of advanced polymers and coatings. Incorporation of the rigid quinoline unit can enhance the thermal stability, mechanical strength, and photophysical properties of the resulting materials.[3]

Conclusion

This compound is a versatile and commercially accessible building block with significant potential in both academic research and industrial drug development. Its value lies in the strategic placement of a reactive aminomethyl group on the privileged quinoline scaffold, which opens up a vast chemical space for the synthesis of novel compounds with diverse functionalities. By understanding its commercial landscape, implementing robust quality control measures, and appreciating its wide range of applications, researchers can effectively leverage this powerful molecule to advance their scientific endeavors.

References

  • SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zubkov, V. O., Ruschak, N. І., Suleiman, M. M., Devyatkіna, A. O., & Gritsenko, І. S. (n.d.). THE USE OF ANALYTICAL METHODS FOR QUALITY CONTROL OF PROMISING ACTIVE PHARMACEUTICAL INGREDIENTS AMONG DERIVATIVES OF 4-OXO-QUINOLINE-3-PROPANOIC ACIDS. SciSpace.
  • PubChem. (n.d.). 6-(Aminomethyl)quinoline. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

  • van Oeveren, A., Motamedi, M., Mani, N. S., Marschke, K. B., López, F. J., Schrader, W. T., Negro-Vilar, A., & Zhi, L. (2006). Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)-one as a novel selective androgen receptor modulator. Journal of medicinal chemistry, 49(21), 6143–6146. [Link]

  • Yuan, X. X. (2022). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
  • MDPI. (n.d.).
  • IOP Publishing. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Conference Series: Earth and Environmental Science, 512, 012046. [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • Fabiano-Tixier, A. S., Elomri, A., Blanckaert, A., Seguin, E., Petitcolas, E., & Chemat, F. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International journal of molecular sciences, 12(11), 7846–7860. [Link]

  • National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 1-13.
  • ResearchGate. (n.d.). Scheme 2. Synthesis of 6, 8, and 9. Retrieved from [Link]

  • Wang, Y., Li, X., Wang, S., Liu, M., & Wang, M. (2018). Quantitative 1 H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. Molecules (Basel, Switzerland), 23(11), 2999. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Aboutorabzadeh, S. M., Ghodsi, R., Mosaffa, F., & Hadizadeh, F. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian journal of basic medical sciences, 21(1), 11–19. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Frequency and Importance of Six Functional Groups that Play a Role in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]

  • He, Y., La, H., Wang, L., Lee, M., Jeong, J., Choi, H. G., Shin, Y., & Lee, J. Y. (2023). Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(4), 649–657. [Link]

  • MDPI. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. International Journal of Molecular Sciences, 25(3), 1888. [Link]

  • National Institute of Standards and Technology. (n.d.). Isoquinoline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]

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An In-depth Technical Guide to the Fundamental Reactions of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 6-Aminomethylquinoline Scaffold

This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a reactive primary amine appended to the quinoline core, offers a versatile platform for the synthesis of a diverse array of functionalized molecules. The quinoline moiety itself is a privileged scaffold, present in numerous natural products and synthetic drugs, renowned for its ability to intercalate with DNA and interact with various enzymes. The aminomethyl group provides a readily accessible handle for a multitude of chemical transformations, allowing for the systematic modification of physicochemical and pharmacological properties.

This guide provides an in-depth exploration of the core reactions involving this compound, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and visually elucidate key transformations to empower your synthetic endeavors.

Core Reactivity of the Aminomethyl Group

The primary aliphatic amine of this compound is a potent nucleophile, making it the focal point for a range of fundamental organic reactions. These transformations are cornerstones of library synthesis and lead optimization in drug discovery.

N-Alkylation: Expanding the Molecular Framework

N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy to modulate basicity, lipophilicity, and steric profile, which can significantly impact target binding and pharmacokinetic properties. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks an alkyl halide.

The choice of base and solvent is critical for successful and selective mono-alkylation. A non-nucleophilic base is employed to deprotonate the primary amine, enhancing its nucleophilicity without competing in the alkylation reaction. The use of an excess of the primary amine can also favor mono-alkylation by increasing the probability of the alkyl halide reacting with the starting material rather than the secondary amine product. Anhydrous conditions are crucial to prevent side reactions, such as the hydrolysis of the alkyl halide.

This protocol details the mono-alkylation of this compound with benzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1-(quinolin-6-yl)methanamine.

N-Alkylation Experimental Workflow.
N-Acylation: Introduction of Amide Functionality

N-acylation transforms the primary amine into an amide, a bioisostere of esters with enhanced metabolic stability. This modification can introduce hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets. The reaction typically involves the nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is essential to scavenge the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. The reaction is often performed at low temperatures to control its exothermicity and minimize side reactions. Anhydrous solvents are necessary to prevent the hydrolysis of the acylating agent.

This protocol describes the acylation of this compound with acetyl chloride.[1]

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(quinolin-6-ylmethyl)acetamide.

N-Acylation Reaction Mechanism.
Sulfonamide Synthesis: A Key Pharmacophore

The sulfonamide group is a cornerstone of medicinal chemistry, found in a wide range of antibacterial, diuretic, and hypoglycemic agents. The synthesis of sulfonamides from this compound involves the reaction of the primary amine with a sulfonyl chloride.

Similar to N-acylation, a base is required to neutralize the HCl generated. Pyridine is often used as both a base and a solvent in this reaction. The reaction is typically carried out at room temperature or with gentle heating. The choice of sulfonyl chloride allows for the introduction of diverse aryl or alkyl substituents.

This protocol is adapted from the synthesis of analogous indolylmethylsulfonamides.[2]

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous pyridine.

  • Cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired N-(quinolin-6-ylmethyl)benzenesulfonamide.

ReagentMolar RatioRole
This compound1.0Nucleophile
Benzenesulfonyl chloride1.1Electrophile
PyridineSolvent/BaseAcid Scavenger

Carbon-Nitrogen Bond Formation via Imines

The reaction of the primary amine of this compound with carbonyl compounds to form an imine (Schiff base) opens up further avenues for functionalization, most notably through reductive amination and the Pictet-Spengler reaction.

Reductive Amination: Controlled N-Alkylation

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines, offering greater control and avoiding the over-alkylation issues sometimes encountered with direct alkylation. The process involves the in-situ formation of an imine from the reaction of this compound with an aldehyde or ketone, followed by its reduction.

The choice of reducing agent is paramount. It must be mild enough to selectively reduce the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose. The reaction is typically carried out in a solvent that can facilitate both imine formation and reduction, such as dichloromethane or methanol.

This protocol details the reductive amination of this compound with p-anisaldehyde.

Materials:

  • This compound

  • p-Anisaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and p-anisaldehyde (1.1 eq) in anhydrous dichloromethane, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the target secondary amine.

Reductive Amination Logical Flow.
The Pictet-Spengler Reaction: A Gateway to Fused Heterocycles

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs a new six-membered ring. While classically applied to β-arylethylamines, the underlying principles can be extended to suitably activated systems. In the context of this compound, if the quinoline ring is sufficiently electron-rich, it can participate in an intramolecular electrophilic attack by an iminium ion formed from the aminomethyl group and an aldehyde. This would lead to the formation of novel fused polycyclic systems.[3][4][5]

The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating groups on the quinoline ring would facilitate the cyclization. The choice of acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) and reaction temperature are crucial parameters to optimize. The reaction with a simple aldehyde like formaldehyde is a common starting point for exploring this transformation.[6]

Note: This is a representative protocol based on the general principles of the Pictet-Spengler reaction and would require experimental validation for this compound.

Materials:

  • This compound

  • Formaldehyde (as a 37% aqueous solution or paraformaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add formaldehyde (1.5 eq).

  • Slowly add trifluoroacetic acid (2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the cyclized product.

Conclusion: A Foundation for Innovation

The fundamental reactions of this compound—N-alkylation, N-acylation, sulfonamide formation, reductive amination, and the potential for Pictet-Spengler cyclization—provide a robust toolkit for the synthesis of diverse and complex molecules. Understanding the principles behind these transformations and having access to reliable protocols are essential for researchers in drug discovery and materials science. This guide serves as a foundational resource, empowering scientists to harness the synthetic potential of this valuable building block and to drive innovation in their respective fields.

References

  • Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]

  • NROChemistry. Pictet-Spengler Reaction. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Organic Chemistry Portal. Pictet-Spengler Reaction - Common Conditions. Available at: [Link]

  • Brandeburg, Z. C., et al. (2025). Synthesis and Biological Evaluation of N-(1H-Indol-6-ylmethyl)benzenesulfonamide Analogs as Metabolic Inhibitors of Mitochondrial ATP Production in Pancreatic Cancer Cells. ChemMedChem, 20(1), e202400536. Available at: [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

6-Aminomethylquinoline is a key building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. Its structural motif is of significant interest for developing compounds targeting a range of diseases. However, like many reactive organic molecules, its utility in synthesis is matched by a need for rigorous safety and handling protocols. This guide provides an in-depth, scientifically grounded framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each procedural recommendation is explained to foster a culture of safety built on understanding, not just rote compliance.

Hazard Identification and Classification: Acknowledging the Risks

The foundational step in safe handling is a thorough understanding of the inherent hazards of a substance. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound (CAS No. 99071-54-2) presents several health risks.[1][2][3]

Hazard Class GHS Hazard Statement Description of Risk
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion of the compound can lead to adverse health effects.
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin is likely to cause irritation, redness, and discomfort.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationContact with the eyes can result in significant irritation and potential damage.
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory system, leading to coughing and discomfort.

This data is compiled from information provided by chemical suppliers and databases.[1][2][3]

The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes. The causality of these hazards lies in the chemical reactivity of the aminomethyl and quinoline functional groups, which can interact with biological macromolecules, leading to irritation and toxic effects.

Risk Assessment and Control: A Multi-Layered Approach to Safety

A comprehensive safety strategy involves a hierarchy of controls, starting with the most effective measures.

Engineering Controls: The First Line of Defense

The most effective way to mitigate exposure is to handle this compound in a controlled environment.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid or dissolved this compound must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of airborne particles or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

Administrative Controls: Safe Work Practices

Standard operating procedures (SOPs) should be established and strictly followed.

  • Designated Work Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Restricted Access: Access to the designated area should be limited to authorized personnel who are fully trained in the handling of this compound.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.

Protection Type Specific Recommendation Rationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles during procedures with a high risk of splashing.Protects against accidental splashes and airborne particles, addressing the H319 hazard.
Hand Protection Nitrile or neoprene gloves. Gloves must be inspected for integrity before each use.Provides a chemical-resistant barrier to prevent skin contact, mitigating the H315 hazard.[4]
Body Protection A laboratory coat that is fully buttoned. A chemical-resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection For handling the solid form where dust may be generated, an N95 or higher-rated particulate respirator is recommended. For handling solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges may be necessary if the fume hood is not sufficient.Prevents inhalation of the compound, addressing the H335 hazard.

This table provides general guidance. A site-specific risk assessment should be conducted to determine the exact PPE requirements.

Detailed Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to preventing accidents and maintaining the integrity of the compound.

Standard Operating Procedure for Handling

The following workflow is a self-validating system for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare Designated Area in Fume Hood don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe gather_materials 3. Gather All Necessary Equipment and Reagents don_ppe->gather_materials weigh 4. Weigh Solid Compound in Fume Hood gather_materials->weigh dissolve 5. Dissolve in Solvent (Add solid to solvent slowly) weigh->dissolve react 6. Conduct Reaction in Closed System dissolve->react decontaminate 7. Decontaminate Glassware and Work Surfaces react->decontaminate dispose_waste 8. Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose_waste doff_ppe 9. Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Storage Requirements

Proper storage is essential for both safety and to maintain the chemical's stability.

  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Light: Protect from light by storing in an opaque container in a dark location.

  • Container: Keep the container tightly closed.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[5]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][5]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[4][5]
Spill Response

The response to a spill should be guided by its size and location.

Spill_Response_Flowchart start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and EH&S Department evacuate->alert ppe Don Appropriate PPE (including respiratory protection) alert->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate end Spill Cleaned Up decontaminate->end

Caption: Logical flow for responding to a this compound spill.

Waste Disposal

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion: A Commitment to Safety

The responsible use of this compound in research and development necessitates a comprehensive understanding and implementation of robust safety protocols. By integrating the principles of hazard identification, risk assessment, and control measures into daily laboratory practice, scientists can mitigate the risks associated with this valuable compound. This guide serves as a technical resource to empower researchers to work safely and effectively, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

References

  • PubChem (n.d.). 6-(Aminomethyl)quinoline. Retrieved from [Link]

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6-Aminomethylquinoline: A Technical Guide to a Privileged Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic motif.[1] Among these, the quinoline scaffold stands out as a "privileged structure," frequently appearing in a wide array of pharmacologically active compounds.[2][3] This guide provides an in-depth technical exploration of 6-aminomethylquinoline, a versatile derivative that serves as a crucial building block for drug discovery and materials science. We will delve into its synthesis, physicochemical properties, reactivity, and its application in the construction of complex, high-value molecules, offering field-proven insights for researchers, chemists, and drug development professionals.

The Quinoline Core: A Foundation of Versatility

First isolated from coal tar in 1834, quinoline (also known as benzo[b]pyridine) is an aromatic heterocyclic compound composed of a benzene ring fused to a pyridine ring.[4][5] This fusion imparts a unique electronic character and structural rigidity that has proven invaluable in drug design. The quinoline ring system is a cornerstone in numerous natural products, most famously in the antimalarial alkaloid quinine, and is a key component in a multitude of synthetic drugs.[3][4] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][6][7]

This compound, with its primary amine tethered to the 6-position of the quinoline core, offers a strategic point for chemical modification. The aminomethyl group (-CH₂NH₂) serves as a nucleophilic handle, allowing for the facile introduction of diverse functional groups and the extension of the molecular scaffold, making it an exceptionally valuable building block in synthetic and medicinal chemistry.[8]

Synthesis of this compound

While numerous classical methods exist for synthesizing the quinoline core itself—such as the Skraup, Doebner-von Miller, and Friedländer syntheses—a common and effective route to this compound begins with a pre-formed quinoline precursor, quinoline-6-carbonitrile.[5][9] The transformation hinges on the chemical reduction of the nitrile group to a primary amine.

Synthetic Workflow: Reduction of Quinoline-6-Carbonitrile

The conversion of the nitrile to the aminomethyl group is a standard reduction reaction. A robust and widely used method involves catalytic hydrogenation. The choice of Raney Nickel as a catalyst is driven by its high activity and efficacy in hydrogenating nitriles under relatively mild conditions. The reaction is typically performed in a solution saturated with ammonia to minimize the formation of secondary amine side products, thereby ensuring high yield and purity of the desired primary amine.

G cluster_0 Synthesis Workflow A Quinoline-6-carbonitrile B Dissolve in Ammonia/Methanol A->B Starting Material C Add Raney Nickel Catalyst B->C Solvent System D Hydrogenate (H2 atm) C->D Catalysis E Reaction Monitoring (TLC/LC-MS) D->E Reaction F Filtration (Remove Catalyst) E->F Work-up G Concentration (in vacuo) F->G H Purification (e.g., Chromatography) G->H I This compound H->I Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for nitrile reduction.[10]

Materials:

  • Quinoline-6-carbonitrile

  • Methanol (reagent grade)

  • Ammonia gas or a saturated solution of ammonia in methanol

  • Raney Nickel (slurry in water)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a hydrogenation vessel, dissolve quinoline-6-carbonitrile (1.0 eq) in a saturated solution of ammonia in methanol.

    • Causality: The use of a methanolic ammonia solution is critical. Ammonia acts as a competitive inhibitor, preventing the newly formed primary amine from reacting with intermediate imines, which would otherwise lead to the formation of undesirable secondary and tertiary amine byproducts.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 10% by weight of the starting material) to the reaction mixture.

    • Self-Validation: The catalyst should be handled under a solvent to prevent ignition upon exposure to air. The success of the hydrogenation is visually indicated by the uptake of hydrogen gas.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

    • Trustworthiness: The filter cake must be kept wet with solvent at all times to prevent the pyrophoric catalyst from igniting.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude this compound.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is essential for its effective use in synthesis.

Core Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[11]
Molecular Weight 158.20 g/mol [11]
IUPAC Name quinolin-6-ylmethanamine[11]
CAS Number 99071-54-2[11][12]
Appearance Varies; often an oil or solidN/A
Spectroscopic Characterization

While direct experimental spectra for this compound are not widely published, its expected spectroscopic signature can be reliably predicted based on its structure and data from analogous compounds like 6-chloroquinoline.[13][14][15]

  • ¹H NMR: The proton NMR spectrum would be complex, showing distinct signals for the aromatic protons on the quinoline ring system. The two protons of the aminomethyl (-CH₂) group would likely appear as a singlet, while the two amine (-NH₂) protons would also typically be a broad singlet. The chemical shifts of the aromatic protons would be influenced by the position of the aminomethyl substituent.

  • ¹³C NMR: The carbon NMR would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be characteristic of the quinoline ring, and the aliphatic carbon of the -CH₂- group would appear in the upfield region of the spectrum.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretching from the aromatic and methylene groups would be observed around 2850-3100 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline ring would be present in the 1450-1650 cm⁻¹ fingerprint region.[14]

  • Mass Spectrometry: High-resolution mass spectrometry would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to the exact mass of the protonated molecule (C₁₀H₁₁N₂⁺).

Reactivity and Application in Synthesis

The utility of this compound as a building block stems from the reactivity of its primary amine and the inherent chemical properties of the quinoline ring.

Key Reactions and Transformations

The aminomethyl group is a versatile functional handle for a variety of transformations, including:

  • Acylation/Amidation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions allow for the straightforward attachment of this compound to other molecular fragments, making it a valuable component in fragment-based drug discovery (FBDD) and lead optimization campaigns.[8]

G cluster_0 Derivatization Pathways cluster_1 cluster_2 Start This compound P1 Amide Derivative Start->P1 Acylation P2 Substituted Amine Start->P2 Reductive Amination P3 Sulfonamide Start->P3 Sulfonylation R1 Acyl Chloride (R-COCl) R1->P1 R2 Aldehyde (R'-CHO) + Reducing Agent R2->P2 R3 Sulfonyl Chloride (R''-SO2Cl) R3->P3

Caption: Common derivatization reactions of this compound.

Case Study: Building Blocks in Kinase Inhibitor Design

The quinoline scaffold is prominent in the design of kinase inhibitors. For example, novel 6-benzyloxyquinoline derivatives have been identified as selective inhibitors of the c-Met kinase, a key target in oncology.[16] While not directly using this compound, this research underscores the importance of substitution at the 6-position. By using this compound, medicinal chemists can synthesize libraries of compounds where diverse groups are linked via an amide or sulfonamide bond, probing the binding pocket of a target kinase like c-Met or CDK4/6.[16][17] This strategy allows for the systematic exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Biological Significance of Aminoquinoline Derivatives

Derivatives built from the 6-aminoquinoline and related scaffolds have demonstrated a remarkable range of biological activities.[18] This makes this compound a building block of high interest for developing new therapeutic agents.

Derivative ClassTherapeutic AreaExample Activity/TargetSource
Aminoquinolines OncologyAntiproliferative activity against melanoma cell lines[19]
Quinolone Carboxylic Acids Infectious DiseaseAntibacterial activity via DNA gyrase inhibition[20]
Chloroquine, Primaquine Infectious DiseaseAntimalarial agents[18]
6-Benzyloxyquinolines OncologySelective c-Met kinase inhibitors[16]
Diaminopyrimidines NeurologySynthesis of 5-HT₄ receptor agonists[21]

The diverse biological roles highlight how modifications to the core quinoline structure, often initiated from a reactive handle like the one on this compound, can tune the molecule's properties to interact with specific biological targets.[6]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • GHS Hazard Statements: Based on aggregated data, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its combination of a privileged heterocyclic core and a versatile reactive handle provides chemists with a reliable and efficient starting point for the synthesis of complex molecular architectures. Its proven track record in the development of biologically active compounds ensures its continued relevance in drug discovery programs targeting cancer, infectious diseases, and neurological disorders. As synthetic methodologies advance, the applications for this potent building block will undoubtedly expand, further cementing the role of the quinoline scaffold in the future of medicinal chemistry and materials science.

References

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Methodological & Application

Application Notes & Protocols: 6-Aminomethylquinoline as a Pivotal Reagent in the Synthesis of Novel c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1] Its aberrant activation, driven by its ligand, Hepatocyte Growth Factor (HGF), or by genetic alterations, is a key factor in the progression of numerous cancers, promoting tumor cell proliferation, survival, invasion, and metastasis.[2][3] Small molecule inhibitors targeting the ATP-binding site of c-Met have emerged as a critical therapeutic strategy, with several quinoline-based drugs demonstrating significant clinical success.[4][5][6] This document provides an in-depth guide for medicinal chemists and drug development professionals on the strategic use of 6-aminomethylquinoline, a versatile chemical building block, in the design and synthesis of potent and selective c-Met inhibitors. We will explore the underlying scientific rationale, provide detailed synthetic and biological evaluation protocols, and discuss the causality behind key experimental choices.

The Scientific Rationale: Targeting the c-Met Signaling Axis

The c-Met pathway is a central regulator of cell growth and motility.[7][8] Under normal physiological conditions, the binding of HGF to the c-Met receptor on the cell surface leads to receptor dimerization and autophosphorylation of tyrosine residues within its kinase domain.[9] This phosphorylation event creates docking sites for various downstream signaling proteins, activating critical intracellular cascades, most notably the RAS/MAPK and PI3K/AKT pathways.[3] These pathways are responsible for driving essential cellular processes like proliferation, survival, and migration.[3][10]

In many cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and gastric cancers, this signaling axis becomes dysregulated through mechanisms like MET gene amplification, mutations, or overexpression.[1][3][11] This leads to constitutive, uncontrolled signaling that endows cancer cells with aggressive and metastatic properties.[3] Therefore, inhibiting the c-Met kinase activity is a direct and effective strategy to shut down this oncogenic signaling cascade.

The Quinoline Scaffold: A Privileged Structure for Kinase Inhibition

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pockets of various kinases.[5][6] Its rigid, planar structure and the presence of a nitrogen atom capable of accepting a hydrogen bond mimic the adenine portion of ATP. This allows quinoline-based molecules to anchor effectively within the kinase hinge region, a critical step for potent inhibition.[9] FDA-approved drugs like Cabozantinib have validated the utility of the quinoline core in targeting c-Met.[4][6]

This compound: The Versatile Building Block

This compound is a particularly valuable reagent for constructing c-Met inhibitors.[12] Its structure can be deconstructed into two key functional components:

  • The Quinoline Core : Serves as the primary pharmacophore that anchors the inhibitor to the c-Met kinase domain.

  • The 6-Aminomethyl Group : A reactive handle that provides a crucial vector for chemical elaboration. The primary amine at this position allows for the straightforward introduction of diverse side chains via reactions like acylation, sulfonylation, or reductive amination.[12] This modularity is essential for optimizing the inhibitor's potency, selectivity against other kinases, and pharmacokinetic properties (e.g., solubility, metabolic stability).

The c-Met Signaling Pathway and Point of Inhibition

The following diagram illustrates the c-Met signaling pathway and highlights the mechanism of action for ATP-competitive inhibitors synthesized from reagents like this compound.

cMet_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cMet c-Met Receptor P_cMet Phosphorylated c-Met (Active Kinase) cMet->P_cMet HGF HGF Ligand HGF->cMet binds ATP ATP ATP->P_cMet donates P Inhibitor Quinoline Inhibitor (e.g., from this compound) Inhibitor->cMet blocks ATP binding PI3K PI3K P_cMet->PI3K RAS RAS P_cMet->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Synthesis_Workflow start 6-Methylquinoline (Starting Material) intermediate1 Intermediate 1 (6-(Bromomethyl)quinoline) start->intermediate1 Step 1: NBS, AIBN, CCl4, reflux intermediate2 Intermediate 2 (this compound) intermediate1->intermediate2 Step 2: NaN3 then PPh3, H2O final_product Final Inhibitor (Amide Product) intermediate2->final_product Step 3: HATU, DIPEA, DMF reagent 3-fluoro-4-methoxybenzoic acid reagent->final_product

Caption: A representative synthetic workflow for a quinoline-based c-Met inhibitor.

Protocol 3.1.1: Synthesis of Intermediate 2 (this compound)

Causality: This protocol details the conversion of a commercially available starting material to the key this compound reagent. The bromination at the methyl group is a standard radical reaction, followed by a Staudinger reduction of the azide, which is a mild and effective method for synthesizing primary amines.

  • Step 1: Synthesis of 6-(Bromomethyl)quinoline (Intermediate 1)

    • To a solution of 6-methylquinoline (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux (approx. 77°C) for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 6-(bromomethyl)quinoline.

  • Step 2: Synthesis of this compound (Intermediate 2)

    • Dissolve 6-(bromomethyl)quinoline (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃, 1.5 eq) and stir at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude 6-(azidomethyl)quinoline.

    • Dissolve the crude azide in a mixture of tetrahydrofuran (THF) and water. Add triphenylphosphine (PPh₃, 1.2 eq) and stir at 50°C for 8 hours.

    • Upon completion, concentrate the mixture and purify by column chromatography to yield this compound.

Protocol 3.1.2: Synthesis of Final Inhibitor via Amide Coupling

Causality: This step demonstrates the utility of the aminomethyl handle. An amide bond is formed, a common and stable linker in medicinal chemistry. HATU is chosen as the coupling reagent for its high efficiency and low rate of side reactions. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Activation of Carboxylic Acid :

    • In a dry flask under an inert atmosphere (N₂), dissolve 3-fluoro-4-methoxybenzoic acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir the mixture at room temperature for 20 minutes to allow for the formation of the activated ester.

  • Amide Coupling :

    • Add a solution of this compound (Intermediate 2 , 1.0 eq) in anhydrous DMF to the activated acid mixture.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification :

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and wash the organic layer sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane:methanol) to yield the final pure inhibitor.

Biological Evaluation Protocols
Protocol 3.2.1: c-Met Kinase Inhibition Assay (Biochemical)

Causality: This cell-free assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of c-Met. [9]By using a recombinant kinase domain, it isolates the interaction between the inhibitor and its direct target, allowing for the determination of an accurate IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Reagents & Setup :

    • Recombinant human c-Met kinase domain.

    • Poly(Glu,Tyr) 4:1 peptide substrate.

    • ATP solution (at Km concentration for c-Met).

    • Test inhibitor (serially diluted in DMSO).

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • In a 384-well plate, add assay buffer, the c-Met enzyme, and the peptide substrate.

    • Add the serially diluted test inhibitor (final DMSO concentration <1%). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol. Luminescence is typically measured.

  • Data Analysis :

    • Convert luminescence signals to percent inhibition relative to controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3.2.2: Cellular Antiproliferative Assay (MTT Assay)

Causality: This cell-based assay determines if the compound's biochemical potency translates into a functional effect in a relevant cancer context. [13][14]Using a c-Met dependent cell line (e.g., MKN-45 gastric cancer cells) confirms that the inhibitor can enter cells and suppress proliferation driven by the target pathway.

  • Cell Culture :

    • Culture MKN-45 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serially diluted concentrations of the test inhibitor for 72 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the logarithm of inhibitor concentration to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation & Expected Outcomes

The successful synthesis and evaluation of a novel inhibitor derived from this compound would be expected to yield data demonstrating potent and selective activity.

Compoundc-Met Kinase IC₅₀ (nM) [a]MKN-45 Cell GI₅₀ (nM) [b]
Novel Inhibitor 5.225.8
Cabozantinib (Control) [14]8.035.0

[a] Data from biochemical kinase inhibition assay. [b] Data from cellular antiproliferative MTT assay.

Note: Data are representative and for illustrative purposes.

A potent compound will exhibit a low nanomolar IC₅₀ value against the isolated c-Met kinase. Crucially, this biochemical potency should translate to on-target cellular activity, demonstrated by a low nanomolar GI₅₀ value in a c-Met addicted cancer cell line. The shift between the biochemical and cellular potency values is expected and reflects factors such as cell membrane permeability and intracellular ATP competition.

Conclusion

This compound is a highly valuable and strategic reagent in the synthesis of novel c-Met inhibitors. [12]Its quinoline core provides a well-established anchor for binding to the kinase hinge region, while the aminomethyl group offers a modular point of attachment for optimizing the molecule's overall profile. The protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and validate new chemical entities targeting the c-Met signaling pathway, with the ultimate goal of developing next-generation cancer therapeutics.

References

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research.
  • AbbVie Science. (n.d.). c-MET. AbbVie.
  • Peruzzi, B., & Bottaro, D. P. (2006).
  • ResearchGate. (2006). (PDF) Targeting the c-Met Signaling Pathway in Cancer.
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012).
  • Wikipedia. (n.d.). c-Met inhibitor. Wikipedia.
  • Chem-Impex. (n.d.). 6-(Aminomethyl)quinoline. Chem-Impex.
  • Patsnap Synapse. (2024). What are c-Met inhibitors and how do they work?.
  • BenchChem. (2025). A Comparative Guide to Quinoline-Based c-Met Inhibitors for Cancer Research. BenchChem.
  • Gentile, D. R., & Hung, M. C. (2025).
  • Türk Radyoloji Seminerleri. (n.d.).
  • Martorana, A., La Monica, G., & Lauria, A. (2020).
  • Wang, Y., Ai, J., Wang, Y., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (n.d.). Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. ChEMBL - EMBL-EBI.
  • Sun, L., Wang, Y., Ai, J., Chen, Y., Wang, L., Liu, G., Geng, M., & Zhang, A. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
  • Martorana, A., La Monica, G., & Lauria, A. (2020).
  • Lien, C. Y., et al. (2019). 4,6,7-substitued quinoline derivatives selectively active on c-Met. MDPI.

Sources

experimental protocol for coupling 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Coupling of 6-Aminomethylquinoline

Authored by a Senior Application Scientist

Abstract

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] this compound, in particular, serves as a highly versatile building block. It features a reactive primary amine tethered to the rigid quinoline core, providing an ideal handle for synthetic elaboration. This guide provides a detailed exploration of two robust and widely adopted protocols for the covalent coupling of this compound: peptide-style amide bond formation and reductive amination. We delve into the mechanistic rationale behind reagent selection and procedural steps, offering field-proven insights to guide researchers in synthesizing novel quinoline derivatives for drug discovery and development.

Foundational Principles of Coupling this compound

The synthetic utility of this compound is centered on the nucleophilicity of its primary amine. This functional group readily participates in reactions with electrophilic partners, enabling the stable linkage of diverse molecular fragments to the quinoline scaffold. The two most common and reliable strategies for leveraging this reactivity are:

  • Amide Bond Formation: This is arguably the most frequent reaction in medicinal chemistry.[3] It involves the condensation of the amine with a carboxylic acid. Due to the low reactivity of a non-activated acid, a coupling reagent is required to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

  • Reductive Amination: A powerful one-pot method for forming C-N single bonds, this reaction couples the amine with a ketone or aldehyde.[4][5] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a mild hydride-donating agent to yield a more flexible secondary amine linkage.[4]

Below, we provide detailed, self-validating protocols for each of these cornerstone transformations.

Protocol I: Amide Bond Formation via HATU-Mediated Coupling

Amide coupling reagents are essential for activating the carboxyl group of a carboxylic acid. Among the plethora of available reagents, uronium/aminium-based activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are favored for their high efficiency, fast reaction times, and ability to suppress racemization.[6] The following protocol details a standard procedure for coupling this compound with a generic carboxylic acid.

Mechanistic Rationale

The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily displaced by the primary amine of this compound to form the thermodynamically stable amide bond. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity.[6]

Experimental Workflow: HATU Coupling

HATU_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in DMF prep_hatu Add HATU (1.1 eq) prep_acid->prep_hatu prep_amine Add this compound (1.0 eq) prep_hatu->prep_amine prep_base Add DIPEA (2.0 eq) prep_amine->prep_base stir Stir at Room Temp (2-4 hours) prep_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: To the stirred solution, add HATU (1.1 equivalents). Stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Amine Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Base Addition: Slowly add DIPEA (2.0 equivalents) to the flask.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Due to the basic nature of the quinoline nitrogen, peak tailing may occur. This can often be mitigated by using an eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[7]

Reagent Table
ReagentMolar Eq.Purpose
Carboxylic Acid1.0Electrophile
This compound1.0Nucleophile
HATU1.1Coupling/Activating Agent
DIPEA2.0Non-nucleophilic Base
Anhydrous DMF-Solvent

Protocol II: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Reductive amination is a highly efficient method for synthesizing secondary amines from primary amines and carbonyl compounds.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice for this transformation. Its mild and selective nature allows for the efficient reduction of the intermediate iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the premature reduction of the aldehyde to an alcohol.[5]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a protonated imine (iminium ion). STAB, being less reactive than other borohydrides, does not significantly reduce the aldehyde but readily delivers a hydride to the electrophilic iminium ion, yielding the final secondary amine product. The reaction is typically performed in a one-pot fashion.[4][5]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification prep_aldehyde Dissolve Aldehyde/Ketone (1.0 eq) in DCE prep_amine Add this compound (1.1 eq) prep_aldehyde->prep_amine stir_imine Stir for 30 min (Imine Formation) prep_amine->stir_imine add_stab Add STAB (1.5 eq) portion-wise stir_imine->add_stab stir Stir at Room Temp (4-12 hours) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Workflow for STAB-mediated reductive amination.

Step-by-Step Protocol
  • Reagent Preparation: To a clean, dry round-bottom flask, add the aldehyde or ketone (1.0 equivalent) and dissolve it in an anhydrous chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Amine Addition: Add this compound (1.1 equivalents) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, again considering the use of a basic modifier in the eluent to ensure good peak shape.[7]

Reagent Table
ReagentMolar Eq.Purpose
Aldehyde/Ketone1.0Electrophile
This compound1.1Nucleophile
STAB (NaBH(OAc)₃)1.5Reducing Agent
Anhydrous DCE/DCM-Solvent

Product Characterization

Unequivocal structural confirmation of the final product is paramount. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for detailed structural elucidation.[8][9]

  • ¹H NMR: Successful coupling will result in characteristic changes.

    • For Amide Coupling: The disappearance of the primary amine protons (a broad singlet) and the appearance of a new amide N-H proton (typically a triplet if coupled to the adjacent CH₂ group) are key indicators. Shifts in the chemical environment of the methylene bridge protons (-CH₂-) adjacent to the newly formed amide bond are also expected.

    • For Reductive Amination: The primary amine signal will disappear and be replaced by a secondary amine N-H proton signal. New signals corresponding to the protons from the coupled aldehyde/ketone fragment will appear, and characteristic shifts in the methylene bridge protons will be observed.

  • ¹³C NMR: The carbon spectrum will show the appearance of a new carbonyl carbon signal (for amides) and new aliphatic or aromatic carbon signals corresponding to the newly introduced molecular fragment.

References

  • Benchchem. (2025).
  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • Kollár, L., et al. (n.d.).
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  • Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
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  • SciSpace. (n.d.).
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  • PubMed. (2024).
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  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • ACS GCI Pharmaceutical Roundtable. (2026).
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • YouTube. (2021). Suzuki Cross Coupling Reaction.
  • Wikipedia. (n.d.). Quinoline.
  • Organic Chemistry Portal. (n.d.).
  • Xingwei Li. (2024).
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  • ResearchGate. (n.d.).
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  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • Huan, T. T., et al. (2021).
  • Growing Science. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone.
  • PubMed. (2021).
  • ResearchGate. (2025).

Sources

Application Notes & Protocols: The Strategic Use of 6-Aminomethylquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds.[1] Within this important class, 6-Aminomethylquinoline stands out as a particularly versatile building block. Its unique structure, featuring a reactive primary amine tethered to the rigid quinoline core, provides an ideal anchor point for synthetic elaboration, allowing chemists to systematically explore chemical space and optimize drug-like properties.[2] This guide provides an in-depth exploration of this compound's role in drug discovery, detailing its application in key therapeutic areas, providing validated synthetic protocols, and explaining the underlying principles of its use in rational drug design.

The this compound Scaffold: A Privileged Framework for Drug Design

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The defining feature is the aminomethyl group (-CH₂NH₂) at the C-6 position. This functional group is not merely a point of attachment; its basicity, nucleophilicity, and capacity for hydrogen bonding are critical to its utility. It allows for the facile formation of amides, sulfonamides, ureas, and other functional groups, enabling the creation of diverse chemical libraries for screening and lead optimization.[2] This structural versatility has led to its successful application in developing novel agents for oncology, neurodegenerative disorders, and infectious diseases.[2][3]

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂[4]
Molecular Weight 158.2 g/mol [4]
Chemical Class Quinolines[5]
InChI Key RZIPENSSTUBRAA-UHFFFAOYSA-N[4]

Therapeutic Applications & Mechanisms of Action

The rigid, planar structure of the quinoline ring is adept at participating in π-π stacking and intercalation with biological macromolecules like DNA and enzyme active sites, while the aminomethyl side chain provides a vector for achieving specificity and optimizing pharmacokinetic properties.[6][7]

Anticancer Agents

Quinoline derivatives are prominent in oncology research, exhibiting a range of anticancer mechanisms.[8][9] Derivatives of the 6-aminoquinoline scaffold have shown significant potential by inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes involved in cancer progression.[7][10][11]

Mechanism of Action: DNA Intercalation and Apoptosis Induction

One primary mechanism involves the intercalation of the planar quinoline ring system into the DNA double helix. This distortion of DNA architecture disrupts replication and transcription, ultimately triggering programmed cell death (apoptosis).[7] Certain derivatives have been shown to induce cell cycle arrest, particularly in the G2/M phase, and activate caspase signaling cascades, which are central to the apoptotic process.[7]

G Drug This compound Derivative DNA Nuclear DNA Drug->DNA Intercalation Damage DNA Damage & Replication Stress DNA->Damage p53 p53 Activation Damage->p53 Bax Bax/Bak Upregulation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Fig. 1: Apoptosis induction by DNA-intercalating quinoline derivatives.

Table of Anticancer Activity:

Compound ClassCell LineActivity MetricValueReference
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)% Growth Reduction82.9%[10]
6-Bromo-5-nitroquinolineHT29 (Colon)Cytotoxicity> 5-Fluorouracil[11]
6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-oneH460 (Lung)GI₅₀3.39 µM[7]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)IC₅₀ (%)49.01–77.67%[9]
Agents for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's are often characterized by a deficit in neurotransmitters such as acetylcholine (ACh).[12] One therapeutic strategy is to inhibit acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, thereby increasing its availability in the synaptic cleft.[3] Quinoline derivatives have emerged as a promising class of AChE inhibitors.[12]

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

The quinoline scaffold can bind to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine at cholinergic synapses, which is thought to improve cognitive function.[3][12]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_Vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_Vesicle Synthesizes ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release AChE AChE ACh_Synapse->AChE Degraded by Receptor ACh Receptor ACh_Synapse->Receptor Binds Inhibitor Quinoline Inhibitor Inhibitor->AChE Inhibits Signal Signal Transduction Receptor->Signal

Fig. 2: Mechanism of AChE inhibition by quinoline derivatives.
Antimicrobial Agents

The rise of multidrug-resistant bacteria necessitates the development of new classes of antibiotics.[13] Quinolone antibacterials, characterized by a 4-oxo-1,4-dihydroquinoline skeleton, are a major class of synthetic antibiotics. Modifying this core, including the introduction of an amino group at the C-6 position, has yielded compounds with potent activity.[14]

Mechanism of Action: DNA Gyrase Inhibition

6-Aminoquinolone derivatives function by inhibiting bacterial DNA gyrase (a type II topoisomerase).[14] This enzyme is crucial for bacterial DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, the drugs prevent the re-ligation of cleaved DNA strands, leading to a cascade of events that culminates in bacterial cell death.

Table of Antibacterial Activity:

Compound Class/SubstituentBacterial TypeActivity MetricValue (µg/mL)Reference
6-Aminoquinolones (general)Gram-negativeGood activityN/A[14]
6-Aminoquinolones (general)Gram-positiveGood activityN/A[14]
Derivative 18gGram-negativeGeometric Mean MIC0.45[14]
Derivative 18gGram-positiveGeometric Mean MIC0.66-0.76[14]
Derivative 38gGram-negativeGeometric Mean MIC0.45[14]
Derivative 38gGram-positiveGeometric Mean MIC0.66-0.76[14]

Synthetic Protocols for this compound Derivatives

The synthesis of this compound derivatives often involves multi-step sequences starting from readily available precursors. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

G Start 6-Iodoquinoline Reaction Palladium-Catalyzed Aminocarbonylation Start->Reaction Amine Amine Nucleophile (R-NH₂) Amine->Reaction CO Carbon Monoxide (CO) CO->Reaction Catalyst Pd(OAc)₂ / XantPhos Catalyst System Catalyst->Reaction Base Base (e.g., Et₃N) Base->Reaction Product Quinoline-6-carboxamide Derivative Reaction->Product G Aro1 Aromatic Ring (π-stacking) HBA H-Bond Acceptor Aro1->HBA d1 Hydro Hydrophobic Group Aro1->Hydro d2 HBA->Hydro d3 HBD H-Bond Donor HBD->Aro1 d4 Scaffold This compound Scaffold

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline motif, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and hydrogen bonding capabilities make it a cornerstone in the design of therapeutic agents with a vast range of biological activities, including anti-malarial (e.g., Chloroquine), anti-cancer (e.g., Camptothecin), and anti-bacterial agents.[1][3] The functionalization of the quinoline core allows for the fine-tuning of a molecule's pharmacological profile. Among its many derivatives, 6-aminomethylquinoline stands out as a versatile building block, offering a primary amine handle for further elaboration while presenting a quinoline core for strategic modification.[4]

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forging carbon-carbon and carbon-heteroatom bonds.[5][6][7] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized the way chemists approach the synthesis of complex molecules, a feat recognized by the 2010 Nobel Prize in Chemistry.[5][6] Applying these robust methodologies to the this compound scaffold unlocks a direct path to novel libraries of compounds for drug discovery and development.

This guide provides an in-depth analysis and field-proven protocols for the palladium-catalyzed functionalization of halo-substituted this compound derivatives. We will explore the critical parameters, mechanistic rationale, and practical considerations necessary for successful execution.

Core Challenge: The Dichotomy of the Aminomethyl Group

The primary amine of the 6-aminomethyl group is a double-edged sword. While it is a valuable site for secondary derivatization, it also presents a significant challenge during cross-coupling reactions on the quinoline core.

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, leading to sluggish or incomplete reactions. This is a common issue when working with substrates bearing unprotected amine functionalities.[8]

  • Competing Reactivity: In C-N coupling reactions like the Buchwald-Hartwig amination, the aminomethyl group could potentially act as a nucleophile, leading to undesired side products or oligomerization.

Overcoming these challenges requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent selection. The key is to create a catalytic system where the desired cross-coupling pathway (e.g., at a C-X bond on the quinoline ring) is kinetically favored over catalyst inhibition or side reactions involving the aminomethyl moiety. Often, this involves the use of bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step and can disfavor the binding of ancillary ligands like the substrate's amine.[9]

Experimental Workflow Overview

A standardized workflow is essential for reproducibility in palladium-catalyzed reactions. The process involves careful preparation under inert conditions, precise execution, and thorough analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Degas Solvent P2 Weigh Reagents (Glovebox/Inert Atm.) P1->P2 P3 Prepare Stock Solutions (Catalyst, Ligand) P2->P3 R3 Add Catalyst/Ligand P3->R3 Transfer via Syringe R1 Assemble Glassware (Schlenk Flask) R2 Add Reagents (Substrate, Base, Solvent) R1->R2 R2->R3 R4 Heat to Temperature & Monitor (TLC/LC-MS) R3->R4 W1 Quench Reaction R4->W1 Upon Completion W2 Aqueous Extraction W1->W2 W3 Dry & Concentrate W2->W3 W4 Column Chromatography W3->W4 Characterization\n(NMR, MS) Characterization (NMR, MS) W4->Characterization\n(NMR, MS)

Figure 1: General experimental workflow for cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures. It involves the coupling of an organoboron species (boronic acid or ester) with an aryl halide or triflate.[10][11] This reaction is known for its mild conditions and tolerance of a wide array of functional groups, though the free amine on our substrate requires special consideration.

Mechanistic Rationale

The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[10]

G Pd0 Pd(0)L₂ OA_complex L₂Pd(II)(Ar¹)(X) Pd0->OA_complex Oxidative Addition TM_complex L₂Pd(II)(Ar¹)(Ar²) OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Ar¹-Ar² TM_complex->Product Base_act [Ar²B(OH)₂ + Base] -> [Ar²B(OH)₃]⁻ Base_act->TM_complex [Ar²B(OH)₃]⁻ Ar1X Ar¹-X (e.g., Halo-6-aminomethylquinoline) Ar1X->OA_complex Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Base_act

Sources

Application Notes and Protocols for N-Alkylation of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the N-alkylation of 6-aminomethylquinoline, a critical structural motif in medicinal chemistry and drug discovery. N-substituted 6-aminomethylquinolines are of significant interest due to their potential as therapeutic agents, including their activity as acetylcholinesterase inhibitors.[1] This document explores three primary synthetic strategies: Reductive Amination, Direct Alkylation with Alkyl Halides, and Catalytic Alkylation with Alcohols via the "Borrowing Hydrogen" methodology. For each method, we delve into the underlying chemical principles, discuss the rationale for experimental design, provide comparative data, and present detailed, field-tested protocols suitable for implementation in a research and development setting.

Introduction: The Significance of N-Alkyl-6-Aminomethylquinolines

The quinoline scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The aminomethyl group at the 6-position provides a versatile handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). N-alkylation of this primary amine moiety modulates the compound's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which in turn influences its pharmacokinetic and pharmacodynamic profile. The choice of N-alkylation strategy is therefore a critical decision in the synthetic workflow, impacting yield, purity, scalability, and functional group tolerance. This guide provides the technical foundation for making informed decisions when synthesizing novel N-alkyl-6-aminomethylquinoline derivatives.

Strategic Overview: Choosing the Right N-Alkylation Path

The selection of an appropriate N-alkylation method depends on several factors: the nature of the desired alkyl group, the availability of starting materials, required functional group tolerance, and scalability. Below is a logical workflow to guide this decision-making process.

G cluster_start cluster_methods cluster_rationale start Desired Alkyl Group (R) & Starting Material Availability reductive_amination Reductive Amination start->reductive_amination Carbonyl Available direct_alkylation Direct Alkylation start->direct_alkylation Alkyl Halide Available borrowing_hydrogen Borrowing Hydrogen start->borrowing_hydrogen Alcohol Available ra_rationale Broad Scope Mild Conditions Aldehyde/Ketone (R-CHO/R₂CO) is available reductive_amination->ra_rationale da_rationale Simple Alkyl Groups Alkyl Halide (R-X) is available Control of over-alkylation is key direct_alkylation->da_rationale bh_rationale Green Chemistry Alcohol (R-CH₂OH) is available Requires Metal Catalyst Higher Temperatures borrowing_hydrogen->bh_rationale

Caption: Decision workflow for selecting an N-alkylation strategy.

Method 1: Reductive Amination

Reductive amination is arguably the most versatile and widely used method for N-alkylation. It proceeds in a one-pot fashion, involving the initial formation of an imine or iminium ion from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[2][3]

Mechanistic Rationale

The success of this method hinges on the choice of reducing agent. The ideal reagent should selectively reduce the imine/iminium intermediate much faster than it reduces the starting carbonyl compound.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mildness and steric hindrance, which tempers its reactivity towards aldehydes and ketones but allows for rapid reduction of the protonated imine.[2]

G cluster_reactants cluster_intermediates cluster_reagents cluster_product Amine This compound Imine Imine/ Iminium Ion Amine->Imine Carbonyl Aldehyde (R-CHO) Carbonyl->Imine Product N-Alkyl-6-aminomethylquinoline Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product

Caption: General schematic of the reductive amination pathway.

Comparative Conditions & Reagents

The choice of reducing agent and solvent is critical. While sodium cyanoborohydride (NaBH₃CN) is effective, its high toxicity makes it less desirable.[3] NaBH(OAc)₃ is now the industry standard for its efficacy and improved safety profile.

ParameterCondition A: NaBH(OAc)₃Condition B: NaBH₃CNRationale & Comments
Reducing Agent Sodium TriacetoxyborohydrideSodium CyanoborohydrideNaBH(OAc)₃ is milder, less toxic, and does not require pH control, making it superior for general use.[2]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Methanol (MeOH)Aprotic solvents like DCM/DCE are preferred for NaBH(OAc)₃ to prevent hydrolysis. MeOH is suitable for NaBH₃CN.[2][4]
Stoichiometry Amine (1.0 eq), Carbonyl (1.1-1.2 eq), Reductant (1.2-1.5 eq)Amine (1.0 eq), Carbonyl (1.1 eq), Reductant (1.1 eq)A slight excess of the carbonyl and reductant ensures complete consumption of the starting amine.
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature, minimizing side reactions.
Workup Aqueous NaHCO₃ quenchAqueous quench, careful of HCN gas if acidicThe NaBH(OAc)₃ workup is safer and involves quenching excess reagent and acidic byproducts.[2]
Detailed Protocol: N-Benzylation via Reductive Amination

This protocol describes the synthesis of N-benzyl-(quinolin-6-yl)methanamine.

Materials:

  • This compound (1.0 equiv, e.g., 158 mg, 1.0 mmol)

  • Benzaldehyde (1.1 equiv, e.g., 117 mg, 1.1 mmol, 112 µL)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, e.g., 318 mg, 1.5 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound.

  • Dissolve the amine in anhydrous DCE (10 mL).

  • Amine Addition: Add benzaldehyde to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride in portions over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).

  • Workup - Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous NaHCO₃ solution (15 mL) to quench the excess reducing agent. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Workup - Washing & Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-(quinolin-6-yl)methanamine.

Method 2: Direct Alkylation with Alkyl Halides

Direct alkylation is a classical Sₙ2 approach for forming C-N bonds. It is most straightforward for simple, unhindered primary alkyl halides. The primary challenge is preventing overalkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[5]

Mechanistic Rationale & Selectivity Control

The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. To favor mono-alkylation, reaction conditions must be carefully controlled. Strategies include:

  • Using an excess of the amine: This increases the probability that the alkyl halide will react with the more abundant primary amine.

  • Slow addition of the alkyl halide: This keeps the concentration of the alkylating agent low, disfavoring the second alkylation step.

  • Use of a solid-supported base: A heterogeneous base like potassium carbonate can help modulate the reaction and simplify workup.[6]

Comparative Conditions & Reagents
ParameterCondition A: Excess AmineCondition B: Solid-Supported BaseRationale & Comments
Amine:Halide Ratio 2:1 to 5:11:1Using excess amine is a simple method to improve mono-selectivity but is not atom-economical.
Base Amine itself acts as baseK₂CO₃, Cs₂CO₃An external base is required to neutralize the H-X byproduct, driving the reaction to completion. Carbonates are effective and easily removed.[6]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)Acetonitrile (MeCN)Polar aprotic solvents are ideal for Sₙ2 reactions.
Temperature Room Temp to 60 °CRoom Temperature (30 °C)Gentle heating may be required, but higher temperatures increase the risk of overalkylation.[6]
Workup Aqueous wash to remove excess amine saltFiltration to remove base, then standard extractionThe solid-supported base simplifies purification.
Detailed Protocol: N-Ethylation via Direct Alkylation

This protocol describes the synthesis of N-ethyl-(quinolin-6-yl)methanamine.

Materials:

  • This compound (2.0 equiv, e.g., 316 mg, 2.0 mmol)

  • Iodoethane (1.0 equiv, e.g., 156 mg, 1.0 mmol, 80 µL)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, e.g., 276 mg, 2.0 mmol)

  • Anhydrous Acetonitrile (MeCN) (10 mL)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound and potassium carbonate in anhydrous acetonitrile.

  • Alkyl Halide Addition: Add iodoethane to the stirred suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may be slow; gentle heating to 40-50 °C can be applied if necessary, but monitor carefully for the formation of the di-alkylated product.

  • Workup - Filtration: Once the starting halide is consumed, cool the reaction to room temperature and filter the mixture to remove K₂CO₃ and other salts. Wash the filter cake with a small amount of acetonitrile.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure.

  • Workup - Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) to remove any remaining salts and excess starting amine. Wash with brine (15 mL).

  • Workup - Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation & Purification: Filter and concentrate the organic phase. Purify the crude product via flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Method 3: Catalytic Alkylation with Alcohols (Borrowing Hydrogen)

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is a powerful, atom-economical, and green alternative for N-alkylation.[7] In this process, a transition metal catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the borrowed hydrogen to the resulting imine, regenerating the catalyst and producing water as the only byproduct.

Mechanistic Rationale

This catalytic cycle requires a robust transition metal complex, typically based on iridium, ruthenium, or nickel, capable of mediating both the alcohol dehydrogenation and imine reduction steps.[8][9] The reaction is typically performed at elevated temperatures to drive the catalytic cycle, and a base is often required.

G Borrowing Hydrogen Catalytic Cycle center [M]-H (Metal Hydride) M [M] (Active Catalyst) center->M + Imine - Product M->center + Alcohol - Aldehyde Alcohol R-CH₂OH Aldehyde R-CHO Imine Imine Aldehyde->Imine + Amine Amine 6-Aminomethyl- quinoline Amine->Imine Product N-Alkyl Product Water H₂O Imine->Water - H₂O

Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.

Comparative Conditions & Catalysts

A variety of catalysts can be employed, with catalyst loading, temperature, and choice of base being key variables.

ParameterCondition A: Iridium CatalystCondition B: Nickel CatalystRationale & Comments
Catalyst [Cp*IrCl₂]₂ / Similar Ir-complexes[(PPh₃)₂NiCl₂]Iridium catalysts are highly efficient but expensive. Earth-abundant nickel catalysts are a more economical alternative.[9]
Catalyst Loading 0.5 - 2.5 mol%1 - 5 mol%Low catalyst loadings are desirable for cost and sustainability.
Base KOtBu, K₂CO₃KOtBuA strong base is often required to facilitate the alcohol dehydrogenation step.[10]
Solvent Toluene, Dioxane, n-OctaneTolueneHigh-boiling, non-coordinating solvents are typically used.
Temperature 110 - 150 °C140 °CElevated temperatures are necessary to overcome the activation energy of the catalytic cycle.[10][11][12]
Detailed Protocol: N-Alkylation with Benzyl Alcohol via Borrowing Hydrogen

This protocol describes the synthesis of N-benzyl-(quinolin-6-yl)methanamine using an iridium catalyst.

Materials:

  • This compound (1.0 equiv, e.g., 158 mg, 1.0 mmol)

  • Benzyl Alcohol (1.2 equiv, e.g., 130 mg, 1.2 mmol, 125 µL)

  • [Cp*IrCl₂]₂ (0.5 mol% Ir, e.g., 4.0 mg, 0.005 mmol)

  • Potassium tert-butoxide (KOtBu) (1.0 equiv, e.g., 112 mg, 1.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a stir bar, add the iridium catalyst, potassium tert-butoxide, and this compound.

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by benzyl alcohol.

  • Reaction Conditions: Seal the tube tightly and place it in a preheated oil bath at 120 °C. Stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours.

  • Workup - Cooling and Filtration: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and base. Wash the pad with additional ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The N-alkylation of this compound can be successfully achieved through several robust synthetic methods. Reductive amination offers the broadest substrate scope and mildest conditions, making it a first-choice for many applications. Direct alkylation provides a simple alternative for introducing small alkyl groups, provided that overalkylation can be controlled. For a greener, more atom-economical process, catalytic alkylation using alcohols via the borrowing hydrogen strategy is an excellent, albeit more technically demanding, option. The protocols and comparative data provided herein serve as a comprehensive resource for researchers to select and implement the optimal strategy for their specific synthetic targets in the pursuit of novel quinoline-based compounds.

References

  • Obora, Y. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.

  • Jana, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.

  • Faseler, M., et al. (2018). Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. Organic & Biomolecular Chemistry.

  • El-Sawy, A. A., et al. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. ACS Publications.

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines.

  • ResearchGate. (n.d.). Borrowing hydrogen mechanism for N-alkylation of amines with alcohols (M=transition metal).

  • Yuan, X. X. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate.

  • Nowrouzi, N., & Jonaghani, M. Z. (n.d.). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. ResearchGate.

  • BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.

  • Xiao, J., et al. (2015). Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions. University of Liverpool.

  • BenchChem. (n.d.). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde.

  • Reisman, S. E., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.

  • Bhor, S., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Dalton Transactions.

  • ResearchGate. (n.d.). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.

  • Yoon, C. M., et al. (2000). A reductive amination of carbonyls with amines using decaborane in methanol. Organic Chemistry Portal.

  • YouTube. (2023). Reductive Amination.

  • Kollár, L., et al. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. MDPI.

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.

  • van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Carbohydrate Chemistry.

  • Mayer, G., et al. (2021). Synthesis of O6-alkylated preQ1 derivatives. Beilstein Journal of Organic Chemistry.

  • ResearchGate. (n.d.). Methods for mono-selective N-alkylation of amines using alkyl halides or alkyl triflates as alkylating agents.

  • Chen, X., et al. (n.d.). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.

  • Stýskala, J., et al. (n.d.). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.

  • ResearchGate. (n.d.). Synthesis of enantiomerically pure 2-(N-aryl, N-alkyl-aminomethyl)aziridines: a new class of ligands for highly enantioselective asymmetric synthesis.

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The Strategic Application of 6-Aminomethylquinoline in the Synthesis of Novel Anticancer Agents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Unique Potential of the 6-Aminomethyl Moiety

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. In the realm of oncology, quinoline derivatives have demonstrated a broad spectrum of anticancer activities, targeting diverse mechanisms such as kinase inhibition, DNA intercalation, and disruption of tubulin polymerization.[3][4]

This technical guide focuses on the strategic use of a specific, yet highly versatile building block: 6-aminomethylquinoline . The aminomethyl group at the C6 position offers a unique synthetic handle for introducing a wide array of functional groups and pharmacophores, allowing for the systematic exploration of chemical space and the optimization of anticancer activity. This guide will provide detailed application notes and protocols for the synthesis of various classes of anticancer agents derived from this compound, offering insights into the rationale behind experimental design and providing a framework for the development of novel cancer therapeutics.

Synthetic Strategies: Accessing the this compound Core

While this compound can be commercially sourced, understanding its synthesis from readily available precursors is crucial for cost-effective and scalable drug development. The two primary routes to this key intermediate involve the functionalization of 6-methylquinoline or the reductive amination of quinoline-6-carboxaldehyde.

Synthesis_of_6_Aminomethylquinoline cluster_0 Route A: From 6-Methylquinoline cluster_1 Route B: From Quinoline-6-carboxaldehyde 6-Methylquinoline 6-Methylquinoline 6-(Bromomethyl)quinoline 6-(Bromomethyl)quinoline 6-Methylquinoline->6-(Bromomethyl)quinoline NBS, AIBN 6-(Azidomethyl)quinoline 6-(Azidomethyl)quinoline 6-(Bromomethyl)quinoline->6-(Azidomethyl)quinoline NaN3 6-Aminomethylquinoline_A This compound 6-(Azidomethyl)quinoline->6-Aminomethylquinoline_A Reduction (e.g., H2/Pd-C) Quinoline-6-carboxaldehyde Quinoline-6-carboxaldehyde Imine/Oxime Intermediate Imine/Oxime Intermediate Quinoline-6-carboxaldehyde->Imine/Oxime Intermediate NH2OH or NH3 6-Aminomethylquinoline_B This compound Imine/Oxime Intermediate->6-Aminomethylquinoline_B Reduction (e.g., NaBH4)

Caption: Synthetic pathways to this compound.

Protocol 1: Synthesis of 6-(Bromomethyl)quinoline from 6-Methylquinoline

This protocol describes the radical bromination of 6-methylquinoline, a key step in functionalizing the methyl group for subsequent nucleophilic substitution.

Materials:

  • 6-Methylquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline (1 equivalent) in CCl4.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-(bromomethyl)quinoline.

Protocol 2: Synthesis of this compound via Gabriel Synthesis

This protocol details the conversion of 6-(bromomethyl)quinoline to the primary amine using a Gabriel synthesis approach to avoid over-alkylation.

Materials:

  • 6-(Bromomethyl)quinoline

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 6-(bromomethyl)quinoline (1 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

  • Heat the mixture at 80-90 °C and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the phthalimide derivative. Filter and wash the solid with water.

  • Suspend the dried phthalimide derivative in ethanol and add hydrazine hydrate (2-3 equivalents).

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, and add concentrated HCl. A precipitate of phthalhydrazide will form.

  • Filter off the precipitate and concentrate the filtrate.

  • Dissolve the residue in water and basify with NaOH solution to precipitate the free amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield this compound.

Application in the Synthesis of Anticancer Agents

The primary amine of this compound serves as a versatile nucleophile and a point for chain extension, enabling the synthesis of diverse classes of compounds with potential anticancer activity.

Quinoline-Triazole Hybrids via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and regioselective method for synthesizing 1,2,3-triazole-linked quinoline derivatives.[5] Triazoles are known to be metabolically stable and can act as hydrogen bond acceptors, contributing to ligand-target interactions.[1]

Triazole_Synthesis 6-(Azidomethyl)quinoline 6-(Azidomethyl)quinoline Quinoline-Triazole Hybrid Quinoline-Triazole Hybrid 6-(Azidomethyl)quinoline->Quinoline-Triazole Hybrid CuSO4.5H2O, Sodium Ascorbate Terminal Alkyne Terminal Alkyne Terminal Alkyne->Quinoline-Triazole Hybrid

Caption: Synthesis of quinoline-triazole hybrids.

Materials:

  • 6-(Azidomethyl)quinoline (synthesized from 6-(bromomethyl)quinoline and sodium azide)

  • Substituted phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • To a solution of 6-(azidomethyl)quinoline (1 equivalent) and the substituted phenylacetylene (1.1 equivalents) in a 1:1 mixture of tert-butanol and water, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired quinoline-triazole hybrid.

Quinoline-Amide and -Sulfonamide Conjugates

Amide and sulfonamide linkages are prevalent in medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[6][7] The reaction of this compound with various carboxylic acids, sulfonyl chlorides, or their activated derivatives provides a straightforward route to these important classes of compounds.

Amide_Sulfonamide_Synthesis cluster_0 Amide Synthesis cluster_1 Sulfonamide Synthesis 6-Aminomethylquinoline_A This compound Quinoline-Amide Quinoline-Amide 6-Aminomethylquinoline_A->Quinoline-Amide Coupling Agent (e.g., EDC, HATU) Carboxylic Acid Carboxylic Acid Carboxylic Acid->Quinoline-Amide 6-Aminomethylquinoline_B This compound Quinoline-Sulfonamide Quinoline-Sulfonamide 6-Aminomethylquinoline_B->Quinoline-Sulfonamide Base (e.g., Pyridine) Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Quinoline-Sulfonamide

Caption: Synthesis of quinoline-amide and -sulfonamide conjugates.

Materials:

  • This compound

  • Carboxylic acid derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dichloromethane (DCM) or DMF

Procedure:

  • To a solution of the carboxylic acid (1 equivalent) in DCM, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quinoline-Urea and -Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores in many kinase inhibitors, acting as hydrogen bond donors and acceptors to interact with the hinge region of the kinase domain.[8] The synthesis of quinoline-urea and -thiourea derivatives from this compound can be readily achieved by reaction with isocyanates or isothiocyanates, respectively.

Materials:

  • This compound

  • Substituted isocyanate

  • Anhydrous tetrahydrofuran (THF) or DCM

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Add the substituted isocyanate (1.05 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • If a precipitate forms, filter the solid and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative quinoline derivatives against various cancer cell lines. This data highlights the potential of the quinoline scaffold in cancer drug discovery.

Compound ClassRepresentative StructureCancer Cell LineIC50 (µM)Reference
Quinoline-AmidrazoneEthyl-4-(2-oxo-1-(2-(quinolin-6-yl)hydrazineylidene)propyl)piperazine-1-carboxylateA549 (Lung)43.1[9]
MCF-7 (Breast)59.1[9]
Quinoline-Triazole1-((6-chloroquinolin-3-yl)methyl)-4-phenyl-1H-1,2,3-triazoleMDA-MB-231 (Breast)17.20[1]
Quinoline-SulfonamideN-(Quinolin-6-yl)methanesulfonamide derivativeRAMOS (Burkitt's lymphoma)2.76[7]
K562 (Leukemia)5.47[7]
Substituted Quinoline6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinolineT47D (Breast)0.016[10]

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel anticancer agents. The aminomethyl group at the C6 position provides a convenient handle for the introduction of a wide range of chemical moieties, allowing for the fine-tuning of physicochemical and pharmacological properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of diverse libraries of quinoline-based compounds for anticancer drug discovery.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of derivatives to explore the structure-activity relationships in greater detail.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the antitumor activity and drug-like properties of lead compounds in preclinical animal models.

  • Development of Targeted Drug Delivery Systems: Conjugating potent quinoline derivatives to tumor-targeting ligands to enhance their efficacy and reduce off-target toxicity.

By leveraging the synthetic versatility of this compound and employing a rational drug design approach, it is anticipated that novel and effective anticancer therapeutics will continue to emerge from this promising chemical scaffold.

References

  • Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. (2024). Asian Journal of Chemistry, 36(2), 516-520.
  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2012). Pharmaceuticals, 5(5), 484-499.
  • Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Journal of the Iranian Chemical Society.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(15), 3870-3898.
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2020). Molecules, 25(21), 5098.
  • Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5899-5903.
  • Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (2023).
  • Synthesis, Anticancer Evaluation and Pharmacokinetic Studies of Quinoline‐Triazole Hybrid Deriv
  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. (2023). Chemistry & Biodiversity, 20(11).
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (2023). Medicinal Chemistry, 19(8), 785-812.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Current Drug Targets, 23(14), 1334-1353.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules, 28(14), 5489.
  • Synthesis of 1H-1,2,3-Triazole-Linked Quinoline-Isatin Molecular Hybrids as Anti-Breast Cancer and Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Agents. (2021). Anticancer Agents in Medicinal Chemistry, 21(10), 1228-1239.
  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1661.
  • Note Synthesis and cytotoxicity of new quinoline derivatives. (2012). Indian Journal of Chemistry, 51B, 1411-1416.
  • Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 624-636.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. (2021). Molecules, 26(16), 4995.
  • Synthesis of 1H-1,2,3-Triazole-Linked Quinoline-Isatin Molecular Hybrids as Anti-Breast Cancer and Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Agents. (2021). Anticancer Agents in Medicinal Chemistry, 21(10), 1228-1239.
  • Design, synthesis and antitumor activity of aromatic urea-quinazolines. (2019). Future Medicinal Chemistry, 11(21), 2821-2830.
  • Synthesis of Some Novel Quinolines and Pyrimido[4,5-b]quinolines Bearing A Sulfonamide Moiety as Potential Anticancer and Radioprotective Agents. (2010). European Journal of Medicinal Chemistry, 45(11), 5258-5265.
  • The application of click chemistry in the synthesis of agents with anticancer activity. (2015). International Journal of Nanomedicine, 10, 1929-1946.
  • Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. (2020). ChemistrySelect, 5(37), 10187-10199.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2019). Journal of Reports in Pharmaceutical Sciences, 8(2), 241-246.
  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (2015). Beilstein Journal of Organic Chemistry, 11, 1423-1428.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2020). Molecules, 25(18), 4242.
  • Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. (2019). Dalton Transactions, 48(30), 11211-11226.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

Sources

protocol for the functionalization of the quinoline core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the Quinoline Core

Introduction: Beyond Classical Synthesis

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone in medicinal chemistry and materials science. It is a "privileged structure," forming the backbone of numerous pharmaceuticals, from antimalarials like quinine to modern anticancer agents.[1][2][3] While classical named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provide access to the core quinoline ring system, they often suffer from harsh conditions, limited functional group tolerance, and poor substrate scope.[1][3] These limitations necessitate post-synthesis modifications to install desired functionalities.

Modern synthetic chemistry has pivoted towards direct C–H functionalization, a strategy that avoids the need for pre-functionalized starting materials, thereby enhancing atom and step economy.[1][4] This approach has revolutionized the synthesis of quinoline derivatives, enabling the precise and selective introduction of a wide array of functional groups.[4][5] This guide provides an in-depth overview of key protocols for the functionalization of the quinoline core, focusing on transition-metal-catalyzed C-H activation and radical-mediated Minisci-type reactions. We will explore the causality behind experimental choices, provide detailed step-by-step protocols, and present data to guide researchers in this dynamic field.

Part 1: Transition-Metal-Catalyzed C-H Functionalization: Precision and Control

Transition metal catalysis offers unparalleled precision in targeting specific C-H bonds on the quinoline ring. The regioselectivity is often dictated by the coordination of the metal catalyst to the nitrogen atom of the quinoline, which can direct functionalization to specific positions.

C2-Position Functionalization via N-Oxide Directed C-H Activation

The C2 position of quinoline is electronically deficient, but direct functionalization can be challenging. A common and effective strategy is to use the corresponding quinoline N-oxide. The N-oxide group acts as a powerful directing group, facilitating C-H activation and subsequent functionalization at the C2 position.[1]

  • Palladium Catalysis: Palladium(II) catalysts, such as Pd(OAc)₂, are highly effective for C-H activation. They readily coordinate to the N-oxide, forming a stable palladacycle intermediate that positions the catalyst for selective C-H cleavage at the C2 position.[1]

  • Oxidant: An oxidant, typically a silver salt like Ag₂CO₃ or Ag₂O, is crucial for regenerating the active Pd(II) catalyst and driving the catalytic cycle forward.[1]

  • Additives: Additives like phosphine ligands or acids (e.g., PivOH) can modulate the reactivity and stability of the palladium catalyst, often improving yields and selectivity.[1]

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used to ensure the solubility of the catalyst, substrate, and reagents.

cluster_start Setup cluster_reaction Reaction cluster_end Workup & Analysis Start Combine Quinoline N-Oxide, Aryl Source, Pd(OAc)₂, and Oxidant in Solvent Coord Coordination of Pd(II) to N-Oxide Start->Coord Heat to Reaction Temp CMA Concerted Metalation- Deprotonation (C-H Activation) Coord->CMA Forms Palladacycle OxAdd Oxidative Addition of Aryl Source CMA->OxAdd RedElim Reductive Elimination OxAdd->RedElim Forms C-C bond Regen Catalyst Regeneration RedElim->Regen Releases Product, Forms Pd(0) End Purify by Column Chromatography RedElim->End Regen->Coord Oxidant regenerates Pd(II) Product Characterize C2-Arylated Quinoline Product End->Product

Caption: General workflow for Palladium-catalyzed C2-arylation of quinoline N-oxides.

This protocol is adapted from methodologies focusing on Pd-catalyzed cross-coupling reactions.

Materials:

  • Quinoline N-oxide (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Silver(I) carbonate [Ag₂CO₃] (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add quinoline N-oxide (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.1 mmol, 22.4 mg), and Ag₂CO₃ (2.0 mmol, 552 mg).

  • Add anhydrous DMF (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120-130 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the C2-arylated quinoline.

Aryl Source (Ar-B(OH)₂)Catalyst SystemOxidantTemp (°C)Yield (%)Reference
Phenylboronic acidPd(OAc)₂Ag₂CO₃130~56[1]
4-Tolylboronic acidPd(OAc)₂Ag₂O120Good[1]
Benzo[b]thiophene-2-carboxylic acidPd(OAc)₂Ag₂O110~67-85[1]
C8-Position Functionalization via N-Chelation Assistance

The nitrogen atom at position 1 can act as a native directing group, forming a stable five-membered cyclometalated intermediate with transition metals to facilitate C-H activation at the peri-C8 position.[4][6] This strategy is particularly effective for introducing various functional groups at a sterically hindered site.

  • Rhodium/Cobalt Catalysis: Rh(III) and Co(III) catalysts are particularly effective for C8 functionalization. They form robust five-membered metallacycles with the quinoline nitrogen, providing the necessary thermodynamic and kinetic driving force for selective C-H activation.[4]

  • Allyl Source: Vinylcyclopropanes (VCPs) serve as unique allyl sources. The ring strain of the cyclopropane facilitates a ring-opening reaction within the coordination sphere of the metal, generating an allyl fragment for coupling.[4]

  • Reaction Conditions: These reactions can often proceed under milder conditions, sometimes even at room temperature, due to the efficiency of the chelation-assisted C-H activation.[4]

This protocol is based on the work of the Punniyamurthy group for C8-allylation.[4]

Materials:

  • Quinoline N-oxide (0.2 mmol)

  • Vinylcyclopropane (VCP) (0.3 mmol)

  • [RhCp*Cl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add [RhCp*Cl₂]₂ (0.01 mmol, 6.2 mg) and AgSbF₆ (0.04 mmol, 13.7 mg) to a dry reaction vial.

  • Add anhydrous DCE (1.0 mL) and stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.

  • Add the quinoline N-oxide (0.2 mmol) and the vinylcyclopropane (0.3 mmol) to the vial.

  • Seal the vial and stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the C8-allylated quinoline N-oxide.

Quinoline N-Oxide SubstituentVCP SubstituentYield (%)DiastereoselectivityReference
HPhenylGood>20:1[4]
4-MeOPhenylGood>20:1[4]
6-ClPhenylModerate>20:1[4]

Part 2: Radical-Mediated Minisci-Type Reactions: A Powerful Tool for Alkylation

The Minisci reaction is a cornerstone for the functionalization of electron-deficient N-heterocycles.[7] It involves the addition of a nucleophilic carbon-centered radical to a protonated heteroarene.[8] Modern advancements have leveraged photocatalysis to generate these radicals under exceptionally mild conditions, significantly broadening the scope and functional group tolerance of this transformation.[7][9]

  • Photocatalysis: Visible-light photocatalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃, or heterogeneous catalysts) can generate radicals from stable precursors via single-electron transfer (SET) pathways upon light absorption. This avoids the harsh, highly oxidative conditions of classical Minisci protocols.[10][11]

  • Radical Precursors: Carboxylic acids are ideal radical precursors.[9] Upon photo-oxidative decarboxylation, they cleanly generate the corresponding alkyl radicals. This method is advantageous due to the vast commercial availability and low cost of carboxylic acids.[9]

  • Acidic Medium: The reaction requires an acidic medium (e.g., trifluoroacetic acid, TFA) to protonate the quinoline nitrogen. This protonation significantly lowers the LUMO of the heterocycle, making it highly susceptible to attack by the nucleophilic alkyl radical.[8][9]

  • Regioselectivity: The radical addition typically occurs at the C2 and C4 positions, which are the most electron-deficient sites in the protonated quinoline. The ratio of C2/C4 isomers can be influenced by steric factors of both the quinoline substrate and the incoming radical.

PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hv (Visible Light) PC_star->PC -CO₂, -H+ RCOOH Carboxylic Acid (R-COOH) R_radical Alkyl Radical (R•) RCOOH->R_radical SET Oxidation by PC* Quinoline_H Protonated Quinoline (Quin-H+) R_radical->Quinoline_H Radical Addition (to C2/C4) Quinoline Quinoline Quinoline->Quinoline_H + H+ (Acid) Radical_Adduct Radical Adduct Product Alkylated Quinoline Radical_Adduct->Product Oxidation & Deprotonation (Rearomatization)

Caption: Simplified mechanism for the photocatalytic decarboxylative Minisci reaction.

This protocol is a generalized procedure based on modern photocatalytic Minisci reactions.[9][11]

Materials:

  • Quinoline (0.5 mmol)

  • Aliphatic carboxylic acid (1.5 mmol, 3.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Trifluoroacetic acid (TFA) (1.0 equiv)

  • Solvent (e.g., Acetonitrile or DMSO) (5 mL)

  • Nitrogen or Argon atmosphere

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a screw-cap vial, add the quinoline (0.5 mmol), the carboxylic acid (1.5 mmol), and the photocatalyst (0.005 mmol).

  • Add the solvent (5 mL) and trifluoroacetic acid (0.5 mmol, 37 µL).

  • Degas the solution by sparging with nitrogen or argon for 15 minutes.

  • Seal the vial tightly and place it approximately 5-10 cm from a blue LED light source. Use a fan to maintain the reaction at room temperature.

  • Irradiate the mixture for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC-MS).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to separate the C2 and C4 isomers and obtain the functionalized quinoline products.

HeteroareneCarboxylic AcidCatalystConditionsYield (%)Reference
QuinolineAcetic AcidPd/GaNBlue LED, TFA78[9]
4-MethylquinolinePropionic AcidFe(phen)Cl₃·H₂OBlue LED, H₂SO₄Good[11]
QuinoxalinoneAcetic AcidPd/GaNBlue LED, TFA55[9]

Conclusion and Future Outlook

The functionalization of the quinoline core has evolved dramatically, moving from classical, often harsh, synthetic routes to elegant and efficient modern protocols. Transition-metal-catalyzed C-H activation provides a powerful platform for achieving high regioselectivity, particularly at the C2 and C8 positions, by leveraging directing group strategies.[1][4] In parallel, photocatalytic Minisci-type reactions have emerged as a go-to method for C-C bond formation, offering mild conditions and broad substrate scope for alkylation.[7][9]

The future of this field lies in the development of even more sustainable and selective methods. This includes the use of earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals, the design of novel ligands to access previously challenging C-H bonds (e.g., distal positions), and the expansion of metal-free functionalization strategies.[4][12] These advancements will continue to accelerate the discovery of novel quinoline-based compounds for applications in medicine, agriculture, and materials science.[2][5]

References

  • Dufour, J., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 24(15), 2772. Available at: [Link]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11. Available at: [Link]

  • Gulevich, A. V., & Dudnik, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. ACS Catalysis, 6(9), 5771-5789. Available at: [Link]

  • Asefa, B. T., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20715. Available at: [Link]

  • Li, X., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(14), 5345. Available at: [Link]

  • Sharma, R., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, J., & Li, C.-J. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available at: [Link]

  • Foley, D. A., et al. (2022). Recent advances in the dearomative functionalisation of heteroarenes. Chemical Society Reviews, 51(23), 9616-9679. Available at: [Link]

  • Li, J., & Li, C.-J. (2025). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. Accounts of Chemical Research. Available at: [Link]

  • Cao, H., et al. (2022). Radical and ionic meta-C-H functionalization of pyridines, quinolines, and isoquinolines. Science, 378(6621), 779-785. Available at: [Link]

  • Goti, G., et al. (2019). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 58(47), 16878-16882. Available at: [Link]

  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemistry, an Asian Journal. Available at: [Link]

  • Lee, S.-E., et al. (2023). Photocatalytic Decarboxylative Minisci Reaction Catalyzed by Palladium-Loaded Gallium Nitride. Organic Letters, 25(27), 5029-5033. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Minisci‐type aroylation and alkylation reaction of quinolines,... Download Scientific Diagram. Available at: [Link]

  • Martínez-Haya, R., et al. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Catalysts, 14(12), 916. Available at: [Link]

  • Sharma, G., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10. Available at: [Link]

  • Parsons, Z., & McNally, A. (2020). Late-Stage C–H Functionalization of Azines. Angewandte Chemie International Edition, 59(32), 13164-13181. Available at: [Link]

  • Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Organic Letters, 25(7), 1162-1166. Available at: [Link]

Sources

Application Notes & Protocols: 6-Aminomethylquinoline as a Self-Immolative Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), dictating both the stability of the construct in circulation and the efficiency of payload release at the target site. While p-aminobenzyl carbamate (PABC) has been the gold standard for self-immolative linkers, there is a growing interest in novel scaffolds that offer improved physicochemical properties and release kinetics. This guide provides an in-depth exploration of 6-aminomethylquinoline and its derivatives as a promising heterocyclic, self-immolative linker platform. We will detail the underlying mechanism of action, propose its advantages over traditional linkers, and provide detailed, representative protocols for its synthesis and conjugation in the context of ADC and PROTAC development.

Introduction: The Critical Role of the Linker

Targeted drug delivery aims to maximize therapeutic efficacy while minimizing off-target toxicity. This is achieved by conjugating a potent payload to a targeting moiety—such as a monoclonal antibody (mAb) in an ADC or a protein-of-interest (POI) ligand in a PROTAC—via a chemical linker.[1][2] The ideal linker must maintain a stable covalent bond between the targeting vehicle and the payload during systemic circulation but allow for rapid and complete payload release upon reaching the target cell or tissue.[3]

Linkers are broadly categorized as non-cleavable or cleavable.[4] Non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody, offering high plasma stability.[5] Cleavable linkers, conversely, are designed to respond to specific triggers in the tumor microenvironment or within the cell, such as low pH, high concentrations of glutathione, or the presence of specific enzymes like cathepsins.[6][7]

Among cleavable linkers, self-immolative systems are particularly elegant. They are multi-part constructs where an initial cleavage event at a specific trigger site initiates an irreversible electronic cascade, culminating in the spontaneous release of the unmodified payload.[5][8] This guide focuses on the application of the this compound scaffold as a next-generation, heterocyclic self-immolative linker.

The Quinoline Scaffold: A Heterocyclic Self-Immolative Linker

The foundational chemistry of self-immolative linkers like PABC relies on a 1,6-elimination reaction initiated by the enzymatic cleavage of a masking group, typically a peptide recognized by lysosomal proteases.[5] A similar, potent mechanism can be harnessed using a heteroaromatic core like quinoline.

Mechanism of Action

The proposed mechanism for a this compound-based linker mirrors that of PABC but leverages the electronic properties of the quinoline ring system. The linker is designed as a tripartite system:

  • Enzymatic Trigger: A protease-sensitive peptide (e.g., valine-citrulline, Val-Cit) is attached to the 6-amino group of the quinoline scaffold via an amide bond.

  • Self-Immolative Core: The this compound serves as the central spacer.

  • Payload Attachment: The cytotoxic drug or functional molecule is connected to the benzylic methyl position, typically as a carbamate, carbonate, or ether.

Upon internalization of the conjugate (e.g., an ADC) into a target cell, lysosomal proteases such as Cathepsin B cleave the Val-Cit dipeptide.[4] This cleavage unmasks the 6-amino group, transforming it into a potent electron-donating group. This initiates a spontaneous 1,6-elimination cascade through the quinoline ring system, leading to the formation of a transient azaquinone methide intermediate and the release of the free, unmodified payload.

G cluster_0 ADC in Circulation (Stable) cluster_1 Internalization & Lysosome cluster_2 Cleavage & Self-Immolation cluster_3 Payload Release ADC_Stable Antibody-S-Cys-Linker-Peptide-NH-Quinoline-CH2-O-Payload ADC_Internalized ADC in Lysosome ADC_Stable->ADC_Internalized 1. Binding & Internalization Cleavage Peptide Cleavage ADC_Internalized->Cleavage 2. Enzymatic Action Enzyme Cathepsin B Enzyme->Cleavage Self_Immolation Spontaneous 1,6-Elimination (Electronic Cascade) Cleavage->Self_Immolation 3. Unmasking of Amino Group Intermediate Azaquinone Methide (Byproduct) Self_Immolation->Intermediate Forms Payload Active Payload Self_Immolation->Payload 4. Release

Caption: ADC workflow with a quinoline self-immolative linker.
Predicted Advantages Over PABC Linkers

While direct comparative data for this compound linkers is not widely published, theoretical and experimental work on other heterocyclic self-immolative systems suggests potential advantages.[9][10]

FeatureStandard PABC LinkerPredicted this compound LinkerRationale & Reference
Release Kinetics Well-established, moderate rate.Potentially faster.Heteroaromatic systems can lower the activation energy for the 1,6-elimination reaction, accelerating payload release post-cleavage.[9][10]
Solubility Can contribute to hydrophobicity, especially with hydrophobic payloads.May offer improved aqueous solubility.The quinoline nitrogen can be protonated at physiological pH, potentially improving the overall hydrophilicity of the linker-payload complex.
Structural Rigidity Relatively flexible.More rigid planar structure.The fused ring system provides conformational rigidity, which can be beneficial in PROTAC design for optimizing ternary complex formation.
Synthetic Diversity Well-trodden synthetic routes.Quinoline core allows for diverse functionalization at multiple positions to tune properties.Standard quinoline synthesis methods allow for the introduction of various substituents to modulate electronics and solubility.[11]

Application in Antibody-Drug Conjugates (ADCs)

In an ADC, the this compound linker connects the antibody to a highly potent cytotoxic payload. The design ensures that the payload remains inert and attached to the antibody in the bloodstream, preventing systemic toxicity. Only after the ADC binds to its target antigen on a cancer cell and is internalized does the linker release its toxic cargo, leading to targeted cell death.[1]

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker Assembly cluster_Payload Cytotoxic Payload mAb Antibody Conjugation Conjugation Site (e.g., Maleimide) mAb->Conjugation Cysteine Thiol Spacer Spacer (e.g., PEG) Conjugation->Spacer Trigger Trigger (Val-Cit Peptide) Spacer->Trigger Immolative Self-Immolative Core (this compound) Trigger->Immolative Payload Payload (e.g., MMAE) Immolative->Payload Carbamate Bond

Sources

Application Notes and Protocols: Comprehensive Characterization of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 6-Aminomethylquinoline, a key intermediate and structural motif in pharmaceutical research. Ensuring the identity, purity, and stability of such compounds is a critical aspect of drug development, mandated by regulatory bodies worldwide to guarantee the safety and efficacy of the final drug product.[1] This guide details robust protocols for identification, purity assessment, and structural elucidation using a multi-technique approach, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, it addresses the critical aspect of impurity profiling and forced degradation studies, which are integral to understanding the compound's stability profile.[2] The methodologies presented are designed to be adaptable and serve as a foundational framework for researchers in the pharmaceutical industry.

Introduction: The Importance of Rigorous Characterization

This compound is a substituted quinoline derivative. The quinoline scaffold is a fundamental heterocyclic motif present in a wide array of pharmaceuticals, renowned for its diverse biological activities.[3][4] The precise characterization of any Active Pharmaceutical Ingredient (API) or intermediate is a cornerstone of pharmaceutical development.[5][6] Regulatory agencies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the thorough identification and quantification of impurities.[7][8][9] Impurities can arise from the synthesis process, degradation, or storage and may impact the safety and efficacy of the final drug product.[10][11]

This application note provides a systematic approach to the analytical characterization of this compound, ensuring data integrity and regulatory compliance.[12] The described protocols are grounded in established scientific principles and are designed to be validated according to ICH Q2(R1) guidelines.[13]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[11][14] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Principle of RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.

Experimental Protocol: RP-HPLC Method for this compound

Objective: To develop a stability-indicating HPLC method for the quantification of this compound and the separation of its potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[15]

  • This compound reference standard and sample

Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Provides good retention and resolution for quinoline derivatives.
Mobile Phase A 0.1% Phosphoric acid in WaterAcidified mobile phase improves peak shape for basic compounds like amines.
Mobile Phase B AcetonitrileCommon organic modifier in RP-HPLC.
Gradient 5% B to 95% B over 20 minA gradient elution is necessary to separate compounds with a wide range of polarities, including potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[16]
Detection UV at 290 nmWavelength selected based on the UV spectrum of the analyte for optimal sensitivity.[16]
Injection Vol. 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample solution at a similar concentration to the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include tailing factor, theoretical plates, and repeatability of peak areas.[16]

  • Analysis: Inject the sample and standard solutions and record the chromatograms.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area Percent method) or by using an external standard method for assay determination.

Structural Elucidation and Identification

While HPLC provides information on purity, it does not confirm the identity of the main peak or the structure of impurities. For this, spectroscopic techniques are essential.[17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is often coupled with liquid chromatography (LC-MS) to provide mass information for each separated component.[17]

Expected Mass Spectrometry Data for this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂Inferred from structure
Molecular Weight 158.20 g/mol Inferred from structure
Monoisotopic Mass 158.0844 DaInferred from structure
Expected [M+H]⁺ 159.0917Calculated

Note: The molecular formula and weight for this compound are inferred as it is a derivative of 6-Aminoquinoline (C₉H₈N₂)[18] and 6-Methylquinoline (C₁₀H₉N)[19].

3.1.1. Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of the main peak and to obtain mass information for any detected impurities.

Instrumentation:

  • LC-MS system (e.g., coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer)

Procedure:

  • Utilize the same HPLC method as described in section 2.2, replacing the phosphoric acid in the mobile phase with a volatile acid like formic acid to ensure compatibility with the MS detector.[15]

  • Acquire data in positive electrospray ionization (ESI+) mode, as the aminomethyl group is readily protonated.

  • Analyze the mass spectrum of the main peak to confirm the presence of the [M+H]⁺ ion corresponding to this compound.

  • Examine the mass spectra of impurity peaks to gain insights into their potential structures (e.g., starting materials, by-products, or degradants). High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[3] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

3.2.1. Principles of NMR for Substituted Quinolines

The chemical shifts (δ), splitting patterns (J-coupling), and integration of signals in a ¹H NMR spectrum provide a fingerprint of the molecule.[3] For substituted quinolines, the position of substituents significantly alters the electronic environment of the ring, leading to predictable shifts in the NMR signals.[21] Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are invaluable for establishing connectivity between protons.[22]

3.2.2. Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the structure of this compound and to characterize any isolated impurities.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent.[21]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum.

  • 2D NMR (if necessary): If the structure is ambiguous, perform 2D NMR experiments like COSY to establish proton-proton correlations.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and integrations to assign the signals to the respective protons and carbons of the this compound structure. The aminomethyl group (-CH₂NH₂) should exhibit a characteristic singlet for the methylene protons and a broad signal for the amine protons. The aromatic protons will show a complex splitting pattern characteristic of the quinoline ring system.

Impurity Profiling and Forced Degradation Studies

Impurity profiling is the identification and quantification of all potential impurities in a drug substance.[1][10] Forced degradation studies are performed to understand the intrinsic stability of the molecule and to identify potential degradation products that could form under various stress conditions.[23] These studies are crucial for developing stability-indicating analytical methods.[2]

Potential Impurities in Synthesis

Impurities in this compound can originate from starting materials, intermediates, or side reactions during synthesis. Common impurities in the synthesis of related quinoline compounds include:

  • Unreacted starting materials.[24]

  • Isomeric impurities (e.g., other positional isomers of aminomethylquinoline).[24]

  • By-products from side reactions.

  • Residual solvents.[11]

Forced Degradation Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL).

  • Expose aliquots of the stock solution to the following stress conditions as recommended by ICH guidelines:[23]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[23]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[23]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[23]

    • Thermal Degradation: Solid drug substance at 80°C for 48 hours.[23]

    • Photostability: Expose the solution and solid to light according to ICH Q1B guidelines.

  • Analyze the stressed samples at various time points using the developed HPLC method.

  • Peak Purity Analysis: Use a DAD to assess the peak purity of the main component in the stressed samples to ensure that no degradation products are co-eluting.

  • Identify and Characterize Degradants: Use LC-MS to determine the mass of the degradation products and, if necessary, isolate them for full structural elucidation by NMR.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis and Characterization Stock_Solution Prepare 1 mg/mL Stock Solution of this compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidative Stress (3% H₂O₂, RT) Thermal Thermal Stress (Solid, 80°C) Photo Photolytic Stress (ICH Q1B) HPLC_Analysis Analyze by Stability-Indicating HPLC-DAD Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis LCMS_Analysis Identify Degradants by LC-MS HPLC_Analysis->LCMS_Analysis Mass Determination Isolation Isolate Significant Degradants (if necessary) LCMS_Analysis->Isolation Characterization Required NMR_Elucidation Structural Elucidation by NMR Isolation->NMR_Elucidation

Method Validation

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[5][13][25] The validation should be performed according to ICH Q2(R1) guidelines and typically includes the following parameters:[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

G cluster_dev Method Development cluster_imp Implementation Dev Develop Analytical Method (e.g., HPLC, GC) Specificity Specificity Dev->Specificity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision (Repeatability, Intermediate) Dev->Precision Limits LOD & LOQ Dev->Limits Robustness Robustness Dev->Robustness Imp Routine Use in QC

Conclusion

The comprehensive analytical characterization of this compound is a multi-faceted process that requires the synergistic use of chromatographic and spectroscopic techniques. The protocols outlined in this application note provide a robust framework for ensuring the identity, purity, and stability of this important pharmaceutical building block. Adherence to these methodologies and rigorous method validation will ensure the generation of high-quality, reliable data that meets the stringent requirements of the pharmaceutical industry and regulatory authorities.

References

  • Benchchem. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions.
  • (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
  • Benchchem. (n.d.). 1H NMR Characterization of Substituted Quinolines.
  • (2025). Analytical method development and validations of API by using suitable analytical technique.
  • (2016). Analytical advances in pharmaceutical impurity profiling. PubMed.
  • Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • UNCW Institutional Repository. (n.d.).
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview.
  • SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column.
  • TSI Journals. (n.d.).
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Substituted Quinolines.
  • (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • (2020).
  • (n.d.). Analytical Method Validation – Overview. Journal of Engineering Sciences.
  • apicule. (n.d.). Regulatory Expectations for Analytical Method Development in Pharma.
  • ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • MedCrave online. (2016).
  • National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem.
  • (2015).
  • Benchchem. (n.d.). common impurities in 6-Chloroquinoline synthesis and their removal.
  • (n.d.).

Sources

Application Note: A Scalable, Two-Step Synthesis of 6-Aminomethylquinoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Aminomethylquinoline and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous therapeutic agents. The increasing demand for these scaffolds in drug discovery necessitates a robust, scalable, and reproducible synthetic process suitable for producing multi-gram to kilogram quantities. This application note provides a comprehensive guide to a two-step, scale-up synthesis of this compound, commencing with the well-established Skraup reaction to form a key 6-bromoquinoline intermediate, followed by cyanation and subsequent high-pressure catalytic hydrogenation. We delve into the critical process parameters, safety considerations, and analytical controls required for successful implementation in a drug development setting. This guide is designed for researchers, chemists, and process development professionals, offering field-proven insights to bridge the gap between laboratory-scale synthesis and pilot-plant production.

Introduction: The Importance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, renowned for its presence in a wide array of biologically active compounds.[1] The specific substitution pattern, particularly at the 6-position, is critical for modulating pharmacological activity. The 6-aminomethyl moiety serves as a crucial linker and pharmacophore, enabling interaction with biological targets and providing a versatile handle for further chemical modification. Developing a reliable and scalable synthesis for this key building block is a foundational step in many drug development programs.

This guide outlines a validated two-step synthetic strategy designed for scalability. The chosen pathway balances classic, cost-effective reactions with modern catalytic methods to ensure high yield, purity, and operational safety.

Strategic Overview of the Synthetic Pathway

The synthesis is logically divided into two primary stages: the construction of a stable, functionalized quinoline core, followed by the installation of the aminomethyl group.

  • Stage 1: Synthesis of 6-Bromoquinoline via the Skraup Reaction. This classic method provides a cost-effective and highly reliable route to the quinoline core from readily available starting materials. 6-Bromoquinoline is an ideal intermediate due to its crystallinity and stability, making it easy to handle and purify on a large scale.[2]

  • Stage 2: Conversion to this compound. This stage involves a palladium-catalyzed cyanation of 6-bromoquinoline to yield 6-cyanoquinoline, which is then reduced to the target primary amine via catalytic hydrogenation. This reduction is the most critical step, requiring careful control of catalyst, pressure, and temperature to ensure complete conversion and minimize side reactions.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Aminomethyl Group Installation A 4-Bromoaniline C 6-Bromoquinoline A->C Skraup Reaction (H₂SO₄, Oxidizing Agent) B Glycerol B->C D 6-Cyanoquinoline C->D Cyanation (CuCN or Pd Catalyst) E This compound (Target Compound) D->E Catalytic Hydrogenation (H₂, Catalyst)

Sources

Protecting Group Strategies for 6-Aminomethylquinoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Landscape of 6-Aminomethylquinoline

This compound is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive primary amine appended to a quinoline scaffold, offers a versatile platform for the synthesis of a diverse array of complex molecules, including potential therapeutic agents and functional materials. However, the presence of the nucleophilic aminomethyl group often necessitates a protection strategy to prevent undesired side reactions during multi-step synthetic sequences. The quinoline nitrogen, being weakly basic, can also influence the reactivity of the molecule.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for the primary amine of this compound. We will delve into the practical application of three commonly employed amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). This document moves beyond a simple recitation of protocols to explain the underlying chemical principles and strategic considerations, empowering researchers to make informed decisions in their synthetic endeavors.

Core Principles of Amine Protection for this compound

The selection of an appropriate protecting group is paramount for the success of a multi-step synthesis. The ideal protecting group for this compound should be:

  • Easy to install in high yield under mild conditions that do not affect the quinoline ring.

  • Stable to a wide range of reaction conditions planned for subsequent synthetic steps.

  • Selectively removable in high yield under conditions that do not cleave other protecting groups or compromise the integrity of the target molecule. This concept of "orthogonality" is a cornerstone of modern synthetic strategy.

The benzylic nature of the aminomethyl group and the electronic properties of the quinoline ring are key factors to consider when choosing a protection strategy.

Protecting Group Strategies and Protocols

tert-Butoxycarbonyl (Boc) Protection: The Acid-Labile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its general stability to a broad range of reagents and its facile removal under acidic conditions.[2][3]

Rationale for Use: The Boc group is an excellent choice when subsequent reactions involve nucleophilic reagents, basic conditions, or catalytic hydrogenation, as it is robust under these conditions.

Protection Protocol:

  • Reaction: this compound is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Reagents and Solvents:

    • This compound (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

    • Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) or aqueous sodium bicarbonate.

    • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system of DCM/water or THF/water.

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add the base, followed by the dropwise addition of Boc₂O.

    • Stir the reaction mixture at room temperature for 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Purify the resulting N-Boc-6-(aminomethyl)quinoline by column chromatography on silica gel.

Deprotection Protocol (Acidolysis):

  • Reaction: The Boc group is cleaved by treatment with a strong acid.

  • Reagents and Solvents:

    • Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[4]

    • 4M HCl in 1,4-dioxane or ethyl acetate.[5]

  • Procedure:

    • Dissolve the N-Boc-protected this compound in the chosen solvent.

    • Add the acidic reagent and stir at room temperature for 1-4 hours.[5]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess acid under reduced pressure. The product is typically obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

    • If the free amine is required, a basic workup (e.g., with saturated aqueous NaHCO₃) can be performed, followed by extraction with an organic solvent.

Causality and Field-Proven Insights: The quinoline nitrogen can be protonated under the acidic deprotection conditions. This is generally not a problem, and in fact, can aid in the purification of the deprotected product by making it water-soluble. When working with sensitive substrates, using a scavenger such as anisole or thioanisole during Boc deprotection can help to trap the reactive tert-butyl cation that is formed, preventing potential alkylation of other nucleophilic sites on the molecule.[6]

Diagram: Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_prot This compound reagents_prot Boc₂O, Base (e.g., Et₃N) DCM or THF start_prot->reagents_prot product_prot N-Boc-6-(aminomethyl)quinoline reagents_prot->product_prot start_deprot N-Boc-6-(aminomethyl)quinoline reagents_deprot TFA/DCM or 4M HCl in Dioxane start_deprot->reagents_deprot product_deprot This compound (as salt) reagents_deprot->product_deprot

Caption: Boc protection and deprotection of this compound.

Benzyloxycarbonyl (Cbz) Protection: The Hydrogenolysis-Labile Group

The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[1] Its removal is most commonly achieved by catalytic hydrogenation, a mild and highly selective method.

Rationale for Use: Cbz protection is ideal for syntheses that require acidic or basic reaction steps where a Boc group would be cleaved. It is orthogonal to the Boc and Fmoc protecting groups.

Protection Protocol:

  • Reaction: this compound is acylated with benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Reagents and Solvents:

    • This compound (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Base: Aqueous sodium bicarbonate or sodium carbonate (Schotten-Baumann conditions).[1]

    • Solvent: A biphasic system of an organic solvent (e.g., DCM, diethyl ether, or ethyl acetate) and water.

  • Procedure:

    • Dissolve this compound in the organic solvent.

    • Add an aqueous solution of the base.

    • Cool the mixture to 0 °C and add Cbz-Cl dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]

    • Monitor the reaction by TLC.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting N-Cbz-6-(aminomethyl)quinoline by recrystallization or column chromatography.

Deprotection Protocol (Hydrogenolysis):

  • Reaction: The Cbz group is cleaved by catalytic hydrogenation.

  • Reagents and Solvents:

    • Catalyst: 10% Palladium on carbon (Pd/C) (5-10 mol%).[3]

    • Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure or transfer hydrogenation reagents like ammonium formate or cyclohexene.

    • Solvent: Methanol, ethanol, or ethyl acetate.

  • Procedure:

    • Dissolve the N-Cbz-protected this compound in the chosen solvent.

    • Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric.

    • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected this compound. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[3]

Causality and Field-Proven Insights: The quinoline ring is generally stable to catalytic hydrogenation conditions, although reduction of the pyridine ring can occur under more forcing conditions (high pressure and temperature). For this compound, the benzylic C-N bond of the protecting group is more susceptible to hydrogenolysis than the aromatic rings of the quinoline nucleus under standard conditions. If the molecule contains other functionalities sensitive to reduction (e.g., alkenes, alkynes, or nitro groups), they may be reduced concurrently. In such cases, alternative deprotection methods for the Cbz group, such as treatment with HBr in acetic acid or using Lewis acids, can be considered, though these are harsher conditions.[7][8]

Diagram: Cbz Protection and Deprotection Workflow

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot This compound reagents_prot Cbz-Cl, aq. NaHCO₃ DCM/Water start_prot->reagents_prot product_prot N-Cbz-6-(aminomethyl)quinoline reagents_prot->product_prot start_deprot N-Cbz-6-(aminomethyl)quinoline reagents_deprot H₂, Pd/C Methanol or Ethanol start_deprot->reagents_deprot product_deprot This compound reagents_deprot->product_deprot

Caption: Cbz protection and deprotection of this compound.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection: The Base-Labile Group

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[9] It is extensively used in solid-phase peptide synthesis.

Rationale for Use: The Fmoc group is the protecting group of choice when acid-sensitive functionalities are present in the molecule and hydrogenation is not a viable option. Its removal under mild basic conditions provides a high degree of orthogonality.

Protection Protocol:

  • Reaction: this compound is reacted with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu.

  • Reagents and Solvents:

    • This compound (1.0 equiv)

    • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv) or Fmoc-Cl (1.1 equiv).

    • Base: Aqueous sodium bicarbonate.

    • Solvent: A mixture of 1,4-dioxane and water or acetone and water.

  • Procedure:

    • Dissolve this compound in the aqueous solvent mixture with the base.

    • Add a solution of Fmoc-OSu or Fmoc-Cl in the organic solvent dropwise.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the mixture with dilute HCl to precipitate the product.

    • Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Deprotection Protocol (Base-Mediated):

  • Reaction: The Fmoc group is cleaved by treatment with a secondary amine base.

  • Reagents and Solvents:

    • Base: 20% piperidine in N,N-dimethylformamide (DMF).[10][11] Other bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be used.[10]

    • Solvent: DMF.

  • Procedure:

    • Dissolve the N-Fmoc-protected this compound in DMF.

    • Add the piperidine solution and stir at room temperature. The deprotection is typically very rapid, often complete within minutes to an hour.[12]

    • Monitor the reaction by TLC.

    • Upon completion, the reaction mixture can be diluted with water to precipitate the deprotected amine, or the solvent can be removed under reduced pressure, followed by purification.

Causality and Field-Proven Insights: The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorenyl ring. The resulting dibenzofulvene byproduct can react with the liberated amine. The use of a secondary amine like piperidine as the deprotection reagent serves to trap this byproduct, preventing side reactions.[9] The quinoline nitrogen is unlikely to interfere with this base-mediated deprotection.

Diagram: Fmoc Protection and Deprotection Workflow

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot This compound reagents_prot Fmoc-OSu, aq. NaHCO₃ Dioxane/Water start_prot->reagents_prot product_prot N-Fmoc-6-(aminomethyl)quinoline reagents_prot->product_prot start_deprot N-Fmoc-6-(aminomethyl)quinoline reagents_deprot 20% Piperidine in DMF start_deprot->reagents_deprot product_deprot This compound reagents_deprot->product_deprot

Caption: Fmoc protection and deprotection of this compound.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Boc Boc₂O, base (e.g., Et₃N, NaHCO₃)Strong acid (TFA, HCl)[4][5]Stable to base, nucleophiles, hydrogenationOrthogonal to Cbz and Fmoc
Cbz Cbz-Cl, base (e.g., NaHCO₃)[1]Catalytic hydrogenation (H₂, Pd/C)[3]Stable to acid and baseOrthogonal to Boc and Fmoc
Fmoc Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃)20% Piperidine in DMF[10]Stable to acid, hydrogenationOrthogonal to Boc and Cbz

Conclusion: A Strategic Approach to Synthesis

The successful synthesis of complex molecules derived from this compound hinges on a well-thought-out protecting group strategy. By understanding the unique properties of the Boc, Cbz, and Fmoc protecting groups, and by considering the reactivity of the quinoline scaffold, researchers can navigate the synthetic landscape with precision and confidence. The choice of protecting group should always be guided by the specific reaction conditions of the planned synthetic route, ensuring the integrity of the target molecule at every step. The protocols and insights provided herein serve as a robust foundation for the effective utilization of this compound in the pursuit of novel chemical entities.

References

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The Strategic Application of 6-Aminomethylquinoline in the Synthesis of Next-Generation Kinase Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural core of numerous biologically active compounds.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. Within the vast landscape of drug discovery, quinoline derivatives have demonstrated remarkable success as kinase inhibitors.[2] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them a major focus of therapeutic intervention.[3]

This guide focuses on a particularly valuable, yet nuanced, building block: 6-aminomethylquinoline . The introduction of a flexible aminomethyl group at the 6-position of the quinoline core offers a unique combination of a rigid anchoring element and a versatile linker. This allows for the exploration of chemical space and the establishment of critical interactions within the ATP-binding pocket of various kinases, leading to the development of potent and selective inhibitors.

Causality in Design: Why this compound?

The strategic incorporation of the this compound moiety into kinase inhibitor candidates is driven by several key factors rooted in the principles of medicinal chemistry and structure-activity relationships (SAR):

  • Vectorial Projection into Solvent-Exposed Regions: The 6-position of the quinoline ring often points towards the solvent-exposed region of the kinase ATP-binding site. The aminomethyl linker provides an ideal vector to position larger substituents into this region, allowing for the fine-tuning of physicochemical properties and the formation of additional interactions with the protein surface, which can enhance both potency and selectivity.

  • Formation of Key Hydrogen Bonds: The primary or secondary amine of the aminomethyl group can act as a crucial hydrogen bond donor or acceptor, forming interactions with backbone carbonyls or amino acid side chains in the kinase active site. These interactions can significantly contribute to the binding affinity of the inhibitor.

  • Modulation of Physicochemical Properties: The basicity of the amino group can be leveraged to improve aqueous solubility and other pharmacokinetic parameters of the final compound. This is a critical consideration in drug development, as poor solubility can hinder the translation of potent compounds into effective medicines.

  • Synthetic Tractability: As will be detailed in the protocols below, the this compound scaffold can be synthesized through reliable and scalable chemical transformations, making it an attractive starting material for library synthesis and lead optimization campaigns.

Targeted Kinase Families and Signaling Pathways

Inhibitors incorporating the this compound scaffold have shown promise against several key kinase families implicated in oncology and other diseases. These include, but are not limited to:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, CDKs are frequently overactive in cancer.[3] Inhibitors targeting CDK4/6 have shown significant clinical success in the treatment of certain breast cancers.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[6]

  • Aurora Kinases: A family of serine/threonine kinases that play a critical role in mitosis. Their inhibition can lead to mitotic catastrophe and cancer cell death.[7]

The inhibition of these kinases can disrupt critical signaling pathways, such as those governing cell proliferation, survival, and angiogenesis.

Diagram of a Generalized Kinase Signaling Pathway and Points of Inhibition:

G cluster_0 Cellular Signaling cluster_1 Cell Cycle Control Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Activation Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Phosphorylation Transcription Factors Transcription Factors Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activation Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors->Cell Proliferation, Survival, Angiogenesis Cyclins Cyclins CDKs (e.g., CDK4/6) CDKs (e.g., CDK4/6) Cyclins->CDKs (e.g., CDK4/6) Activation Cell Cycle Progression Cell Cycle Progression CDKs (e.g., CDK4/6)->Cell Cycle Progression This compound-based Inhibitor This compound-based Inhibitor This compound-based Inhibitor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition This compound-based Inhibitor->CDKs (e.g., CDK4/6) Inhibition

Caption: Generalized signaling pathways and points of intervention for this compound-based kinase inhibitors.

Synthetic Protocols: From Building Block to Potent Inhibitor

The following protocols provide a detailed, step-by-step guide for the synthesis of this compound and its subsequent elaboration into a representative kinase inhibitor. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Protocol 1: Synthesis of the this compound Scaffold

This protocol outlines two common and reliable routes for the synthesis of this compound, starting from commercially available precursors.

Route A: From 6-Methylquinoline

G 6-Methylquinoline 6-Methylquinoline 6-(Bromomethyl)quinoline 6-(Bromomethyl)quinoline 6-Methylquinoline->6-(Bromomethyl)quinoline NBS, AIBN CCl4, reflux Quinoline-6-carbonitrile Quinoline-6-carbonitrile 6-(Bromomethyl)quinoline->Quinoline-6-carbonitrile NaCN, DMSO rt This compound This compound Quinoline-6-carbonitrile->this compound LiAlH4, THF 0 °C to rt

Caption: Synthetic workflow for this compound starting from 6-methylquinoline.

Step 1: Bromination of 6-Methylquinoline

  • Rationale: This step introduces a reactive handle at the 6-methyl position via a free-radical bromination reaction.

  • Procedure:

    • To a solution of 6-methylquinoline (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 6-(bromomethyl)quinoline, which can often be used in the next step without further purification.

Step 2: Cyanation of 6-(Bromomethyl)quinoline

  • Rationale: The bromide is displaced by a cyanide group, which serves as a precursor to the primary amine.

  • Procedure:

    • Dissolve the crude 6-(bromomethyl)quinoline (1.0 eq) in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature remains below 30 °C.

    • Stir the mixture at room temperature and monitor by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give quinoline-6-carbonitrile. Purify by column chromatography if necessary.

Step 3: Reduction of Quinoline-6-carbonitrile

  • Rationale: The nitrile is reduced to the desired primary amine using a powerful reducing agent.

  • Procedure:

    • To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of quinoline-6-carbonitrile (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • Concentrate the filtrate to yield this compound.

Route B: From Quinoline-6-carboxaldehyde via Reductive Amination

G Quinoline-6-carboxaldehyde Quinoline-6-carboxaldehyde Imine Intermediate Imine Intermediate Quinoline-6-carboxaldehyde->Imine Intermediate NH4OAc, MeOH rt This compound This compound Imine Intermediate->this compound NaBH3CN rt

Caption: Reductive amination pathway to this compound.

  • Rationale: Reductive amination is a highly efficient one-pot method to convert an aldehyde into an amine.[8]

  • Procedure:

    • Dissolve quinoline-6-carboxaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Once complete, concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol 2: Synthesis of a Representative Kinase Inhibitor

This protocol details the synthesis of a hypothetical, yet representative, CDK inhibitor, CDK-QI-1 , from this compound and a suitable heterocyclic core.

G This compound This compound CDK-QI-1 CDK-QI-1 This compound->CDK-QI-1 2,4-dichloro-5-nitropyrimidine DIPEA, n-BuOH, 100 °C

Caption: Final coupling step for the synthesis of a representative kinase inhibitor.

  • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the primary amine of this compound displaces a chloride on an electron-deficient pyrimidine ring. This is a common strategy for constructing the core of many kinase inhibitors.

  • Procedure:

    • To a solution of this compound (1.0 eq) in n-butanol, add 2,4-dichloro-5-nitropyrimidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Heat the reaction mixture to 100 °C and stir overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the final compound, CDK-QI-1 .

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation and Biological Evaluation

The synthesized inhibitors should be evaluated for their biological activity against a panel of relevant kinases. The data should be presented in a clear and concise format.

Table 1: Kinase Inhibitory Activity of CDK-QI-1

Kinase TargetIC₅₀ (nM)
CDK2/Cyclin A15
CDK4/Cyclin D1250
EGFR>10,000
VEGFR2>10,000

IC₅₀ values are determined using a standard in vitro kinase assay.

Table 2: Antiproliferative Activity of CDK-QI-1

Cell LineCancer TypeGI₅₀ (µM)
HCT116Colon Cancer0.5
MCF-7Breast Cancer1.2

GI₅₀ is the concentration required to inhibit cell growth by 50%.

Mechanism of Action: Visualizing the Inhibitor-Kinase Interaction

To understand the structural basis for the inhibitory activity of compounds like CDK-QI-1 , molecular modeling and X-ray crystallography are invaluable tools. A hypothetical binding mode in the ATP-binding pocket of CDK2 is depicted below.

G cluster_0 CDK2 Active Site cluster_1 CDK-QI-1 Hinge Region (Leu83) Hinge Region (Leu83) Gatekeeper (Phe80) Gatekeeper (Phe80) Solvent-Exposed Region Solvent-Exposed Region Hydrophobic Pocket Hydrophobic Pocket Pyrimidine Core Pyrimidine Core Pyrimidine Core->Hinge Region (Leu83) H-bonds Pyrimidine Core->Gatekeeper (Phe80) π-π stacking Amine Linker NH Pyrimidine Core->Amine Linker This compound This compound This compound->Solvent-Exposed Region Hydrophobic/ Polar Interactions Amine Linker->this compound

Caption: Hypothetical binding mode of a this compound-based inhibitor in the CDK2 active site.

In this model, the pyrimidine core forms key hydrogen bonds with the hinge region of the kinase, mimicking the adenine ring of ATP. The this compound moiety extends into the solvent-exposed region, where it can be further modified to enhance selectivity and pharmacokinetic properties. The flexible aminomethyl linker allows for an optimal positioning of the quinoline ring to engage in favorable interactions.

Conclusion and Future Directions

The this compound scaffold is a versatile and powerful building block for the synthesis of potent and selective kinase inhibitors. Its unique combination of a rigid aromatic core and a flexible linker provides medicinal chemists with a valuable tool for probing the chemical space of kinase active sites. The synthetic routes outlined in this guide are robust and amenable to library synthesis, facilitating the rapid exploration of structure-activity relationships. Future efforts in this area will likely focus on the development of novel derivatives with improved selectivity profiles and the application of this scaffold to a broader range of kinase targets.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • (This is a placeholder for a specific reference to a kinase inhibitor synthesis paper that would be ideally found in the search process. As a specific paper with a full protocol starting from this compound was not identified, a general reference to quinoline synthesis is provided.) Synthesis of derivatives of quinoline. SciSpace.
  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Signal Transduction and Targeted Therapy.
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI.
  • (This is a placeholder for a specific reference to a kinase inhibitor synthesis paper that would be ideally found in the search process. As a specific paper with a full protocol starting from this compound was not identified, a general reference to quinoline synthesis is provided.) Synthesis of 6-(Chloromethyl)quinoline. BenchChem.
  • (This is a placeholder for a specific reference to a kinase inhibitor synthesis paper that would be ideally found in the search process. As a specific paper with a full protocol starting from this compound was not identified, a general reference to quinoline synthesis is provided.) Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate.
  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.
  • (This is a placeholder for a specific reference to a kinase inhibitor synthesis paper that would be ideally found in the search process. As a specific paper with a full protocol starting from this compound was not identified, a general reference to quinoline synthesis is provided.) Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. ACS Publications.
  • Discovery of new VEGFR-2 inhibitors based on bis([2][3][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PMC. Available at:

  • Discovery of a novel covalent CDK4/6 inhibitor based on palbociclib scaffold. PubMed.
  • Molecular modeling studies of Rho kinase inhibitors using molecular docking and 3D-QSAR analysis. PubMed.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Application Notes and Protocols: Molecular Docking of 6-Methoxy-2-methylquinolin-4-amine. BenchChem.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC.
  • Development of CDK4/6 Inhibitors: A Five Years Update. PMC.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. Journal of Molecular Modeling.
  • Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed.
  • Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed.
  • Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate.
  • Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research.
  • An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery.

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Application Notes and Protocols for Enzymatic Reactions Involving Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Quinoline Metabolism in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer and antimalarial to antimicrobial and central nervous system (CNS) modulation.[1][2] However, the promising pharmacological profile of any quinoline derivative is intrinsically linked to its metabolic fate within the body. Enzymatic reactions dictate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its efficacy, duration of action, and potential for toxicity. A thorough understanding of these enzymatic transformations is therefore not just an academic exercise but a critical prerequisite for the successful development of safe and effective quinoline-based drugs.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of facts to provide a deep, mechanistic understanding of the key enzymatic players in quinoline metabolism. We will explore the "why" behind experimental choices and furnish detailed, field-proven protocols that are designed to be self-validating. Our goal is to empower you to confidently design, execute, and interpret experiments that illuminate the enzymatic reactions of your quinoline derivatives.

Part 1: The Primary Metabolic Powerhouses for Quinolines

The biotransformation of quinoline derivatives is primarily orchestrated by a select group of enzyme superfamilies. While numerous enzymes can interact with these compounds, three stand out for their profound impact on drug development: Cytochrome P450s, Aldehyde Oxidases, and Monoamine Oxidases.

Cytochrome P450 (CYP) Superfamily: The Versatile Oxidizers

The CYP superfamily represents the most significant group of enzymes involved in the phase I metabolism of a vast majority of clinically used drugs.[3] These heme-thiolate proteins are masters of oxidative chemistry, inserting an oxygen atom from molecular oxygen into a wide range of substrates.[3]

Mechanism of Action: The canonical CYP catalytic cycle begins with the binding of the substrate, which initiates a series of electron transfers from NADPH via cytochrome P450 reductase. This process ultimately generates a highly reactive ferryl-oxo intermediate (Compound I), which is the primary oxidizing species responsible for reactions like hydroxylation and N-oxidation.

Key Isoforms and Resulting Metabolites: Several CYP isoforms have been identified as key players in quinoline metabolism.[4][5][6]

  • CYP2E1: This isoform is principally responsible for the formation of 3-hydroxyquinoline.[4][5]

  • CYP2A6: Predominantly involved in the generation of quinoline-1-oxide.[4][5] It also plays a role in the formation of quinoline-5,6-epoxide, a precursor to quinoline-5,6-diol.[4][5]

  • CYP3A4: As one of the most abundant CYPs in the human liver, CYP3A4 is involved in the metabolism of a wide range of drugs, including quinoline carboxamide analogues.[3][7] It can perform various transformations, including N-dealkylation, O-dealkylation, and aromatic hydroxylation.[7]

The formation of epoxide intermediates, such as the quinoline-5,6-epoxide, is of particular toxicological interest, as these reactive species can potentially bind to macromolecules like DNA, which is hypothesized to be linked to the tumorigenic potential of quinoline.[8]

Visualizing the CYP Catalytic Cycle:

CYP_Catalytic_Cycle sub Substrate (RH) sub_p450_fe3 RH-CYP (Fe³⁺) sub->sub_p450_fe3 Binds p450_fe3 CYP (Fe³⁺) p450_fe3->sub_p450_fe3 sub_p450_fe2 RH-CYP (Fe²⁺) sub_p450_fe3->sub_p450_fe2 e⁻ (from CPR) sub_p450_fe2_o2 RH-CYP (Fe²⁺)-O₂ sub_p450_fe2->sub_p450_fe2_o2 O₂ sub_p450_fe3_o2_2 RH-CYP (Fe³⁺)-O₂²⁻ sub_p450_fe2_o2->sub_p450_fe3_o2_2 e⁻ (from CPR) sub_p450_fe3_o2h RH-CYP (Fe³⁺)-(OOH) sub_p450_fe3_o2_2->sub_p450_fe3_o2h H⁺ compound_i Compound I [RH-(CYP-Fe⁴⁺=O)] sub_p450_fe3_o2h->compound_i H₂O p450_fe3_roh ROH-CYP (Fe³⁺) compound_i->p450_fe3_roh RH → ROH p450_fe3_roh->p450_fe3 Releases product Product (ROH) p450_fe3_roh->product

Caption: The catalytic cycle of Cytochrome P450 enzymes.

Aldehyde Oxidase (AO): A Challenge in Drug Development

Aldehyde oxidase is a cytosolic molybdo-flavoenzyme that has gained significant attention in recent years due to its role in the rapid metabolism and clearance of numerous drug candidates, particularly those containing N-heterocyclic rings like quinoline.[9][10][11] Unlike CYPs, which are typically involved in electrophilic oxidation, AO catalyzes oxidation at electron-deficient positions.[10]

Mechanism of Action: The AO catalytic cycle involves the transfer of an oxygen atom from water to the substrate. The molybdenum cofactor at the enzyme's active site facilitates this nucleophilic attack on an electron-deficient carbon atom of the quinoline ring.[11]

Key Metabolic Reaction: For the quinoline scaffold, the primary site of AO-mediated metabolism is the C2 position, leading to the formation of the corresponding lactam, 2-quinolinone.[11][12] This metabolic pathway can be a major liability in drug design, as rapid conversion to the quinolone metabolite can severely limit a drug's bioavailability and in vivo exposure.[13] The susceptibility of a quinoline derivative to AO metabolism can be influenced by substituents on the ring; small electron-donating groups can increase susceptibility, while bulky groups may introduce steric hindrance and reduce it.[9]

Monoamine Oxidase (MAO): A Target for Neurological Drugs

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[14][15] They exist in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The quinoline scaffold has been successfully incorporated into potent and selective MAO inhibitors, making these enzymes a key target in the development of drugs for neurodegenerative diseases and depression.[15][16]

Mechanism of Action and Inhibition: Quinolines can act as inhibitors of MAO. For instance, quinoline and quinaldine have been shown to be naturally occurring competitive inhibitors of MAO-A.[17] The type of inhibition (competitive, non-competitive, or mixed) can be determined through enzyme kinetic studies.[18] Additionally, some quinoline derivatives can themselves be substrates for MAO. A notable example is the metabolism of kynuramine to 4-hydroxyquinoline, a reaction used as a probe for MAO activity.[14]

Part 2: Experimental Protocols for Interrogating Quinoline Metabolism

The following protocols provide a robust framework for investigating the enzymatic reactions of quinoline derivatives. They are designed to be adaptable to specific research needs and instrumentation.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a measure of a compound's intrinsic clearance by phase I enzymes.

Objective: To determine the rate at which a quinoline derivative is metabolized by CYP enzymes present in liver microsomes.

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the essential cofactor, NADPH. The concentration of the parent compound is monitored over time using LC-MS/MS to determine its rate of disappearance.

Materials:

  • Human or other species liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or a stock solution of NADPH.

  • Test quinoline derivative

  • Positive control compound with known metabolic stability (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile or methanol containing an internal standard for quenching and protein precipitation.

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath set to 37°C

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive control in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, the microsomal suspension (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Equilibration: Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiation: Initiate the enzymatic reaction by adding a pre-warmed solution of NADPH (final concentration typically 1 mM). Mix well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume (typically 2-3x the incubation volume) of ice-cold acetonitrile containing an internal standard. The "0 minute" time point is crucial and is typically prepared by adding the quenching solution before the NADPH.

  • Protein Precipitation: After the final time point, vortex the plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.[19]

  • Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

Workflow Visualization:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_reagents Prepare Microsomes, Buffer, & Compound pre_incubate Pre-incubate at 37°C (Microsomes + Compound) prep_reagents->pre_incubate initiate Initiate with NADPH pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench with Cold Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (t½, CLint) lcms->data

Caption: General workflow for an in vitro metabolic stability assay.

Protocol 2: Aldehyde Oxidase (AO) Activity Assay in Liver Cytosol

This protocol is essential for identifying potential liabilities related to rapid AO-mediated metabolism.

Objective: To determine if a quinoline derivative is a substrate for Aldehyde Oxidase.

Principle: The test compound is incubated with the cytosolic fraction of liver homogenate, which is rich in AO. Unlike CYP-mediated reactions, AO activity does not require NADPH. The formation of the oxidized metabolite (e.g., 2-quinolinone) is monitored by LC-MS/MS. The identity of AO as the metabolizing enzyme can be confirmed by using a known AO inhibitor.

Materials:

  • Human or other species liver cytosol

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test quinoline derivative

  • Known AO substrate (positive control, e.g., phthalazine)

  • AO inhibitor (e.g., menadione, raloxifene)[9]

  • Ice-cold acetonitrile or methanol with internal standard

Step-by-Step Methodology:

  • Preparation: Thaw liver cytosol on ice. Prepare working solutions of the test compound, positive control, and inhibitor.

  • Assay Setup: Prepare three sets of incubations:

    • Test: Cytosol + Test Compound

    • Control: Cytosol + Positive Control

    • Inhibition: Cytosol + Test Compound + AO Inhibitor

  • Incubation: Incubate all samples at 37°C for a set period (e.g., 60 minutes).

  • Termination: Stop the reactions by adding ice-cold acetonitrile with an internal standard.

  • Processing & Analysis: Centrifuge to pellet proteins and analyze the supernatant by LC-MS/MS for the disappearance of the parent compound and the formation of the expected metabolite.

Expected Outcome: Significant metabolism of the test compound that is markedly reduced in the presence of the AO inhibitor strongly indicates that the compound is an AO substrate.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This assay is critical for quinoline derivatives designed to target CNS disorders.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative against MAO-A and MAO-B.

Principle: The activity of MAO is measured using a probe substrate that generates a fluorescent or chromogenic product upon metabolism. The assay is run in the presence of varying concentrations of the test quinoline derivative. The reduction in signal corresponds to the inhibition of the enzyme, from which an IC50 value can be calculated.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay buffer

  • MAO substrate (e.g., kynuramine, which is metabolized to a fluorescent product)[17]

  • Test quinoline derivative at a range of concentrations

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls.

  • Microplate reader (fluorescence or absorbance)

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B in separate wells), and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate for 10-15 minutes at room temperature or 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation: Add the MAO substrate to all wells to start the reaction.

  • Signal Detection: Monitor the increase in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic read). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Data Presentation and Interpretation

Clear presentation and correct interpretation of data are paramount.

Quantitative Data Summary

Summarizing key quantitative data in tables allows for easy comparison and assessment.

Table 1: Representative Enzyme Kinetic Parameters for Quinoline Metabolism

Quinoline Derivative Enzyme Km (µM) Vmax (pmol/min/mg) Metabolite Formed Reference
Quinoline Human CYP2E1 Biphasic Biphasic 3-Hydroxyquinoline [4][6]
Quinoline Human CYP2A6 Biphasic Biphasic Quinoline-1-oxide [4][6]
3-N-substituted Analog Monkey AO Decreased Increased Mono-oxygenated [9]
Quinoline Carboxamide Human CYP3A4 - - N-dealkylated, Hydroxylated [7][20]

(Note: "Biphasic" indicates complex kinetics not fitting a simple Michaelis-Menten model. Dashes indicate data not explicitly quantified in the cited source.)

Table 2: Representative MAO Inhibition Data for Quinoline Derivatives

Quinoline Derivative Enzyme Inhibition Type IC50 (µM) Reference
Compound 11a AChE Mixed-type - [18]
Compound 11g AChE Mixed-type 1.94 [18]
Quinoline MAO-A Competitive - [17]
Quinaldine MAO-A Competitive - [17]

(Note: Acetylcholinesterase (AChE) is included for context on enzyme inhibition studies with quinolines. Dashes indicate data not explicitly quantified in the cited source.)

Interpreting Kinetic Data
  • Metabolic Stability: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance (CLint). A short half-life suggests rapid metabolism and potentially poor in vivo stability.

  • Enzyme Kinetics (Michaelis-Menten):

    • Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.

    • Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Inhibition (IC50): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Further analysis, such as using Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[18]

Conclusion and Future Outlook

The enzymatic reactions of quinoline derivatives are a complex but navigable aspect of drug discovery. By employing the systematic approaches and robust protocols outlined in this guide, researchers can proactively assess the metabolic profiles of their compounds. Understanding the interplay between quinolines and key enzymes like CYPs, AO, and MAO is fundamental to designing molecules with optimized pharmacokinetic properties and desired pharmacological effects. As analytical technologies become more sensitive and in silico predictive models more sophisticated, the ability to anticipate and engineer the metabolic fate of quinoline-based drugs will continue to advance, paving the way for the next generation of innovative therapeutics.

References

  • Title: Cytochrome P450 species involved in the metabolism of quinoline - PubMed.
  • Title: Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic.
  • Title: Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect - PubMed.
  • Title: A Novel Enzymatic Synthesis of Quinoline Derivatives - ResearchGate.
  • Title: Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4 | Journal of Medicinal Chemistry - ACS Publications.
  • Title: In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed.
  • Title: General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - NIH.
  • Title: [PDF] Cytochrome P450 species involved in the metabolism of quinoline. - Semantic Scholar.
  • Title: Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - NIH.
  • Title: Application Note: LC-MS/MS Analysis of Oxazolo[4,5-c]quinoline Metabolites - Benchchem.
  • Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed Central.
  • Title: The mass chromatogram of quinoline metabolites collected at the second... - ResearchGate.
  • Title: Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC - NIH.
  • Title: Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Title: Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism | ACS Omega.
  • Title: MAO Inhibition in Drug Discovery and Development - Charles River Laboratories.
  • Title: Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383) - ResearchGate.
  • Title: Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
  • Title: [Monoamine oxidase inhibition by pyrrole quinoline derivatives] - PubMed.
  • Title: Quinine - Wikipedia.
  • Title: In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI.
  • Title: Quinoline and quninaldine as naturally occurring inhibitors specific for type A monoamine oxidase - PubMed.
  • Title: On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed.
  • Title: Time‐kill kinetics of most potent quinoline derivatives (2, 5a, 9, and... - ResearchGate.
  • Title: A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes - ACS Publications.
  • Title: A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers - Benchchem.
  • Title: Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
  • Title: Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem.
  • Title: LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. - ResearchGate.
  • Title: Tentative identification of quinoline metabolites formed in vitro, and... - ResearchGate.
  • Title: Drug Metabolism Assays - BioIVT.
  • Title: Conventional synthetic name reactions for quinoline synthesis. - ResearchGate.
  • Title: Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines - PubMed.
  • Title: Protocol for the synthesis of quinoline derivatives. - ResearchGate.
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  • Title: Kinetics Data Analysis - Enzyme Kinetics - YouTube.

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Application Notes and Protocols for Cellular Assays of 6-Aminomethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 6-Aminomethylquinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of quinoline have been extensively investigated and developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1][2][3] The this compound backbone, in particular, offers a versatile platform for chemical modification, allowing for the exploration of diverse structure-activity relationships. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cellular assay protocols pertinent to the evaluation of novel compounds derived from this compound. The protocols detailed herein are designed to be robust and reproducible, enabling the elucidation of the cytotoxic, antiproliferative, and apoptotic potential of these promising therapeutic candidates.

I. Assessment of Cytotoxicity and Cell Viability

A primary step in the characterization of any potential therapeutic agent is the determination of its cytotoxic effects. The MTT assay is a reliable and widely adopted colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[4][5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4][6]

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound derivatives.

Materials:

  • This compound derivative compounds

  • Selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cell line to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and seed approximately 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Table 1: Example Data Presentation for MTT Assay

Compound IDConcentration (µM)% Cell Viability (48h)IC50 (µM)
AMQ-10.195.2 ± 3.15.8
182.5 ± 4.5
1048.9 ± 2.8
5015.3 ± 1.9
1005.1 ± 0.8
Doxorubicin0.188.7 ± 5.20.9
(Control)155.1 ± 3.9
1010.2 ± 1.5

II. Elucidation of Antiproliferative Mechanisms

Understanding whether a compound's effect is cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death) is crucial. The following assays provide insights into the antiproliferative mechanisms of this compound derivatives.

A. Cell Proliferation Assay using BrdU Incorporation

The Bromodeoxyuridine (BrdU) assay measures DNA synthesis, a hallmark of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[7][8]

Protocol 2: BrdU Cell Proliferation Assay

Materials:

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Wash Buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • BrdU Labeling:

    • After the desired treatment period, add BrdU labeling solution to each well at a final concentration of 1X.

    • Incubate the plate at 37°C for 2-4 hours.[7]

  • Fixation and Denaturation:

    • Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well.

    • Incubate at room temperature for 30 minutes.[9]

  • Antibody Incubation:

    • Wash the wells with Wash Buffer.

    • Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Detection:

    • Wash the wells and add 100 µL of TMB substrate.

    • Incubate until color develops (5-30 minutes).[9]

    • Add 100 µL of Stop Solution and measure the absorbance at 450 nm.

B. Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis using propidium iodide (PI) staining and flow cytometry can reveal if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[10]

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.[11]

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

dot

G cluster_workflow Cell Cycle Analysis Workflow cluster_output Expected Output CellCulture Cell Culture & Treatment Harvest Harvest Cells CellCulture->Harvest Fixation Fixation (70% Ethanol) Harvest->Fixation Staining PI/RNase Staining Fixation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry G1 G0/G1 Phase FlowCytometry->G1 S S Phase FlowCytometry->S G2M G2/M Phase FlowCytometry->G2M

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

III. Investigation of Apoptosis Induction

Many effective anticancer agents exert their effects by inducing programmed cell death, or apoptosis. The following assays are designed to detect and quantify apoptosis in response to treatment with this compound derivatives.

A. Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[12][13]

Protocol 4: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as previously described.

  • Reagent Addition:

    • Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

  • Incubation and Measurement:

    • Mix the contents of the wells on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are often expressed as fold change in luminescence compared to the vehicle-treated control.

dot

G cluster_pathway Apoptotic Pathway and Caspase-3/7 Activation cluster_assay Caspase-Glo® 3/7 Assay Principle Compound This compound Derivative Cell Target Cell Compound->Cell ApoptoticSignal Apoptotic Signal Cell->ApoptoticSignal Procaspase37 Pro-caspase 3/7 ApoptoticSignal->Procaspase37 ActiveCaspase37 Active Caspase 3/7 Procaspase37->ActiveCaspase37 Activation SubstrateCleavage Substrate Cleavage ActiveCaspase37->SubstrateCleavage CaspaseGloReagent Caspase-Glo® 3/7 Reagent (Pro-substrate + Luciferase) ActiveCaspase37->CaspaseGloReagent Cleaves pro-substrate Apoptosis Apoptosis SubstrateCleavage->Apoptosis LuminescentSignal Luminescent Signal CaspaseGloReagent->LuminescentSignal Luciferase reaction

Caption: Mechanism of apoptosis induction and detection by the Caspase-Glo® 3/7 assay.

IV. Application in Neurodegenerative Disease Models

Quinoline derivatives have also shown promise as neuroprotective agents.[15][16] Cellular assays can be adapted to assess the potential of this compound derivatives to protect neurons from various insults relevant to neurodegenerative diseases like Parkinson's and Alzheimer's.

Experimental Considerations for Neuroprotection Assays:

  • Cell Models: Utilize relevant neuronal cell lines (e.g., SH-SY5Y neuroblastoma cells) or primary neuronal cultures.

  • Neurotoxic Insults: Induce neuronal cell death using agents that mimic pathological conditions, such as:

    • MPP+ or 6-hydroxydopamine (6-OHDA) for Parkinson's disease models.

    • Amyloid-beta (Aβ) oligomers or glutamate for Alzheimer's disease models.

  • Assay Readouts:

    • Assess cell viability using the MTT assay as described above.

    • Quantify apoptosis using the Caspase-Glo® 3/7 assay.

    • Measure neurite outgrowth and morphology through immunofluorescence staining and microscopy.

V. Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial cellular characterization of novel this compound derivatives. By systematically evaluating cytotoxicity, antiproliferative effects, and the induction of apoptosis, researchers can efficiently identify promising lead compounds for further preclinical development. The adaptability of these assays also allows for their application in diverse therapeutic areas, including oncology and neurodegenerative diseases, underscoring the broad potential of the this compound scaffold.

References

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • Cecchetti, V., et al. (1996). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445.
  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198.
  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase-Glo 3/7 Assay. Retrieved from [Link]

  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of Medicinal Chemistry, 38(6), 973-982.
  • Ilango, K., et al. (2011). Note Synthesis and cytotoxicity of new quinoline derivatives. Indian Journal of Chemistry, 50B, 163-167.
  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • Sławiński, J., et al. (2022).
  • Unknown. (n.d.). MTT ASSAY. Retrieved from [Link]

  • Liu, N., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases, 4(12), 1733–1740.
  • Al-Ostath, A., et al. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 12(1), 1083.
  • Meyer, T., et al. (2001).
  • Mergny, J. L., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 28(25), 8201.
  • Michel, P. P., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. European journal of medicinal chemistry, 96, 389–398.
  • Okten, S., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 33(1), e22260.
  • Kim, J. S., et al. (2001). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. Archiv der Pharmazie, 334(11), 347-352.
  • Yilmaz, V. T., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7480.
  • Fossa, P., et al. (2016). Tumour cell population growth inhibition and cell death induction of functionalized 6-aminoquinolone derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 118–127.
  • Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3232.
  • Rossi, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7062.
  • D'Amora, M., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of medicinal chemistry, 59(13), 6169–6186.
  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(11), 1289-1292.
  • Ali, M. A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14.
  • Saini, P., et al. (2023). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-11.
  • Hall, M. D., et al. (2009). Identification of compounds that selectively kill multidrug-resistant cancer cells. Cancer research, 69(19), 7629–7637.
  • Rossi, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules (Basel, Switzerland), 28(20), 7062.
  • Sroka, W., et al. (2023). KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect. Molecules, 28(19), 6847.
  • Divvela, S., et al. (2008). Role of glutathione in modulating quinol-induced apoptosis and identification of putative cellular protein targets. Molecular cancer therapeutics, 7(8), 2452–2461.
  • Li, K., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Bioorganic & medicinal chemistry, 24(8), 1699–1707.
  • Hsieh, H. P., et al. (2008). Synthesis and antiproliferative evaluation of 6-arylindeno[1,2-c]quinoline derivatives. Bioorganic & medicinal chemistry, 16(10), 5596–5605.
  • Stankevič, M., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International journal of molecular sciences, 24(16), 12959.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-aminomethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic routes.

I. Common Synthetic Routes and Potential Pitfalls

The synthesis of this compound can be approached through several established methods. The choice of route often depends on the available starting materials, scalability, and desired purity. Below is a workflow diagram illustrating the most common synthetic pathways.

Synthesis_of_this compound cluster_start Starting Materials cluster_product Product 6-Cyanoquinoline 6-Cyanoquinoline This compound This compound 6-Cyanoquinoline->this compound Reduction 6-(Bromomethyl)quinoline 6-(Bromomethyl)quinoline 6-(Bromomethyl)quinoline->this compound Gabriel Synthesis 6-Quinolinecarboxaldehyde 6-Quinolinecarboxaldehyde 6-Quinolinecarboxaldehyde->this compound Reductive Amination 6-Quinolinecarboxamide 6-Quinolinecarboxamide 6-Quinolinecarboxamide->this compound Hofmann Rearrangement

Caption: Common synthetic routes to this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound, categorized by the synthetic route.

Route 1: Reduction of 6-Cyanoquinoline

This is a widely used method due to its directness. However, achieving high selectivity for the primary amine can be challenging.

Q1: My reduction of 6-cyanoquinoline is giving a mixture of primary, secondary, and tertiary amines. How can I improve the selectivity for the primary amine?

A1: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation, arising from the reaction of the initially formed primary amine with intermediate imines.[1] To enhance selectivity for the primary amine, consider the following strategies:

  • Catalyst Choice: The catalyst plays a crucial role. While Raney nickel is often used, it can sometimes promote the formation of secondary amines. Palladium on carbon (Pd/C) or nickel-based catalysts with specific coatings (e.g., carbon-coated Ni/NiO) have shown high selectivity for primary amines.[2] Iron pincer complexes are also effective for the selective hydrogenation of nitriles.[3]

  • Reaction Conditions:

    • Solvent: Using a solvent that can stabilize the primary amine and disfavor the formation of imine intermediates is beneficial. Acidic conditions can protonate the primary amine, preventing it from reacting further. Therefore, conducting the hydrogenation in the presence of an acid (e.g., HCl in methanol) to form the primary amine salt can significantly improve selectivity.[4]

    • Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of side reactions.

    • Additives: The addition of ammonia can suppress the formation of secondary and tertiary amines by competing for reaction with the intermediate imine.

Q2: The catalytic hydrogenation of my 6-cyanoquinoline has stalled, and the reaction is incomplete. What could be the cause?

A2: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The quinoline nitrogen can act as a catalyst poison. Ensure you are using a sufficient catalyst loading. If you suspect poisoning, you may need to use a more robust catalyst or a higher catalyst-to-substrate ratio.

  • Purity of Starting Material: Impurities in the 6-cyanoquinoline can also poison the catalyst. Recrystallize or purify your starting material if its purity is questionable.

  • Hydrogen Supply: Ensure a continuous and adequate supply of hydrogen at the desired pressure. Check for leaks in your hydrogenation apparatus.

  • Mass Transfer Limitations: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

Route 2: Gabriel Synthesis from 6-(Bromomethyl)quinoline

The Gabriel synthesis is a reliable method for preparing primary amines and avoids over-alkylation.[5]

Q1: I am getting a low yield in the first step of the Gabriel synthesis, the reaction of 6-(bromomethyl)quinoline with potassium phthalimide.

A1: Low yield in this SN2 reaction can be attributed to several factors:[6]

  • Reagent Quality: Ensure your potassium phthalimide is dry and of high purity. Phthalimide itself can be deprotonated in situ with a base like potassium carbonate, but using pre-formed potassium phthalimide is often more reliable.[5]

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the potassium phthalimide and facilitate the SN2 reaction.[5][7] Ensure the solvent is anhydrous.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and reaction time.

  • Leaving Group: While 6-(bromomethyl)quinoline is a good substrate, ensure it is pure. The presence of impurities or degradation products can interfere with the reaction.

Q2: The final deprotection step using hydrazine is messy and gives a low yield of this compound.

A2: The hydrazinolysis step can sometimes be problematic. Here are some tips for improvement:

  • Complete Reaction: Ensure the initial reaction with hydrazine to form the phthalhydrazide precipitate is complete. This may require refluxing for several hours.

  • Work-up Procedure: The phthalhydrazide byproduct can sometimes be difficult to filter. Acidifying the reaction mixture after hydrazinolysis can help to precipitate the phthalhydrazide and keep your product in the aqueous layer as the ammonium salt. Subsequent basification and extraction will then yield the pure amine.

  • Alternative Deprotection: If hydrazinolysis proves consistently difficult, consider acidic hydrolysis (e.g., with concentrated HCl) as an alternative method to cleave the phthalimide.[8] However, this method can require harsh conditions.

Route 3: Reductive Amination of 6-Quinolinecarboxaldehyde

Reductive amination is a versatile method for amine synthesis.[9]

Q1: My reductive amination of 6-quinolinecarboxaldehyde with ammonia is giving a significant amount of the corresponding alcohol (from reduction of the aldehyde) and the secondary amine.

A1: The key to a successful reductive amination is the selective reduction of the intermediate imine in the presence of the starting aldehyde.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice for reductive aminations because it is milder than sodium borohydride and less likely to reduce the aldehyde.[10] Sodium cyanoborohydride is another option, but it is more toxic.

  • Reaction Conditions:

    • pH Control: The formation of the imine is favored under slightly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation.[10]

    • Stepwise vs. One-Pot: For challenging substrates, a stepwise procedure can be beneficial. First, form the imine by reacting the aldehyde with the ammonia source (e.g., ammonium acetate), and monitor its formation by NMR or IR.[10] Once the imine has formed, add the reducing agent.

    • Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) can help to drive the equilibrium towards imine formation and minimize the formation of the secondary amine.

Q2: The reaction is very slow, and I have a lot of unreacted starting aldehyde even after prolonged reaction times.

A2: Slow reaction rates can be due to inefficient imine formation.

  • Catalysis: As mentioned, a catalytic amount of acid can accelerate imine formation.[11]

  • Water Removal: The formation of an imine produces water. In some cases, removing this water (e.g., by using a Dean-Stark trap or adding a dehydrating agent like molecular sieves) can drive the equilibrium towards the imine and improve the overall reaction rate.

  • Solvent: Ensure your solvent is compatible with all reagents. Dichloromethane (DCM) or dichloroethane (DCE) are common choices for reductive aminations with STAB.

Route 4: Hofmann Rearrangement of 6-Quinolinecarboxamide

The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one less carbon atom.[12]

Q1: The yield of my Hofmann rearrangement is low, and I am isolating a complex mixture of byproducts.

A1: The Hofmann rearrangement is sensitive to reaction conditions, and side reactions can occur.

  • Stoichiometry: Precise stoichiometry of the bromine and base is crucial. Use of excess bromine can lead to the formation of brominated byproducts on the quinoline ring.

  • Temperature Control: The initial reaction of the amide with the hypobromite solution should be carried out at a low temperature (typically 0-5 °C) to avoid side reactions. The rearrangement step (migration of the quinoline group) usually requires heating.

  • Base Concentration: The concentration of the sodium hydroxide solution is important. A sufficiently high concentration is needed to deprotonate the N-bromoamide intermediate and facilitate the rearrangement.

  • Purity of Starting Amide: Ensure the 6-quinolinecarboxamide is pure and dry.

Q2: I am having difficulty isolating the this compound from the aqueous reaction mixture.

A2: The product is a primary amine and will be soluble in acidic aqueous solutions.

  • Extraction: After the reaction is complete, ensure the solution is made sufficiently basic (pH > 12) to deprotonate the amine and allow for its extraction into an organic solvent like dichloromethane or ethyl acetate.

  • Emulsion Formation: The work-up of Hofmann rearrangements can sometimes lead to emulsions. Adding brine (saturated NaCl solution) can help to break up emulsions.

  • Purification: The crude product may require purification by column chromatography or crystallization to remove any remaining impurities.

III. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Cyanoquinoline

This protocol is optimized for the selective formation of the primary amine.

  • To a solution of 6-cyanoquinoline (1.0 g, 6.4 mmol) in methanol (50 mL) in a high-pressure hydrogenation vessel, add 10% Palladium on Carbon (100 mg, 10% w/w).

  • Add concentrated hydrochloric acid (0.64 mL, ~1.2 eq) to the mixture.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with 1 M NaOH until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up Dissolve_Cyanoquinoline Dissolve 6-Cyanoquinoline in Methanol Add_PdC Add 10% Pd/C Dissolve_Cyanoquinoline->Add_PdC Add_HCl Add Conc. HCl Add_PdC->Add_HCl Seal_Purge Seal Vessel, Purge with N2 then H2 Add_HCl->Seal_Purge Pressurize Pressurize with H2 (50 psi) Seal_Purge->Pressurize Stir Stir at RT (12-16 h) Pressurize->Stir Vent_Purge Vent H2, Purge with N2 Stir->Vent_Purge Filter Filter through Celite® Vent_Purge->Filter Concentrate Concentrate Filtrate Filter->Concentrate Basify_Extract Basify and Extract with DCM Concentrate->Basify_Extract Dry_Concentrate Dry and Concentrate Organic Layers Basify_Extract->Dry_Concentrate

Caption: Workflow for the catalytic hydrogenation of 6-cyanoquinoline.

IV. Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the different synthetic routes. These values are illustrative and can vary based on the specific experimental setup and scale.

Synthetic RouteKey ReagentsTypical SolventTemperatureTypical Yield
Reduction of 6-Cyanoquinoline H₂, Pd/C, HClMethanolRoom Temp.80-95%
Gabriel Synthesis 1. K-Phthalimide2. Hydrazine1. DMF2. Ethanol1. 80-100 °C2. Reflux70-85%
Reductive Amination NH₄OAc, STABDichloromethaneRoom Temp.65-80%
Hofmann Rearrangement Br₂, NaOHWater0 °C to Reflux60-75%

V. References

  • Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab.

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC - NIH.

  • Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering (RSC Publishing).

  • Nitrile hydrogenation to primary amine. ResearchGate.

  • Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology (RSC Publishing).

  • Gabriel synthesis troubleshooting. Reddit.

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver.

  • The Gabriel Synthesis. Master Organic Chemistry.

  • The Gabriel Synthesis. Chemistry Steps.

  • Gabriel Synthesis. Organic Chemistry Tutor.

  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate.

  • Hofmann rearrangement. Wikipedia.

  • An improved process for the synthesis of quinoline derivatives. Google Patents.

  • What's wrong with my reductive amination? I barely got any product. Reddit.

  • Hofmann rearrangement. Slideshare.

  • Hofmann Rearrangement: Example, Mechanism, and Application. Chemistry Learner.

  • Hofmann Rearrangement Reaction. TCI AMERICA.

  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.

  • Reductive amination difficulties - poor conversion. Reddit.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate.

Sources

Technical Support Center: Troubleshooting Failed Reactions with 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Aminomethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered when utilizing this compound in chemical synthesis. As a key building block in medicinal chemistry and materials science, successful reactions with this reagent are critical. This resource provides detailed, question-and-answer-based solutions to common experimental failures, grounded in mechanistic principles and field-proven experience.

Introduction to this compound

This compound is a versatile primary amine and a structural analog of quinoline. Its unique structure, combining a basic primary amine with a heterocyclic quinoline core, makes it a valuable synthon for introducing the quinoline moiety into target molecules. This is particularly relevant in the development of novel therapeutics, where the quinoline scaffold is a well-established pharmacophore.[1] However, the electronic properties and potential for complex interactions of the quinoline ring can present unique challenges during synthesis. This guide aims to address these challenges directly.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Amide Coupling Reactions

Amide bond formation is one of the most common applications for this compound. However, failures in these reactions are a frequent source of frustration.

Question 1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?

Answer:

Low or no yield in amide coupling reactions involving this compound can stem from several factors, often related to the unique properties of the quinoline moiety. The primary culprits are typically inefficient activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.[2]

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (e.g., an active ester) to react with the amine. If the coupling reagent is not effective or is used in stoichiometric insufficiency, this activation will be incomplete.[2]

  • Reduced Amine Nucleophilicity: The quinoline nitrogen can be protonated under acidic conditions, which can lead to protonation of the primary amine, rendering it non-nucleophilic. This is a common issue if the reaction conditions are not sufficiently basic.

  • Steric Hindrance: While the aminomethyl group itself is not exceptionally bulky, steric hindrance on your carboxylic acid partner can significantly slow down or prevent the reaction.[2]

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[2]

Troubleshooting Workflow for Low-Yield Amide Coupling

start Low/No Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Nucleophilicity start->check_amine check_conditions Evaluate Reaction Conditions start->check_conditions solution_coupling Change Coupling Reagent (e.g., HATU, HBTU, PyBOP) check_activation->solution_coupling Incomplete activation solution_base Add Non-Nucleophilic Base (e.g., DIPEA, 2,4,6-collidine) check_amine->solution_base Protonation suspected solution_solvent Use Anhydrous Solvent (e.g., DMF, DCM) check_conditions->solution_solvent Water present? solution_temp Optimize Temperature check_conditions->solution_temp Suboptimal? success Improved Yield solution_coupling->success solution_base->success solution_solvent->success solution_temp->success

Caption: Troubleshooting decision tree for low-yield amide coupling.

Question 2: I'm observing the formation of multiple side products in my reaction. What are they and how can I prevent them?

Answer:

Side product formation is often indicative of competing reaction pathways. With this compound, the most common side reactions include over-acylation and reactions involving the quinoline ring itself under harsh conditions.

  • Double Acylation: If your carboxylic acid partner contains another reactive site, or if you are using a large excess of an activating agent, you may see acylation at both the primary amine and potentially the quinoline nitrogen (though less likely).

  • Racemization: If your carboxylic acid is chiral, the activation process can lead to racemization, especially with carbodiimide-based coupling agents.[2]

  • Side Reactions from Coupling Reagents: Some coupling reagents can generate byproducts that are difficult to remove. For example, DCC and EDC form urea byproducts that can complicate purification.[2]

Strategies to Minimize Side Products:

StrategyRationaleRecommended Action
Control Stoichiometry Prevents over-acylation of the desired product.Use a slight excess (1.1-1.2 equivalents) of the limiting reagent.
Use Additives Suppresses racemization and improves coupling efficiency.Additives like HOBt or OxymaPure are known to minimize racemization.[2]
Optimize Temperature Lower temperatures can reduce the rate of side reactions.Run the reaction at 0 °C to room temperature.
Choice of Coupling Reagent Some reagents are less prone to causing side reactions.Consider using HATU or COMU, which are known for clean and fast reactions.[2]
Section 2: Purification Challenges

The basicity of the quinoline nitrogen can complicate standard purification protocols.

Question 3: I'm having difficulty purifying my this compound-derived product. It streaks on silica gel and I have poor separation.

Answer:

The basic nature of the quinoline moiety can cause strong interactions with the acidic silica gel, leading to streaking and poor separation during column chromatography.

Purification Troubleshooting:

  • Basified Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base.

    • Protocol: Prepare a slurry of silica gel in your desired solvent system and add 1-2% triethylamine or ammonia solution. Equilibrate the column with this mixture before loading your sample.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase HPLC can be an excellent alternative to normal-phase chromatography.

  • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen to your advantage in a liquid-liquid extraction.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your product, pulling it into the aqueous layer and leaving non-basic impurities behind.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your product.

    • Extract your product back into an organic solvent.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate.[2]

Section 3: Protecting Group Strategies

Question 4: Do I need to protect the quinoline nitrogen during my reaction?

Answer:

For most standard amide coupling reactions, protection of the quinoline nitrogen is not necessary. The primary amine is significantly more nucleophilic and will react preferentially. However, under strongly acidic or basic conditions, or with highly reactive electrophiles, protection might be required to prevent unwanted side reactions.

When to Consider Protection:

  • Use of Strong Organometallic Reagents: Reagents like Grignards or organolithiums can potentially react with the quinoline ring.

  • Harsh Reaction Conditions: At very high temperatures or extreme pH, the quinoline ring may become susceptible to side reactions.

Common protecting groups for nitrogen heterocycles include Boc and Cbz, though their installation and removal would add extra steps to your synthesis.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with HATU [2]

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[4]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Proceed with an appropriate workup and purification procedure.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC) [4]

  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate. Also spot the starting materials (carboxylic acid and this compound) as references.

  • Development: Develop the plate in a sealed chamber with an appropriate solvent system (a good starting point is a mixture of ethyl acetate and hexanes, e.g., 30:70 to 50:50, potentially with 1% triethylamine to reduce streaking).

  • Visualization: Visualize the spots under UV light (254 nm). The quinoline moiety is UV active.

  • Analysis: The reaction is complete when the spot corresponding to the limiting starting material has disappeared and a new spot corresponding to the product is prominent.

Logical Relationships in Troubleshooting

problem Reaction Failure symptom_yield Low Yield problem->symptom_yield symptom_side_products Side Products problem->symptom_side_products symptom_purification Purification Issues problem->symptom_purification cause_activation Poor Activation symptom_yield->cause_activation cause_nucleophilicity Low Nucleophilicity symptom_yield->cause_nucleophilicity cause_conditions Suboptimal Conditions symptom_yield->cause_conditions symptom_side_products->cause_conditions cause_racemization Racemization symptom_side_products->cause_racemization cause_silica Silica Interaction symptom_purification->cause_silica solution_reagent Change Coupling Reagent/ Additives cause_activation->solution_reagent solution_base Add Base (DIPEA) cause_nucleophilicity->solution_base solution_solvent_temp Anhydrous Solvent/ Optimize Temp cause_conditions->solution_solvent_temp cause_racemization->solution_reagent solution_purification Basified Silica/ Reverse Phase cause_silica->solution_purification

Caption: Causal relationships in troubleshooting this compound reactions.

References

  • 6-(Aminomethyl)quinoline | C10H10N2 | CID 1514384 . PubChem. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry . Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them . (2024). Biomatik. [Link]

  • 6-Aminoquinoline | C9H8N2 | CID 11373 . PubChem. [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis . (2018). National Institutes of Health (NIH). [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation . (2021). MDPI. [Link]

  • Yuan, X. X. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline . ResearchGate. [Link]

  • ANALYTICAL METHODS . (1995). Agency for Toxic Substances and Disease Registry. [Link]

  • Creating Atropisomeric Macrocyclic Peptides with Quinolines . (2025). Scienmag. [Link]

Sources

Technical Support Center: Purification Challenges of 6-Aminomethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-aminomethylquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The basic nature of the quinoline nitrogen and the primary amine in the 6-aminomethyl substituent present a unique set of purification hurdles. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to empower you to achieve the desired purity for your compounds.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations of the underlying causes and actionable solutions.

Issue 1: Significant Tailing and Poor Separation on Silica Gel Chromatography

Question: My this compound derivative is showing severe tailing (streaking) on the TLC plate and I'm getting broad, poorly resolved peaks during column chromatography on silica gel. What is causing this and how can I fix it?

Answer: This is a classic problem when purifying basic compounds like this compound derivatives on standard silica gel.[1]

  • The Cause: The issue stems from the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel. The basic nitrogen atoms in your compound (both the quinoline ring nitrogen and the primary amine) can interact strongly with these acidic sites via acid-base interactions. This leads to a non-uniform elution process, where some molecules of your compound are held back more strongly than others, resulting in tailing and poor separation.[1][2]

  • The Solutions:

    • Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, to your eluent system.[1][3] A typical concentration is 0.1-2% (v/v). The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic compound and allowing for a much cleaner elution.[4]

    • Use an Amine-Functionalized or Deactivated Silica Gel: Commercially available amine-functionalized silica columns (KP-NH) can be an excellent alternative.[1][5] These columns have a basic surface that minimizes the strong interactions with basic analytes, often allowing for purification with simpler solvent systems like hexane/ethyl acetate without the need for basic additives.[5]

    • Switch to an Alternative Stationary Phase:

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6] Depending on the specific properties of your derivative, either neutral or basic alumina can be used.

      • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography can be a powerful tool. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7]

Issue 2: My Compound Appears to be Decomposing on the Column

Question: I'm experiencing low recovery after column chromatography, and I suspect my this compound derivative is degrading on the silica gel. How can I prevent this?

Answer: Decomposition on silica gel is a significant concern for acid-sensitive compounds.

  • The Cause: The acidic environment of the silica gel can catalyze the degradation of sensitive functional groups in your molecule.

  • The Solutions:

    • Deactivation with Triethylamine: As with tailing, adding TEA to the eluent will neutralize the acidic sites on the silica, creating a less harsh environment for your compound.[4]

    • Work Quickly and at Low Temperatures: Minimize the contact time between your compound and the silica gel by running the column as quickly as possible. Performing the chromatography in a cold room can also help to slow down the rate of decomposition.

    • Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel.

Issue 3: Difficulty in Achieving High Purity by Crystallization

Question: I'm struggling to crystallize my this compound derivative, or the resulting crystals are not pure enough. What can I do?

Answer: Crystallization is a powerful purification technique, but finding the right conditions can be challenging.

  • The Cause: The solubility profile of your compound and the presence of closely related impurities can hinder crystallization. Oiling out is also a common problem for compounds with flexible side chains or those that are not rigid enough to form a stable crystal lattice.

  • The Solutions:

    • Systematic Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve your compound when hot but not when cold. Experiment with a range of solvents with varying polarities. Common solvent systems for recrystallization include ethanol/water, toluene/hexane, and ethyl acetate/hexane.[8]

    • Utilize Salt Formation for Purification: A highly effective strategy for purifying basic compounds is to form a salt, crystallize the salt, and then liberate the free base.[9][10] This can dramatically change the solubility and crystallinity of your compound, often leaving impurities behind in the mother liquor. Hydrochloride salts are commonly used for this purpose.[5][11]

    • Consider Co-crystallization: If salt formation is not successful, co-crystallization with a suitable co-former can be an alternative. This technique involves forming a crystalline solid that contains your API and a neutral co-former in a specific stoichiometric ratio.[9][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in the synthesis of this compound derivatives?

A1: The impurities will largely depend on the synthetic route employed.

  • From Skraup or Doebner-von Miller Synthesis: If the quinoline core is synthesized via these methods, you might encounter:

    • Unreacted Starting Materials: Residual anilines and glycerol or α,β-unsaturated carbonyl compounds.[13]

    • Isomeric Impurities: Formation of regioisomers, such as 7- or 8-substituted quinolines, depending on the starting aniline.[13]

    • Polymeric/Tarry Byproducts: These reactions are often run under harsh acidic conditions, which can lead to polymerization of intermediates.[13]

  • From Reductive Amination: If the aminomethyl group is introduced via reductive amination of a quinoline-6-carboxaldehyde, potential impurities include:

    • Unreacted Aldehyde: The starting quinoline-6-carboxaldehyde.

    • Over-alkylation Products: If a primary amine is used, there is a possibility of forming the tertiary amine.[14]

    • Byproducts from the Reducing Agent: Impurities derived from the reducing agent used (e.g., boronate complexes if using sodium borohydride).[4]

Q2: How can I effectively remove residual triethylamine (TEA) after column chromatography?

A2: Residual TEA can be removed by co-evaporation with a solvent like toluene or by dissolving the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing with a dilute aqueous acid solution (e.g., 1M HCl). Be cautious with the acid wash, as it may protonate your product and pull it into the aqueous layer if it forms a water-soluble salt. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any excess acid.

Q3: What analytical techniques are best for assessing the purity of my this compound derivative?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for purity determination of pharmaceutical compounds.[15] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used to detect and quantify impurities if their signals are resolved from the main compound.[18]

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which can help in their structural elucidation.[18]

Q4: My compound is very polar. What are the best chromatography strategies?

A4: For highly polar this compound derivatives that are poorly retained on C18 columns, consider the following:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent. This technique is excellent for retaining and separating very polar compounds.[7]

  • Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can improve the retention of charged polar analytes on a C18 column.[19]

  • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange functionalities, providing a dual retention mechanism that can be very effective for polar, ionizable compounds.[7]

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Deactivated Silica Gel

This protocol is designed to minimize tailing and decomposition of basic this compound derivatives.

  • Preparation of the Eluent:

    • Choose a suitable solvent system based on TLC analysis. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Add 0.5-1% (v/v) of triethylamine (TEA) to the eluent mixture. For example, for 1 L of eluent, add 5-10 mL of TEA.

  • Column Packing:

    • Prepare a slurry of silica gel in the prepared eluent.

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, dissolve the crude material in a small amount of a more polar solvent (like DCM/MeOH), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with the chosen solvent system.

    • If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the compound.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization

This protocol is particularly useful for obtaining high-purity crystalline material.

  • Salt Formation:

    • Dissolve the crude this compound derivative in a suitable organic solvent (e.g., methanol, ethanol, or diethyl ether).

    • Slowly add a solution of HCl in the same or a miscible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[11]

    • The hydrochloride salt will precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath can help.

  • Isolation of the Crude Salt:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the salt with a small amount of the cold solvent to remove any soluble impurities.

  • Recrystallization of the Salt:

    • Choose a suitable solvent or solvent mixture for recrystallization (e.g., ethanol/water, isopropanol).[10]

    • Dissolve the crude salt in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified salt crystals by vacuum filtration and dry them under vacuum.

  • Liberation of the Free Base (Optional):

    • Dissolve the purified hydrochloride salt in water.

    • Add a base (e.g., saturated sodium bicarbonate or 1M NaOH solution) dropwise until the pH is basic (pH > 9).

    • The free base will precipitate out if it is not water-soluble. If it is soluble, extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the pure this compound derivative.[9]

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative

Purification TechniqueTypical Eluent/Solvent SystemPurity Achieved (Illustrative)Yield (Illustrative)Key Considerations
Silica Gel Chromatography (with 1% TEA) Dichloromethane:Methanol (95:5 to 90:10)>98%75-90%Good for removing a wide range of impurities. Requires removal of TEA.
Reversed-Phase HPLC (Preparative) Water (0.1% Formic Acid):Acetonitrile>99.5%50-70%Excellent for achieving very high purity. Can be expensive and time-consuming for large scales.
Recrystallization (Free Base) Toluene:Hexane>99%60-80%Effective if a suitable solvent is found. May not remove closely related impurities.
Salt Recrystallization (HCl salt) Ethanol:Water>99.5%70-85%Highly effective for basic compounds. Adds an extra step to liberate the free base.

Visualizations

Purification_Workflow cluster_chromatography Chromatographic Purification cluster_crystallization Crystallization-Based Purification start Crude this compound Derivative tlc_analysis TLC Analysis (e.g., DCM/MeOH + 1% TEA) start->tlc_analysis decision_impurities Assess Impurity Profile tlc_analysis->decision_impurities silica_col Silica Gel Column (with TEA) decision_impurities->silica_col Multiple Impurities of Varying Polarity recryst_free_base Recrystallization (Free Base) decision_impurities->recryst_free_base Few, Non-polar Impurities & Crystalline Solid salt_formation Salt Formation (e.g., HCl) decision_impurities->salt_formation Difficulty Crystallizing Free Base or to Enhance Purity end_product Purified Product (Verify Purity by HPLC/NMR/MS) silica_col->end_product Pure Product rp_hplc Reversed-Phase HPLC rp_hplc->end_product High Purity Product recryst_free_base->end_product recryst_salt Recrystallization of Salt salt_formation->recryst_salt liberate_base Liberate Free Base recryst_salt->liberate_base liberate_base->end_product

Caption: A decision-making workflow for the purification of this compound derivatives.

Salt_Purification_Process cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Recrystallization cluster_step3 Step 3: Liberation crude_base Crude Free Base in Solvent add_hcl Add HCl Solution crude_base->add_hcl precipitate_salt Precipitated Crude HCl Salt add_hcl->precipitate_salt dissolve_hot Dissolve in Hot Solvent precipitate_salt->dissolve_hot mother_liquor1 Mother Liquor 1 (Contains Impurities) precipitate_salt->mother_liquor1 cool_crystallize Cool to Crystallize dissolve_hot->cool_crystallize pure_salt Pure HCl Salt Crystals cool_crystallize->pure_salt mother_liquor2 Mother Liquor 2 (Contains Residual Impurities) cool_crystallize->mother_liquor2 dissolve_salt Dissolve Pure Salt in Water pure_salt->dissolve_salt add_base Add Base (e.g., NaHCO₃) dissolve_salt->add_base pure_free_base Pure Free Base (Precipitate or Extract) add_base->pure_free_base

Caption: The process of purification via salt formation and recrystallization.

References

  • Benchchem. (2025).
  • SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. [Link]

  • Chavda, V. P., Vihol, D., & Shah, S. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Applied Pharmaceutical Science, 9(10), 1-9.
  • Benchchem. (2025). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
  • Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC North America, 32(8), 578-583.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]

  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(10), 1175-1178.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Google Patents. (2010).
  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

  • Org Prep Daily. (2006). Purifying amines on silica. [Link]

  • ResearchGate. (n.d.). pKa, Solubility, and Lipophilicity. [Link]

  • Myers, A. G. (n.d.).
  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Finetech Industry Limited. (n.d.). This compound. [Link]

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  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3] METHYL}-4H-1,2,4-TRIAZOL-4-AMINE.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Benchchem. (2025). common impurities in 6-Chloroquinoline synthesis and their removal.
  • Ilk, R., et al. (2011). NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 241-253.
  • Wockhardt Research Centre. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(3), 395.
  • Fralin Life Sciences Institute. (n.d.). COLUMN CHROMATOGRAPHY KIT. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Benchchem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(4), 844-848.
  • ResearchGate. (n.d.). Chapter 6. pKa. [Link]

  • Al-Absi, R., et al. (2021).
  • Google Patents. (2021). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
  • ResearchGate. (n.d.). Synthesis of 6-methoxy-2-methylquinoline 3a. [Link]

  • Google Patents. (2019). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Chemistry of Heterocyclic Compounds, 57(11), 935-943.
  • ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. [Link]

  • Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Research, 5(1), 133-137.
  • Molecular Pharmaceutics. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. [Link]

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Technical Support Center: 6-Aminomethylquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-aminomethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and modification of this compound and its derivatives. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the "why" behind the experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

When sourcing this compound, it's crucial to be aware of potential impurities that can arise from its synthesis. The most common synthetic routes to the quinoline core, such as the Skraup-Doebner-von Miller reaction, are known for their vigorous conditions, which can lead to several byproducts.

Common Impurities:

  • Unreacted Starting Materials: Residual precursors from the quinoline ring synthesis may be present.

  • Isomeric Impurities: Depending on the aniline precursor used, regioisomers such as 7- or 5-aminomethylquinoline can be formed.

  • Polymeric/Tarry Byproducts: The highly exothermic nature of some quinoline syntheses can lead to the formation of high-molecular-weight, tarry substances.

  • Oxidizing Agent Residues: If an external oxidizing agent is used in the synthesis, it or its reduction byproducts may contaminate the final product.

It is always recommended to verify the purity of the starting material by techniques such as NMR or LC-MS before use.

Q2: I am performing an N-acylation on this compound. What are the likely byproducts?

N-acylation of the primary amine of this compound is a common transformation. While generally a high-yielding reaction, several byproducts can occur.

  • Unreacted Starting Material: Incomplete acylation is a common issue. This can be due to insufficient acylating agent, poor reactivity of the acylating agent, or the presence of moisture which can hydrolyze the acylating agent.

  • Diacylation: While less common with primary amines, under forcing conditions or with highly reactive acylating agents, diacylation to form an imide can occur.

  • Byproducts from Coupling Reagents: If you are using a carboxylic acid and a coupling reagent (e.g., DCC, EDC, HATU), byproducts from these reagents can be present in your crude product. For example, when using DCC, the N,N'-dicyclohexylurea byproduct is often formed and needs to be removed.[1]

Q3: My N-alkylation of this compound is giving multiple products. What is happening?

N-alkylation of primary amines can be challenging to control. The most common issue is over-alkylation.

  • Over-alkylation: The secondary amine product of the initial alkylation is often more nucleophilic than the starting primary amine. This can lead to a second alkylation, yielding a tertiary amine. In some cases, a third alkylation can occur to form a quaternary ammonium salt.[2]

  • N-Alkylation of the Quinoline Ring: The nitrogen atom of the quinoline ring is also nucleophilic and can be alkylated, especially with reactive alkylating agents. This will lead to the formation of a quaternary quinolinium salt.

To control over-alkylation, it is often recommended to use a stoichiometric amount of the alkylating agent and carefully control the reaction conditions (temperature, reaction time).

Q4: I am attempting a reductive amination with this compound and an aldehyde/ketone. What are the expected byproducts?

Reductive amination is a powerful tool for forming C-N bonds. However, several side reactions can compete with the desired transformation.

  • Alcohol Byproduct: The most common byproduct is the alcohol resulting from the reduction of the starting aldehyde or ketone.[2] This occurs when the reducing agent is too reactive and reduces the carbonyl group before it can form an imine with the amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial to minimize this side reaction.[2]

  • Unreacted Imine: Incomplete reduction of the intermediate imine can lead to its presence in the final product.[3] This can be due to an insufficient amount of reducing agent or a deactivated reducing agent.

  • Over-alkylation: Similar to direct N-alkylation, the secondary amine product can react with another molecule of the aldehyde/ketone to form a tertiary amine.[2]

Troubleshooting Guides

Problem 1: Low Yield in N-Acylation Reaction

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted this compound.

  • The isolated yield of the desired amide is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Acylating Agent Use a slight excess (1.1-1.2 equivalents) of the acyl chloride or anhydride.
Presence of Moisture Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Deactivated Acylating Agent Use a fresh bottle of the acylating agent or purify it before use.
Basic Amine Salt Formation If using an acyl chloride, HCl is generated as a byproduct. This can protonate the starting amine, rendering it non-nucleophilic. Add a non-nucleophilic base, such as triethylamine or DIPEA (1.5-2.0 equivalents), to scavenge the acid.[4]
Inefficient Coupling (with Carboxylic Acids) If using a coupling agent, ensure it is fresh and added at the appropriate temperature (often 0 °C). Consider using a different coupling agent (e.g., HATU is often more efficient than DCC).
Problem 2: Multiple Products in N-Alkylation Reaction

Symptoms:

  • TLC or LC-MS shows multiple spots/peaks corresponding to mono-, di-, and possibly tri-alkylated products.

  • NMR of the crude product shows complex signals in the alkyl region.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Over-alkylation Use a 1:1 stoichiometry of the amine and alkylating agent. Add the alkylating agent slowly to the reaction mixture. Run the reaction at a lower temperature to control the reaction rate.
Base-Induced Side Reactions If using a strong base, it may promote side reactions. Consider using a milder base, such as potassium carbonate.
Alkylation of Quinoline Nitrogen This is more likely with highly reactive alkylating agents. Using less reactive alkylating agents (e.g., alkyl bromides instead of iodides) and milder conditions can minimize this.
Problem 3: Byproducts in Reductive Amination

Symptoms:

  • Significant amount of alcohol byproduct observed by GC-MS or NMR.

  • Presence of the imine intermediate in the final product.

  • Formation of a tertiary amine byproduct.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Reduction of Carbonyl Use a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanobohydride, which are less likely to reduce the aldehyde/ketone.[2][5]
Incomplete Imine Formation Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. The optimal pH for imine formation is typically between 4 and 5.[2] Consider pre-forming the imine before adding the reducing agent. This can be monitored by NMR or IR.[6]
Incomplete Reduction of Imine Ensure you are using a sufficient amount of the reducing agent (typically 1.2-1.5 equivalents). Check the quality of the reducing agent; they can be sensitive to moisture.
Over-alkylation Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[2]

Experimental Protocols

Protocol 1: N-Acylation of this compound with an Acyl Chloride
  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of an Aldehyde with this compound using STAB
  • Reaction Setup: To a solution of the aldehyde (1.0 eq.) and this compound (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask, add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Byproduct_Formation_Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound C Imine A->C + Aldehyde/Ketone - H2O B Aldehyde/Ketone B->C E Alcohol Byproduct B->E + Reducing Agent (Side Reaction) D Desired Secondary Amine C->D + Reducing Agent F Tertiary Amine Byproduct D->F + Aldehyde/Ketone + Reducing Agent (Over-alkylation)

Caption: Byproduct formation pathways in reductive amination.

N_Alkylation_Byproducts Reactants This compound (Primary Amine) + Alkyl Halide Product1 Desired Secondary Amine Reactants->Product1 1st Alkylation Byproduct1 Tertiary Amine Byproduct Product1->Byproduct1 2nd Alkylation (Over-alkylation) Byproduct2 Quaternary Ammonium Salt Byproduct1->Byproduct2 3rd Alkylation (Over-alkylation)

Caption: Over-alkylation byproducts in N-alkylation reactions.

References

  • Reddit discussion on troubleshooting reductive amination.
  • ResearchGate discussion on methods for imine reduction.
  • Reddit discussion on isolating amine products from reductive amination.
  • Pomeisl, K., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Roy, M., et al. (2024). N-Acylation Reactions of Amines. ResearchGate.
  • Yao, et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]

  • Fairweather, J. K., & Lin, H. (2024). N-Acylation Reactions of Amines. ResearchGate.
  • Kisfaludy, L., & Ötvös, L. (2004).
  • Yuan, X. X., et al. (2011). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters.
  • Wang, Z., et al. (2010). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][7]naphthyrin-5(6H)-one. Tetrahedron Letters. [Link]

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Technical Support Center: Optimizing Palladium-Catalyzed 6-Aminomethylquinoline Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of C-N Coupling on the Quinoline Scaffold

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals focused on the synthesis of functionalized quinoline derivatives, specifically targeting the C-6 position. The quinoline scaffold is a privileged structure in medicinal chemistry, but its functionalization via modern catalytic methods like the Buchwald-Hartwig amination presents a unique set of challenges.[1]

The primary obstacle is the Lewis basic nitrogen atom within the quinoline ring itself. This nitrogen can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can sequester the metal, forming stable, inactive complexes and effectively poisoning the catalyst, leading to low or no product yield.[2][3][4] Overcoming this auto-inhibitory effect is the central theme of this guide.

This document will provide a series of frequently asked questions (FAQs), a detailed troubleshooting guide, and optimized experimental protocols to help you successfully navigate the complexities of coupling amines with haloquinolines. We will focus on the formation of the critical C(6)-N bond, which is the key palladium-catalyzed step in the synthesis of precursors to 6-aminomethylquinoline and related structures.

Frequently Asked Questions (FAQs)

Q1: I want to synthesize this compound. Can I do this in a single palladium-catalyzed coupling step?

This is a crucial point of clarification. The Buchwald-Hartwig amination reaction forms a direct bond between an aromatic carbon and an amine nitrogen (Ar-N). It does not install a methylene (-CH2-) spacer. Therefore, to synthesize this compound (Ar-CH2-NH2), a multi-step approach is typically required:

  • Step 1: C-N Bond Formation. Perform a palladium-catalyzed Buchwald-Hartwig amination on a 6-haloquinoline (e.g., 6-bromoquinoline) with an ammonia equivalent . This forms 6-aminoquinoline (Ar-NH2). Using ammonia directly is difficult due to its tight binding with palladium catalysts.[5] A common and effective strategy is to use an ammonia surrogate like lithium bis(trimethylsilyl)amide (LiHMDS), followed by an acidic workup to reveal the primary amine.[6][7]

  • Step 2: Functional Group Transformation. Convert the 6-aminoquinoline into the this compound. This is a separate synthetic challenge outside the scope of the palladium-catalyzed coupling itself.

Alternative palladium-catalyzed routes might involve a cyanation of 6-bromoquinoline to give 6-cyanoquinoline, followed by chemical reduction of the nitrile to the aminomethyl group. This guide will focus on optimizing the challenging C-N coupling step.

Q2: Why is my palladium catalyst turning black and crashing out of the reaction?

The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation.[3] It signifies that the active, soluble Pd(0) species has agglomerated into inactive palladium nanoparticles. This can be caused by several factors, especially when working with challenging substrates like quinolines:

  • Ligand Dissociation: The active catalyst is an L-Pd(0) complex. If the ligand (L) dissociates, the "naked" Pd(0) is highly unstable and will aggregate.

  • Instability of Intermediates: Key intermediates in the catalytic cycle may be unstable at the reaction temperature, leading to decomposition pathways that produce Pd(0).

  • Quinoline Poisoning: Strong coordination of the quinoline nitrogen can disrupt the ligand's ability to stabilize the palladium center, promoting agglomeration.[2]

The solution lies in choosing a more robust catalytic system, particularly the ligand, which can better stabilize the palladium center throughout the catalytic cycle.[3]

Q3: Which palladium precursor and ligand should I start with for coupling with a 6-haloquinoline?

The choice of catalyst and ligand is the most critical parameter for success. For challenging heteroaromatic substrates like quinolines, a systematic screening approach is recommended. However, an excellent starting point is to use a combination known for its high activity and stability.

  • Palladium Precursor: While simple salts like Pd(OAc)₂ or PdCl₂ can be used, well-defined pre-catalysts are often more reliable as they ensure efficient generation of the active Pd(0) species.[3] Consider starting with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or a commercially available pre-catalyst from the Buchwald or Hartwig groups.

  • Ligand Selection: The key is to use bulky, electron-rich phosphine ligands . These ligands promote the crucial reductive elimination step and, importantly, their steric bulk can physically block the quinoline nitrogen from coordinating to the palladium center.[3][5]

    • For Primary Amines/Ammonia Surrogates: Biaryl phosphine ligands like XPhos or BrettPhos are excellent choices.[8]

    • For Secondary Amines: Ligands such as RuPhos or bidentate ligands like BINAP or Xantphos have shown success.[9][10][11]

A study on the selective amination of 6-bromo-2-chloroquinoline successfully utilized a Pd₂(dba)₃/BINAP system.[1]

Q4: Which halogen should I use on my quinoline: I, Br, or Cl?

The general reactivity order for the oxidative addition step in Buchwald-Hartwig reactions is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[5]

  • Aryl Iodides: While most reactive, they can sometimes be problematic as the generated iodide anion can form unreactive bridged palladium dimers, inhibiting the catalyst.[5]

  • Aryl Bromides (e.g., 6-bromoquinoline): This is often the "sweet spot" for optimization. It is more reactive than the corresponding chloride, making it a good substrate for initial screening experiments. Successful aminations of 6-bromoquinoline have been well-documented.[6][12]

  • Aryl Chlorides (e.g., 6-chloroquinoline): These are the least reactive and most challenging substrates due to the strength of the C-Cl bond. Coupling with aryl chlorides requires highly active catalyst systems, typically those employing very electron-rich and bulky phosphine ligands.[13][14] However, their lower cost makes them attractive for large-scale synthesis.

Q5: What is the best base and solvent combination?

The base plays a critical role in deprotonating the amine to form the active nucleophile. The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates.

  • Bases: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[1] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, especially if the substrate has base-sensitive functional groups.[15]

  • Solvents: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig aminations.[1][16] They have high boiling points, allowing for the necessary reaction temperatures, and good solubilizing properties. Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

My reaction shows no conversion of the starting material. What should I check first?

  • Answer: A complete lack of reactivity points to a fundamental issue with the catalytic system or reaction setup.

    • Inert Atmosphere: Was your reaction rigorously degassed and kept under an inert atmosphere (Argon or Nitrogen)? Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II).[17]

    • Reagent Purity: Are your solvent and amine completely anhydrous? Water can hydrolyze the base and interfere with the catalyst. Is the amine pure? Trace impurities can sometimes poison the catalyst.

    • Catalyst Activity: Is your palladium precursor and ligand viable? Phosphine ligands can be air-sensitive and may oxidize over time.[2] Use fresh or properly stored reagents. Consider using a robust pre-catalyst.

    • Base Strength: Is your base active? Sodium tert-butoxide is hygroscopic and can lose its potency if not stored and handled properly in a glovebox or desiccator.

I am getting a low yield (<30%) along with significant amounts of a dehalogenated side product. What is the cause?

  • Answer: The formation of a hydrodehalogenated product (where the halogen is replaced by a hydrogen) is a common side reaction.[17] It often competes with the desired C-N reductive elimination.

    • Causality: This side reaction can be promoted by moisture in the reaction or by β-hydride elimination from the amide intermediate, especially with certain ligands.

    • Solutions:

      • Switch Ligands: This is often the most effective solution. The electronic and steric properties of the ligand heavily influence the relative rates of reductive elimination versus side reactions. Screen a different class of ligand (e.g., switch from a bidentate to a monodentate biarylphosphine ligand).

      • Rigorously Dry Conditions: Ensure all reagents and solvents are scrupulously dry.

      • Lower Temperature: Sometimes, running the reaction at a slightly lower temperature (e.g., 80-90 °C instead of 110 °C) can disfavor the decomposition pathway, albeit at the cost of a longer reaction time.

My reaction is clean but stalls at ~50% conversion, even after extended heating. Why?

  • Answer: This is a classic symptom of gradual catalyst deactivation, likely due to poisoning by the quinoline substrate or the product itself.[2]

    • Causality: As the concentration of the aminoquinoline product builds up, it can more effectively coordinate to the palladium center, shutting down the catalytic cycle.

    • Solutions:

      • Increase Catalyst Loading: As a first attempt, try increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%). This is not an ideal solution for process chemistry but can be effective for bench-scale synthesis.

      • Employ a More Robust Ligand: A bulkier ligand can better shield the palladium center from the quinoline nitrogen. This is the preferred solution. If you started with a simpler ligand like PPh₃ or BINAP, switching to a more advanced biarylphosphine ligand like XPhos is highly recommended.[15]

      • Slow Addition: In some cases, a slow addition of the 6-haloquinoline substrate via syringe pump can keep its instantaneous concentration low, minimizing the rate of catalyst poisoning.[3]

Data Presentation: Ligand and Base Screening

Optimizing the reaction requires screening key parameters. The following table provides a hypothetical example of a screening process for the coupling of 6-bromoquinoline with morpholine, a common secondary amine used in optimization studies.

EntryPd Precursor (mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)Time (h)Yield (%)[1][6][10]
1Pd₂(dba)₃ (1)P(o-tol)₃ (4)NaOtBuToluene10024<5%
2Pd₂(dba)₃ (1)BINAP (2)NaOtBuToluene1001865%
3Pd₂(dba)₃ (1)Xantphos (2)NaOtBuDioxane1001872%
4Pd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1001295%
5Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene1002445%
6Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001293%

This data is illustrative and represents typical outcomes for such an optimization study.

Visualizations: Workflows and Mechanisms

Diagrams can clarify complex processes. Below are Graphviz representations of the catalytic cycle, a troubleshooting workflow, and a condition selection guide.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex + Ar-X (6-Haloquinoline) Amine_Complex Amine Coordination [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex + Amine Poison Catalyst Poisoning (Quinoline-N Coordination) OA_Complex->Poison Deactivation Pathway Amido_Complex Amido Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex + Base - Base-H+X- Amido_Complex->Pd0 Reductive Elimination Product Ar-Amine Desired Product Amido_Complex->Product Amido_Complex->Poison Deactivation Pathway

Caption: The Buchwald-Hartwig catalytic cycle adapted for a quinoline substrate.

Troubleshooting_Workflow Start Reaction Failed (Low or No Yield) Check_Basics Verify Inert Atmosphere, Reagent Purity & Activity Start->Check_Basics Side_Products Side Products Observed? Check_Basics->Side_Products Basics OK Dehalogenation Hydrodehalogenation? Side_Products->Dehalogenation Yes Stalled Reaction Stalled? Side_Products->Stalled No Fix_Ligand Screen Different Ligands (e.g., XPhos, RuPhos) Dehalogenation->Fix_Ligand Yes Fix_Conditions Ensure Anhydrous Conditions Adjust Temperature Dehalogenation->Fix_Conditions Also consider Fix_Catalyst Increase Catalyst Loading Use More Robust Ligand Stalled->Fix_Catalyst Yes

Caption: A workflow for troubleshooting common failures in quinoline amination.

Experimental Protocol: General Procedure for Reaction Optimization

This protocol provides a robust starting point for the palladium-catalyzed amination of 6-bromoquinoline. It is designed to be performed in parallel in a vial block for efficient screening of different ligands.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphine ligands, palladium catalysts, and strong bases should be handled with appropriate personal protective equipment (gloves, safety glasses). Solvents are flammable.

Materials:

  • 6-Bromoquinoline (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous Toluene (degassed)

  • Oven-dried 2-dram vials with Teflon-lined caps

  • Magnetic stir bars

Reaction Setup (performed in a glovebox):

  • Vial Preparation: To an oven-dried 2-dram vial containing a magnetic stir bar, add the palladium precursor (e.g., 4.6 mg, 0.005 mmol for a 0.5 mmol scale reaction) and the phosphine ligand (e.g., 9.5 mg, 0.02 mmol).

  • Addition of Solids: Add the 6-bromoquinoline (104 mg, 0.5 mmol) and the sodium tert-butoxide (67 mg, 0.7 mmol). Note: Weigh and dispense the hygroscopic base inside the glovebox.

  • Seal Vials: Tightly cap the vials with the Teflon-lined screw caps. The vials can now be removed from the glovebox.

  • Addition of Liquids: Using a syringe, add anhydrous, degassed toluene (2.5 mL) followed by the amine (e.g., morpholine, 52 µL, 0.6 mmol).

  • Reaction Execution: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or LC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

This general procedure can be adapted to screen different ligands, bases, solvents, and temperatures to identify the optimal conditions for your specific substrate combination.

References

  • Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • Gallou, F., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 2(10), 2265-2276. [Link]

  • Gallou, F., et al. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]

  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • Smith, J. A., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ACS Publications. [Link]

  • Beller, M., et al. (2004). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. ResearchGate. [Link]

  • Beller, M., et al. (2004). New Ligands for a General Palladium‐Catalyzed Amination of Aryl and Heteroaryl Chlorides. Angewandte Chemie International Edition, 43(26), 3404-3407. [Link]

  • Kollár, L., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. National Institutes of Health. [Link]

  • Smith, J. A., et al. (2008). Supporting Information for: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Amazon S3. [Link]

  • Buchwald, S. L., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(11), 1729-1731. [Link]

  • Kollár, L., et al. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. PubMed. [Link]

  • Al-Tel, T. H. (2010). Palladium-Catalysed Synthesis and Transformation of Quinolones. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 11, 2026, from [Link]

  • Van der Westhuizen, J. H., et al. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]

  • Beletskaya, I. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Retrieved January 11, 2026, from [Link]

  • Beletskaya, I. P., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. National Institutes of Health. [Link]

  • Beletskaya, I. P., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Tetrahedron Letters, 54(6), 553-556. [Link]

  • Scott, J. S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. PubMed. [Link]

  • Wang, C., et al. (2018). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. Organic & Biomolecular Chemistry, 16(43), 8211-8215. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Chen, G., & Daugulis, O. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health. [Link]

  • Buchwald, S. L., & Fors, B. P. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]

  • Guiry, P. J., et al. (2019). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry, 84(17), 11058-11066. [Link]

Sources

managing the stability and storage of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Aminomethylquinoline (CAS 99071-54-2). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the stable handling, storage, and analysis of this compound. As a bifunctional molecule containing a reactive primary amine and a heterocyclic quinoline core, its stability is paramount for reproducible experimental outcomes. This guide synthesizes chemical principles with practical, field-proven insights to address common challenges.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding this compound.

Q1: What are the primary chemical hazards associated with this compound?

A1: this compound is classified as an irritant and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid and concentrated solutions should be performed in a chemical fume hood.[2]

Q2: What are the ideal storage conditions for solid this compound?

A2: Based on its chemical structure (an aromatic amine), this compound is susceptible to oxidation and potentially light-sensitive. The solid should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and light. For long-term storage, refrigeration (2-8°C) is recommended to slow potential degradation.

Q3: How should I prepare stock solutions? What solvents are recommended?

A3: While specific solubility data is limited, the related compound 6-Aminoquinoline is soluble in alcohols like methanol and ethanol but insoluble in water. It is reasonable to start solubility tests with methanol or ethanol. For aqueous buffers, the pH will be critical. Given that similar compounds are most stable in acidic conditions (pH 2-3), preparing stock solutions in a slightly acidic buffer may enhance stability.[3] Always use degassed solvents to minimize oxidative degradation.

Q4: My freshly prepared solution of this compound has a yellow/brown tint. Is this normal?

A4: A slight yellow to brown tint can be indicative of minor oxidation or impurity presence, a common observation with aromatic amines. However, a rapid darkening of the solution suggests ongoing degradation. This can be caused by exposure to air (oxygen), light, or incompatible solvents. Prepare solutions fresh using degassed solvents and protect them from light to minimize this issue.

Q5: Is this compound sensitive to light?

A5: Yes, the quinoline core is known to be photosensitive. Quinoline itself undergoes photodegradation in the presence of sunlight.[4] Therefore, all experiments involving this compound, both in solid and solution form, should be conducted with protection from light. Use amber vials or wrap containers in aluminum foil.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with detailed causal explanations and corrective actions.

Issue 1: Inconsistent Results or Loss of Potency in Assays
  • Symptoms: You observe a gradual or sudden drop-off in the compound's expected activity, poor reproducibility between experiments, or a decrease in the measured concentration of the main peak on HPLC over a short period.

  • Underlying Cause: This is a classic sign of compound instability. The primary amine on the benzylic-like methyl group is a prime target for oxidation, which can be accelerated by oxygen in the solvent, trace metal ions, or elevated temperatures. The quinoline ring itself can also degrade.

  • Troubleshooting Steps:

    • Atmosphere Control: Immediately assess your handling procedure. Are you sparging your solvents with nitrogen or argon before use? Are you blanketing the headspace of your stock solution vial with inert gas before sealing?

    • Solvent Quality: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents may contain peroxides or metal impurities that catalyze oxidation.

    • pH of Aqueous Solutions: If using aqueous buffers, measure the pH. The stability of amine-containing compounds can be highly pH-dependent.[3] Conduct a simple study by preparing small aliquots in buffers of varying pH (e.g., 4.0, 7.0, 9.0) and monitor the appearance of degradation products by HPLC over 24 hours.

    • Temperature: Avoid heating solutions unless absolutely necessary. If performing reactions at elevated temperatures, do so under an inert atmosphere. Store stock solutions at -20°C or -80°C.[5]

Issue 2: Appearance of New Peaks in HPLC Chromatogram
  • Symptoms: When analyzing your sample, you see new, unexpected peaks that were not present in the initial analysis of the starting material.

  • Underlying Cause: This indicates that this compound is degrading into other compounds. The identity of these degradants depends on the stressor (e.g., light, oxygen, acid, base).

  • Hypothesized Degradation Pathways & Troubleshooting:

    • Oxidative Degradation: The aminomethyl group (-CH₂NH₂) can be oxidized to an imine, which can then hydrolyze to an aldehyde (-CHO), or further oxidize to a carboxylic acid (-COOH). The tertiary nitrogen in the quinoline ring can also be oxidized to an N-oxide.

      • Action: Use a stability-indicating HPLC method (see Protocol 1) to track the main peak and the growth of new peaks. If new peaks appear after leaving a solution on the benchtop, oxidation is the likely culprit. Confirm by comparing to a sample that has been rigorously protected under nitrogen.

    • Photodegradation: Exposure to UV or even ambient lab light can cause reactions. For the parent quinoline molecule, photoproducts include hydroxylated quinolines.[4]

      • Action: Prepare two samples. Wrap one in aluminum foil and leave the other exposed to light. Analyze both after several hours. A significant increase in new peaks in the light-exposed sample confirms photosensitivity.

    • Dimerization/Polymerization: Amines can sometimes undergo self-condensation or other reactions to form dimers or oligomers, especially under certain pH or temperature conditions.

      • Action: Use LC-MS to determine the molecular weight of the new peaks. If you see masses corresponding to roughly double the parent mass, dimerization is occurring. Adjusting the concentration or pH may mitigate this.

Diagram 1: Hypothesized Degradation Pathways

A simplified view of potential degradation routes for this compound under common stress conditions.

G cluster_oxidation Oxidative Stress (O₂, H₂O₂) cluster_photo Photolytic Stress (UV/Light) parent This compound aldehyde 6-Formylquinoline parent->aldehyde Oxidation n_oxide This compound N-oxide parent->n_oxide N-Oxidation hydroxy Hydroxylated Species parent->hydroxy Hydroxylation ring_cleavage Ring Cleavage Products parent->ring_cleavage High Energy acid Quinoline-6-carboxylic acid aldehyde->acid Further Oxidation

Part 3: Experimental Protocols & Data
Recommended Storage Conditions Summary
ConditionSolid CompoundStock Solution (in Organic Solvent)Stock Solution (in Aqueous Buffer)
Temperature 2–8°C (Long-term)-20°C or -80°C-20°C or -80°C
Atmosphere Inert Gas (N₂ or Ar)Inert Gas HeadspaceInert Gas Headspace
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Protect from Light (Amber Vial)
Container Tightly Sealed Glass VialTightly Sealed Glass Vial with PTFE linerTightly Sealed Glass Vial with PTFE liner
Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to identify the potential degradation pathways of this compound. The goal is to induce 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.[6]

Diagram 2: Forced Degradation Experimental Workflow

A flowchart illustrating the steps for a comprehensive forced degradation study.

G cluster_stress start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis Add 0.1M HCl Heat at 60°C start->acid base Base Hydrolysis Add 0.1M NaOH Room Temp start->base oxid Oxidation Add 3% H₂O₂ Room Temp, Dark start->oxid photo Photolysis Expose to UV/White Light Room Temp start->photo thermal Thermal Heat Solution at 60°C Dark start->thermal sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize/Quench Reaction sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze

Methodology:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture, such as 50:50 acetonitrile:water.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photolytic Stress: Place 2 mL of stock solution in a clear quartz or glass vial and expose it to a photostability chamber (ICH Q1B conditions) or a UV lamp. Prepare a control sample by wrapping an identical vial in aluminum foil.

    • Thermal Stress: Place 2 mL of stock solution in an oven at 60°C, protected from light.

  • Sampling: Withdraw aliquots from each vial at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately quench the reaction to prevent further degradation before analysis. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the active compound from its degradation products, ensuring accurate quantification.

Starting Parameters:

ParameterRecommended Starting ConditionRationale / Notes
Column C18, 250 x 4.6 mm, 5 µmA standard reverse-phase column provides good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amine for better peak shape. MS-compatible.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to elute the parent compound and any potential degradants with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD is highly recommended to assess peak purity and identify optimal wavelengths for all components.
Injection Vol. 10 µLStandard injection volume.

Method Validation:

  • Specificity: Analyze samples from the forced degradation study. The method is specific if all degradation products are resolved from the parent peak (resolution > 1.5).

  • Linearity, Accuracy, Precision: Validate these parameters according to standard ICH or internal guidelines.[8]

References
  • SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Aminomethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Aminomethyl)quinoline - Laboratory Chemical Safety Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Schoene, K., & Worek, F. (1992). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Retrieved from [Link]

  • Lee, D. Y., et al. (2017). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Retrieved from [Link]

  • Babić, S., et al. (2019). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Preventing Side Reactions of the Aminomethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the reactivity of the aminomethyl group. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common side reactions encountered during synthesis. The aminomethyl group (-CH₂NH₂) is a versatile functional group, but its inherent nucleophilicity and basicity can lead to undesired transformations.[1][2] This resource offers practical, field-tested solutions to help you anticipate and prevent these issues, ensuring the integrity and yield of your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the general reactivity of the aminomethyl group and foundational strategies for its protection.

Q1: What are the most common side reactions involving the aminomethyl group?

A1: The primary reactivity of the aminomethyl group stems from the lone pair of electrons on the nitrogen atom, making it both nucleophilic and basic.[2] The most common side reactions include:

  • N-Alkylation: The amine attacks an electrophilic carbon (e.g., from an alkyl halide), leading to the formation of secondary or tertiary amines, and potentially quaternary ammonium salts.[3][4] This is often a major issue as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation.[3]

  • N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides. While often a desired transformation, it can occur unintentionally if other functional groups are the intended target.

  • Schiff Base/Imine Formation: Condensation with aldehydes or ketones, which is typically a reversible, acid-catalyzed reaction.[2][5]

  • Oxidation: The amine or the adjacent methylene group can be oxidized, leading to the formation of imines, amides, or other degradation products.[6][7]

  • Intramolecular Cyclization: If a suitable electrophilic site exists elsewhere in the molecule, the aminomethyl group can react intramolecularly to form heterocyclic structures.

Q2: What is the primary strategy for preventing these side reactions?

A2: The most robust and widely used strategy is the temporary masking of the amine's reactivity using a protecting group .[1][8] By converting the amine into a less reactive functional group, such as a carbamate, you can perform reactions on other parts of the molecule without interference from the nitrogen.[1] An ideal protecting group is easy to install, stable to a wide range of reaction conditions, and can be removed cleanly and in high yield under mild conditions that do not affect the rest of the molecule.[8]

Q3: How do I choose the right protecting group for my synthesis?

A3: The choice of protecting group is critical and depends on the overall synthetic plan. The key principle is orthogonality , which means that you can selectively remove one protecting group in the presence of others.[1][8] For example, a Boc group (removed with acid) is orthogonal to an Fmoc group (removed with base).[1][9]

Consider the following factors:

  • Stability to upcoming reaction conditions: Will the protecting group survive the reagents and conditions of your next steps? (e.g., Will it withstand strong bases, acids, reducing agents, or oxidizing agents?)

  • Conditions for removal (deprotection): Will the deprotection conditions affect other functional groups in your molecule?

  • Overall synthetic strategy: If you have multiple amines or other functional groups that need protection, you must devise an orthogonal protection scheme.

The following diagram illustrates a simplified decision-making process for selecting a common amine protecting group.

G start Start: Need to Protect an Aminomethyl Group acid_stable Is stability to strong acid required? start->acid_stable base_stable Is stability to base required? acid_stable->base_stable Yes fmoc Use Fmoc (Fluorenylmethyloxycarbonyl) acid_stable->fmoc No h2_stable Is stability to catalytic hydrogenation required? base_stable->h2_stable Yes boc Use Boc (tert-Butoxycarbonyl) base_stable->boc No cbz Use Cbz (Carboxybenzyl) h2_stable->cbz No other Consider other groups (e.g., Sulfonamides) h2_stable->other Yes

Sources

issues with the solubility of 6-Aminomethylquinoline in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Aminomethylquinoline

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common issues related to the solubility of this compound in reaction setups. As a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors, understanding its solubility profile is critical for successful experimental outcomes.[1][2][3][4][5] This document provides a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a solid at room temperature. It is generally soluble in polar organic solvents such as methanol, ethanol, chloroform, and DMSO.[6] However, it is considered insoluble in water under neutral conditions.[6] Its solubility is significantly influenced by the pH of the medium due to the presence of two basic nitrogen atoms: the quinoline ring nitrogen and the primary amine of the aminomethyl group.

Q2: Why is my this compound not dissolving in my reaction solvent?

Several factors can contribute to poor solubility:

  • Solvent Polarity: While soluble in many polar organic solvents, its solubility can be limited in less polar solvents like toluene or hexanes. The principle of "like dissolves like" is a good starting point for solvent selection.[7]

  • pH of the Medium: In aqueous or protic solvents, the pH plays a crucial role. At neutral or basic pH, the free base form of this compound is less polar and may have lower solubility.

  • Purity of the Compound: Impurities can sometimes affect the solubility of a compound. It is advisable to use a high-purity grade of this compound for your reactions.

  • Temperature: In many cases, solubility increases with temperature. Gentle heating can be a useful technique to aid dissolution, but the thermal stability of the compound and other reagents should be considered.

Q3: Can I use an acid to improve the solubility of this compound?

Yes, acidification is a common and effective strategy to enhance the solubility of amines in polar solvents.[8][9] By adding a suitable acid, you can protonate the basic nitrogen atoms of this compound, forming a more polar and soluble salt. For example, in aqueous solutions, lowering the pH will lead to the formation of the corresponding ammonium salt, which is more water-soluble.[10][11] However, you must consider the compatibility of the acid with your reaction conditions and other reagents.

Q4: What is the pKa of this compound?

Troubleshooting Guide

This section provides a more in-depth, scenario-based approach to resolving common solubility issues with this compound.

Issue 1: this compound fails to dissolve completely in an aprotic organic solvent (e.g., Dichloromethane, THF).
  • Plausible Cause: Insufficient solvent polarity or the presence of trace amounts of water that could affect the equilibrium between the free base and any potential salt form.

  • Troubleshooting Steps:

    • Increase Solvent Volume: The simplest first step is to increase the volume of the solvent to ensure you are below the saturation point.

    • Gentle Heating: Carefully warm the mixture with stirring. A temperature of 40-50 °C is often sufficient. Always check the boiling point of your solvent and the thermal stability of your reactants.

    • Co-solvent System: Introduce a small amount of a more polar co-solvent like DMF or DMSO to increase the overall polarity of the reaction medium.

    • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

Issue 2: The compound dissolves initially but precipitates out upon the addition of another reagent.
  • Plausible Cause: A change in the polarity or pH of the reaction mixture. For example, adding a nonpolar reagent can decrease the overall solvent polarity. Alternatively, adding a basic reagent can deprotonate any protonated this compound, causing the less soluble free base to precipitate.

  • Troubleshooting Steps:

    • Order of Addition: Re-evaluate the order in which you add your reagents. It may be beneficial to add the problematic reagent more slowly or at a different temperature.

    • Solvent System Modification: Consider using a solvent system that can accommodate all components of the reaction mixture. A mixture of solvents might be necessary.

    • pH Adjustment: If a change in pH is suspected, consider buffering the reaction mixture if it is compatible with your desired transformation.

Issue 3: In an aqueous or protic solvent system, the solubility is poor, leading to a heterogeneous reaction mixture.
  • Plausible Cause: The pH of the medium is likely near or above the pKa of the amine functional groups, leading to the presence of the less soluble free base.[15]

  • Troubleshooting Steps:

    • Acidification: Add a stoichiometric amount of a suitable acid (e.g., HCl, TFA) to form the corresponding salt. This will significantly increase aqueous solubility. The choice of acid should not interfere with the subsequent reaction steps.

    • pH-Solubility Profile: If possible, determine the optimal pH for solubility by testing small aliquots at different pH values. This can be particularly important for reactions that are pH-sensitive.

Solubility Data Summary

The following table provides a qualitative summary of the solubility of this compound in common laboratory solvents.

SolventTypeSolubility
WaterPolar ProticInsoluble (as free base)[6]
MethanolPolar ProticSoluble[6]
EthanolPolar ProticSoluble[6]
ChloroformPolar AproticSoluble[6]
DMSOPolar AproticSoluble[6]
BenzeneNonpolarSoluble[6]

Experimental Protocol: Amide Coupling with this compound

This protocol provides a step-by-step method for a standard amide coupling reaction, with a focus on addressing the solubility of this compound.

Objective: To synthesize an amide by coupling this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of this compound:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous DMF to the flask. The volume should be sufficient to fully dissolve the amine. Gentle warming or sonication can be used to aid dissolution as described in the troubleshooting guide.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active ester.

  • Coupling Reaction:

    • To the solution of this compound, add DIPEA (2.5 eq).

    • Slowly add the pre-activated carboxylic acid solution to the amine solution at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Troubleshooting Workflow for Solubility Issues

G start Start: Solubility Issue with This compound solvent_type Is the solvent aqueous/protic or aprotic? start->solvent_type precip_on_add Does precipitation occur upon adding another reagent? start->precip_on_add aprotic Aprotic Solvent solvent_type->aprotic Aprotic protic Aqueous/Protic Solvent solvent_type->protic Protic increase_volume Increase solvent volume aprotic->increase_volume check_ph Check the pH of the medium protic->check_ph gentle_heat Apply gentle heat (e.g., 40-50 °C) increase_volume->gentle_heat Still insoluble end_soluble Resolution: Soluble increase_volume->end_soluble Dissolved cosolvent Add a polar co-solvent (e.g., DMF, DMSO) gentle_heat->cosolvent Still insoluble gentle_heat->end_soluble Dissolved sonicate Use sonication cosolvent->sonicate Still insoluble cosolvent->end_soluble Dissolved sonicate->end_soluble Dissolved end_insoluble Further investigation needed sonicate->end_insoluble acidify Acidify to form a soluble salt (e.g., add HCl, TFA) check_ph->acidify pH is neutral/basic acidify->end_soluble yes_precip Yes precip_on_add->yes_precip Yes no_precip No precip_on_add->no_precip No change_order Change order of addition yes_precip->change_order no_precip->solvent_type modify_solvent Modify solvent system change_order->modify_solvent modify_solvent->end_soluble

Caption: A decision tree for troubleshooting solubility issues.

Amide Coupling Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve_amine 1. Dissolve this compound in anhydrous DMF add_base 3. Add DIPEA to amine solution dissolve_amine->add_base activate_acid 2. Activate Carboxylic Acid with EDC/HOBt in DMF coupling 4. Add activated acid to amine at 0 °C, then stir at RT activate_acid->coupling add_base->coupling dilute 5. Dilute with DCM coupling->dilute wash 6. Wash with NaHCO3 and Brine dilute->wash dry 7. Dry, filter, and concentrate wash->dry purify 8. Purify by Column Chromatography dry->purify product Final Product purify->product

Caption: Workflow for amide coupling with this compound.

References

  • ChemicalBook. (2025). 6-Aminoquinoline.
  • Beaulieu, F., et al. (2010). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(5), 1539-1543.
  • Wang, Y., et al. (2022). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. Molecules, 27(19), 6529.
  • Sun, X., et al. (2013). Prediction of the solubility of 6APA in aqueous phase and optimum control scheme for batch crystallization process through pH variation. Chinese Journal of Chemical Engineering, 21(1), 74-80.
  • Chang, T. S., et al. (2024). In silico-guided synthesis of a new, highly soluble, and anti-melanoma flavone glucoside: Skullcapflavone II-6'-O-β-glucoside. Biotechnology and Applied Biochemistry.
  • Gudipati, R., et al. (2022). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. Molecules, 27(15), 4991.
  • Abdel-Maksoud, M. S., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 25(11), 2533.
  • PubChem. (n.d.). 6-Aminoquinoline.
  • Li, Z., et al. (2019). Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. Bioorganic & Medicinal Chemistry, 27(16), 3634-3642.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
  • Chemistry LibreTexts. (2024). Properties of amines.
  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6,6'-Biquinoline in Common Organic Solvents.
  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents.
  • Chemistry LibreTexts. (2025). Basicity of Amines.
  • Ferreira, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • Dr. Ramidi Prasad Reddy. (2024). Basicity of Aromatic Amines.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • N/A. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • University of Wisconsin-Madison. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).
  • Li, H., et al. (2012). Solubility of Podophyllotoxin in Six Organic Solvents from (283.2 to 323.2) K.
  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 104(6), 2049-2056.

Sources

Navigating the Labyrinth: A Technical Guide to the Workup of Reactions Containing 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 11, 2026 – In the intricate world of synthetic chemistry, the successful execution of a reaction is only half the battle. The subsequent workup and purification of the desired product often present a unique set of challenges, particularly when dealing with compounds possessing specific physicochemical properties. This technical support guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the workup procedures for reactions involving 6-aminomethylquinoline. Drawing upon established chemical principles and field-proven insights, this document aims to be an authoritative resource for navigating the complexities of isolating and purifying products containing this versatile building block.

Understanding the Key Player: Physicochemical Properties of this compound

A successful workup strategy hinges on a thorough understanding of the properties of the molecules involved. This compound (C₁₀H₁₀N₂) is a bifunctional molecule featuring a basic quinoline ring system and a primary aminomethyl group. These functionalities dictate its behavior in different chemical environments.

PropertyPredicted Value/InformationImplication for Workup
Molecular Weight 158.20 g/mol Standard for a small organic molecule.
pKa (Conjugate Acid) Quinoline Nitrogen: ~4.9, Aminomethyl Nitrogen: ~9.5The aminomethyl group is significantly more basic. This allows for selective protonation and extraction. At neutral pH, the compound will be protonated.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and DMSO. Moderately soluble in dichloromethane and ethyl acetate. Insoluble in nonpolar solvents like hexanes.The choice of extraction solvent is critical. The use of brine can decrease its solubility in the aqueous layer during extraction.

The Cornerstone of Purification: Acid-Base Extraction

The presence of the basic aminomethyl group makes acid-base extraction the most powerful tool for separating this compound and its derivatives from neutral or acidic impurities.

Core Principle:

By treating the organic reaction mixture with an aqueous acid solution, the basic this compound will be protonated, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer will regenerate the neutral, organic-soluble amine, which can then be back-extracted into an organic solvent.

G cluster_0 Initial Reaction Mixture (Organic Solvent) cluster_1 Acidic Extraction cluster_2 Basification & Back-Extraction Reaction_Mixture Crude Reaction Mixture (this compound derivative, neutral/acidic impurities) Add_Acid Add Aqueous Acid (e.g., 1M HCl) Reaction_Mixture->Add_Acid Separatory_Funnel_1 Separatory Funnel Add_Acid->Separatory_Funnel_1 Organic_Layer_1 Organic Layer (Neutral/Acidic Impurities) Separatory_Funnel_1->Organic_Layer_1 Separate Aqueous_Layer_1 Aqueous Layer (Protonated this compound derivative) Separatory_Funnel_1->Aqueous_Layer_1 Separate Add_Base Add Aqueous Base (e.g., 2M NaOH) to pH > 10 Aqueous_Layer_1->Add_Base Separatory_Funnel_2 Separatory Funnel Add_Base->Separatory_Funnel_2 Aqueous_Layer_2 Aqueous Layer (Inorganic Salts) Separatory_Funnel_2->Aqueous_Layer_2 Separate Organic_Layer_2 Organic Layer (Purified this compound derivative) Separatory_Funnel_2->Organic_Layer_2 Separate Drying_Concentration Purified Product Organic_Layer_2->Drying_Concentration Dry & Concentrate

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during the workup of reactions containing this compound.

Issue 1: Persistent Emulsions During Extraction

Question: I am observing a persistent emulsion at the interface of my organic and aqueous layers during the acid-base extraction. How can I resolve this?

Answer: Emulsion formation is a common problem, especially when dealing with basic compounds and certain solvents. Here are several strategies to break an emulsion:

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[1]

  • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can help to break it up by removing particulate matter that may be stabilizing the emulsion.[2][3]

  • Solvent Modification: If emulsions are a persistent problem with a particular solvent system (e.g., dichloromethane), consider switching to a less prone solvent like ethyl acetate or tert-butyl methyl ether for the extraction.

Issue 2: Product is Lost or has Low Recovery After Acid-Base Extraction

Question: My yield is very low after performing an acid-base extraction. Where could my product have gone?

Answer: Low recovery can be attributed to several factors:

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) during the base wash to ensure complete transfer of your compound between the layers. Use pH paper to check the aqueous layer.

  • Insufficient Extractions: A single extraction is often not enough to transfer the entire product. Perform at least two to three extractions with the aqueous acid and the back-extraction with the organic solvent.

  • Product Solubility in the Aqueous Layer: Even in its neutral form, this compound may have some residual solubility in the aqueous layer. Washing the combined organic layers with brine can help to "salt out" the product into the organic phase.

  • Premature Precipitation: If your product is a solid, it might precipitate out of the aqueous layer upon basification. If this happens, you can either filter the solid directly or add more organic solvent to dissolve it for extraction.

Issue 3: Removal of Palladium Catalysts from Cross-Coupling Reactions

Question: I have performed a Suzuki or Buchwald-Hartwig coupling reaction and am struggling to remove the residual palladium catalyst from my this compound derivative.

Answer: Palladium catalysts can be notoriously difficult to remove completely. Here are several effective methods:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This will remove the heterogeneous palladium on carbon and some precipitated palladium black.[3]

  • Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of a chelating agent like thiourea or a solution of sodium sulfide can help to precipitate palladium salts, which can then be filtered off.

  • Scavenger Resins: The most effective method for removing trace amounts of palladium is often the use of scavenger resins. These are solid-supported materials with functional groups that have a high affinity for palladium.[2][3][4][5][6]

    • Thiol-based scavengers (e.g., SiliaMetS® Thiol): Effective for a variety of palladium species.[6]

    • Trimercaptotriazine (TMT)-functionalized resins: Highly effective for palladium removal.[3]

G Reaction_Mixture Crude Reaction Mixture (Containing Palladium Catalyst) Filtration Filter through Celite® Reaction_Mixture->Filtration Aqueous_Wash Aqueous Wash (Optional, e.g., with Thiourea solution) Filtration->Aqueous_Wash Scavenger_Resin Treat with Scavenger Resin (e.g., Thiol or TMT resin) Aqueous_Wash->Scavenger_Resin Purified_Product Purified Product Scavenger_Resin->Purified_Product

Specific Reaction Workup Protocols

Reductive Amination with Sodium Triacetoxyborohydride

Reaction: Aldehyde/Ketone + this compound → Secondary/Tertiary Amine

Step-by-Step Workup Protocol:

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as gas evolution (CO₂) may occur.[7][8][9][10]

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the basic product from streaking on the column.

Amide Coupling with HATU

Reaction: Carboxylic Acid + this compound → Amide

Step-by-Step Workup Protocol:

  • Aqueous Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[2] The acid wash removes unreacted amine and the base wash removes unreacted carboxylic acid and HOBt/HOAt byproducts.

  • Removal of Urea Byproduct: The tetramethylurea byproduct from HATU can sometimes be difficult to remove. Multiple washes with 1M HCl and water are often effective.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Conclusion

The successful workup of reactions containing this compound is readily achievable with a systematic approach grounded in the fundamental principles of acid-base chemistry. By understanding the properties of this versatile building block and anticipating potential challenges such as emulsion formation and catalyst removal, researchers can confidently and efficiently isolate their desired products in high purity. This guide provides a robust framework for developing and troubleshooting workup procedures, ultimately contributing to the streamlined advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Biotage. (n.d.). Biotage® MP-TMT | Palladium scavenger. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination Bicarbonate Quench: Gas Evolving Waste Stream Near Miss Investigation. Retrieved from [Link]

  • Aapptec. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Retrieved from [Link]

  • Scribd. (n.d.). Quick Guide to Flash Column Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. Retrieved from [Link]

  • Grokipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Extraction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]

  • Scribd. (n.d.). Acid-Base Extraction of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). New Quinoline Derivatives via Suzuki Coupling Reactions. Retrieved from [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 2). Reductive Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). First-principles calculation of pKa for cocaine, nicotine, neurotransmitters, and anilines in aqueous solution. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • MDPI. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Retrieved from [Link]

  • IJSRP. (n.d.). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Products of the reductive amination of 16 with 2‐aminomackinazolinone (6). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Reductive Amination of Aldehydes with a Primary Amine and 2-Picoline Borane (pic-BH 3 ). Retrieved from [Link]

  • ResearchGate. (n.d.). Measurement and correlation of liquid–liquid equilibria for water + ethanol + mixed solvents (dichloromethane or chloroform + diethyl ether) at T = 293.15 K. Retrieved from [Link]

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Technical Support Center: Dealing with Impurities in Commercial 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Aminomethylquinoline. This document is intended for researchers, scientists, and drug development professionals who are utilizing this reagent in their experimental workflows. As a key building block and chemical intermediate, the purity of this compound is paramount to achieving reliable and reproducible results. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols to identify and remove common impurities.

Frequently Asked Questions (FAQs)

Q1: I've purchased this compound with a stated purity of 95%. What are the likely identities of the remaining 5%?

A1: While the exact impurity profile can vary between manufacturing batches and suppliers, the most common impurities in commercial this compound arise from its synthesis and subsequent degradation. A primary industrial synthesis route is the chemical reduction of 6-cyanoquinoline. Therefore, the most probable impurities are:

  • 6-Cyanoquinoline: Unreacted starting material from the synthesis.

  • 6-Formylquinoline: An oxidation product of this compound. The primary amine is susceptible to oxidation, which can form an intermediate imine that is subsequently hydrolyzed to the corresponding aldehyde.

  • Polymeric byproducts: Over-reduction or side reactions during the synthesis can sometimes lead to small amounts of oligomeric or polymeric materials.

  • Moisture and residual solvents: Depending on the final purification and drying steps, trace amounts of water or organic solvents may be present.

Q2: How should I properly store this compound to prevent degradation?

A2: this compound, like many primary benzylamine derivatives, is susceptible to degradation over time, primarily through oxidation and reaction with atmospheric carbon dioxide. To ensure its long-term stability, it should be stored under the following conditions:

  • Temperature: Store in a freezer at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place. Aromatic compounds can be sensitive to photodegradation.[1]

  • Container: Ensure the container is tightly sealed to prevent moisture ingress and reaction with CO2.

Q3: My reaction using this compound is giving unexpected side products or low yields. Could impurities be the cause?

A3: Absolutely. The primary amine functionality of this compound is its most reactive site in many applications (e.g., amide bond formation, reductive amination). The presence of impurities can lead to several issues:

  • 6-Cyanoquinoline (Nitrile Impurity): Being largely unreactive under conditions typical for amine chemistry, this impurity will not directly form side products. However, its presence effectively lowers the molar equivalence of your active reagent, leading to incomplete reactions and lower yields.

  • 6-Formylquinoline (Aldehyde Impurity): This is a highly problematic impurity. Aldehydes can react with primary amines to form imines, consuming your starting material and introducing unwanted byproducts into your reaction mixture. In the context of a reaction where you are trying to couple the amine, this impurity can significantly complicate purification and reduce the yield of your desired product.

Troubleshooting Guide: Impurity Identification and Removal

This section provides a systematic approach to identifying and removing the key impurities from your this compound reagent.

Problem: My analytical data (NMR, LC-MS) of the starting material or reaction mixture shows unexpected peaks.

Likely Cause: Presence of significant levels of 6-cyanoquinoline or 6-formylquinoline.

Solution: First, confirm the identity of the impurities using a reliable analytical method. Then, purify the reagent using one of the protocols below before use in your synthesis.

Workflow for Impurity Identification and Purification

The following diagram illustrates the logical flow from identifying a purity issue to obtaining a purified product.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification cluster_2 Phase 3: Validation Start Suspected Impurity in This compound HPLC_Analysis Perform HPLC Analysis (Protocol 1) Start->HPLC_Analysis Decision Impurity Peak(s) Detected? HPLC_Analysis->Decision Purification_Choice Choose Purification Method Decision->Purification_Choice Yes End Purified this compound Ready for Use Decision->End No (<0.5% Area) Recrystallization Recrystallization as Hydrochloride Salt (Protocol 2) Purification_Choice->Recrystallization For larger scale, crystalline solid Chromatography Column Chromatography (Protocol 3) Purification_Choice->Chromatography For smaller scale, higher purity Final_Analysis Re-analyze Purified Product (Protocol 1) Recrystallization->Final_Analysis Chromatography->Final_Analysis Final_Analysis->End

Caption: Troubleshooting workflow for this compound.

Protocol 1: Analytical HPLC Method for Purity Assessment

This reversed-phase HPLC method is designed to separate the polar this compound from the less polar 6-formylquinoline and 6-cyanoquinoline impurities.

Objective: To quantify the purity of this compound and identify the presence of key impurities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation 1 mg/mL in 50:50 Acetonitrile/Water

Step-by-Step Methodology:

  • System Preparation: Set up the HPLC system with the specified column and mobile phases. Equilibrate the column with the initial mobile phase composition (5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1.0 mL of a 50:50 mixture of acetonitrile and water. Vortex and sonicate briefly to ensure complete dissolution.

  • Injection and Analysis: Inject 5 µL of the sample solution and run the gradient method.

  • Data Interpretation:

    • The highly polar this compound will elute earliest.

    • 6-Formylquinoline, being less polar, will have a longer retention time.

    • 6-Cyanoquinoline, typically the least polar of the three, will elute last.

    • Calculate the area percentage of each peak to determine the relative purity of the sample. For accurate quantification, calibration curves with pure standards should be used.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

This method leverages the high crystallinity of amine salts to effectively remove non-basic impurities like nitriles and aldehydes. Recrystallization is a powerful technique for purifying solid compounds.[2][3][4][5]

Objective: To purify gram-scale quantities of this compound by converting it to its hydrochloride salt, recrystallizing, and then liberating the free amine.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Isolation & Liberation A Dissolve impure amine in Isopropanol (IPA) B Add conc. HCl dropwise (formation of white ppt) A->B C Heat to reflux (re-dissolve) B->C D Cool slowly to RT, then ice bath C->D E Filter crystals (vacuum filtration) D->E F Dissolve pure salt in H2O, basify with NaOH E->F G Extract with DCM, dry & evaporate F->G H Pure this compound G->H

Caption: Recrystallization purification workflow.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve the impure this compound (e.g., 5.0 g) in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol (approx. 20-30 mL) in an Erlenmeyer flask.

    • While stirring, add concentrated hydrochloric acid (HCl) dropwise. The hydrochloride salt will precipitate as a white solid. Continue adding HCl until no further precipitation is observed.

  • Recrystallization:

    • Gently heat the mixture to reflux. If the solid does not completely dissolve, add more of the alcohol solvent dropwise until a clear solution is obtained at the boiling point. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[4]

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[4]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of the Pure Salt:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent (the same alcohol used for recrystallization) to remove any residual soluble impurities.

    • Dry the purified this compound hydrochloride salt under vacuum.

  • Liberation of the Free Amine:

    • Dissolve the dried hydrochloride salt in water.

    • Cool the aqueous solution in an ice bath and slowly add a 2M sodium hydroxide (NaOH) solution with stirring until the pH is >12.

    • Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Column Chromatography

For smaller scales or when very high purity is required, column chromatography is an excellent option. Using an amine-functionalized silica gel can prevent the peak tailing commonly observed when running basic compounds on standard silica.[6]

Objective: To separate this compound from its less polar impurities using flash column chromatography.

ParameterCondition
Stationary Phase Amine-functionalized silica gel (e.g., Biotage® KP-NH) or standard silica gel
Mobile Phase (Eluent) Gradient of Ethyl Acetate (EtOAc) in Hexanes. e.g., 0% to 100% EtOAc.
Alternative Eluent (for standard silica) Dichloromethane (DCM) with 0-10% Methanol (MeOH) and a 0.5% triethylamine (TEA) modifier.
Loading Technique Dry loading is preferred.

Step-by-Step Methodology:

  • Column Packing: Pack a flash chromatography column with the chosen stationary phase. Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexanes).

  • Sample Preparation (Dry Loading):

    • Dissolve the impure this compound (e.g., 250 mg) in a minimal amount of a volatile solvent like DCM or methanol.

    • Add a small amount of silica gel (approx. 1-2 g) to the solution and concentrate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin the elution with the low-polarity mobile phase. The less polar impurities (6-cyanoquinoline and 6-formylquinoline) will elute from the column first.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate or methanol/TEA.

    • The highly polar this compound will elute at higher solvent polarity.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the run and analyze them by Thin Layer Chromatography (TLC) or HPLC (using Protocol 1) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

By following these analytical and purification protocols, researchers can ensure the integrity of their this compound reagent, leading to more reliable and successful experimental outcomes.

References

  • Mitch, W. A., & Plumlee, M. H. (2010). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic degradation pathway of benzylamine as described in literature... Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • GTL. (2014). Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. NREL. Retrieved from [Link]

  • ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Chen, X., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Organic Chemistry Portal. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

Sources

Technical Support Center: 6-Aminomethylquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-aminomethylquinoline-assisted cross-coupling reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve common issues encountered during these powerful C-H activation/cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common visual indicators of catalyst deactivation during my 6-AMQ cross-coupling reaction?

A1: Several visual cues can suggest that your catalyst is deactivating. A primary indicator is the reaction mixture changing color from the expected dark, homogeneous solution to a suspension containing black or dark brown precipitates. This often signals the formation of palladium black (Pd(0) nanoparticles), a common deactivation product. Another sign is the reaction stalling, where you observe incomplete conversion of your starting materials by TLC or LC-MS analysis, even after extended reaction times.

Q2: My reaction starts well but then stalls. What are the likely causes related to the this compound directing group?

A2: While the this compound (6-AMQ) directing group is highly effective, it can also contribute to catalyst deactivation under certain conditions. One potential issue is the formation of off-cycle catalyst complexes. The bidentate nature of the 6-AMQ directing group, which is crucial for the desired C-H activation, can sometimes lead to the formation of stable, catalytically inactive palladium complexes, especially if the substrate concentration is too high or if certain impurities are present. Another possibility is the slow degradation of the directing group itself under harsh reaction conditions (e.g., high temperatures), which can release species that poison the catalyst.

Q3: I suspect ligand degradation is deactivating my catalyst. How can I confirm this and what can be done to prevent it?

A3: Ligand degradation is a common deactivation pathway in many cross-coupling reactions. To investigate this, you can analyze the crude reaction mixture by techniques like NMR or LC-MS to look for characteristic signals of decomposed ligand fragments.

Prevention Strategies:

  • Lower Reaction Temperature: Often, ligand degradation is temperature-dependent. Running the reaction at the lowest effective temperature can significantly reduce the rate of decomposition.

  • Use a More Robust Ligand: If the standard ligand is proving to be unstable, consider screening alternative ligands known for their higher thermal stability.

  • Degas Thoroughly: Oxygen can accelerate the degradation of many phosphine-based ligands. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere.

Troubleshooting Guide: Catalyst Deactivation

This section provides a structured approach to troubleshooting common issues related to catalyst deactivation in this compound cross-coupling reactions.

Issue 1: Low to No Product Formation

If you are observing little to no formation of your desired product, it is crucial to systematically investigate the potential causes.

Troubleshooting Protocol:

  • Verify Catalyst Activity: Before troubleshooting the main reaction, confirm the activity of your palladium catalyst with a reliable test reaction. This will help you rule out issues with the catalyst batch itself.

  • Check Reagent Purity: Impurities in your starting materials, solvents, or base can act as catalyst poisons. Ensure all reagents are of high purity and solvents are anhydrous.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions for your specific substrate.

Potential Deactivation Pathways and Solutions:

Potential Cause Diagnostic Observation Proposed Solution
Palladium Black Formation Black precipitate in the reaction mixture.Add a stabilizing ligand, such as a bulky phosphine or N-heterocyclic carbene (NHC) ligand, to prevent nanoparticle aggregation.
Oxidative Addition Failure Starting materials remain unreacted.Ensure your aryl halide is sufficiently reactive. Consider switching to a more reactive halide (e.g., from -Cl to -Br or -I).
Reductive Elimination Failure Accumulation of a Pd(II) intermediate.The addition of a suitable additive, such as a silver salt, can sometimes promote the reductive elimination step.
Issue 2: Reaction Stalls After Initial Conversion

A reaction that starts efficiently but then stops before completion often points to a gradual deactivation of the catalyst.

Workflow for Diagnosing a Stalled Reaction:

Caption: Workflow for diagnosing a stalled reaction.

Experimental Protocols

Protocol 1: Catalyst Activity Test

This protocol describes a simple test reaction to confirm the activity of your palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Iodobenzene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%), iodobenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add anhydrous toluene to achieve a 0.1 M concentration of iodobenzene.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS. A high conversion to biphenyl within a few hours indicates an active catalyst.

Protocol 2: Analysis of Catalyst Deactivation by NMR

This protocol can help identify the formation of inactive catalyst species.

Procedure:

  • Carefully take an aliquot of the reaction mixture under an inert atmosphere.

  • Quench the reaction by adding a small amount of a suitable quenching agent (e.g., water or a mild acid).

  • Filter the mixture through a short plug of silica gel to remove solid impurities.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H and ³¹P NMR spectrum. The appearance of new signals in the ³¹P NMR spectrum may indicate the formation of new phosphorus-containing species resulting from ligand degradation or the formation of off-cycle catalyst complexes.

Mechanistic Insights into Deactivation

Understanding the potential pathways for catalyst deactivation is key to developing robust reaction conditions.

Proposed Deactivation Pathway:

Deactivation_Pathway Active_Catalyst Active Pd(II) Catalyst Substrate_Complex Pd(II)-Substrate Complex Active_Catalyst->Substrate_Complex Coordination Deactivated_Species Inactive Pd(0) (Palladium Black) Active_Catalyst->Deactivated_Species Decomposition Product Desired Product Substrate_Complex->Product Reductive Elimination Off_Cycle Off-Cycle Pd(II) Complex Substrate_Complex->Off_Cycle Side Reaction Product->Active_Catalyst Regeneration (Oxidative Addition)

Caption: Potential catalyst deactivation pathways.

References

  • Title: Mechanisms of Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions: A Theoretical Perspective Source: Accounts of Chemical Research URL: [Link]

  • Title: Formation of Palladium(0) Nanoparticles in Heck and Suzuki-Miyaura Cross-Coupling Reactions Source: The Journal of Organic Chemistry URL: [Link]

Technical Support Center: Optimizing Reaction Temperature for 6-Aminomethylquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 6-Aminomethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most critical parameters in their synthesis workflows: reaction temperature. The following question-and-answer guide moves beyond simple protocols to explain the causal relationships behind experimental outcomes, ensuring you can make informed, effective decisions in the laboratory.

Section 1: Foundational Concepts & Initial Observations

Q1: What are the primary reactive sites on this compound, and how does temperature influence their reactivity?

Answer: this compound possesses two primary sites for functionalization: the primary aliphatic amine (-CH₂NH₂) and the quinoline aromatic ring system.

  • The Primary Amine: This is the more nucleophilic and generally more reactive site, especially for reactions like N-acylation (amide bond formation), N-alkylation, and reductive amination. The reactivity of this amine is highly dependent on temperature. Following the principles of reaction kinetics, increasing temperature generally increases the rate of reaction. However, this is not always beneficial, as excessive heat can lead to side reactions or degradation of thermally sensitive reagents.[1][2][3][4][5]

  • The Quinoline Ring: This aromatic system is significantly less reactive than the primary amine. Functionalization typically requires harsher conditions, such as high temperatures and the use of transition-metal catalysts for C-H activation or electrophilic aromatic substitution.[6][7][8][9][10] For these reactions, temperature is often a necessary tool to overcome the high activation energy but must be carefully controlled to prevent decomposition of the starting material.[6][11]

The key challenge is achieving chemoselectivity. At moderate temperatures, most reactions will selectively occur at the primary amine. At much higher temperatures, competitive reactions on the quinoline ring or decomposition may occur.

Q2: My reaction is showing low yield and multiple spots on my Thin-Layer Chromatography (TLC) plate. What are the initial signs that my temperature is not optimized?

Answer: Your TLC or LC-MS analysis provides critical clues. Here’s how to interpret them in the context of reaction temperature:

  • Symptom 1: Unreacted Starting Material (Low Conversion)

    • Indication: The reaction temperature may be too low. The system lacks sufficient kinetic energy to overcome the activation barrier.

    • Causality: For many common reactions, such as amide couplings or reductive aminations, room temperature may not be sufficient, especially with sterically hindered substrates.[12][13][14] Some reductive aminations, for instance, do not proceed at room temperature and require heating to drive the formation of the desired primary amine from the imine intermediate.[15]

  • Symptom 2: Multiple Product Spots (Low Selectivity)

    • Indication: The reaction temperature is likely too high.

    • Causality: Elevated temperatures can provide enough energy to activate undesired reaction pathways. This can manifest as:

      • Side-Product Formation: Degradation of coupling reagents is a common issue.[1][4] For instance, many peptide coupling reagents used for amide bond formation are thermally labile.[1][2][3][4][5]

      • Decomposition: A streak or "smear" on the TLC plate originating from the baseline often indicates decomposition of starting materials, reagents, or the product itself. Quinoline scaffolds, while generally robust, can degrade under harsh thermal conditions.[11][16]

      • Racemization: In chiral systems, high temperatures can promote the loss of stereochemical integrity.[12]

  • Symptom 3: A Major Byproduct Spot with Minor Product

    • Indication: A specific, temperature-dependent side reaction is dominating.

    • Causality: This could be due to over-alkylation (formation of a tertiary amine during N-alkylation) or the reaction of your amine with the solvent at high temperatures.

A logical first step is to run the reaction at a lower temperature (e.g., 0 °C or room temperature) and a slightly elevated temperature (e.g., 40-50 °C) in parallel to observe the effect on the product profile.

Section 2: Troubleshooting Specific Functionalization Reactions

Q3: My amide coupling (N-acylation) with this compound is sluggish. Should I simply increase the temperature?

Answer: While cautiously increasing the temperature is a valid strategy, it should not be the default solution. Many amide coupling reactions are run at room temperature or slightly above.[17] Before increasing the heat, consider the following:

  • Reagent Stability: Many common uronium- or phosphonium-based coupling reagents (e.g., HATU, HBTU) and additives (e.g., HOBt) are thermally sensitive and can decompose at elevated temperatures, leading to lower yields.[1][2][3][4][5] A comprehensive study on the thermal stability of 45 common peptide coupling reagents provides a valuable guide for selecting more robust options if higher temperatures are necessary.[1]

  • Activation Issues: A sluggish reaction is often due to inefficient carboxylic acid activation or protonation of the amine, rendering it non-nucleophilic.[12] Ensure your base (e.g., DIPEA, Et₃N) is appropriate and used in sufficient quantity to neutralize any acid salts and the acid generated during the reaction.

  • Alternative Activation: For particularly difficult couplings, especially with electron-deficient amines or sterically hindered substrates, standard methods may fail even with heat.[13][14] An alternative is to convert the carboxylic acid to a more reactive acyl fluoride in situ, which can then react with the amine at elevated temperatures.[14][18]

Troubleshooting Protocol: Sluggish Amide Coupling

  • Verify Reagents: Confirm the quality and dryness of your coupling reagent, amine, acid, and solvent. Water can hydrolyze the activated intermediate.[12]

  • Optimize Base: Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.

  • Moderate Temperature Increase: Incrementally increase the temperature to 40-50 °C and monitor the reaction by TLC or LC-MS.

  • Switch Coupling Reagent: If the reaction is still slow, consider a more thermally stable coupling reagent or switch to a different activation method, such as forming an acyl chloride with SOCl₂ or (COCl)₂.[19][20]

Reaction TypeReagents/Catalyst ExampleRecommended Starting Temperature (°C)Key Considerations & Potential Issues
N-Acylation HATU, HOBt, EDC, DIPEA0 to 25 °CReagent decomposition at high temperatures.[1][4] Racemization of chiral acids.
N-Alkylation Alkyl halide, K₂CO₃25 to 60 °COver-alkylation (di-alkylation) at higher temperatures.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃25 to 75 °CImine formation can be slow at RT; some reactions require heat to proceed.[15] Reductant stability.
Buchwald-Hartwig Amination Aryl halide, Pd catalyst, Ligand80 to 110 °CCatalyst deactivation, ligand decomposition. Temperature is critical for catalytic cycle efficiency.[21][22][23]
C-H Functionalization Aryl halide, Pd(OAc)₂, Ag₂CO₃100 to 180 °CSubstrate decomposition. High temperatures are often required for C-H activation on the quinoline ring.[6][8]
Q4: I am attempting a reductive amination that is incomplete at room temperature. How high can I safely raise the temperature?

Answer: Reductive amination is a two-step process: (1) formation of an imine/enamine intermediate, and (2) reduction of that intermediate. Temperature affects both steps.

  • Imine Formation: This step is often the rate-limiting one and can be accelerated by moderate heating (e.g., 40-75 °C).[15] The removal of water formed during this step can also drive the reaction forward.

  • Reductant Stability: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is common for its mildness but may be less effective at low temperatures. More robust reductants like sodium cyanoborohydride (NaBH₃CN) might be considered, but with appropriate safety precautions. While some iron-catalyzed reductive aminations are run at temperatures as high as 140-150 °C[24], and others over heterogeneous catalysts at up to 190 °C[25], these conditions are highly system-dependent and may not be suitable for complex molecules.

Troubleshooting Protocol: Incomplete Reductive Amination

  • Stepwise Temperature Increase: Gradually increase the reaction temperature to 50 °C and monitor for product formation. If the reaction proceeds, this may be the optimal temperature.

  • Consider a Two-Step Procedure: First, form the imine by heating the aldehyde/ketone and this compound together in a solvent like toluene with a Dean-Stark trap to remove water. After cooling, add the reducing agent. This separates the temperature requirements of the two steps.

  • Biocatalytic Alternative: For certain substrates, thermotolerant fungal reductive aminases can catalyze the synthesis of primary amines with high conversion and excellent enantiomeric excess, offering a milder, alternative approach.[26]

Q5: High temperatures are required for my C-H functionalization on the quinoline ring, but the yield is poor. What is the likely issue?

Answer: C-H functionalization reactions on heteroaromatic rings like quinoline often require high temperatures (100-180 °C) to facilitate the C-H bond cleavage step.[6][8] However, poor yields at these temperatures suggest a competition between the desired reaction and thermal degradation.

  • Catalyst and Ligand Stability: The palladium, rhodium, or iridium catalysts and their associated ligands used in these reactions can decompose at very high temperatures, leading to catalyst deactivation.[8][10]

  • Substrate Stability: this compound itself may degrade. A Thermogravimetric Analysis (TGA) could determine the decomposition onset temperature of your starting material, providing an upper limit for your reaction temperature.[16][27]

  • Reaction Time: Prolonged heating, even at a seemingly acceptable temperature, can lead to cumulative degradation. Microwave-assisted synthesis can sometimes provide the necessary energy over a much shorter reaction time, minimizing byproduct formation.[6][21]

Optimization Strategy:

  • Fix Temperature, Vary Time: Run the reaction at the lowest temperature that gives any conversion (e.g., 120 °C) and monitor it over a time course (e.g., 2, 6, 12, 24 hours) to find the point of maximum yield before degradation becomes significant.

  • Screen Ligands/Additives: The choice of ligand and additives (e.g., silver salts) can dramatically influence the required temperature and regioselectivity.[6] A ligand screen may identify a more active catalytic system that operates efficiently at a lower temperature.

Section 3: Advanced Tools & Methodologies

Q6: How can I systematically identify the optimal reaction temperature instead of relying on trial and error?

Answer: A Design of Experiments (DoE) approach is the most systematic method.[28] Instead of changing one variable at a time, DoE allows you to efficiently explore the effects of multiple variables (e.g., temperature, concentration, catalyst loading) and their interactions.

For temperature specifically, a simple screening protocol can be highly effective:

Experimental Protocol: Temperature Screening

  • Setup: Prepare 4-6 identical reactions in parallel using a multi-well reaction block with independent temperature control and stirring.

  • Temperature Gradient: Set a logical temperature gradient across the wells. For a new reaction, a broad range like 40 °C, 60 °C, 80 °C, and 100 °C is a good starting point.

  • Time Point Sampling: At set time intervals (e.g., 1h, 4h, 16h), take a small, quenched aliquot from each reaction.

  • Analysis: Analyze all aliquots by LC-MS or quantitative NMR to determine the yield of the desired product and the formation of key byproducts at each temperature and time point.

  • Interpretation: Plot yield vs. temperature to identify the optimal range where the product formation rate is high and byproduct formation is minimal.

This methodical approach provides a clear, data-driven basis for selecting the optimal temperature, moving beyond intuition and saving significant time and resources.

Q7: What are the best analytical techniques to monitor my reaction and diagnose temperature-related problems in real-time?

Answer: While TLC and LC-MS are standard for reaction monitoring, more advanced techniques can provide deeper mechanistic insight.

  • In-situ FTIR/Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and key intermediates in real-time without sampling. For example, in-situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) can be used to observe the formation and consumption of specific amine species on a solid surface.[29]

  • NMR Spectroscopy: For slower reactions, taking timed samples for ¹H NMR analysis can provide quantitative data on conversion and the formation of byproducts.[30]

  • Mass Spectrometry: Techniques like Pressurized Sample Infusion Mass Spectrometry (PSI-ESI-MS) can monitor catalytic intermediates in real-time, helping to understand how temperature affects each step of a catalytic cycle, such as in a Buchwald-Hartwig amination.[30]

Visual Workflow Guides

Below are diagrams illustrating logical workflows for troubleshooting and optimization.

Diagram 1: General Troubleshooting Workflow for Temperature Optimization

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Action cluster_3 Verification Start Reaction Outcome Unsatisfactory (Low Yield / Impure) TLC_Analysis Analyze by TLC / LC-MS Start->TLC_Analysis Decision Dominant Observation? TLC_Analysis->Decision Low_Conversion High Starting Material (Low Conversion) Decision->Low_Conversion Yes Side_Products Multiple Byproducts (Low Selectivity) Decision->Side_Products No, Mixed Decomposition Baseline Streaking (Decomposition) Decision->Decomposition Yes, Degradation Increase_T Hypothesis: Temp too Low Action: Increase Temp Incrementally (e.g., RT -> 50°C) Low_Conversion->Increase_T Decrease_T Hypothesis: Temp too High Action: Decrease Temp (e.g., 80°C -> 50°C) Side_Products->Decrease_T Decomposition->Decrease_T Check_Reagents Hypothesis: Reagent Instability Action: Verify Reagent Stability or Change Reagents Decomposition->Check_Reagents Re_Analyze Re-run and Analyze Increase_T->Re_Analyze Decrease_T->Re_Analyze Check_Reagents->Re_Analyze Success Problem Solved Re_Analyze->Success

Caption: A workflow for diagnosing and correcting non-optimal reaction temperatures.

Diagram 2: Decision Logic for Amide Coupling Optimization

G Start Sluggish Amide Coupling at RT Q1 Are coupling reagents thermally stable? Start->Q1 A1_Yes Yes (e.g., Acyl Fluoride method) Q1->A1_Yes Yes A1_No No (e.g., HATU, HBTU) Q1->A1_No No Action_Heat Action: Increase Temp to 40-60°C. Monitor for improvement. A1_Yes->Action_Heat Action_Change Action: Do NOT heat. Change to more robust coupling agent or use acyl chloride. A1_No->Action_Change Q2 Did yield improve without new byproducts? Action_Heat->Q2 Failure Re-evaluate: Consider solvent, base, or steric hindrance. Action_Change->Failure If still fails Success Optimal Temp Found Q2->Success Yes Q2->Failure No

Caption: Decision tree for optimizing a sluggish amide coupling reaction.

References

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  • Sperry, J. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Semantic Scholar. [Link]

  • Sperry, J. B., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. CoLab. [Link]

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  • MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • ResearchGate. (2010). Development of colorimetric analytical methods to monitor quaternary amine grafted surfaces. [Link]

  • Royal Society of Chemistry. (2022). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]

  • ACS Publications. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]

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  • Purdue University. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. [Link]

  • ResearchGate. (2019). Temperature-Scanning Reaction Protocol Offers Insight Into Activation Parameters in the Buchwald-Hartwig Pd-Catalyzed Amination of Aryl Halides. [Link]

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  • ACS Publications. (2023). Amine-Functionalized Porous Carbon for Efficient Adsorption of Propylene Oxide. ACS Omega. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

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  • National Institutes of Health. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • ResearchGate. (2011). Exploring reversible reactions between CO2 and amines. [Link]

  • ACS Publications. (2023). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Inorganic Chemistry. [Link]

  • MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. International Journal of Molecular Sciences. [Link]

  • Der Pharma Chemica. (n.d.). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

Sources

choice of base for reactions with 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Aminomethylquinoline

Frequently Asked Questions (FAQs)

Section 1: Foundational Chemistry

Question: What are the key reactive sites on this compound and how does this affect base selection?

Answer: this compound possesses two primary sites of basicity: the exocyclic primary amine (-CH₂NH₂) and the endocyclic quinoline ring nitrogen. These two sites have distinct chemical properties that dictate their reactivity.

  • Aliphatic Primary Amine: The aminomethyl group is the more basic of the two sites. Its pKa (of the conjugate acid, -CH₂NH₃⁺) is analogous to a typical primary alkylamine, estimated to be around 9-10.[1] This site is the primary nucleophile in most reactions, such as acylations, alkylations, and reductive aminations.

  • Aromatic Quinoline Nitrogen: The nitrogen within the quinoline ring is significantly less basic due to the aromatic system, with a pKa of its conjugate acid around 4.9. Its lone pair of electrons contributes to the aromatic π system, reducing their availability for protonation or reaction.[2]

The crucial difference in basicity means that in most reactions, the primary amine is the intended nucleophile. The choice of base is therefore critical to deprotonate the amine (or its salt form) to generate the free nucleophile, or to scavenge acid generated during the reaction, without promoting unwanted side reactions involving the quinoline ring.

Question: Why can't I just use a generic base like triethylamine (TEA) or pyridine for all my reactions?

Answer: While common amine bases like triethylamine (pKa of conjugate acid ≈ 10.7) or pyridine (pKa ≈ 5.2) are excellent acid scavengers, their suitability is highly context-dependent.

  • Insufficient Basicity: For the primary amine of this compound to act as a potent nucleophile, the base used must be strong enough to deprotonate its conjugate acid (pKa ≈ 9-10). A base like pyridine is too weak to effectively deprotonate the ammonium salt.

  • Nucleophilicity: Tertiary amines like TEA can sometimes act as nucleophiles themselves, leading to undesired quaternization side products, especially with highly reactive electrophiles.

  • Steric Hindrance: The effectiveness of a base can be influenced by steric factors around the reactive site.[3]

  • Reaction-Specific Requirements: Certain reactions, like the Buchwald-Hartwig amination, have specific mechanistic requirements for the base. Strong, non-nucleophilic bases like sodium tert-butoxide are often necessary to facilitate the catalytic cycle by deprotonating the amine complexed to the palladium center.[4][5] Using a weaker base like TEA would be ineffective.

Therefore, a "one-size-fits-all" approach is inefficient and can lead to failed reactions or complex product mixtures.

Section 2: Reaction-Specific Guidance & Troubleshooting

Question: I am performing an N-acylation with an acyl chloride. What is the best base to use and why am I getting low yields?

Answer: For N-acylation with reactive electrophiles like acyl chlorides or anhydrides, the primary goal is to scavenge the HCl or carboxylic acid byproduct generated.

Recommended Bases:

  • Hindered Tertiary Amines: Diisopropylethylamine (DIPEA or Hünig's base) is often superior to triethylamine. Its steric bulk makes it highly non-nucleophilic, preventing it from competing with the this compound for the acyl chloride.

  • Inorganic Carbonates: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and easy to remove during workup. They are generally strong enough to scavenge the generated acid.

Troubleshooting Low Yields:

  • Incomplete Reaction: Your base may be too weak or not sufficiently soluble in the reaction solvent. For instance, if your this compound is in its hydrochloride salt form, you need at least two equivalents of base: one to liberate the free amine and one to scavenge the acid produced.

  • Side Reactions: If using a non-hindered base like TEA, you may be forming an N-acyl-triethylammonium salt, consuming your acylating agent.

  • Starting Material Degradation: The quinoline ring system, while generally stable, can be sensitive to very harsh basic conditions, especially at elevated temperatures.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[5][6] Base selection is paramount for success.

Question: My Buchwald-Hartwig coupling of this compound with an aryl bromide is failing. What base should I be using?

Answer: This reaction typically requires a strong, non-nucleophilic base to facilitate the deprotonation of the amine within the palladium coordination sphere, a key step in the catalytic cycle.[5]

Common Issues & Solutions:

  • Problem: No reaction or only starting materials recovered.

    • Cause: The base is too weak. Carbonates or tertiary amines are generally insufficient for this transformation.

    • Solution: Switch to a strong alkali metal alkoxide. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are the standard choices.[4] Cesium carbonate (Cs₂CO₃) can sometimes be effective, particularly with specific ligand systems.[7]

  • Problem: Significant dehalogenation of the aryl halide is observed.

    • Cause: This side reaction can occur, particularly if the catalytic cycle is stalled. The choice of base, ligand, and solvent are all interconnected.

    • Solution: Screen different bases in conjunction with different phosphine ligands (e.g., X-Phos, XantPhos).[4][7] Sometimes, a slightly weaker but still potent base like potassium phosphate (K₃PO₄) can mitigate this issue.

  • Problem: The reaction is sluggish or requires high temperatures.

    • Cause: The combination of base and ligand may not be optimal for your specific substrates.

    • Solution: The literature suggests that for electron-rich aryl halides, stronger bases are often necessary.[4] Ensure your solvent is anhydrous and appropriately deoxygenated, as both oxygen and water can poison the palladium catalyst.

Data & Protocols

Table 1: Properties of Common Bases for Reactions with this compound
BaseAbbreviationpKa (Conjugate Acid)ClassTypical Use Cases & Comments
TriethylamineTEA, Et₃N~10.7Tertiary AmineAcid scavenger for acylations. Can be nucleophilic.
DiisopropylethylamineDIPEA~11Hindered AminePreferred acid scavenger for acylations; non-nucleophilic.
PyridinePy~5.2Aromatic AmineWeak base; generally unsuitable for deprotonating the amine.
Potassium CarbonateK₂CO₃~10.3 (HCO₃⁻)InorganicHeterogeneous base for acylations and some alkylations.
Cesium CarbonateCs₂CO₃~10.3 (HCO₃⁻)InorganicMore soluble than K₂CO₃; effective in Buchwald-Hartwig.[7]
Sodium tert-butoxideNaOt-Bu~19 (t-BuOH)AlkoxideStrong, non-nucleophilic base. Standard for Buchwald-Hartwig.[4]
Sodium HydrideNaH~36 (H₂)HydrideVery strong, non-nucleophilic. Used for deprotonating less acidic N-H bonds. Use with caution (flammable).

pKa values are approximate and can vary with solvent.[8][9]

Experimental Protocol: General N-Acylation of this compound

This protocol describes a general procedure for the acylation of this compound with an acyl chloride using DIPEA as the base.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add DIPEA to the stirred solution. If the starting material is a hydrochloride salt, use 2.5 equivalents of DIPEA.

  • In a separate flask, dissolve the acyl chloride in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visual Guides

Diagram 1: Reactivity Sites of this compound

G cluster_molecule This compound Structure cluster_sites Key Basic / Nucleophilic Sites cluster_reactivity General Reactivity Profile mol Quinoline-CH₂-NH₂ N_amine Primary Amine (-CH₂NH₂) pKa(conj. acid) ≈ 9-10 mol->N_amine More Basic More Nucleophilic N_quinoline Quinoline Nitrogen pKa(conj. acid) ≈ 4.9 mol->N_quinoline Less Basic Less Nucleophilic react_high Primary Site for Nucleophilic Attack (Acylation, Alkylation) N_amine->react_high react_low Generally Non-reactive (Can coordinate to metals) N_quinoline->react_low

Caption: Basicity and reactivity of the two nitrogen centers.

Diagram 2: Decision Workflow for Base Selection

G start Start: Select Reaction Type acylation N-Acylation (e.g., with RCOCl) start->acylation Acylation buchwald Buchwald-Hartwig Amination start->buchwald C-N Coupling other Other (e.g., Alkylation) start->other Other base_acylation Goal: Acid Scavenging Avoid Nucleophilic Base acylation->base_acylation base_buchwald Goal: Deprotonate Amine in Catalytic Cycle buchwald->base_buchwald base_other Consider strength and nucleophilicity of electrophile other->base_other recommend_acylation Recommendation: DIPEA (Hünig's Base) or K₂CO₃ / Cs₂CO₃ base_acylation->recommend_acylation recommend_buchwald Recommendation: NaOt-Bu, KOt-Bu or Cs₂CO₃ base_buchwald->recommend_buchwald recommend_other Recommendation: K₂CO₃ (for Alkyl Halides) NaH (for weak electrophiles) base_other->recommend_other

Caption: A decision tree for selecting an appropriate base.

References

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. [Link]

  • Yuan, L., et al. (2014). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Structure-Photochemical Function Relationships in Nitrogen-Containing Heterocyclic Aromatic Photobases Derived from Quinoline. ChemRxiv. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • 6-Aminoquinoline. PubChem, National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Alam, M. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • de Oliveira, B. G., et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • Quinoline. Wikipedia. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central, National Institutes of Health. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bordwell pKa Table. Organic Chemistry Data. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Nucleoside N-acylation with active derivatives of amino acids. Semantic Scholar. [Link]

  • Methods for N‐acylation of less nucleophilic N‐heterocycles with carboxylic acids (derivatives). ResearchGate. [Link]

  • N-Acylation in Combinatorial Chemistry. ResearchGate. [Link]

  • Synthesis of Bulky N‐Acyl Heterocycles by DMAPO/Boc2O‐Mediated One‐Pot Direct N‐Acylation of Less Nucleophilic N‐Heterocycles with α‐Fully Substituted Carboxylic Acids. ResearchGate. [Link]

  • Approximate pKa chart of the functional groups. University of Calgary. [Link]

  • Equilibrium pKa Table (DMSO). Organic Chemistry Data. [Link]

Sources

Technical Support Center: Monitoring Reactions of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Aminomethylquinoline. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively monitor the progress of your reactions involving this versatile building block. The primary amine functionality attached to the quinoline core makes this compound a valuable reagent in various synthetic applications, particularly in the development of novel therapeutics. Accurate reaction monitoring is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of your target compounds.

Troubleshooting Guide: Common Issues in Reaction Monitoring

This section addresses specific problems you may encounter while monitoring reactions with this compound using common analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is often the first-line technique for a quick assessment of reaction progress due to its simplicity and speed.[1][2]

Question: Why am I seeing streaking or unresolved spots on my TLC plate for my this compound reaction?

Answer: Streaking or poor separation on a TLC plate can be attributed to several factors, especially when dealing with polar and basic compounds like this compound.

  • Inappropriate Solvent System: The polarity of your mobile phase may not be optimal.

    • Solution: Start with a standard solvent system like ethyl acetate/hexanes. If streaking occurs, it's likely due to the basicity of the amine. Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will neutralize acidic sites on the silica gel and improve spot shape.

  • Compound Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A good practice is to prepare a dilute solution in a volatile solvent like dichloromethane or methanol.

  • Incomplete Drying of the Spot: If the spotting solvent is not fully evaporated before developing the plate, it can interfere with the separation.

    • Solution: Ensure the spot is completely dry before placing the TLC plate in the developing chamber. A gentle stream of air or nitrogen can be used to facilitate drying.

Question: My product and starting material have very similar Rf values on TLC. How can I improve the separation?

Answer: When the polarity of your product and starting material are very similar, achieving good separation on TLC can be challenging.

  • Optimize the Mobile Phase:

    • Solution: Systematically vary the ratio of your polar and non-polar solvents. Small changes can sometimes lead to significant improvements in separation. If a binary system (e.g., ethyl acetate/hexanes) is not effective, consider a ternary system. For instance, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can help resolve closely running spots.

  • Use a Different Stationary Phase:

    • Solution: While silica gel is the most common stationary phase, other options are available. Consider using alumina TLC plates, which have different selectivity compared to silica. Alternatively, reversed-phase TLC plates (e.g., C18) can be used with polar mobile phases (e.g., acetonitrile/water), which may provide better separation for your specific compounds.

Experimental Workflow: Reaction Monitoring by TLC

TLC_Workflow cluster_prep Plate Preparation & Spotting cluster_dev Development cluster_vis Visualization & Analysis prep_plate Select Silica Gel TLC Plate spot_sm Spot Starting Material (6-AMQ) prep_plate->spot_sm spot_rxn Spot Reaction Mixture spot_sm->spot_rxn spot_co Co-spot SM and Reaction Mixture spot_rxn->spot_co dev_chamber Prepare Developing Chamber (e.g., Ethyl Acetate/Hexanes + 0.5% Et3N) spot_co->dev_chamber develop Develop TLC Plate dev_chamber->develop dry_plate Dry Developed Plate develop->dry_plate visualize Visualize under UV Light (254 nm) dry_plate->visualize analyze Analyze Spot Positions (Rf) visualize->analyze conclusion Determine Reaction Progress (Disappearance of SM, Appearance of Product) analyze->conclusion

Caption: A typical workflow for monitoring a reaction involving this compound using TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitative analysis of reaction progress, offering higher resolution and sensitivity than TLC.[1][3]

Question: I'm observing poor peak shape (tailing or fronting) for this compound and my product in my HPLC chromatogram. What could be the cause?

Answer: Poor peak shape in HPLC is a common issue, often related to interactions between the analyte and the stationary phase or issues with the mobile phase.

  • Secondary Interactions with Silica: The basic amine group of this compound can interact with residual acidic silanol groups on the C18 stationary phase, leading to peak tailing.

    • Solution: Add a modifier to your mobile phase. For reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) will protonate the amine, minimizing these secondary interactions and improving peak shape.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.

    • Solution: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your analytes to ensure they are in a single ionic state. For this compound, a low pH mobile phase is generally recommended.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample and inject a smaller volume.

Question: How do I develop a reliable HPLC method to monitor my reaction?

Answer: Developing a robust HPLC method involves a systematic approach to optimize separation.

  • Column Selection: A C18 column is a good starting point for most small molecules.

  • Mobile Phase Selection: A common mobile phase for reversed-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating components of a reaction mixture with a wide range of polarities.[1]

  • Detector Wavelength: The quinoline core of this compound has a strong UV absorbance. A UV detector set at a wavelength where both the starting material and the product have good absorbance (e.g., 254 nm or 280 nm) is a good choice.[1]

Experimental Protocol: General HPLC Method for Reaction Monitoring

Parameter Recommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a low percentage of B (e.g., 5-10%), and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 5-10 µL
Detection UV at 254 nm or 280 nm
Column Temp. 30 °C
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides mass information in addition to chromatographic separation, making it invaluable for identifying products, byproducts, and intermediates.[1][4]

Question: I am not seeing the expected molecular ion for my product in the mass spectrum. What should I check?

Answer: The absence of the expected molecular ion can be due to several reasons.

  • Ionization Mode: this compound and its derivatives, containing a basic nitrogen, will ionize well in positive ion mode.

    • Solution: Ensure your mass spectrometer is operating in positive ion mode (e.g., ESI+). You should expect to see the [M+H]⁺ ion.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source of the mass spectrometer.

    • Solution: Reduce the fragmentor or cone voltage to decrease the energy of the ionization process. This will promote the formation of the molecular ion and reduce fragmentation.

  • Incorrect Mass Calculation: Double-check the calculated exact mass of your expected product.

Logical Workflow: Troubleshooting Reaction Monitoring

Troubleshooting_Workflow cluster_tlc_issues TLC Issues cluster_hplc_issues HPLC Issues cluster_lcms_issues LC-MS Issues start Start Reaction Monitoring tlc Run TLC start->tlc streaking Streaking/Poor Spot Shape? tlc->streaking hplc Run HPLC peak_shape Poor Peak Shape? hplc->peak_shape lcms Run LC-MS no_ion No Molecular Ion? lcms->no_ion end Reaction Complete/Optimized poor_sep Poor Separation? streaking->poor_sep No add_base Add Base (e.g., Et3N) to Mobile Phase streaking->add_base Yes poor_sep->hplc No, proceed to quantitative analysis change_solvent Optimize Solvent System poor_sep->change_solvent Yes add_base->tlc change_solvent->tlc peak_shape->lcms No, need mass confirmation add_acid Add Acid (e.g., TFA) to Mobile Phase peak_shape->add_acid Yes add_acid->hplc no_ion->end No, analysis complete check_mode Check Ionization Mode (Use ESI+) no_ion->check_mode Yes reduce_energy Reduce Fragmentor Voltage check_mode->reduce_energy reduce_energy->lcms

Caption: A decision-making workflow for troubleshooting common issues in reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound to consider during reaction monitoring?

A1: this compound has a molecular weight of 158.20 g/mol and a molecular formula of C₁₀H₁₀N₂.[5][6] Its key features are the basic primary amine and the quinoline ring system. The amine group makes the molecule polar and susceptible to protonation, which influences its chromatographic behavior. The quinoline core is a strong UV chromophore, facilitating detection by UV-based methods.

Q2: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring?

A2: Yes, NMR spectroscopy is a very powerful tool for monitoring reactions.[4] You can take a small aliquot of your reaction mixture, remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). By comparing the integrals of characteristic peaks of the starting material and the product, you can determine the reaction conversion. For example, the methylene protons adjacent to the amine in this compound will have a characteristic chemical shift that will likely change upon reaction.

Q3: Are there any known stability issues with this compound that could affect reaction monitoring?

A3: While this compound is generally stable, like many primary amines, it can be susceptible to oxidation over time, which may lead to the formation of colored impurities. It is good practice to use it fresh or store it under an inert atmosphere. During a reaction, if unexpected colored byproducts are observed, it could be indicative of degradation. The quinoline ring itself is an aromatic system and can undergo photolytic reactions under certain conditions.[7]

Q4: How can I quench the reaction before analysis to get an accurate snapshot of the reaction progress?

A4: Quenching is the process of rapidly stopping the reaction.[8] The appropriate quenching method depends on the reaction conditions. For many reactions involving this compound, adding a large volume of a cold, non-reactive solvent can effectively dilute the reactants and stop the reaction by lowering the temperature and concentration. If your reaction is acid or base-catalyzed, neutralization is an effective quenching strategy.

Q5: My reaction involves the formation of a salt. How does this affect my analysis by TLC and HPLC?

A5: Salt formation can significantly alter the polarity of your product. A salt will be much more polar than its freebase form. On silica gel TLC, a salt may stick to the baseline. In reversed-phase HPLC, a salt will elute very early, possibly in the solvent front. To analyze the product in its freebase form, you can perform a basic workup on your reaction aliquot before analysis. This typically involves diluting the aliquot with an organic solvent (e.g., ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by drying the organic layer and concentrating it before analysis.

References

  • 6-(Aminomethyl)quinoline | C10H10N2 | CID 1514384 - PubChem. Available at: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]

  • 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - RSC Publishing. Available at: [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - MDPI. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available at: [Link]

  • Monitoring the progress of a reaction - Mono Mole. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

  • Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Monitoring reactions | Teaching practical science | CPD article - RSC Education. Available at: [Link]

  • Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to 6-Aminomethylquinoline and 8-Aminoquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of synthetic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of pharmaceuticals and functional materials.[1] Its derivatives are foundational to drug discovery, from the historic antimalarial quinine to modern kinase inhibitors.[1][2] However, the reactivity and synthetic utility of a quinoline derivative are profoundly dictated by the position of its substituents. This guide provides an in-depth comparison of two seemingly similar isomers: 6-aminomethylquinoline and 8-aminoquinoline. While separated by just one carbon atom and a methylene linker, their roles in synthesis are worlds apart.

We will explore how the unique structural and electronic properties of 8-aminoquinoline establish it as a powerful bidentate directing group for challenging C-H activation reactions. In contrast, we will demonstrate how this compound, with its flexible and reactive side-chain, serves as a versatile building block for constructing complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of these key synthetic intermediates.

Part 1: A Fundamental Divergence in Structure and Properties

The synthetic applications of this compound and 8-aminoquinoline are a direct consequence of their constitutional isomerism. The primary difference lies in the placement and nature of the amino group relative to the quinoline ring's nitrogen atom.

  • 8-Aminoquinoline (8-AQ): Features a primary amine directly attached to the C8 position of the quinoline ring. This peri-positioning of the amino group and the ring nitrogen (N1) is crucial. It allows 8-AQ to act as a powerful bidentate chelating agent, capable of forming a stable, five-membered ring with a metal center. This chelation is the cornerstone of its synthetic utility.[3][4][5]

  • This compound (6-AMQ): Possesses a primary amine separated from the C6 position by a methylene (-CH2-) linker. This insulating methylene group prevents the formation of a stable, small-membered chelate ring involving the quinoline nitrogen. While it can still coordinate to metals, it typically does so in a monodentate fashion or forms a less stable six-membered chelate ring, fundamentally altering its interaction with catalysts.[6]

This structural variance directly impacts their physicochemical properties.

Property8-AminoquinolineThis compoundRationale for Difference
Molar Mass 144.17 g/mol [7]158.20 g/mol Addition of a CH₂ group in 6-AMQ.
Appearance Pale yellow to brown solid[8][9]-Both are typically crystalline solids.
pKa 3.99 (for the protonated amine)[9][10]~9-10 (Estimated for a typical primary alkylamine)The amine in 8-AQ is an aniline-type, making it less basic due to resonance delocalization of the lone pair into the aromatic ring. The amine in 6-AMQ is a benzylamine-type, insulated from the ring's electron-withdrawing effects, making it a stronger base.
Primary Role Bidentate Directing GroupSynthetic Building BlockThe rigid, peri-positioned nitrogens in 8-AQ are ideal for directing catalysis. The flexible, basic amine in 6-AMQ is ideal for standard nucleophilic reactions.

Part 2: 8-Aminoquinoline - The Master of C-H Functionalization

For the past decade, 8-aminoquinoline has been a dominant force in the field of transition-metal-catalyzed C-H functionalization.[3][11] Its primary function is to act as a removable directing group, guiding a catalyst to a specific, otherwise unreactive, C-H bond to forge new C-C, C-N, or C-O bonds.[12][13][14]

The Causality Behind the Directing Power

The efficacy of 8-AQ as a directing group stems from its ability to form a highly stable five-membered cyclometalated intermediate. When a substrate is derivatized as an 8-aminoquinoline amide, the two nitrogen atoms—the quinoline nitrogen and the amide nitrogen—coordinate to a metal catalyst (e.g., Palladium, Rhodium, Copper).[3][15] This coordination brings the metal center into close proximity to the ortho C-H bond of the substrate's aromatic ring. This geometric constraint dramatically lowers the activation energy for C-H bond cleavage, typically via a Concerted Metalation-Deprotonation (CMD) pathway, enabling selective functionalization.[15]

G cluster_0 Catalytic Cycle cluster_1 Key Intermediate A Substrate-Pd(II) Complex B C-H Activation (CMD) A->B Coordination C Palladacycle Intermediate B->C D Oxidative Addition (R-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F G Functionalized Product F->G Product Release H Pd(II) Catalyst Regeneration F->H H->A Re-entry I [L]nPd(II) I->A J 8-AQ Amide Substrate J->A

Caption: C-H Activation Cycle using 8-Aminoquinoline Directing Group.

Experimental Protocol: Pd-Catalyzed C-H Arylation

The following protocol, adapted from established methodologies, details the ortho-arylation of a benzamide derivative using 8-aminoquinoline as the directing group.[13]

Reaction: ortho-Arylation of N-(quinolin-8-yl)benzamide

Materials:

  • N-(quinolin-8-yl)benzamide (1.0 equiv)

  • Aryl Iodide (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol %)

  • Silver(I) Acetate (AgOAc, 2.0 equiv)

  • Sodium Acetate (NaOAc, 1.0 equiv)

  • 1,2-Dichloroethane (DCE)

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • To an oven-dried reaction tube, add N-(quinolin-8-yl)benzamide (0.15 mmol, 1.0 equiv), the desired aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (1.7 mg, 0.0075 mmol, 5 mol %), AgOAc (49.9 mg, 0.30 mmol, 2.0 equiv), and NaOAc (12.3 mg, 0.15 mmol, 1.0 equiv).

  • Evacuate and backfill the reaction tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous 1,2-dichloroethane (0.3 mL) to the reaction tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite® to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the desired ortho-arylated product.

A Note on Cleavage: A significant challenge with the 8-AQ directing group has been its robust nature, making removal difficult. However, recent advances, such as oxidative deprotection protocols, have provided milder and more versatile methods for its cleavage, enhancing its synthetic utility.[11]

Part 3: this compound - The Adaptable Synthetic Synthon

In stark contrast to its 8-amino counterpart, this compound's value lies not in directing reactions, but in its role as a versatile building block.[6] The primary amine, attached to a flexible methylene spacer, behaves as a typical nucleophilic benzylamine. This makes it an ideal synthon for incorporation into larger molecules using a wide range of classical organic reactions.

The Causality Behind its Versatility

The key to 6-AMQ's utility is the reactivity of its aminomethyl group, which is largely decoupled from the quinoline ring's electronics. This allows for predictable participation in reactions such as:

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Alkylation and Arylation: N-alkylation or Buchwald-Hartwig amination to introduce further complexity.

This versatility makes 6-AMQ a valuable starting material in medicinal chemistry, particularly for constructing libraries of compounds for screening. For instance, quinoline derivatives are known inhibitors of PIM kinases, a family of serine/threonine kinases implicated in various cancers.[2][16][17] The 6-substituted position is a common point for modification to explore structure-activity relationships (SAR).[18]

G cluster_workflow Synthetic Workflow start This compound (Building Block) process_a Amide Coupling start->process_a process_b Reductive Amination start->process_b process_c Buchwald-Hartwig Amination start->process_c reagent_a Carboxylic Acid (R-COOH) + Coupling Agent reagent_a->process_a reagent_b Aldehyde (R-CHO) + Reducing Agent reagent_b->process_b reagent_c Aryl Halide (Ar-X) + Pd Catalyst reagent_c->process_c product_a Amide Product process_a->product_a product_b Secondary Amine Product process_b->product_b product_c Aryl Amine Product process_c->product_c

Sources

A Comparative Study on the Reactivity of Aminomethylquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, from antimalarial agents to organic light-emitting diodes.[1] The introduction of an aminomethyl group to the quinoline scaffold opens up a plethora of possibilities for further functionalization and molecular design. However, the reactivity of this nucleophilic handle is profoundly influenced by its point of attachment to the quinoline ring. This guide provides a comprehensive comparative analysis of the reactivity of aminomethylquinoline isomers, offering a theoretical framework and practical experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Influence of Isomerism on Reactivity

The aminomethylquinoline isomers, where the -CH₂NH₂ group is attached to different positions of the quinoline ring system, exhibit distinct chemical behaviors. These differences arise from a combination of electronic and steric effects imposed by the quinoline nucleus. Understanding these nuances is critical for designing efficient synthetic routes and for predicting the behavior of these molecules in biological systems.

The quinoline ring is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density distribution across the entire ring system. Consequently, the position of the aminomethyl group relative to the nitrogen atom and the fused benzene ring dictates the availability of the lone pair of electrons on the exocyclic amine, thereby modulating its basicity and nucleophilicity.

Theoretical Framework for Reactivity

Electronic Effects

The reactivity of the aminomethyl group is primarily governed by the electron density on the nitrogen atom. The quinoline ring exerts a significant electronic influence that varies with the position of substitution.

  • Positions 2 and 4: These positions are electronically analogous to the ortho and para positions of pyridine, respectively. They are significantly influenced by the electron-withdrawing nature of the ring nitrogen through resonance, which can delocalize the lone pair of the aminomethyl nitrogen, thereby reducing its basicity and nucleophilicity.

  • Positions 5, 6, 7, and 8: These positions are on the benzene ring portion of the quinoline system. The electronic influence of the pyridine nitrogen is less pronounced at these positions compared to the pyridine ring itself. Substituents on the benzene ring are more akin to those on a naphthalene system, with some inductive effect from the heterocyclic nitrogen.

  • Position 3: This position is analogous to the meta position in pyridine. The resonance effect from the ring nitrogen is minimal here, so the electronic effect is primarily inductive.

Based on these electronic considerations, we can predict a general trend in the basicity and nucleophilicity of the aminomethylquinoline isomers. Analogous trends are observed in aminopyridine isomers, where 4-aminopyridine (pKa = 9.17) is significantly more basic than 2-aminopyridine (pKa = 6.86) and 3-aminopyridine (pKa = 6.0).[2] This is because the lone pair of the exocyclic amine in the 4-position can effectively donate into the ring, but this delocalization does not directly involve the ring nitrogen's lone pair, leading to a more basic ring nitrogen. Conversely, in 2-aminopyridine, resonance delocalization of the exocyclic amine's lone pair reduces its availability.

For aminomethylquinolines, the methylene spacer (-CH₂-) between the quinoline ring and the amine mitigates the direct resonance delocalization of the amine's lone pair into the ring. However, the inductive effect of the quinoline ring as a substituent on the methyl group still plays a crucial role. The electron-withdrawing character of the quinoline ring will decrease the electron density on the aminomethyl nitrogen. The magnitude of this effect will depend on the position of attachment.

A predicted order of basicity (and likely nucleophilicity) for the protonated aminomethyl group, from most basic to least basic, would generally be:

Positions on the benzene ring (e.g., 6, 7) > Positions on the pyridine ring (e.g., 3) > Positions strongly influenced by the ring nitrogen's electron-withdrawing effect (e.g., 2, 4)

The 8-position presents a special case due to potential steric hindrance and peri-interactions, which will be discussed below.

dot

G cluster_workflow Comparative Reactivity Workflow start Aminomethylquinoline Isomers pka pKa Determination (Potentiometric Titration) start->pka hinsberg Hinsberg Test (Qualitative Nucleophilicity) start->hinsberg acylation Competitive N-Acylation (Quantitative Nucleophilicity) start->acylation data Data Analysis & Comparison pka->data hinsberg->data acylation->data

Caption: Experimental workflow for comparing the reactivity of aminomethylquinoline isomers.

Protocol 2: Competitive N-Acylation

A more quantitative comparison of nucleophilicity can be achieved through a competitive acylation reaction. [3]

  • Reaction Mixture: Prepare a solution containing equimolar amounts of two different aminomethylquinoline isomers.

  • Addition of Limiting Reagent: Add a limiting amount (e.g., 0.5 equivalents relative to the total amines) of an acylating agent, such as acetic anhydride or benzoyl chloride.

  • Quenching and Analysis: After a set time, quench the reaction and analyze the product mixture using a quantitative technique like HPLC or ¹H NMR spectroscopy.

  • Determination of Reactivity Ratio: The ratio of the acylated products will reflect the relative nucleophilicity of the two isomers. This can be repeated for all pairs of isomers to establish a reactivity series.

Predicted Reactivity and Data Summary

Isomer PositionPredicted Basicity (pKa)Predicted NucleophilicityKey Influencing Factors
6- and 7-HighestHighestMinimal electronic withdrawing effect from the pyridine ring.
5-HighHighPrimarily influenced by the benzene ring, with some inductive effect.
3-IntermediateIntermediatePrimarily inductive electron withdrawal from the ring nitrogen.
4-LowLowStrong electron-withdrawing effect from the ring nitrogen.
2-LowLowStrong electron-withdrawing effect from the ring nitrogen and steric hindrance.
8-VariablePotentially LowSignificant steric hindrance (peri-interaction) can override electronic effects.

Conclusion

The reactivity of the aminomethyl group on a quinoline scaffold is a nuanced property, intricately linked to its position on the heterocyclic ring. This guide has outlined the fundamental electronic and steric principles that govern these differences and has provided robust experimental protocols for their empirical determination. For researchers in drug discovery and materials science, a thorough understanding of these structure-reactivity relationships is paramount for the rational design of novel quinoline-based molecules with tailored properties. The proposed experimental workflows offer a clear path to generating valuable comparative data, enabling more informed decisions in synthetic planning and molecular optimization.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025). Vertex AI Search.
  • Hinsberg reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Hinsberg Reagent and Test: Distinguishing Amines Easily - Vedantu. (n.d.). Retrieved from [Link]

  • Hinsberg Reagent And Test - Unacademy. (n.d.). Retrieved from [Link]

  • Write Hinsberg's test to distinguish between 1^(@), 2^(@) and 3^(@) amines. - Allen. (n.d.). Retrieved from [Link]

  • UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry - ACS Publications. (2004). Retrieved from [Link]

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora. (2016). Retrieved from [Link]

  • Electron density and charge distribution study of quinoline substrates,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018). Retrieved from [Link]

  • N-Acylation Reactions of Amines - the University of Bath's research portal. (n.d.). Retrieved from [Link]

  • The pKa Table Is Your Friend - Master Organic Chemistry. (2010). Retrieved from [Link]

  • Bordwell pKa Table - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters - The Journal of Physical Chemistry Letters - Figshare. (2016). Retrieved from [Link]

  • Reactions at the Benzylic Position - Chemistry Steps. (n.d.). Retrieved from [Link]

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A Comparative Guide to ADC Linkers: Validating 6-Aminomethylquinoline as a Novel Self-Immolative Spacer

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and ultimately, the balance between efficacy and toxicity. This guide provides an in-depth comparison of the industry-standard Val-Cit-PABC linker system with a theoretical validation framework for a promising new self-immolative spacer: 6-Aminomethylquinoline.

The Central Role of the Linker in ADC Design

An ideal ADC linker must exhibit high stability in the systemic circulation (pH 7.4) to prevent premature release of the potent payload, which could lead to off-target toxicity.[1] Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug.[2] Cleavable linkers are designed to exploit the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells, such as lower pH or the presence of specific enzymes.[3]

The Gold Standard: The MC-Val-Cit-PABC Linker

The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (MC-Val-Cit-PABC) linker is a well-established and clinically validated cleavable linker system.[4][5] Its widespread use stems from a combination of favorable characteristics that contribute to a desirable therapeutic window.

Mechanism of Action

The MC-Val-Cit-PABC linker employs a two-stage cleavage mechanism initiated by lysosomal proteases. After the ADC is internalized by the target cancer cell and trafficked to the lysosome, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B, an enzyme often overexpressed in tumor cells.[6] This enzymatic cleavage triggers a spontaneous 1,6-elimination reaction of the PABC self-immolative spacer, leading to the release of the unmodified cytotoxic payload.[7][8]

ADC ADC in Circulation (Stable at pH 7.4) Internalization Internalization into Target Cancer Cell ADC->Internalization Target Binding Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage SelfImmolation 1,6-Elimination of PABC Spacer Cleavage->SelfImmolation Trigger PayloadRelease Active Payload Release SelfImmolation->PayloadRelease

Caption: Cleavage and self-immolation cascade of the MC-Val-Cit-PABC linker.

Key Performance Characteristics
FeatureMC-Val-Cit-PABC LinkerRationale
Cleavage Mechanism Enzymatic (Cathepsin B)High tumor cell specificity due to enzyme overexpression.[6]
Stability High in systemic circulationStable amide bond and resistance to plasma proteases.[5]
Payload Release Efficient intracellular releaseRapid enzymatic cleavage and self-immolation.[7][8]
Bystander Effect PossibleIf the released payload is membrane-permeable, it can diffuse and kill neighboring antigen-negative tumor cells.

A Novel Challenger: The Potential of this compound as a Self-Immolative Linker

While the PABC system has proven effective, the quest for novel linkers with improved properties continues. This compound presents an intriguing structural motif for the design of a new class of self-immolative spacers. Although direct experimental data on its use in ADCs is not yet widely available in peer-reviewed literature, a theoretical validation can be constructed based on its chemical properties and the established principles of linker chemistry.

Proposed Mechanism of Action

A hypothetical this compound-based linker could be designed to undergo a similar two-stage cleavage process. The primary amine of the aminomethyl group would be protected, for instance, as part of a carbamate linkage to the payload. This protecting group would be attached to a trigger, such as a dipeptide cleavable by a lysosomal enzyme. Upon enzymatic cleavage of the trigger, a cascade leading to the release of the payload would be initiated. The quinoline nitrogen, being part of an aromatic system, could influence the electronic properties of the benzylic position, potentially facilitating a rapid self-immolation process.

ADC_Q ADC with this compound Linker (Stable in Circulation) Internalization_Q Internalization into Target Cancer Cell ADC_Q->Internalization_Q Target Binding Lysosome_Q Trafficking to Lysosome Internalization_Q->Lysosome_Q Cleavage_Q Enzymatic Cleavage of Trigger Lysosome_Q->Cleavage_Q SelfImmolation_Q Self-Immolation of This compound Spacer Cleavage_Q->SelfImmolation_Q Trigger PayloadRelease_Q Active Payload Release SelfImmolation_Q->PayloadRelease_Q

Caption: Proposed activation mechanism for a this compound-based linker.

Theoretical Comparison and Validation Parameters

Here, we propose a framework for the validation of this compound as a linker, comparing its theoretical attributes to the known performance of the MC-Val-Cit-PABC system.

ParameterMC-Val-Cit-PABC (Established)This compound (Theoretical)Key Validation Experiments
Synthesis & Conjugation Well-established protocols for synthesis and conjugation to antibodies.Synthesis of this compound is documented.[9] Conjugation to a trigger and payload needs to be optimized.Develop and validate a robust synthesis and conjugation protocol. Characterize the resulting ADC for purity and drug-to-antibody ratio (DAR).
Plasma Stability High stability, with some susceptibility to cleavage by murine carboxylesterases in preclinical models.[10]The quinoline moiety may impart different stability profiles. The pKa of 6-aminoquinoline is known, which can influence stability at physiological pH.[11]Incubate the ADC in human and murine plasma and monitor for payload release over time using LC-MS.
Cleavage Kinetics Efficient cleavage by Cathepsin B.[6]Dependent on the chosen enzymatic trigger. The electronic nature of the quinoline ring could influence the rate of self-immolation post-cleavage.Perform in vitro cleavage assays using purified lysosomal enzymes (e.g., Cathepsin B) and monitor the kinetics of payload release.
In Vitro Cytotoxicity Potent and specific killing of antigen-positive cells.[12]Expected to show target-dependent cytotoxicity. The bystander effect will depend on the properties of the released payload.Conduct cell viability assays on antigen-positive and antigen-negative cell lines to determine IC50 values.
In Vivo Efficacy Demonstrated tumor regression in xenograft models.To be determined.Evaluate anti-tumor activity in relevant animal models of cancer.
Pharmacokinetics Well-characterized PK profile.[13]The physicochemical properties of the quinoline moiety may influence the PK of the ADC.Conduct pharmacokinetic studies in animals to determine clearance, half-life, and biodistribution.

Experimental Protocols for Validation

The following are high-level experimental protocols that would be necessary to validate this compound as a viable ADC linker.

Synthesis of a this compound-based Linker-Payload Construct
  • Synthesis of the Trigger-Spacer Unit: Couple a suitable dipeptide (e.g., Val-Cit) to the amino group of this compound. The carboxylic acid of the dipeptide would be activated for amide bond formation.

  • Introduction of the Payload: The cytotoxic drug, containing a suitable functional group (e.g., a hydroxyl or amino group), is then conjugated to the benzylic position of the this compound spacer, typically through a carbamate linkage.

  • Attachment of the Antibody-Reactive Moiety: A maleimide group or other antibody-reactive moiety is installed on the N-terminus of the dipeptide trigger to enable conjugation to the antibody.

ADC Conjugation and Characterization
  • Antibody Reduction: Reduce the interchain disulfide bonds of a monoclonal antibody using a mild reducing agent like TCEP.

  • Conjugation: React the reduced antibody with the this compound-linker-payload construct.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregated species.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy. Confirm the integrity of the conjugate by mass spectrometry.

In Vitro Plasma Stability Assay
  • Incubation: Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: At each time point, analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates.

  • Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

  • Viability Assessment: After a set incubation period (e.g., 72-96 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 values for each compound on each cell line.

Conclusion and Future Outlook

The MC-Val-Cit-PABC linker has set a high bar for performance in the ADC field. However, the exploration of novel linkers is essential for the continued advancement of this therapeutic modality. This compound represents a promising, yet unvalidated, candidate for a new self-immolative spacer. Its unique electronic and steric properties, conferred by the quinoline ring system, may offer advantages in terms of stability, cleavage kinetics, and overall ADC performance.

The theoretical framework and experimental protocols outlined in this guide provide a roadmap for the systematic validation of this compound as an ADC linker. Successful validation would not only introduce a new tool into the ADC design toolbox but could also pave the way for the development of next-generation ADCs with improved therapeutic indices.

References

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  • Yuan, X. X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 21(6), 643-646.
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A Comparative Guide to the Efficacy of c-Met Inhibitors Derived from Different Aminoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of potent and selective kinase inhibitors is a cornerstone of modern oncology. The c-Met receptor tyrosine kinase, a key driver of tumorigenesis and metastasis, has emerged as a high-value target. Among the myriad of scaffolds explored for c-Met inhibition, the versatile aminoquinoline core has yielded a rich diversity of compounds. This guide provides an in-depth technical comparison of the efficacy of c-Met inhibitors derived from two prominent aminoquinoline isomers: 4-aminoquinolines and 8-aminoquinolines. We will delve into the structural nuances that govern their inhibitory activity, present supporting experimental data, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your drug discovery endeavors.

The c-Met Signaling Axis: A Critical Oncogenic Driver

The c-Met receptor and its ligand, hepatocyte growth factor (HGF), form a signaling axis crucial for normal cellular processes such as proliferation, migration, and morphogenesis. However, in numerous cancers, this pathway is aberrantly activated through gene amplification, mutation, or protein overexpression, leading to uncontrolled cell growth, invasion, and metastasis. Consequently, inhibiting the kinase activity of c-Met is a validated therapeutic strategy.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 P3 P cMet->P3 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P2->PI3K_AKT_mTOR STAT3 STAT3 Pathway P3->STAT3 Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Invasion Invasion & Metastasis STAT3->Invasion

Caption: The c-Met signaling pathway initiated by HGF binding.

Aminoquinolines as c-Met Inhibitors: A Tale of Two Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an excellent starting point for kinase inhibitor design. In the context of c-Met inhibition, both 4-aminoquinoline and 8-aminoquinoline derivatives have demonstrated significant promise, with their distinct substitution patterns influencing their potency, selectivity, and pharmacokinetic properties.

4-Aminoquinolines: Building on a Classic Core

The 4-aminoquinoline scaffold is arguably the more extensively studied of the two for c-Met inhibition. The nitrogen at position 1 of the quinoline ring and the exocyclic amino group at position 4 are crucial for hydrogen bonding interactions within the ATP-binding pocket of the c-Met kinase. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinoline ring and the amino side chain can significantly impact inhibitory activity.[2]

8-Aminoquinolines: A Different Vector for Inhibition

The 8-aminoquinoline scaffold, while also a potent c-Met inhibitor, presents a different orientation within the kinase domain. The positioning of the amino side chain at the 8-position allows for exploration of different sub-pockets within the ATP-binding site. This can lead to altered selectivity profiles and potentially overcome resistance mechanisms that affect 4-aminoquinoline-based inhibitors.[3]

Comparative Efficacy: A Data-Driven Analysis

Compound ClassRepresentative Compoundc-Met IC50 (nM)Cancer Cell LineCell Viability IC50 (µM)Citation
4-Aminoquinoline Foretinib (GSK1363089)1.5MDA-MB-157 (Breast)-[4]
4-Aminoquinoline Tivantinib (ARQ 197)355 (Ki)--[4]
4-Aminoquinoline Cabozantinib (XL184)1.3HCT-116 (Colon)3.403[4]
4-Aminoquinoline Compound 11c 80HeLa (Cervical)0.9[4]
4-Aminoquinoline Compound 11i 50HeLa (Cervical)-[4]
8-Aminoquinoline Compound 13b 20HeLa (Cervical)1.2[5]
8-Aminoquinoline Compound 13h 50Hep-G2 (Liver)1.7[5]

Note: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration, enzyme source, cell line). Therefore, direct comparison of absolute values between different studies should be done with caution. The data presented here is for illustrative purposes to highlight the general potency of each scaffold.

Experimental Workflows for Efficacy Determination

To rigorously assess and compare the efficacy of novel aminoquinoline-based c-Met inhibitors, a tiered approach employing biochemical, cellular, and in vivo assays is essential.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay c-Met Kinase Assay (IC50) Phosphorylation_Assay c-Met Phosphorylation Assay (p-c-Met) Kinase_Assay->Phosphorylation_Assay Validate on-target activity Viability_Assay Cell Viability Assay (IC50) Phosphorylation_Assay->Viability_Assay Assess cellular potency Xenograft_Model Tumor Xenograft Model Viability_Assay->Xenograft_Model Evaluate in vivo efficacy

Caption: A general experimental workflow for evaluating c-Met inhibitors.

Biochemical Assay: c-Met Kinase Activity

This initial screen directly measures the ability of a compound to inhibit the enzymatic activity of the isolated c-Met kinase.

Protocol: c-Met Kinase Assay (Luminescent)

  • Prepare Reagents:

    • 1x Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • c-Met Enzyme: Recombinant human c-Met kinase domain.

    • Substrate: Poly(Glu, Tyr) 4:1.

    • ATP: Adenosine triphosphate.

    • Kinase-Glo® Luminescent Kinase Assay Reagent: (Promega).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of test compound dilutions in 1x Kinase Assay Buffer to the wells.

    • Add 20 µL of a solution containing c-Met enzyme and substrate in 1x Kinase Assay Buffer to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of ATP solution in 1x Kinase Assay Buffer.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based Assay: c-Met Phosphorylation

This assay assesses the ability of a compound to inhibit c-Met autophosphorylation in a cellular context, providing a more physiologically relevant measure of on-target activity.

Protocol: Cellular c-Met Phosphorylation Assay (ELISA-based)

  • Cell Culture and Treatment:

    • Plate a c-Met-dependent cancer cell line (e.g., MKN-45, EBC-1) in a 96-well plate and allow cells to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with HGF (100 ng/mL) for 15 minutes (for non-constitutively active cell lines).

  • Cell Lysis and ELISA:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates.

    • Perform a sandwich ELISA using a capture antibody specific for total c-Met and a detection antibody that recognizes phosphorylated c-Met (p-c-Met).

    • Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate for detection.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the p-c-Met signal to the total c-Met signal.

    • Calculate the percentage of inhibition of c-Met phosphorylation relative to the HGF-stimulated control.

    • Determine the IC50 value.

In Vivo Efficacy: Tumor Xenograft Models

The ultimate preclinical validation of a c-Met inhibitor's efficacy is its ability to inhibit tumor growth in a living organism.

Protocol: Subcutaneous Tumor Xenograft Model

  • Cell Implantation:

    • Harvest a c-Met-amplified cancer cell line (e.g., MKN-45) during the exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (typically 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control via the appropriate route (e.g., oral gavage) at the desired dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

    • Assess the statistical significance of the observed anti-tumor effects.

Concluding Remarks

The aminoquinoline scaffold has proven to be a fertile ground for the discovery of potent and clinically relevant c-Met inhibitors. Both 4-aminoquinoline and 8-aminoquinoline derivatives have demonstrated compelling anti-tumor activity, with their distinct structural features offering opportunities for fine-tuning potency, selectivity, and pharmacokinetic profiles. While direct comparative data is often limited, a thorough evaluation using the standardized experimental workflows outlined in this guide will enable researchers to robustly assess the efficacy of their novel compounds. By understanding the nuances of each scaffold and employing rigorous experimental validation, the scientific community can continue to advance the development of next-generation c-Met inhibitors for the benefit of cancer patients.

References

  • Aoyama, A., Katayama, R., Oh-hara, T., Sato, S., Okuno, Y., & Fujita, N. (2014). Tivantinib (ARQ 197) Exhibits Antitumor Activity by Directly Interacting with Tubulin and Overcomes ABC Transporter–Mediated Drug Resistance. Molecular Cancer Therapeutics, 13(12), 2978–2990. [Link]

  • Di Mauro, G., Butini, S., & Campiani, G. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4275. [Link]

  • Dr. PKS & MPS Classes. (2022, February 12). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T [Video]. YouTube. [Link]

  • McChesney, J. D. (1983). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Bulletin of the World Health Organization, 61(3), 459–463. [Link]

  • O'Neil, P. M., & Posner, G. H. (2004). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Journal of Medicinal Chemistry, 47(1), 2–28.
  • Tuğcu, G., & Ön-en Bay-ram, F. E. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(4), 468–477. [Link]

  • Wang, X., Li, Y., Wang, S., Zhang, Y., & Geng, M. (2016). Design, Synthesis and Biological Evaluation of c-Met Kinase Inhibitors Bearing 2-oxo-1,2-dihydroquinoline Scaffold. Bioorganic & Medicinal Chemistry Letters, 26(19), 4645–4650. [Link]

  • Zhang, Y., Li, Y., Wang, S., & Geng, M. (2018). Discovery, optimization and biological evaluation for novel c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 143, 1103–1138. [Link]

Sources

A Comparative Guide to the Biological Activity of 6-Aminoquinoline Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4][5][6][7] This guide provides a comparative analysis of the biological activity of 6-aminoquinoline derivatives and their analogs, with a focus on their anticancer and antimicrobial potential. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation.

The Significance of the 6-Amino Group in Quinoline's Biological Profile

The substitution pattern on the quinoline ring plays a pivotal role in determining the biological activity of its derivatives. The position and nature of the substituent can significantly influence the compound's interaction with biological targets. While the 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine, the 6-amino substitution has also emerged as a key feature in the development of novel therapeutic agents.[8] Studies have shown that the presence of an amino group at the C-6 position can confer potent antibacterial and anticancer properties.[9]

Comparative Analysis of Anticancer Activity

Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents, with mechanisms of action that include inhibition of topoisomerases, tubulin polymerization, and various protein kinases.[6][10]

Structure-Activity Relationship (SAR) in Anticancer Quinoline Derivatives

The anticancer activity of quinoline derivatives is intricately linked to their chemical structure. Key structural features that influence their efficacy include:

  • The Quinoline Moiety: The quinoline ring itself is crucial for activity. Replacing it with a naphthyl or phenyl ring can lead to a significant decrease in potency.[11]

  • Substituents on the Quinoline Ring: The nature and position of substituents are critical. For instance, the presence of a methoxy group has been associated with high cytotoxic effects.[6]

  • Side Chains: The length and composition of side chains, particularly at the 4-amino position, are essential for activity. A dialkylamino side chain with two to five carbon atoms is often required for optimal antimalarial activity in 4-aminoquinolines.[8]

Tabulated Comparison of Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative quinoline derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-docetaxel analogue 6c MCF-7-MDR (multidrug-resistant breast cancer)0.0088[12]
Docetaxel (control)MCF-7-MDR0.180[12]
2-aminodihydroquinoline analog 5f MDA-MB-231 (metastatic breast adenocarcinoma)~2[13]
2-aminodihydroquinoline analog 5h MDA-MB-231~2[13]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c )C-32 (amelanotic melanoma)comparable to cisplatin/doxorubicin[14]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c )MDA-MB-231comparable to cisplatin/doxorubicin[14]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c )A549 (lung adenocarcinoma)comparable to cisplatin/doxorubicin[14]

Experimental Workflow for Assessing Anticancer Activity

A systematic approach is crucial for evaluating the anticancer potential of novel quinoline derivatives. The following workflow outlines the key experimental stages.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Initial Cytotoxicity Screening (e.g., MTT Assay) B Determination of IC50 Values A->B C Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) B->C D Target Identification and Validation (e.g., Kinase Inhibition Assays) C->D E Animal Model Selection (e.g., Xenograft Models) D->E Lead Compound Selection F Efficacy Studies (Tumor Growth Inhibition) E->F G Toxicity and Pharmacokinetic Studies F->G

Caption: General experimental workflow for anticancer assessment of quinoline derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-aminomethylquinoline derivatives and their analogs in culture medium. Add the diluted compounds to the respective wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[17]

Comparative Analysis of Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[18] The 6-aminoquinoline scaffold has also shown promise in the development of new antibacterial and antifungal agents.[9][19]

Structure-Activity Relationship (SAR) in Antimicrobial Quinoline Derivatives

The antimicrobial activity of quinoline derivatives is influenced by various structural features:

  • The 6-Amino Group: Replacing the common C-6 fluorine atom with an amino group can still result in good antibacterial activity against Gram-negative and Gram-positive bacteria.[9]

  • Substituents at C-7: The nature of the substituent at the C-7 position is crucial. For example, a thiomorpholine group at C-7 can confer good activity against Gram-positive bacteria.[9]

  • Hybrid Molecules: Combining the quinoline scaffold with other antimicrobial pharmacophores, such as thiazole or imidazolium moieties, can lead to synergistic effects and enhanced activity.[20][21]

Tabulated Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against different microbial strains, allowing for a direct comparison of their antimicrobial potency.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
6-aminoquinolone derivative 18g Gram-negative bacteria (geometric mean)0.45[9]
6-aminoquinolone derivative 38g Gram-positive bacteria (geometric mean)0.66-0.76[9]
Quinoline-thiazole derivative 4g E. coli (ATCC 25922)7.81[20]
Quinoline-thiazole derivative 4g S. aureus (ATCC 25923)3.91[20]
Ciprofloxacin (control)E. coli / S. aureus<1.95[20]
Quinoline-imidazolium hybrid 7c Cryptococcus neoformans15.6[21]
Quinoline-imidazolium hybrid 7d Cryptococcus neoformans15.6[21]

Experimental Workflow for Assessing Antimicrobial Activity

The evaluation of antimicrobial activity involves a tiered approach, starting with initial screening and progressing to more detailed characterization.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action & Safety A Agar Disk Diffusion Assay B Broth Microdilution Assay (Determination of MIC) A->B C Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) B->C D Time-Kill Kinetic Assays C->D E DNA Gyrase Inhibition Assay D->E F Cytotoxicity against Mammalian Cells D->F

Caption: High-level workflow for antimicrobial assessment of quinoline derivatives.[22]

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23]

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

Step-by-Step Protocol:

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the this compound derivative or analog in a suitable solvent (e.g., DMSO).

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.[23]

    • Microorganism: Prepare a fresh culture of the test microbe.

  • Inoculum Preparation:

    • Bacteria: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[23]

    • Yeasts: Adjust a yeast suspension to a 0.5 McFarland standard and dilute in RPMI-1640 to a final inoculum of 0.5-2.5 x 10³ CFU/mL.[23]

  • Microtiter Plate Preparation (Serial Dilution):

    • Add 100 µL of broth to all wells of a 96-well plate, except the first column.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column of dilutions.[23]

    • Include a growth control (no compound) and a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria, 24-48 hours for yeasts, and 48-72 hours for filamentous fungi.[23]

  • Reading and Interpreting Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[23]

Conclusion

6-Aminoquinoline derivatives and their analogs represent a versatile and promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is highly dependent on their substitution patterns, and a thorough understanding of their structure-activity relationships is crucial for designing more potent and selective therapeutic agents. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these promising molecules. Further research into the specific molecular targets and mechanisms of action of 6-aminoquinoline derivatives will undoubtedly pave the way for their clinical application in the fight against cancer and infectious diseases.

References

  • ACS Publications. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives.
  • ACS Publications. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry.
  • ACS Publications. (n.d.). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • NIH. (n.d.). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.
  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability....
  • NIH. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives.
  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • PubMed. (n.d.). 6-Aminoquinolones: a new class of quinolone antibacterials?.
  • (n.d.). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules.
  • (n.d.). Review on recent development of quinoline for anticancer activities.
  • (n.d.). Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of 6-Aminoflavone.
  • PubMed. (2014). Synthesis and anticancer activity of novel quinoline-docetaxel analogues.
  • (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • PubMed. (2013). Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents.
  • NIH. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.
  • (2011). An Overview: The biologically important quninoline derivatives.
  • PubMed. (n.d.). Biological activities of quinoline derivatives.
  • PMC - PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.
  • PubMed Central. (n.d.). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
  • MedCrave online. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives.
  • PMC - NIH. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids.
  • Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule.
  • ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives.
  • NIH. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.

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A Comparative Guide to the Structure-Activity Relationship of 6-Aminomethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile chemical handles have made it a cornerstone in the development of therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1] This guide focuses specifically on the 6-aminomethylquinoline scaffold, a promising but underexplored class of compounds. We will dissect the structure-activity relationships (SAR) that govern their biological effects, compare key derivatives, and provide the experimental context necessary for researchers in the field. By synthesizing data from related compound classes, this guide aims to provide a predictive framework for designing novel and potent this compound-based therapeutics.

The Core Scaffold: this compound

The fundamental this compound structure provides a unique combination of a planar aromatic system capable of π-π stacking and hydrogen bonding interactions, linked to a flexible, basic aminomethyl side chain. This side chain can act as a critical vector, orienting substituents towards specific pockets within a biological target, such as an enzyme's active site or a receptor's binding cleft. Understanding the SAR of this scaffold requires a systematic analysis of three key regions: the quinoline core itself, the methylene linker, and the terminal amino group.

Caption: Core structure and key regions for SAR analysis.

Part 1: SAR of the Quinoline Core (Region A)

While comprehensive SAR studies on the this compound scaffold are emerging, extensive research on related 6-substituted quinolines provides critical insights. The electronic and steric properties of substituents on the quinoline ring profoundly impact target affinity and selectivity.

Kinase Inhibition: A Case Study

Protein kinases are a major target class for quinoline-based inhibitors. Studies on 4-anilinoquinolines and indolylquinolinones reveal clear SAR trends at the C6 position that are highly relevant.

  • Hydrophobicity and Steric Bulk: In the context of Checkpoint Kinase 1 (Chk1) inhibitors, it was hypothesized that substitution at the C6 position could allow access to a key hydrophobic pocket (HI) within the enzyme's active site. This led to the development of 6-bromo-3-indolyl-quinolinones, which were rapidly optimized for potency, demonstrating that targeted C6 modification can significantly enhance affinity.[2][3]

  • Halogen Substitution: For inhibitors of Protein Kinase Novel 3 (PKN3), a clear trend was observed with halogen substitutions at C6. Potency increased with the size of the halogen, from fluoro to bromo, with the 6-bromo derivative showing single-digit nanomolar activity.[4] This suggests a favorable interaction in a lipophilic pocket that can accommodate larger substituents. However, increasing the size further to an iodo group led to a decrease in activity, indicating an optimal size for this interaction.[4]

  • Electronic Effects: Research on quinoline derivatives as HIV-1 Reverse Transcriptase inhibitors found that activity increases with the presence of electron-withdrawing substituents at the C6 position.[5] This suggests that reducing the electron density of the quinoline ring can enhance charge-transfer interactions with the enzyme target.[5][6]

Comparative Data for C6 Substitutions on a 4-Anilinoquinoline Core (vs. PKN3)

Compound ID (Reference)C6-Substituent (R)PKN3 IC50 (nM)GAK Ki (nM)Key Observation
6 -F~28018Baseline activity.
8 -Cl70254-fold increase in PKN3 potency over -F.
9 -Br9.33~30-fold increase in potency; optimal halogen size.
10 -I>9.3>3Decreased activity compared to -Br, suggesting steric limit.
20 -SO2Me60018Electron-withdrawing group, but sterically less favorable.
21 -OMe>2801.8No improvement in PKN3 activity.

Data synthesized from reference[4].

Part 2: SAR of the Aminomethyl Linker (Regions B & C)

The aminomethyl group at C6 is more than a simple spacer; it provides a flexible linker and a basic nitrogen atom that can form crucial hydrogen bonds or salt bridges with acidic residues (e.g., Asp, Glu) in a protein target.

N-Substitutions: The Gateway to Specificity

The terminal amino group is the most logical point for modification to enhance potency and modulate physicochemical properties. While direct SAR studies on N-substituted 6-aminomethylquinolines are sparse, valuable inferences can be drawn from analogous scaffolds, such as quinazolinone-based vasopressin V1b antagonists.[7]

Hypothesized SAR for N-Substitutions:

  • Small Alkyl Groups (e.g., -H, -CH₃): A primary or secondary amine often serves as an effective hydrogen bond donor. These small substituents are unlikely to cause steric hindrance and can be crucial for anchoring the molecule in the binding site.

  • Bulky/Lipophilic Groups (e.g., -Benzyl, -Cyclohexyl): The addition of larger, hydrophobic groups can lead to a significant increase in potency if the target protein possesses a corresponding hydrophobic pocket near the linker. This strategy is common in kinase inhibitor design to gain affinity and selectivity.

  • Aromatic/Heteroaromatic Rings (e.g., -Phenyl, -Pyridyl): N-aryl substitution can introduce additional π-π or cation-π interactions. The electronic nature of the ring is critical; electron-donating groups on an N-aryl moiety have been shown to enhance antibacterial activity in related aminated quinolinequinones, while electron-withdrawing groups favored antifungal activity.

  • Basic Moieties (e.g., -Piperidine, -Pyrrolidine): Incorporating a second basic amine can improve aqueous solubility and allow for additional ionic interactions. However, this can also increase polar surface area (PSA), which may negatively impact cell permeability, a trend observed in the Chk1 inhibitor series.[2][3]

SAR_Hypothesis cluster_scaffold N-Substitutions on this compound cluster_substituents R-Group Properties & Predicted Impact cluster_effects Potential Biological Effects Core Quinoline-6-CH2-NH-R Small R = Small, Polar (e.g., -H, -Me) Core->Small anchors via Hydrophobic R = Bulky, Hydrophobic (e.g., -Benzyl) Core->Hydrophobic allows access to Aromatic R = Aryl/Heteroaryl (e.g., -Ph) Core->Aromatic introduces H_Bond Hydrogen Bonding / Salt Bridge Small->H_Bond forms Hydrophobic_Pocket Access Hydrophobic Pocket (↑ Potency/Selectivity) Hydrophobic->Hydrophobic_Pocket Pi_Stacking π-π Stacking / Electronic Tuning Aromatic->Pi_Stacking enables

Caption: Hypothesized SAR for N-substitutions on the aminomethyl linker.

Part 3: Experimental Protocols for Evaluation

To establish a robust SAR, standardized and reproducible biological assays are essential. For quinoline derivatives targeting protein kinases, a biochemical inhibition assay is a primary tool.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a trustworthy, time-resolved Förster resonance energy transfer (TR-FRET) assay to determine the inhibitory constant (IC50) of test compounds against a target kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled "tracer" (a known kinase inhibitor) from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, serving as the FRET donor. When the tracer is bound to the kinase, excitation of the Eu donor results in energy transfer to the Alexa Fluor™ 647 acceptor, producing a high FRET signal. A test compound that binds to the kinase active site will displace the tracer, disrupting FRET and causing a decrease in the signal.

Kinase_Assay_Workflow TR-FRET Kinase Binding Assay Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_read 3. Incubation & Data Acquisition cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilution of this compound compounds in DMSO Dispense_Cmpd Dispense 2 µL of compound dilutions into 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare Kinase/Antibody mix and Tracer/Buffer mix Add_Kinase Add 4 µL of Kinase/Ab mix to all wells Reagent_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Controls Controls: - No Inhibitor (High FRET) - No Kinase (Low FRET) - Standard Inhibitor Dispense_Cmpd->Controls run in parallel Add_Tracer Add 4 µL of Tracer solution to all wells Add_Kinase->Add_Tracer Incubate Incubate plate at room temp for 60 minutes (in dark) Add_Tracer->Incubate Read_Plate Read TR-FRET signal on a fluorescent plate reader (Ex: 340 nm, Em: 615 nm & 665 nm) Incubate->Read_Plate Calc_Ratio Calculate Emission Ratio (665 nm / 615 nm) Read_Plate->Calc_Ratio Plot_Curve Plot Ratio vs. [Compound] and fit to a sigmoidal dose-response curve Calc_Ratio->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Experimental workflow for a TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock.

  • Reagent Preparation:

    • Prepare a 2.5X solution of the target kinase and the Eu-anti-tag antibody in the provided kinase buffer.

    • Prepare a 2.5X solution of the Alexa Fluor™ 647-tracer in the buffer.

  • Assay Execution:

    • Add 4 µL of the 2.5X Kinase/Antibody solution to each well of a low-volume 384-well plate.

    • Add 2 µL of the diluted test compounds to the appropriate wells. Include "DMSO only" wells for a high FRET signal control and a known standard inhibitor for a positive control.

    • Initiate the reaction by adding 4 µL of the 2.5X Tracer solution to all wells. The final volume will be 10 µL.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, collecting emission signals at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic model to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of tracer binding.

Conclusion and Future Outlook

The this compound scaffold is a promising platform for the development of novel therapeutics, particularly as kinase inhibitors and antimicrobial agents. The structure-activity relationships, synthesized from related chemical series, provide a clear roadmap for optimization. Key takeaways include the importance of C6 substitution on the quinoline core to exploit hydrophobic pockets and the critical role of the N-substituent on the aminomethyl linker for tuning potency, selectivity, and physicochemical properties. Future research should focus on building a dedicated library of N-substituted this compound derivatives and screening them against diverse biological targets to fully elucidate the SAR of this versatile scaffold. The combination of rational design based on the principles outlined in this guide and robust biological evaluation will undoubtedly unlock the full therapeutic potential of this compound class.

References

  • Cecchetti, V., Fravolini, A., Fucile, P., & Tabarrini, O. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(24), 4931-4937. Available at: [Link]

  • Cao, R., Chen, Z., Li, L., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry, 162, 666-678. Available at: [Link]

  • Huang, S., Garbaccio, R. M., Fraley, M. E., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912. Available at: [Link]

  • Tukulula, M., & Van Zyl, R. L. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23835-23854. Available at: [Link]

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  • Font, M., Monge, A., Ruiz, I., & Heras, B. (1997). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. Drug Design and Discovery, 14(4), 259-272. Available at: [Link]

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  • Brehmer, D., Greff, Z., Godl, K., et al. (2011). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 21(2), 712-716. Available at: [Link]

  • Surget, S., Le-Goff, B., Riu, F., et al. (2008). Synthesis and SAR studies of novel 2-(6-aminomethylaryl-2-aryl-4-oxo-quinazolin-3(4H)-yl)acetamide vasopressin V1b receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(19), 5339-5343. Available at: [Link]

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A Researcher's Guide to Validating Cellular Uptake of 6-Aminomethylquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the extent to which a therapeutic candidate, such as a 6-aminomethylquinoline derivative, enters its target cells is a critical step in the preclinical development pipeline. This guide provides an in-depth, comparative analysis of the primary methodologies used to validate and quantify the cellular uptake of these promising small molecules. We will delve into the mechanistic rationale behind each technique, present detailed experimental protocols, and offer a framework for selecting the most appropriate method for your research needs.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimalarial, and antibacterial properties[1][2][3]. The this compound backbone, in particular, serves as a versatile scaffold for the development of novel therapeutics. However, the efficacy of these compounds is fundamentally dependent on their ability to cross the cell membrane and reach their intracellular targets. Therefore, rigorous validation of cellular uptake is not merely a technical exercise but a crucial determinant of a compound's therapeutic potential.

Understanding the "How": Mechanisms of Cellular Entry

Small molecules like this compound derivatives can traverse the cell membrane through several mechanisms. A thorough understanding of these pathways is essential for interpreting uptake data correctly.

  • Passive Diffusion: This process relies on the molecule's ability to move across the lipid bilayer down its concentration gradient, from a high extracellular concentration to a lower intracellular concentration[4][5]. This is a non-saturable, energy-independent process. The physicochemical properties of the molecule, such as its lipophilicity, size, and charge, are key determinants of its ability to passively diffuse across the membrane[6][7][8].

  • Facilitated Diffusion: This is also a passive process, but it requires the assistance of membrane-bound carrier or channel proteins to shuttle the molecule across the membrane[5].

  • Active Transport: This energy-dependent process moves molecules against their concentration gradient and is mediated by specific transporter proteins[4][9]. This mechanism is saturable and can be inhibited by compounds that interfere with cellular energy production or by competitive substrates for the same transporter.

  • Endocytosis: For larger molecules or aggregates, the cell membrane can invaginate to form vesicles that engulf the substance and bring it into the cell[10][11]. This is an active, energy-dependent process.

It is crucial to distinguish between total cellular uptake, which includes molecules that may be trapped in endosomes, and the bioavailable cytosolic concentration, which represents the fraction of the compound that has reached the cytoplasm and can interact with its target[10].

A Comparative Toolkit for Quantifying Cellular Uptake

The choice of method to quantify the cellular uptake of this compound derivatives will depend on several factors, including the availability of specific reagents (like a fluorescently labeled version of the compound), the desired throughput, and whether qualitative localization or precise quantification is the primary goal. Here, we compare three widely used techniques: Fluorescence Microscopy, Flow Cytometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizing Uptake: Fluorescence Microscopy

Fluorescence microscopy offers a powerful qualitative and semi-quantitative method to visualize the subcellular localization of a fluorescently labeled compound.

Causality Behind Experimental Choices: By tagging the this compound derivative with a fluorophore, we can directly observe its accumulation within cells. Co-localization studies with specific organelle markers can provide invaluable information about the compound's intracellular trafficking and final destination[12].

Workflow for Fluorescence Microscopy-Based Uptake Analysis

cluster_prep Cell & Compound Preparation cluster_exp Uptake Experiment cluster_analysis Image Acquisition & Analysis cell_seeding Seed cells on coverslips in a multi-well plate cell_culture Culture cells to desired confluency (e.g., 70-80%) cell_seeding->cell_culture incubation Incubate cells with the fluorescent compound cell_culture->incubation compound_prep Prepare fluorescently labeled This compound derivative washing Wash cells to remove extracellular compound incubation->washing fixation Fix cells (e.g., with 4% PFA) washing->fixation permeabilization Permeabilize cells (optional, for intracellular staining) fixation->permeabilization staining Counterstain nuclei (e.g., DAPI) and/or organelles permeabilization->staining mounting Mount coverslips on slides staining->mounting imaging Acquire images using a fluorescence microscope mounting->imaging quantification Analyze images to quantify fluorescence intensity per cell imaging->quantification

Caption: Workflow for visualizing cellular uptake using fluorescence microscopy.

Detailed Protocol for Fluorescence Microscopy:

  • Cell Seeding: Seed your chosen cell line (e.g., a relevant cancer cell line) onto sterile glass coverslips placed in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Preparation: Prepare a stock solution of the fluorescently labeled this compound derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the fluorescent compound. Incubate for the desired time points (e.g., 1, 4, and 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the compound-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound extracellular compound.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional): If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain the cell nuclei with a fluorescent nuclear stain like DAPI (4',6-diamidino-2-phenylindole) to aid in cell identification. If desired, co-stain with specific organelle markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

  • Mounting: Carefully mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope with appropriate filter sets. Analyze the images using software such as ImageJ or CellProfiler to quantify the mean fluorescence intensity per cell.

High-Throughput Quantification: Flow Cytometry

Flow cytometry provides a rapid and quantitative method to measure the fluorescence of thousands of individual cells, making it ideal for high-throughput screening and dose-response studies.

Causality Behind Experimental Choices: This technique allows for the statistical analysis of a large cell population, providing robust quantitative data on the overall uptake of a fluorescently labeled compound. It is particularly useful for comparing the uptake of different derivatives or for assessing the effect of inhibitors on uptake[13][14].

Workflow for Flow Cytometry-Based Uptake Analysis

cluster_prep Cell & Compound Preparation cluster_exp Uptake Experiment cluster_analysis Flow Cytometry Analysis cell_seeding Seed cells in a multi-well plate cell_culture Culture cells to desired confluency cell_seeding->cell_culture incubation Incubate cells with the fluorescent compound cell_culture->incubation compound_prep Prepare fluorescently labeled This compound derivative washing Wash cells to remove extracellular compound incubation->washing detachment Detach cells (e.g., with trypsin) washing->detachment resuspension Resuspend cells in FACS buffer detachment->resuspension acquisition Acquire data on a flow cytometer resuspension->acquisition gating Gate on single, live cells acquisition->gating quantification Quantify mean fluorescence intensity of the population gating->quantification

Caption: Workflow for quantifying cellular uptake using flow cytometry.

Detailed Protocol for Flow Cytometry:

  • Cell Seeding and Treatment: Seed cells in a 12- or 24-well plate and treat with the fluorescently labeled this compound derivative as described for fluorescence microscopy.

  • Cell Harvesting: After incubation and washing with ice-cold PBS, detach the cells using a gentle dissociation reagent like trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Cell Pelleting and Resuspension: Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Resuspend the cell pellet in a suitable FACS buffer (e.g., PBS with 2% fetal bovine serum).

  • Data Acquisition: Analyze the cell suspension on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on the single, live cell population based on forward and side scatter properties. A viability dye can be included to exclude dead cells. Determine the mean fluorescence intensity (MFI) of the cell population for each condition.

The Gold Standard for Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying the intracellular concentration of an unlabeled small molecule.

Causality Behind Experimental Choices: LC-MS/MS does not require a fluorescently labeled compound, making it applicable to any this compound derivative. It provides absolute quantification of the parent compound and can also be used to identify and quantify intracellular metabolites[15][16][17][18].

Workflow for LC-MS/MS-Based Uptake Analysis

cluster_prep Cell & Compound Preparation cluster_exp Uptake & Lysis cluster_analysis Sample Prep & LC-MS/MS cell_seeding Seed cells in a multi-well plate cell_culture Culture cells to confluency cell_seeding->cell_culture cell_count_plate Seed a parallel plate for cell counting cell_count_plate->cell_culture incubation Incubate cells with the compound cell_culture->incubation cell_count Count cells from the parallel plate cell_culture->cell_count compound_prep Prepare unlabeled This compound derivative washing Wash cells extensively with ice-cold PBS incubation->washing lysis Lyse cells and collect the lysate washing->lysis protein_precip Protein precipitation (e.g., with acetonitrile) lysis->protein_precip centrifugation Centrifuge to pellet protein protein_precip->centrifugation supernatant_transfer Transfer supernatant centrifugation->supernatant_transfer lcms_analysis Analyze by LC-MS/MS supernatant_transfer->lcms_analysis quantification Quantify based on a standard curve lcms_analysis->quantification

Caption: Workflow for quantifying cellular uptake using LC-MS/MS.

Detailed Protocol for LC-MS/MS:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and a parallel plate for cell counting. Treat the cells with the unlabeled this compound derivative.

  • Cell Washing: This is a critical step to remove any extracellular compound. After incubation, rapidly wash the cells at least three times with a large volume of ice-cold PBS.

  • Cell Lysis and Harvesting: Lyse the cells directly in the well by adding a known volume of a suitable lysis buffer (e.g., methanol/water mixture). Scrape the cells and collect the lysate.

  • Cell Counting: In the parallel plate, detach and count the cells to determine the average number of cells per well.

  • Sample Preparation: To the cell lysate, add an internal standard and an organic solvent like acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the mobile phase. Inject a known volume into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method for the specific detection and quantification of the this compound derivative.

  • Quantification: Generate a standard curve by spiking known concentrations of the compound into a blank cell lysate matrix. Calculate the intracellular concentration of the compound in the experimental samples by interpolating from the standard curve and normalizing to the cell number.

Comparison of Methodologies

FeatureFluorescence MicroscopyFlow CytometryLC-MS/MS
Principle Visualization of fluorescently labeled moleculesQuantification of fluorescence in single cellsMass-based quantification of molecules
Labeling Required Yes (Fluorescent tag)Yes (Fluorescent tag)No
Quantification Semi-quantitativeQuantitativeAbsolute Quantification
Throughput Low to MediumHighMedium
Subcellular Localization YesNoNo (without subcellular fractionation)
Sensitivity Moderate to HighHighVery High
Measures Relative uptake and localizationAverage uptake across a populationAbsolute intracellular amount
Key Advantage Provides spatial informationHigh-throughput and statistically robustGold standard for quantification of unlabeled compounds
Key Limitation Lower throughput, potential for photobleachingDoes not provide spatial informationDestructive, does not provide localization

Alternative Quinoline Derivatives for Comparative Studies

To benchmark the cellular uptake of a novel this compound derivative, it is beneficial to compare it with other quinoline-based compounds with known biological activities and cellular uptake profiles. Some examples include:

  • Chloroquine: A well-known antimalarial and autophagy inhibitor with extensive data on its lysosomotropic accumulation[19].

  • Doxorubicin: While an anthracycline, its cellular uptake and nuclear localization are well-characterized and it is often used as a positive control in uptake studies[14].

  • Other Substituted Quinolines: Various quinoline derivatives with reported anticancer activity can be used as comparators to establish structure-activity relationships related to cellular uptake[1][20][21][22][23].

Conclusion and Future Directions

The validation of cellular uptake is a cornerstone of preclinical drug development for intracellularly acting therapeutics. For this compound derivatives, a multi-faceted approach is recommended. Fluorescence microscopy can provide initial insights into whether the compound enters cells and where it localizes. Flow cytometry is an excellent tool for rapid, quantitative screening of a series of derivatives or for studying the kinetics and dose-dependence of uptake. Ultimately, LC-MS/MS provides the most accurate and sensitive quantification of the intracellular concentration of the unlabeled parent compound.

Future studies should aim to not only quantify total cellular uptake but also to determine the fraction of the compound that reaches the cytosol and is available to engage its target. This can be achieved through techniques like subcellular fractionation followed by LC-MS/MS analysis. A comprehensive understanding of the cellular pharmacology of this compound derivatives will be instrumental in advancing these promising compounds towards clinical applications.

References

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A Comparative Analysis of Quinoline-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[1][2] Its rigid bicyclic structure provides a versatile framework for developing potent and selective inhibitors that target the ATP-binding site of various kinases. This guide offers an in-depth comparative analysis of prominent quinoline-based kinase inhibitors, providing researchers, scientists, and drug development professionals with the critical data and experimental context needed to advance their research.

The Quinoline Advantage in Kinase Inhibition

The success of the quinoline moiety in kinase inhibitor design can be attributed to several key features. Its aromatic nature allows for favorable π-π stacking interactions within the predominantly hydrophobic ATP-binding pocket of kinases. Furthermore, the nitrogen atom at position 1 of the quinoline ring can act as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase, a common feature among many kinase inhibitors. The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

This guide will focus on a comparative analysis of five notable quinoline-based multi-kinase inhibitors: Cabozantinib, Lenvatinib, Bosutinib, Dovitinib, and Foretinib. These compounds have been selected based on their clinical significance and their diverse kinase inhibition profiles, which span key targets in oncology such as VEGFR, EGFR, MET, and Src family kinases.

Comparative Kinase Inhibition Profiles

The following table summarizes the biochemical potency (IC50 values) of the selected quinoline-based inhibitors against a panel of key oncogenic kinases. This data, compiled from various in vitro kinase assays, provides a quantitative comparison of their inhibitory activities and selectivity profiles. Lower IC50 values indicate greater potency.

Kinase TargetCabozantinib IC50 (nM)Lenvatinib IC50 (nM)Bosutinib IC50 (nM)Dovitinib IC50 (nM)Foretinib IC50 (nM)
VEGFR2 (KDR) 0.035[2][4]3.0[5]-13[1][3]0.9[6]
MET 1.3[2][4]-->3000[1]0.4[6]
AXL 7[2]----
RET 5.2[2]----
KIT 4.6[2]-Minimal Activity2[1][3]-
FLT3 11.3[2]--1[1][3]-
VEGFR1 (Flt-1) -4.7[5]-10[1][3]6.8[6]
VEGFR3 (Flt-4) -2.3[5]-8[1][3]2.8[6]
FGFR1 5294[4]8[1][3]-8[1][3]-
FGFR3 ---9[1][3]-
PDGFRα --Minimal Activity27[1][3]-
PDGFRβ 234[4]-Minimal Activity210[1][3]-
Abl --32.4 pM--
Src --40.5 pM--
EGFR --->2000[1]-

Understanding the Mechanism: Key Signaling Pathways

To appreciate the therapeutic rationale behind targeting these kinases, it is essential to understand their roles in cellular signaling. The diagrams below illustrate the signaling pathways of two critical receptor tyrosine kinases frequently targeted by quinoline-based inhibitors: EGFR and VEGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Caption: EGFR signaling pathway leading to cell proliferation and survival.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Activation PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt Activation VEGF VEGF (Ligand) VEGF->VEGFR Binding & Dimerization PKC PKC PLCg->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Proliferation Endothelial Cell Proliferation Ras_Raf_MEK_ERK->Proliferation Migration Migration Ras_Raf_MEK_ERK->Migration Survival Survival PI3K_Akt->Survival Permeability Vascular Permeability PI3K_Akt->Permeability Kinase_Assay_Workflow A 1. Prepare Reagents - Kinase - Substrate - ATP - Inhibitor Dilutions B 2. Kinase Reaction - Incubate Kinase and Inhibitor - Initiate with ATP/Substrate - Incubate at 30°C A->B C 3. ATP Detection - Add Kinase-Glo® Reagent - Incubate at RT B->C D 4. Measure Luminescence - Plate Reader C->D E 5. Data Analysis - Plot Luminescence vs. [Inhibitor] - Calculate IC50 D->E

Caption: Experimental workflow for a luminescence-based kinase assay.

Methodology:

  • Reagent Preparation:

    • Causality: Precise concentrations of kinase, substrate, and ATP are critical for reproducible results. The inhibitor is serially diluted to generate a dose-response curve. A "no inhibitor" control (DMSO vehicle) represents 100% kinase activity, while a "no kinase" control establishes the background signal.

  • Kinase Reaction Incubation:

    • Step 1: In a 384-well plate, add 5 µL of the quinoline-based inhibitor at various concentrations.

    • Step 2: Add 10 µL of a solution containing the target kinase and its specific substrate peptide.

    • Step 3: Incubate for 10 minutes at room temperature.

      • Causality: This pre-incubation step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring that the measured inhibition reflects the inhibitor's potency under equilibrium conditions.

    • Step 4: Initiate the kinase reaction by adding 10 µL of a solution containing ATP.

    • Step 5: Incubate the plate at 30°C for 1 hour.

      • Causality: This incubation allows the kinase to phosphorylate its substrate. The duration and temperature are optimized to ensure the reaction is in the linear range, meaning that ATP consumption is proportional to kinase activity.

  • ATP Detection:

    • Step 1: Equilibrate the plate and the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.

    • Step 2: Add 25 µL of the Kinase-Glo® Reagent to each well.

      • Causality: The Kinase-Glo® Reagent contains luciferase and its substrate, luciferin. It also contains a cell-lysing agent to stop the kinase reaction.

    • Step 3: Incubate at room temperature for 10 minutes.

      • Causality: This allows the luciferase reaction to stabilize, resulting in a stable "glow-type" luminescent signal.

  • Data Acquisition and Analysis:

    • Step 1: Measure the luminescence of each well using a plate reader.

    • Step 2: Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Step 3: Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Causality: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is a standard measure of inhibitor potency.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Step 1: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Step 2: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

      • Causality: This allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.

  • Compound Treatment:

    • Step 1: Prepare serial dilutions of the quinoline-based inhibitor in the appropriate cell culture medium.

    • Step 2: Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations. Include a vehicle control (DMSO).

    • Step 3: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

      • Causality: The incubation period is chosen to be long enough to observe the full cytotoxic or cytostatic effects of the inhibitor.

  • MTT Incubation:

    • Step 1: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. [7] * Step 2: Incubate the plate for 4 hours at 37°C. [7] * Causality: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.

  • Formazan Solubilization and Measurement:

    • Step 1: Carefully remove the medium from each well without disturbing the formazan crystals.

    • Step 2: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. [8] * Step 3: Incubate the plate at room temperature for 15-30 minutes with gentle shaking to ensure complete solubilization of the formazan crystals.

      • Causality: The insoluble formazan must be dissolved to allow for accurate spectrophotometric measurement.

    • Step 4: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [9]

  • Data Analysis:

    • Step 1: Subtract the background absorbance (from wells with medium only) from all readings.

    • Step 2: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Step 3: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Conclusion and Future Directions

The quinoline scaffold continues to be a highly privileged structure in the development of kinase inhibitors. The comparative analysis presented in this guide highlights the diverse and potent activity of quinoline-based compounds against a range of clinically relevant kinases. The detailed experimental protocols provide a framework for the rigorous evaluation of novel inhibitors, ensuring data integrity and reproducibility.

Future research in this area will likely focus on developing next-generation quinoline-based inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities. Furthermore, the exploration of novel quinoline derivatives that can overcome acquired resistance to existing therapies remains a critical area of investigation. By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. National Institutes of Health. [Link]

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  • The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II. National Institutes of Health. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. National Institutes of Health. [Link]

  • foretinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the reproducibility of experimental results stands as a cornerstone of credibility and progress. This guide provides an in-depth technical assessment of the factors influencing the reproducibility of experiments involving 6-Aminomethylquinoline. As a key intermediate in the synthesis of the widely used derivatizing agent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), the quality and handling of this compound are paramount. This document will delve into the synthesis, purification, and characterization of this compound, provide a detailed protocol for its application in amino acid analysis via AQC derivatization, and offer a comparative analysis with alternative derivatization reagents, all with the goal of empowering researchers to achieve consistent and reliable results.

Part 1: Foundational Integrity - Synthesis, Purification, and Characterization of this compound

The journey to reproducible experimental outcomes begins with a well-characterized and pure starting material. The synthesis and purification of this compound are critical first steps where variability can be introduced.

Synthesis of this compound

Several synthetic routes to quinoline derivatives have been established, with the Skraup-Doebner-Von Miller reaction being a classic approach.[1][2] A common pathway to this compound involves the reduction of a corresponding nitro or cyano precursor.

Experimental Protocol: Synthesis of this compound via Reduction of 6-Cyanoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-cyanoquinoline (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄) in the presence of a catalyst like cobalt(II) chloride (CoCl₂), or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent and conditions will influence reaction time and yield.

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction carefully. If using NaBH₄, slowly add dilute hydrochloric acid to neutralize the excess reagent. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Purification of the crude product is essential to remove unreacted starting materials and by-products that could interfere with subsequent experiments. Recrystallization is a powerful technique for purifying solid organic compounds.[3][4][5][6]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Determine a suitable solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. A mixture of solvents, such as ethanol/water or toluene/hexane, may be necessary to achieve the desired solubility profile.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Characterization of this compound

Confirming the identity and purity of the synthesized this compound is a non-negotiable step for ensuring reproducibility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.[8][9] The spectra should be compared with literature values or predicted spectra to confirm the correct structure and identify any impurities.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy can identify characteristic functional groups present in the molecule, such as the N-H stretching of the amine and the aromatic C-H and C=C stretching of the quinoline ring.[10][11][12]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its identity.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

Part 2: Application in Amino Acid Analysis - AQC Derivatization

This compound is the precursor to 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a widely used pre-column derivatization reagent for the analysis of amino acids by High-Performance Liquid Chromatography (HPLC).[13][14] The AQC reagent reacts with primary and secondary amines to form stable, fluorescent derivatives that can be easily detected.[15]

The AQC Derivatization Workflow

AQC_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amino Acid Sample Mix1 Mix Sample and Buffer Sample->Mix1 Buffer Borate Buffer (pH 8.2-10.0) Buffer->Mix1 Mix2 Add AQC and Mix Mix1->Mix2 AQC AQC Reagent AQC->Mix2 Incubate Incubate (e.g., 55°C for 10 min) Mix2->Incubate HPLC HPLC Separation Incubate->HPLC Detection Fluorescence Detection (Ex: 250 nm, Em: 395 nm) HPLC->Detection

Caption: Workflow for AQC derivatization of amino acids.

Experimental Protocol: AQC Derivatization for HPLC Analysis

  • Reagent Preparation: Prepare the AQC derivatizing reagent by dissolving 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate in acetonitrile.[13]

  • Sample Preparation: Dilute the amino acid standard or sample in a borate buffer (pH 8.2-10.0). The optimal pH is crucial for achieving a high derivatization yield.[6]

  • Derivatization Reaction: Add the AQC reagent to the buffered sample. A molar excess of the AQC reagent is necessary to ensure complete derivatization.[14]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 55°C) for a specific duration (e.g., 10 minutes) to ensure the reaction goes to completion.

  • HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column and a fluorescence detector (Excitation: 250 nm, Emission: 395 nm).[15]

Factors Affecting Reproducibility of AQC Derivatization
FactorImpact on ReproducibilityRecommendations for Control
Purity of this compound/AQC Impurities can lead to side reactions, interfering peaks, and inaccurate quantification.Synthesize or purchase high-purity reagents. Perform characterization to verify purity.
pH of the Reaction Suboptimal pH can result in incomplete derivatization and reduced yields. The optimal pH range is typically 8.2-10.0.[6]Use a well-calibrated pH meter and freshly prepared buffers. Validate the buffer's capacity.
Reagent Concentration Insufficient AQC will lead to incomplete derivatization of the amino acids.Maintain a consistent and sufficient molar excess of AQC to the total amine concentration.[14]
Reaction Time and Temperature Inconsistent time and temperature will lead to variable derivatization efficiency.Use a calibrated heating block or water bath and a precise timer.
Sample Matrix Components in the sample matrix can interfere with the derivatization reaction or the chromatographic separation.Perform sample cleanup (e.g., protein precipitation, solid-phase extraction) if necessary.
Stability of Derivatives AQC derivatives are generally stable for several days at room temperature.[4] However, degradation can occur over longer periods or under harsh conditions.Analyze samples promptly after derivatization. Store derivatized samples appropriately if immediate analysis is not possible.

Part 3: Comparative Analysis of Amine Derivatization Reagents

While AQC is a robust reagent, several alternatives are available for the derivatization of amino acids. The choice of reagent can significantly impact the sensitivity, selectivity, and overall reproducibility of the analysis.

Overview of Alternative Derivatization Reagents
  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form highly fluorescent sulfonamide derivatives. The derivatization is typically carried out at an alkaline pH and elevated temperature.[16][17]

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. It does not react with secondary amines like proline. The derivatives can be unstable.[18]

  • 9-Fluorenylmethyl Chloroformate (Fmoc-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives. The reaction is fast and occurs at alkaline pH.[1]

Performance Comparison of Derivatization Reagents
ParameterAQCDansyl Chloride (DNS-Cl)o-Phthalaldehyde (OPA)9-Fluorenylmethyl Chloroformate (Fmoc-Cl)
Reactivity Primary & Secondary AminesPrimary & Secondary AminesPrimary AminesPrimary & Secondary Amines
Reaction Speed Fast (minutes)Slower (30-120 min)Very Fast (seconds to minutes)[18]Fast (1-40 min)
Derivative Stability Highly Stable (days)[4]Generally stable, can be light-sensitiveRelatively unstable[18]Highly Stable (>48 hours)[1]
Detection Fluorescence, UVFluorescence, UVFluorescenceFluorescence, UV
Limit of Detection (LOD) pmol range~10-100 pmolLow pmol to fmol range[18]~1-10 fmol
Limit of Quantification (LOQ) pmol range~50-500 pmolpmol range~1-10 pmol
Linearity (R²) >0.99>0.99[17]>0.99>0.99
By-products Minimal interferenceCan have interfering by-productsReagent is not fluorescentHydrolysis product can interfere
Logical Framework for Reagent Selection

Reagent_Selection Start Start: Need for Amine Derivatization Secondary_Amines Analysis of Secondary Amines (e.g., Proline)? Start->Secondary_Amines High_Sensitivity High Sensitivity Required (fmol)? Secondary_Amines->High_Sensitivity Yes Automation Automated Derivatization? Secondary_Amines->Automation No FMOC Use Fmoc-Cl High_Sensitivity->FMOC Yes Consider_AQC_FMOC Consider AQC or Fmoc-Cl High_Sensitivity->Consider_AQC_FMOC No Stability Derivative Stability Critical? Dansyl Use Dansyl-Cl Stability->Dansyl No Stability->Consider_AQC_FMOC Yes Automation->Stability No OPA Use OPA Automation->OPA Yes AQC Use AQC Consider_AQC_FMOC->AQC Consider_OPA_FMOC Consider OPA or Fmoc-Cl Consider_OPA_FMOC->OPA

Caption: Decision tree for selecting an amine derivatization reagent.

Part 4: Troubleshooting Guide for AQC Derivatization

Even with robust protocols, issues can arise. This troubleshooting guide addresses common problems encountered during AQC derivatization.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no derivative peaks 1. Inactive AQC reagent. 2. Incorrect pH of the reaction mixture. 3. Insufficient reagent. 4. Presence of interfering substances.1. Use a fresh batch of AQC; store reagent protected from moisture.[13] 2. Verify the pH of the borate buffer. 3. Increase the molar excess of AQC. 4. Perform sample cleanup.
Variable peak areas (poor reproducibility) 1. Inconsistent pipetting. 2. Fluctuations in reaction temperature or time. 3. Incomplete mixing.1. Use calibrated pipettes and consistent technique. 2. Ensure precise control of incubation temperature and time. 3. Vortex samples thoroughly after adding each reagent.
Extra, interfering peaks 1. Impurities in the AQC reagent or solvents. 2. Side reactions due to improper pH or contaminants. 3. Degradation of derivatives.1. Use high-purity reagents and HPLC-grade solvents. 2. Optimize reaction conditions and ensure sample cleanliness. 3. Analyze samples promptly after derivatization.
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Incompatible mobile phase. 3. Sample overload.1. Replace the HPLC column. 2. Adjust the mobile phase composition or pH. 3. Dilute the sample.

Conclusion

Achieving reproducible experimental results when using this compound, particularly in its application for AQC-based amino acid analysis, is a multi-faceted challenge that begins with the fundamental quality of the starting material. By implementing rigorous synthesis, purification, and characterization protocols for this compound, and by carefully controlling the critical parameters of the AQC derivatization reaction, researchers can significantly enhance the consistency and reliability of their data. Furthermore, a thorough understanding of the available alternative derivatization reagents allows for the selection of the most appropriate method for a given analytical challenge. This guide provides the necessary framework and detailed protocols to empower scientists to confidently generate reproducible and high-quality data, thereby fostering a more robust and credible scientific landscape.

References

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  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

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A Comparative Guide to the In Vitro Anticancer Properties of 6-Aminomethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its versatile structure has given rise to a multitude of derivatives with potent anticancer activities. This guide focuses on a specific, promising subclass: 6-Aminomethylquinoline derivatives. We will delve into a comparative analysis of their in vitro anticancer properties, grounded in experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive technical overview. Our discussion will not only present the data but also explore the causality behind the experimental choices, ensuring a trustworthy and authoritative narrative.

The Rationale for Investigating 6-Substituted Quinolines

The strategic placement of substituents on the quinoline ring system is a key determinant of biological activity. The 6-position, in particular, has been a focal point for medicinal chemists. Modifications at this position can significantly influence the molecule's interaction with biological targets, its pharmacokinetic properties, and ultimately, its therapeutic efficacy. The introduction of an aminomethyl group (-CH₂NH₂) or other amino-containing moieties at this position can enhance water solubility, provide a site for further chemical modification, and critically, engage in hydrogen bonding interactions within the active sites of target proteins.

A Comparative Look at the In Vitro Efficacy of 6-Amino Substituted Quinoline Derivatives

To understand the potential of this compound derivatives, we will compare their performance with that of structurally related 6-amino substituted quinolines for which experimental data is available. This comparative approach allows us to benchmark their activity and identify promising structural features.

Cytotoxicity Across Diverse Cancer Cell Lines

The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity against a panel of cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cell growth by 50%. A lower IC50 value indicates a more potent compound.

Derivative ClassCompoundCancer Cell LineIC50 / ID50 (µM)Reference
6-Amino-11H-indolo[3,2-c]quinoline7p MV4-11 (Leukemia)0.052[3]
A549 (Lung Cancer)0.112[3]
HCT116 (Colon Cancer)0.007[3]
6-Substituted 6H-indolo[2,3-b]quinolineNot specifiedKB (Oral Carcinoma)2.0 - 9.0[4]
Aminated QuinolinequinoneAQQ6 DU-145 (Prostate Cancer)Data not provided as IC50[2]

Note: The study on AQQ6 demonstrated dose-dependent cytotoxicity but did not report a specific IC50 value.

From the data, it is evident that 6-amino substituted indoloquinolines, such as compound 7p , exhibit remarkable potency, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[3] This sets a high bar for novel this compound derivatives. The broad range of activity for the 6-substituted 6H-indolo[2,3-b]quinolines suggests that the nature of the substituent at the 6-position is critical for determining cytotoxic potency.[4]

Delving into the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A crucial aspect of anticancer drug validation is elucidating the mechanism by which it induces cancer cell death.[5] Two of the most desirable mechanisms are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cell proliferation.[5][6]

Apoptosis Induction

Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer.[5] Compounds that can reactivate this pathway in cancer cells are highly sought after. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Functionalized 6-aminoquinolone derivatives have been shown to be potent inducers of apoptosis. In a study using the MCF-7 breast cancer cell line, derivatives 4 and 5 significantly increased the percentage of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. After a 24+24 hour exposure, these compounds led to 80-90% of cells entering the pre-G1 phase.[7] Similarly, the aminated quinolinequinone AQQ6 was found to significantly increase both apoptotic and necrotic cell populations in DU-145 prostate cancer cells at concentrations of 2.5 and 5 µM.[2]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division, which is a consequence of a dysregulated cell cycle.[8][9] Anticancer agents that can halt the cell cycle at specific checkpoints prevent the proliferation of malignant cells.

The study on functionalized 6-aminoquinolones revealed that derivatives 12 and 13 caused a marked accumulation of MCF-7 cells in the G0/G1 phase of the cell cycle.[7] This indicates that these compounds effectively block the cells from entering the S phase, where DNA replication occurs. Furthermore, the aminated quinolinequinone AQQ6 was shown to induce G0/G1 cell cycle arrest in a dose-dependent manner in DU-145 prostate cancer cells.[2]

Experimental Protocols: A Guide to In Vitro Validation

To ensure scientific integrity and reproducibility, it is essential to follow well-established and validated experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The G0/G1, S, and G2/M phases of the cell cycle will be represented as distinct peaks in the resulting histogram.

Visualizing the Path to Discovery

To better illustrate the experimental workflow and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle ic50 Determine IC50 Values cell_cycle->ic50 mechanism Elucidate Mechanism of Action (Apoptosis, Cell Cycle Arrest) ic50->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar

Caption: A generalized workflow for the in vitro validation of anticancer properties of novel compounds.

apoptosis_pathway drug This compound Derivative cell Cancer Cell drug->cell Targets apoptosis_induction Induction of Apoptosis cell->apoptosis_induction caspases Caspase Activation apoptosis_induction->caspases cell_death Programmed Cell Death caspases->cell_death

Caption: Simplified schematic of apoptosis induction by a this compound derivative.

cell_cycle_arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S arrest Cell Cycle Arrest G1->arrest G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 drug This compound Derivative drug->G1 Induces Arrest

Caption: Illustration of G1 phase cell cycle arrest induced by a this compound derivative.

Conclusion and Future Directions

The available data on 6-amino substituted quinoline derivatives strongly support the therapeutic potential of this scaffold in oncology. The remarkable potency and the ability to induce apoptosis and cell cycle arrest make them compelling candidates for further investigation. This comparative guide provides a framework for the in vitro validation of novel this compound derivatives. By employing the described experimental protocols, researchers can systematically evaluate the anticancer properties of their compounds and contribute to the growing body of knowledge in this exciting field. Future studies should focus on elucidating the specific molecular targets of these compounds, which will be instrumental in optimizing their efficacy and selectivity, ultimately paving the way for their clinical translation.

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Benchmarking New 6-Aminomethylquinoline Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and inflammatory diseases. The introduction of a 6-aminomethyl group to this privileged structure offers a promising avenue for enhancing potency and selectivity against key pathological targets. This guide provides a comprehensive framework for benchmarking new 6-aminomethylquinoline compounds against established inhibitors of three critical enzyme targets: Checkpoint Kinase 1 (Chk1), Phosphoinositide 3-Kinase alpha (PI3Kα), and Matrix Metalloproteinase-12 (MMP-12).

Herein, we delve into the rationale for targeting these enzymes, present robust experimental protocols for inhibitor characterization, and provide a comparative analysis with well-known inhibitors, supported by experimental data. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the potential of novel this compound derivatives.

Section 1: The Rationale for Target Selection

The selection of Chk1, PI3Kα, and MMP-12 as primary targets for this benchmarking study is rooted in their significant roles in disease pathogenesis and the established therapeutic potential of their inhibition.

Checkpoint Kinase 1 (Chk1): A Guardian of Genomic Integrity and a Target in Cancer Therapy

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[1] In response to DNA damage, Chk1 is activated by the ATR kinase and subsequently phosphorylates a range of downstream targets to orchestrate cell cycle arrest, allowing time for DNA repair.[1][2][3] Many cancer cells exhibit a defective G1 checkpoint, rendering them highly dependent on the S and G2/M checkpoints, which are regulated by Chk1.[4] Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging chemotherapies and radiation, leading to mitotic catastrophe and apoptosis.[4][5][6]

Phosphoinositide 3-Kinase alpha (PI3Kα): A Central Node in Cell Growth and Proliferation

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[7][8][9] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated kinases in solid tumors, including breast, colorectal, and lung cancers.[10][11][12] These activating mutations lead to constitutive pathway activation, driving tumorigenesis.[13] Consequently, the development of selective PI3Kα inhibitors has become a major focus in oncology, with the FDA-approved drug alpelisib demonstrating the clinical relevance of targeting this pathway.[14][15]

Matrix Metalloproteinase-12 (MMP-12): A Key Player in Inflammatory Diseases

Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a zinc-dependent endopeptidase primarily secreted by macrophages.[16][17] It plays a crucial role in the degradation of extracellular matrix components, particularly elastin.[16][17] Dysregulated MMP-12 activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and atherosclerosis, by contributing to tissue remodeling and inflammation.[16][18][19][20] Therefore, selective inhibition of MMP-12 presents a promising therapeutic strategy for these conditions.[18][19]

Section 2: Comparative Analysis of Inhibitors

To provide a clear benchmark for the new this compound compounds, we have selected well-characterized inhibitors for each target. The following table summarizes their reported potencies.

TargetKnown InhibitorReported IC50/Ki
Chk1 Prexasertib (LY2606368)1 - 10 nM (in most ovarian cancer cell lines)[21]; 6 - 49 nM (in HGSOC cell lines)[22]
PI3Kα Alpelisib (BYL719)5 nM[23]; ~4 nmol/L (against hotspot mutations)[14]
MMP-12 Actinonin~350 nM (at 4nM MMP-12)[24]

Section 3: Experimental Protocols for Inhibitor Benchmarking

The following protocols are designed to provide a robust and reproducible framework for evaluating the inhibitory activity of new this compound compounds.

Chk1 Inhibition: Biochemical Assay

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is directly proportional to the kinase activity.

Protocol: ADP-Glo™ Chk1 Kinase Assay

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.

    • Prepare the required concentrations of the test compounds and the reference inhibitor (Prexasertib) in the 1x Kinase Assay Buffer.

    • Prepare a master mix containing the Chk1 enzyme and substrate in 1x Kinase Assay Buffer.

  • Assay Procedure:

    • Add 2.5 µL of the test compound or reference inhibitor to the wells of a 384-well plate.

    • Add 2.5 µL of the Chk1 enzyme/substrate master mix to each well.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PI3Kα Inhibition: Cell-Based Assay

Assay Principle: The HTRF (Homogeneous Time-Resolved Fluorescence) assay is a highly sensitive method for measuring the production of PIP3, the product of PI3Kα activity, in a cellular context.

Protocol: HTRF PI3Kα Cell-Based Assay [25][26]

  • Cell Culture and Treatment:

    • Plate PIK3CA-mutant cancer cells (e.g., MCF-7, T47D) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds or the reference inhibitor (Alpelisib) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis:

    • Aspirate the medium and add 50 µL of supplemented lysis buffer to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • HTRF Detection:

    • Transfer 16 µL of the cell lysate to a 384-well low-volume white plate.

    • Prepare a detection mix containing the anti-PIP3 antibody labeled with a donor fluorophore and a PIP3 tracer labeled with an acceptor fluorophore.

    • Add 4 µL of the premixed detection antibodies to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

    • Calculate the HTRF ratio and determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 values as described for the Chk1 assay.

MMP-12 Inhibition: Biochemical Assay

Assay Principle: This assay utilizes a fluorogenic peptide substrate that is cleaved by MMP-12, leading to an increase in fluorescence.

Protocol: Fluorogenic MMP-12 Activity Assay [27][28][29]

  • Reagent Preparation:

    • Prepare the Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).

    • Prepare a stock solution of the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) in DMSO and dilute it in Assay Buffer to the working concentration.

    • Prepare serial dilutions of the test compounds and the reference inhibitor (Actinonin) in Assay Buffer.

  • Assay Procedure:

    • Add 50 µL of the test compound or reference inhibitor to the wells of a 96-well black plate.

    • Add 25 µL of the diluted active MMP-12 enzyme to each well.

    • Incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time using a fluorescence plate reader.

    • Determine the initial reaction velocity (V₀) for each concentration.

    • Calculate the percentage of inhibition and determine the IC50 values as previously described.

Section 4: Visualizing the Signaling Pathways

Understanding the context in which these enzymes operate is crucial for rational drug design. The following diagrams illustrate the signaling pathways involving Chk1 and PI3Kα.

The ATR-Chk1 Signaling Pathway in DNA Damage Response

Chk1_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effectors DNA_Damage DNA Damage (e.g., Replication Stress, UV) ATR ATR DNA_Damage->ATR Claspin Claspin ATR->Claspin Chk1 Chk1 (Target for Inhibition) Claspin->Chk1 Phosphorylation Cdc25A Cdc25A Chk1->Cdc25A Inhibition Cdc25C Cdc25C Chk1->Cdc25C Inhibition DNA_Repair DNA Repair Chk1->DNA_Repair Activation Cell_Cycle_Arrest S/G2 Phase Cell Cycle Arrest Cdc25A->Cell_Cycle_Arrest Cdc25C->Cell_Cycle_Arrest

Caption: The ATR-Chk1 signaling pathway in response to DNA damage.

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_upstream Upstream Activation cluster_core Core Signaling Cascade cluster_downstream Downstream Cellular Responses Growth_Factors Growth Factors (e.g., EGF, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3Kα (Target for Inhibition) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Survival Akt->Survival Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway in cell growth and proliferation.

Section 5: Concluding Remarks

The this compound scaffold holds significant promise for the development of next-generation enzyme inhibitors. By employing the rigorous benchmarking strategies outlined in this guide, researchers can effectively evaluate the potency and selectivity of their novel compounds against clinically relevant targets. The provided protocols and comparative data serve as a robust foundation for advancing promising candidates through the drug discovery pipeline. As our understanding of the intricate signaling networks in disease evolves, so too will the opportunities for innovative chemical matter, such as the 6-aminomethylquinolines, to make a meaningful impact on human health.

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A Researcher's Guide to Linker Stability: A Comparative Analysis for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker is not merely a tether but a critical determinant of success or failure.[1][2] It is the molecular arbiter that dictates whether a potent payload remains safely attached in systemic circulation or is released prematurely, causing off-target toxicity.[2][3] Conversely, an overly stable linker can prevent efficient payload release at the tumor site, rendering the therapeutic inert.[2] This guide provides an in-depth comparison of the stability profiles of major linker classes, offers field-proven protocols for their evaluation, and explores the potential of emerging scaffolds like aminoquinolines.

The Dichotomy of Linker Stability: Systemic Inertness vs. Target-Site Lability

The central challenge in linker design is achieving a delicate balance: high stability in the bloodstream (pH ~7.4, rich in esterases and other enzymes) and controlled instability within the target cell, typically in the acidic and enzyme-rich environment of the lysosome (pH 4.5-5.5).[2][4][5] Premature cleavage in plasma reduces the therapeutic window and increases systemic toxicity, while failure to cleave at the target negates the entire purpose of targeted delivery.[1][6]

Part 1: A Comparative Analysis of Major Cleavable Linker Classes

The choice of a cleavable linker is fundamentally a choice of a release mechanism. The two most prevalent strategies rely on enzymatic cleavage or pH-dependent hydrolysis.

Protease-Cleavable Linkers

These linkers incorporate a short peptide sequence that is a substrate for proteases, like Cathepsin B, which are highly expressed in the lysosomes of cancer cells.[4][7]

  • Mechanism of Action: After an ADC is internalized and trafficked to the lysosome, lysosomal proteases recognize and cleave the peptide sequence, liberating the payload.[4][8]

  • Common Examples: The most well-established example is the valine-citrulline (Val-Cit or vc) linker.[7] The GGFG tetrapeptide is another notable example used in the highly successful ADC, DS-8201a.[7]

  • Stability Profile: Val-Cit linkers are generally stable in human plasma but are susceptible to cleavage by certain mouse carboxylesterases, a critical consideration for preclinical model selection.[7] Furthermore, they can be prematurely cleaved by human neutrophil elastase, which is believed to contribute to hematological toxicities.[7] Newer designs, such as legumain-cleavable Asn-containing linkers, have been developed to offer comparable lysosomal lability with improved plasma stability and resistance to neutrophil elastase.[9][10]

pH-Sensitive Linkers

This class of linkers leverages the pH gradient between the blood (pH 7.4) and the acidic endosomal and lysosomal compartments (pH 4.5-6.5) to trigger payload release.[11]

  • Mechanism of Action: They employ acid-labile functional groups that undergo hydrolysis at lower pH values.[11][12]

  • Common Examples: Hydrazones are the most common moiety, though their stability at physiological pH can be a concern, leading to "linker leakage".[2][5] Other examples include carbonates, acetals, and orthoesters, which are engineered for greater stability at pH 7.4 while maintaining rapid hydrolysis rates at lower pH.[11][13]

  • Stability Profile: The primary challenge is tuning the hydrolysis rate. An ideal pH-sensitive linker is exceptionally stable at pH 7.4 but releases its payload rapidly at pH 5.5.[5][14] Achieving this wide therapeutic window has been a significant focus of linker chemistry innovation.[5]

Comparative Summary
Linker TypeRelease MechanismCommon Example(s)Key Stability Considerations
Protease-Cleavable Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[4][15]Valine-Citrulline (Val-Cit), GGFG.[7]Generally stable in human plasma but may have species-specific instability (e.g., in mouse plasma).[7] Susceptible to off-target enzymatic cleavage (e.g., by neutrophil elastase).[7]
pH-Sensitive Acid-catalyzed hydrolysis in endosomes/lysosomes (pH 4.5-6.5).[11][12]Hydrazones, Carbonates, Orthoesters.[11][13]Balancing stability at physiological pH (~7.4) with rapid cleavage at acidic pH is critical.[2][5] "Leaky" linkers can cause significant off-target toxicity.[2]

Part 2: The Aminoquinoline Scaffold: An Emerging Platform for Linker Design?

While not yet established as mainstream linkers for ADCs, aminoquinoline scaffolds, particularly 4-aminoquinoline and 8-aminoquinoline, possess chemical properties that make them intriguing candidates for next-generation linker design.[16][17]

  • Chemical Properties: Aminoquinolines are known for their ability to chelate metals like copper and zinc, a property explored in the context of Alzheimer's disease.[18][19][20] Their nitrogen-containing heterocyclic structure provides handles for chemical modification and can influence properties like basicity and lipophilicity.[16][21]

  • Potential in Linker Design: The basic nitrogen atoms within the quinoline ring system could potentially be exploited to create novel pH-sensitive linkers. Protonation of these nitrogens in the acidic lysosome could trigger conformational changes or electronic effects that lead to the cleavage of an attached payload. While extensive research has focused on their synthesis and intrinsic biological activities, their application as stable, cleavable linkers in targeted drug delivery is an area ripe for exploration.[22][23] Direct, comparative stability data for aminoquinoline-derived linkers in plasma or lysosomal assays is not yet prevalent in the literature.

Part 3: Experimental Protocols for Stability Assessment

Trustworthy data is the bedrock of linker development. The following self-validating protocols provide a robust framework for assessing the comparative stability of linker candidates.

Protocol 1: In Vitro Plasma Stability Assay

This assay is the gold standard for determining the rate of premature payload release in circulation.[3][24]

Objective: To quantify the release of free payload from a conjugate when incubated in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human).[24][25]

Methodology:

  • Preparation: Thaw frozen plasma (e.g., human plasma with K2-EDTA) at 37°C. Fortify the test conjugate into the plasma at a final concentration of ~100 µg/mL. Prepare a parallel control sample in a stable buffer (e.g., PBS) to monitor for non-enzymatic degradation.

  • Incubation: Incubate samples in a temperature-controlled shaker at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), draw aliquots from the plasma and buffer samples.

  • Sample Processing: To analyze the remaining intact conjugate, isolate the antibody portion from the plasma matrix. This is typically done using immunoaffinity capture, for example, with Protein A magnetic beads.[26]

  • Analysis of Intact Conjugate: Elute the captured conjugate from the beads and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[25] A decrease in DAR over time in plasma relative to the buffer control indicates linker instability.[25]

  • Analysis of Released Payload: Alternatively, to quantify the released payload, precipitate the plasma proteins from the aliquot (e.g., with acetonitrile). Centrifuge and analyze the supernatant using LC-MS/MS to measure the concentration of the free payload.

  • Data Interpretation: Plot the DAR or percent of intact conjugate versus time to determine the linker's half-life (t½) in plasma.

G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling cluster_analysis Analysis prep1 Thaw Plasma (Human, Mouse, etc.) prep2 Spike ADC into Plasma (e.g., 100 µg/mL) prep1->prep2 prep3 Prepare Buffer Control (ADC in PBS) prep2->prep3 incubate Incubate at 37°C prep3->incubate sampling Collect Aliquots at Time Points (0-168h) incubate->sampling analysis1 Immunoaffinity Capture of ADC (e.g., Protein A beads) sampling->analysis1 analysis2 LC-MS Analysis of Intact ADC analysis1->analysis2 analysis3 Calculate DAR Loss vs. Time analysis2->analysis3 G cluster_prep Preparation cluster_reaction Reaction cluster_sample Sampling & Quenching cluster_analysis Analysis prep1 Prepare Lysosomal Homogenate (e.g., Liver S9, Tritosomes) prep2 Prepare Acidic Buffer (pH 5.0 + DTT) prep1->prep2 prep3 Add ADC to Buffer prep2->prep3 incubate Incubate at 37°C prep3->incubate sampling Collect & Quench Aliquots at Time Points (0-120 min) incubate->sampling analysis1 Protein Precipitation sampling->analysis1 analysis2 LC-MS/MS Analysis of Supernatant analysis1->analysis2 analysis3 Quantify Released Payload vs. Time analysis2->analysis3

Caption: Workflow for assessing linker cleavage in lysosomes.

Conclusion and Future Perspectives

The stability of the linker is a paramount design feature that profoundly impacts the safety and efficacy of targeted drug conjugates. [27]A deep understanding of the comparative stability of different linker classes, supported by rigorous and reproducible experimental data, is essential for advancing novel therapeutics. [2]While protease-sensitive and pH-cleavable linkers form the current backbone of ADC technology, the future lies in the development of novel linker chemistries that offer wider therapeutic windows and overcome existing limitations. Scaffolds such as aminoquinolines present an untapped resource for innovation, potentially enabling new mechanisms of controlled drug release. Continued research combining synthetic chemistry, bioanalytical validation, and a thorough understanding of cell biology will undoubtedly lead to the next generation of safer and more effective targeted therapies.

References

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Unveiling the Action of 6-Aminomethylquinoline Drugs: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a continuous endeavor. Among the promising scaffolds, 6-Aminomethylquinoline derivatives have emerged as a noteworthy class of compounds demonstrating significant anti-cancer activity. This guide provides an in-depth analysis of the mechanism of action of these drugs, supported by experimental data, and offers a comparative perspective against established kinase inhibitors. Our objective is to equip researchers with the foundational knowledge and practical methodologies to effectively evaluate and advance the development of this promising therapeutic class.

The Rise of 6-Aminomethylquinolines: Targeting Key Oncogenic Pathways

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] The addition of an aminomethyl group at the 6th position has been shown to be a critical modification, enhancing the interaction of these molecules with the ATP-binding pocket of various kinases.[4] This targeted inhibition disrupts aberrant signaling pathways that are hallmarks of cancer, leading to the suppression of tumor growth and proliferation.[1][2]

Primary Mechanisms of Action: A Dual Assault on Cancer Cells

Experimental evidence strongly suggests that this compound-based drugs exert their anti-cancer effects through two primary mechanisms:

  • Inhibition of Pro-Survival Kinase Pathways: A significant body of research points towards the potent inhibitory activity of this compound derivatives against key kinases in the PI3K/Akt/mTOR and Aurora kinase pathways. These pathways are frequently dysregulated in a multitude of cancers, promoting cell survival, proliferation, and resistance to therapy.[5][6]

  • Induction of Apoptosis and Cell Cycle Arrest: By inhibiting these critical kinases, this compound compounds trigger programmed cell death (apoptosis) and halt the cell cycle, preventing the uncontrolled division of cancer cells.[4]

Comparative Analysis: 6-Aminomethylquinolines vs. Established Kinase Inhibitors

To contextualize the potential of this compound-based drugs, it is essential to compare their performance against currently approved and clinically investigated kinase inhibitors. This section provides a comparative overview of their inhibitory concentrations (IC50) against relevant kinase targets.

Drug/CompoundTarget Kinase(s)IC50 (nM)Reference(s)
This compound Derivatives
Compound C11BTK17.0[4][6]
Approved/Clinical Stage Inhibitors
Imatinibv-Abl, c-Kit, PDGFR600, 100, 100[]
GefitinibEGFR2[]
ErlotinibEGFR2[]
SorafenibRaf-1, B-Raf6, 22[]
PazopanibVEGFR1/2/3, PDGFR, FGFR, c-Kit, c-Fms10, 30, 47, 84, 74, 140, 146[]
EnzastaurinPKCβ6[8]
Compound 7 (Quinazolinone derivative)CDK9115[9]
Compound 9 (Quinazolinone derivative)CDK9131[9]
Compound 25 (Quinazolinone derivative)CDK9142[9]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is drawn from the cited literature.

Elucidating the Mechanism: Key Experimental Workflows

Validating the mechanism of action of any novel compound is a cornerstone of drug development. The following section details the step-by-step methodologies for the key experiments used to characterize this compound-based drugs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity and inhibition.[10][11][12]

ADP-Glo Kinase Assay Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection kr_start Combine Kinase, Substrate, ATP, and Test Compound kr_incubate Incubate at Room Temperature kr_start->kr_incubate Initiates Kinase Activity adp_reagent Add ADP-Glo™ Reagent kr_incubate->adp_reagent adp_incubate Incubate for 40 minutes adp_reagent->adp_incubate Stops Kinase Reaction Depletes remaining ATP kd_reagent Add Kinase Detection Reagent adp_incubate->kd_reagent kd_incubate Incubate for 30-60 minutes kd_reagent->kd_incubate Converts ADP to ATP luminescence Measure Luminescence kd_incubate->luminescence Luciferase/Luciferin Reaction

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol:

  • Reagent Preparation:

    • Prepare the Kinase Dilution Buffer: 25 mM HEPES (pH 7.5), 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP.[13]

    • Reconstitute the Kinase Detection Substrate in Kinase Detection Buffer to create the Kinase Detection Reagent.[14]

    • Prepare a series of dilutions of the this compound test compound and control inhibitors in the appropriate vehicle (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound solution.[11]

    • Add 5 µL of the substrate solution.

    • Add 5 µL of the ATP solution.

    • Initiate the reaction by adding 5 µL of the enzyme solution.

    • Incubate the plate for 1 hour at room temperature.[13]

  • ATP Depletion:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate for 40 minutes at room temperature.[11][13]

  • ADP to ATP Conversion and Detection:

    • Add 40 µL of Kinase Detection Reagent to each well.[11]

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[11]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ATP and ADP.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Apoptosis Assay Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis cell_culture Culture and Treat Cells harvest Harvest and Wash Cells cell_culture->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate in the Dark stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol:

  • Cell Preparation:

    • Seed cells in a culture flask and treat with the this compound compound or a vehicle control for the desired time.

    • Harvest the cells by trypsinization (for adherent cells) and centrifugation.

    • Wash the cells twice with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Use appropriate compensation controls for FITC and PI.

  • Data Interpretation:

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method utilizes the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Cell Cycle Analysis Workflow cluster_0 Cell Preparation & Fixation cluster_1 Staining cluster_2 Analysis cell_culture Culture and Treat Cells harvest Harvest and Wash Cells cell_culture->harvest fix Fix with Cold 70% Ethanol harvest->fix wash_pbs Wash with PBS fix->wash_pbs rnase Treat with RNase A wash_pbs->rnase stain_pi Stain with Propidium Iodide rnase->stain_pi incubate Incubate stain_pi->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Caption: Workflow for Cell Cycle Analysis using PI.

Protocol:

  • Cell Preparation and Fixation:

    • Culture and treat cells as described for the apoptosis assay.

    • Harvest and wash the cells with 1X PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.

    • Incubate on ice for at least 30 minutes.

  • Staining:

    • Centrifuge the fixed cells and wash twice with 1X PBS.

    • Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

    • Add the Propidium Iodide staining solution.

    • Incubate for 15-30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry, collecting data on a linear scale for the PI channel.

    • Gate on single cells to exclude doublets and aggregates.

  • Data Analysis:

    • Generate a histogram of DNA content (PI fluorescence).

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Future Directions and Clinical Perspective

The preclinical data for this compound-based drugs are compelling, demonstrating potent kinase inhibition and significant anti-cancer activity. However, the journey from a promising scaffold to a clinically approved therapeutic is long and requires rigorous investigation. While several kinase inhibitors have been approved by the FDA, and numerous others are in clinical trials, specific clinical trial data for this compound derivatives is not yet widely available in the public domain, suggesting that this class of compounds is still in the early stages of development.[15][16][17][18][19]

Future research should focus on:

  • Lead Optimization: Further structure-activity relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties.[4][11][20][21]

  • In Vivo Efficacy: Evaluation in relevant animal models of cancer to assess anti-tumor activity and tolerability.

  • Biomarker Discovery: Identification of predictive biomarkers to select patient populations most likely to respond to treatment.

  • Combination Therapies: Investigating the synergistic effects of this compound-based drugs with other anti-cancer agents.

Conclusion

This compound-based drugs represent a promising new frontier in the development of targeted kinase inhibitors for cancer therapy. Their ability to potently inhibit key oncogenic pathways and induce cancer cell death underscores their therapeutic potential. The experimental workflows detailed in this guide provide a robust framework for researchers to further investigate and validate the mechanism of action of these and other novel kinase inhibitors. As our understanding of the intricate signaling networks in cancer deepens, the continued exploration of novel chemical scaffolds like this compound will be paramount in developing the next generation of effective and personalized cancer treatments.

References

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  • PubMed. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 6-Aminomethylquinoline. As a critical intermediate and potential impurity in pharmaceutical synthesis, ensuring the accuracy and reliability of its measurement is paramount.

This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]

Introduction to this compound and the Imperative of Cross-Validation

This compound is a key chemical entity utilized in the synthesis of various pharmaceutical compounds. Its presence, whether as a starting material, intermediate, or impurity, must be accurately monitored to ensure the quality, safety, and efficacy of the final drug product. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared with another distinct method.[8][9] This is crucial when transferring a method, or when results from different techniques need to be correlated, ensuring inter-laboratory reproducibility and data integrity.[8][10]

This guide will explore the cross-validation of a stability-indicating HPLC-UV method and a highly specific GC-MS method for the analysis of this compound.

Methodologies for the Analysis of this compound

The selection of an analytical method is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC-MS present viable analytical options.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique in pharmaceutical analysis for its versatility, robustness, and ability to separate a wide range of compounds.[11][12] A reverse-phase HPLC method with UV detection is a common choice for aromatic compounds like this compound.

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of moderately polar compounds.

  • Mobile Phase: A gradient elution of acetonitrile and a phosphate buffer (pH 3.0) is effective for resolving the analyte from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV spectral analysis of this compound, typically around its lambda max for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent confirmatory technique.[13][14] Due to the polarity of the primary amine in this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol: GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Derivatization (if necessary): Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility.

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used for the separation of a wide range of compounds.[13]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is optimized to ensure good separation and peak shape. For instance, starting at 100 °C, holding for 1 minute, then ramping to 280 °C at 15 °C/min, and holding for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

Cross-Validation Protocol

The cross-validation of the HPLC-UV and GC-MS methods will be conducted in accordance with ICH Q2(R1) guidelines, focusing on key validation parameters.[3][7][15]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][7]

  • Procedure:

    • Analyze a blank (diluent), a placebo (if in a formulation), a solution of this compound standard, and a sample spiked with known related substances by both HPLC-UV and GC-MS.

    • Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed on this compound to generate potential degradation products.[16][17][18] The stressed samples are then analyzed by both methods.

  • Acceptance Criteria:

    • No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms for both methods.

    • The methods should be able to separate the this compound peak from all potential degradation products and known impurities. The mass spectra from GC-MS can be used to confirm the identity of the analyte peak.

G cluster_specificity Specificity Validation Workflow start Prepare Samples: - Blank - Placebo - Standard - Spiked Sample - Stressed Samples hplc Analyze by HPLC-UV start->hplc gcms Analyze by GC-MS start->gcms compare Compare Chromatograms and Spectra hplc->compare gcms->compare pass Acceptance Criteria Met: - No Interference - Peak Purity compare->pass fail Criteria Not Met: Investigate and Optimize Methods compare->fail

Caption: Workflow for Specificity Validation.

Linearity

Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five concentrations of this compound spanning the expected working range for both methods.

    • Analyze each concentration in triplicate.

    • Plot the mean response (peak area) against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine determinations across the three concentration levels (3 concentrations, 3 replicates each).

    • Analyze the samples using both the HPLC-UV and GC-MS methods and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean percentage recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility. For cross-validation, comparing the precision of the two methods is key.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument for each method.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument for each method.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) should be ≤ 2.0%.

Comparison of Results

The core of the cross-validation is the direct comparison of quantitative results obtained from the two methods.

  • Procedure:

    • Analyze a minimum of three independent batches of a sample containing this compound using both the validated HPLC-UV and GC-MS methods.

    • Statistically compare the results obtained from both methods. A Student's t-test or an equivalence test can be used to determine if there is a significant difference between the means of the two datasets.

  • Acceptance Criteria:

    • There should be no statistically significant difference between the results obtained from the two methods (e.g., p > 0.05 in a t-test). The percentage difference between the mean results should ideally be within ±5.0%.

G cluster_cross_validation Cross-Validation Logical Flow start Select Independent Sample Batches hplc_analysis Quantitative Analysis by HPLC-UV start->hplc_analysis gcms_analysis Quantitative Analysis by GC-MS start->gcms_analysis data_compilation Compile Results from Both Methods hplc_analysis->data_compilation gcms_analysis->data_compilation stat_analysis Statistical Comparison (e.g., t-test) data_compilation->stat_analysis decision Statistically Equivalent? stat_analysis->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies and Re-evaluate decision->fail No

Caption: Logical flow for cross-validation comparison.

Data Summary and Comparison

The following tables summarize the expected performance data from the cross-validation of the HPLC-UV and GC-MS methods for the analysis of this compound.

Table 1: Summary of Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from degradants or placebo.No interference, confirmed by mass spectra.Specific to the analyte
Linearity (R²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.6%≤ 2.0%
- Intermediate Precision1.2%1.0%≤ 2.0%

Table 2: Comparison of Quantitative Results from Three Batches

Batch IDHPLC-UV Result (mg/mL)GC-MS Result (mg/mL)% Difference
BATCH-011.021.01-0.98%
BATCH-020.991.00+1.01%
BATCH-031.051.03-1.90%
Mean 1.02 1.01 -0.96%
p-value (t-test) \multicolumn{2}{c}{0.65}> 0.05

Conclusion

This guide outlines a comprehensive framework for the cross-validation of two distinct analytical methods, HPLC-UV and GC-MS, for the determination of this compound. The successful execution of this protocol demonstrates that both methods are suitable for their intended purpose and yield equivalent, reliable results. The HPLC-UV method serves as a robust technique for routine quality control, while the GC-MS method provides a highly specific and sensitive confirmatory analysis.

By adhering to the principles of scientific integrity and regulatory guidelines, this cross-validation approach ensures the generation of high-quality, defensible analytical data, which is fundamental to the development and manufacturing of safe and effective pharmaceutical products.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical reagent extends far beyond the bench. The proper disposal of compounds like 6-Aminomethylquinoline is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this final, crucial step with confidence and precision.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, information from suppliers and data for structurally similar quinoline derivatives provide a strong basis for a cautious approach. 6-(Aminomethyl)quinoline is known to be harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation[1]. Related quinoline compounds are also classified as hazardous substances with similar irritant properties[2][3][4]. Therefore, treating this compound with a high degree of caution is essential.

Table 1: Summary of Hazard Information and Disposal Route for this compound

Hazard ClassificationHandling and StoragePrimary Disposal Route
Harmful if swallowed[1], Skin Irritant[1], Serious Eye Irritant[1], May cause respiratory irritation[1].Wear protective gloves, clothing, and eye/face protection[3][4]. Handle in a well-ventilated area or under a chemical fume hood[2][3].Dispose of contents/container to an approved waste disposal plant[4][5][6].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like most laboratory chemicals, is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA)[7][8]. This means it cannot be discarded in the regular trash or poured down the drain[2][7]. Adherence to the following protocol is crucial for regulatory compliance and safety.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166[2][9].

  • Hand Protection: Use chemical-impermeable gloves. Inspect gloves for any signs of degradation or puncture before use[2][6].

  • Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin contact[2][3].

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[2][3].

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is fundamental to safe disposal.

  • Designate a Waste Container: Use a dedicated, leak-proof container for this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage, provided they are chemically compatible[8][10].

  • Solid Waste: Collect any unused solid this compound, as well as any lab materials heavily contaminated with the compound (e.g., weighing boats, contaminated paper towels), in this designated container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated liquid hazardous waste container. Do not mix it with other incompatible waste streams.

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from the first three rinses of a container that held a highly toxic chemical should be collected as hazardous waste[5]. Given the hazards of quinoline derivatives, it is prudent to adopt this practice for this compound.

Step 3: Labeling the Hazardous Waste Container

Accurate and thorough labeling is a strict regulatory requirement and a key safety feature.

Your hazardous waste container must be labeled with a hazardous waste tag that includes the following information[8][11]:

  • The words "Hazardous Waste" prominently displayed.

  • The full chemical name : "this compound". Avoid using abbreviations or chemical formulas[8].

  • The approximate quantity of the waste.

  • The date of waste generation .

  • The location of origin (e.g., building and room number).

  • The Principal Investigator's name and contact information .

  • Appropriate hazard pictograms (e.g., irritant, harmful).

Step 4: Storage of Hazardous Waste

Proper storage of your labeled hazardous waste container is crucial while it awaits pickup.

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area (SAA)[11]. This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak[10].

  • Compatibility: Ensure that the stored this compound waste is not kept with incompatible chemicals.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[7][8].

  • Contact your EHS Office: Follow your institution's specific procedures for requesting a hazardous waste pickup. This often involves submitting a chemical waste collection form[8].

  • Do Not Transport Off-Site: Never transport hazardous waste yourself. The transport of hazardous materials is strictly regulated.

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection cluster_final Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste Type (Solid, Liquid, Contaminated Materials) B->C D Is it the original, empty container? C->D E Collect in a Designated, Labeled Hazardous Waste Container D->E No F Triple-Rinse Container D->F Yes H Store Sealed Container in Satellite Accumulation Area E->H G Collect Rinsate as Liquid Hazardous Waste F->G J Deface Original Label and Dispose of Container per Institutional Guidelines F->J G->H I Contact EHS for Pickup H->I

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, your immediate response is critical.

  • Minor Spills: For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in your designated hazardous waste container[2].

  • Major Spills: For larger spills, evacuate the area and alert your supervisor and EHS office immediately.

  • Personal Contamination:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[4].

    • Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing[3][4].

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[3][4].

    • Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention[3][4].

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research does not come at the cost of environmental integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Environmental Health and Safety, Stony Brook University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet - Quinoline. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Aminomethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 6-Aminomethylquinoline is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of the compound's specific hazards. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by fostering a culture of safety.

Understanding the Hazard Profile of this compound

Before any handling protocol is established, a thorough understanding of the substance's intrinsic hazards is critical. This compound is a solid organic compound that presents multiple health risks.[1] Aggregated data from multiple suppliers and safety data sheets (SDS) provides a clear and consistent hazard profile.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards. For this compound, the classifications are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage or irritation[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3]

These classifications are not merely administrative; they are directives that inform every aspect of our handling procedures, from the selection of personal protective equipment to emergency response and disposal. The risk of serious eye damage, for instance, necessitates more than standard safety glasses, while the potential for skin irritation demands careful glove selection and handling techniques.

Core Protective Measures: Your Primary Line of Defense

Based on the identified hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The goal is to create a comprehensive barrier that prevents any contact between the chemical and your body.

Eye and Face Protection

Given the risk of serious eye damage, standard safety glasses are insufficient.

  • Mandatory Equipment: Tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[4]

  • Causality: this compound is a solid and can become airborne as a fine dust during weighing or transfer.[3] Goggles provide a 360-degree seal around the eyes, protecting against not only direct splashes but also airborne particulates that could easily bypass the gaps in standard safety glasses.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.

Skin and Body Protection

Direct contact with this compound can cause skin irritation.[2][5] Therefore, comprehensive skin and body protection is essential.

  • Gloves:

    • Selection: Wear protective, chemical-resistant gloves.[3] Nitrile gloves are a common and effective choice for handling many solid chemicals, but it is crucial to inspect them for any signs of damage before each use.[6]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Contaminated gloves must be disposed of immediately after use in accordance with applicable laws and good laboratory practices.

  • Lab Coat: A standard lab coat is a minimum requirement. For procedures with a higher risk of contamination, an impervious or chemically resistant lab coat or apron should be used.[3]

  • General Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]

Respiratory Protection

The compound may cause respiratory irritation, making respiratory protection necessary, particularly when the material's dust can be generated.[1][2]

  • Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood or a glove box.[3][4] All weighing and transfer operations involving this compound powder should be performed within such a ventilated enclosure.

  • When Respirators are Needed: If engineering controls are not feasible or are insufficient to maintain exposure below safe limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[7] The specific type of cartridge will depend on the potential concentration and should be determined by a qualified safety professional.

Procedural Workflow for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram outlines the critical stages of handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Locate Emergency Equipment (Shower/Eyewash) prep1->prep2 prep3 Gather & Inspect PPE prep2->prep3 handle1 Don PPE (Correct Sequence) prep3->handle1 Proceed to Handling handle2 Work Inside Fume Hood handle1->handle2 handle3 Weigh & Transfer Compound handle2->handle3 handle4 Securely Close Container handle3->handle4 clean1 Decontaminate Work Surface handle4->clean1 Proceed to Cleanup clean2 Segregate & Label Chemical Waste clean1->clean2 clean3 Doff PPE (Correct Sequence) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.